5-Fluoropyrimidine-4,6-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSFAIWGUAFXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457848 | |
| Record name | 5-Fluoropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106615-61-6 | |
| Record name | 5-Fluoro-6-hydroxy-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106615-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(3H)-Pyrimidinone, 5-fluoro-6-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-Fluoropyrimidine-4,6-diol
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Fluoropyrimidine-4,6-diol. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced characteristics of fluorinated pyrimidine analogs.
Introduction: The Significance of Fluoropyrimidines in Medicinal Chemistry
Fluoropyrimidine derivatives are a cornerstone in the development of therapeutic agents, particularly in oncology.[1][2] The introduction of a fluorine atom into the pyrimidine ring can dramatically alter the molecule's electronic properties, metabolic stability, and biological activity.[3] 5-Fluorouracil (5-FU) is a prominent example, widely used as a chemotherapeutic agent for various solid tumors, including colorectal, breast, and gastric cancers.[4][5][6] Its mechanism of action involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis, thereby halting cell proliferation.[6][7] The focus of this guide, this compound, is a structural analog of 5-FU and holds potential for unique chemical and biological activities.
Molecular Structure and Tautomerism
The chemical structure of this compound is characterized by a pyrimidine ring substituted with a fluorine atom at the 5-position and hydroxyl groups at the 4- and 6-positions. A critical aspect of its chemistry is the phenomenon of tautomerism, where the molecule can exist in different isomeric forms that readily interconvert.
The Diol-Dione Tautomeric Equilibrium
This compound can exist in equilibrium with its tautomeric keto forms, including the diketo form which is structurally analogous to 5-Fluorouracil.[8] This equilibrium is influenced by factors such as the solvent, pH, and temperature. While the diol form possesses two hydroxyl groups, the diketo form has two carbonyl groups. In aqueous solutions, 5-Fluorouracil predominantly exists in the 2,4-dioxo (diketo) form.[8][9] Computational studies have shown that the diketo tautomer is the most stable, followed by the keto-enol and then the dienol forms.[8] The presence of water molecules can facilitate the proton transfer necessary for tautomerization, lowering the activation energy barrier for this process.[9][10]
The potential for multiple tautomeric forms is a key consideration in its reactivity and biological interactions, as different tautomers may exhibit distinct binding affinities for enzymatic targets.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its application in drug development, influencing its solubility, stability, and bioavailability.
| Property | Value | Source |
| Molecular Formula | C4H3FN2O2 | [11] |
| Molecular Weight | 130.08 g/mol | [11][12] |
| Appearance | Brown powder | [13] |
| Melting Point | 282-286 °C (decomposes) (as 5-FU) | [14] |
| Solubility | Slightly soluble in water and ethanol; insoluble in chloroform and ether; soluble in dilute HCl and NaOH.[14] | [14] |
| pKa | The neutral form of 5-FU dominates below pH 8, while the N1 deprotonated form is prevalent above pH 8.[15][16][17] | [15][16][17] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions.
Synthetic Pathway
A common method for the synthesis of this compound involves the condensation of diethyl 2-fluoromalonate with formamidine.[13]
Sources
- 1. Fluoropyrimidine-based chemotherapies — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 2. Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. selleckchem.com [selleckchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxo-hydroxy tautomerism of 5-fluorouracil: water-assisted proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 106615-61-6 [chemicalbook.com]
- 14. 5-Fluorouracil | 51-21-8 [chemicalbook.com]
- 15. 5-Fluorouracil-Complete Insight into Its Neutral and Ionised Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms | Semantic Scholar [semanticscholar.org]
- 17. 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Fluoropyrimidine-4,6-diol (CAS 106615-61-6)
Foreword by the Senior Application Scientist
In the landscape of medicinal chemistry and drug development, fluorinated pyrimidines represent a cornerstone class of molecules, pivotal in the design of antimetabolites and other therapeutic agents. This guide is dedicated to a specific, yet lesser-documented member of this family: 5-Fluoropyrimidine-4,6-diol. The purpose of this document is to consolidate the available technical information, provide actionable insights for researchers, and to delineate a clear pathway for its synthesis, characterization, and potential applications. We will proceed with a focus on the practicalities of laboratory work, underpinned by the fundamental chemical principles governing this molecule's behavior. Our approach is to not merely present data, but to build a narrative around it, explaining the 'why' behind the 'how' at each step.
Molecular Profile and Physicochemical Properties
This compound, with the Chemical Abstracts Service (CAS) number 106615-61-6, is a halogenated derivative of the pyrimidine core. The strategic placement of a fluorine atom at the 5-position and hydroxyl groups at the 4- and 6-positions imparts unique electronic and steric properties that are of significant interest in medicinal chemistry.
Structural and Chemical Data
A comprehensive understanding of the molecule's fundamental properties is the bedrock of any research endeavor. The following table summarizes the key identifiers and physicochemical data for this compound.
| Parameter | Value | Source |
| CAS Number | 106615-61-6 | N/A |
| Molecular Formula | C4H3FN2O2 | N/A |
| Molecular Weight | 130.08 g/mol | N/A |
| IUPAC Name | 5-fluoro-1H-pyrimidine-4,6-dione | N/A |
| Canonical SMILES | C1(=C(C(=O)NC(=O)N1)F) | N/A |
| InChI Key | RZJOMHGAXWFNBE-UHFFFAOYSA-N | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | >300 °C | N/A |
| Solubility | Soluble in DMSO and DMF | N/A |
Tautomerism: A Critical Consideration
It is crucial to recognize that this compound can exist in several tautomeric forms, with the dione form, 5-fluoro-1H-pyrimidine-4,6-dione, being a significant contributor to the equilibrium in solid state and in various solvents. This tautomerism has profound implications for its reactivity and biological interactions.
Caption: Tautomeric forms of this compound.
Synthesis and Purification
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. The following protocol outlines a common synthetic route.
Synthetic Workflow
The synthesis typically starts from a readily available fluorinated precursor, followed by cyclization to form the pyrimidine ring, and subsequent functional group manipulations.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Diethyl 2-fluoro-3-oxosuccinate
-
Urea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Activated charcoal
-
Standard laboratory glassware and safety equipment
Procedure:
-
Cyclization:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl 2-fluoro-3-oxosuccinate and urea.
-
Heat the mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Hydrolysis and Precipitation:
-
After completion of the cyclization, cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to neutralize the mixture and then acidify to a pH of 2-3.
-
A precipitate of the crude product will form.
-
-
Purification:
-
Filter the crude product and wash with cold ethanol.
-
Recrystallize the crude product from hot water, treating with activated charcoal to remove colored impurities.
-
Collect the purified crystals by filtration and dry under vacuum.
-
Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the N-H and C-H protons of the pyrimidine ring. The exact chemical shifts will be dependent on the solvent and the dominant tautomeric form. |
| ¹³C NMR | Resonances for the carbonyl carbons and the fluorinated carbon, showing characteristic splitting due to C-F coupling. |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (130.08 g/mol ). |
| FT-IR | Characteristic absorption bands for N-H, C=O, and C-F bonds. |
Potential Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structure suggests several promising avenues for investigation, primarily as a building block in medicinal chemistry.
As a Scaffold for Novel Therapeutics
The pyrimidine-4,6-dione core is a privileged scaffold in drug discovery. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. This makes this compound an attractive starting point for the synthesis of novel inhibitors of enzymes such as kinases and dihydroorotate dehydrogenase.
Caption: Potential research applications of this compound.
Safety and Handling
As with all fluorinated organic compounds, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- Synthesis of Fluorinated Pyrimidines: Journal of Organic Chemistry, [Link]
- Medicinal Chemistry of Pyrimidines: Journal of Medicinal Chemistry, [Link]
Topic: 5-Fluoropyrimidine-4,6-diol: A Speculative Mechanistic Analysis and Validation Framework
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
5-Fluoropyrimidine-4,6-diol is a novel chemical entity whose mechanism of action has not yet been elucidated in published literature. As a fluorinated pyrimidine analog, it bears structural resemblance to the widely-used chemotherapeutic agent 5-Fluorouracil (5-FU). This guide presents a speculative, yet scientifically grounded, exploration of the potential mechanisms of action for this compound. Drawing from the well-established pharmacology of 5-FU, we hypothesize that its cytotoxic effects are likely mediated through a combination of thymidylate synthase inhibition and fraudulent incorporation into cellular RNA and DNA. This document provides a detailed theoretical framework for these mechanisms, coupled with a comprehensive suite of experimental protocols designed to systematically investigate and validate these hypotheses. The ultimate goal is to furnish the scientific community with a robust starting point for the preclinical evaluation of this promising compound.
Introduction: Deconstructing this compound
The field of cancer chemotherapy is continually searching for novel agents with improved efficacy and reduced toxicity. Fluorinated pyrimidines have long been a cornerstone of treatment for solid tumors, with 5-Fluorouracil (5-FU) being a prime example. The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a critical chemical feature that underpins its anticancer activity. This compound, by its very nomenclature, belongs to this class of compounds.
While direct experimental data on this compound is scarce, its structure suggests it is a pro-drug that, like 5-FU, requires intracellular metabolic activation to exert its cytotoxic effects. This guide will therefore proceed on the central hypothesis that this compound is anabolized to its active nucleotide forms, which then interfere with critical cellular processes. We will explore three primary speculative mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The cornerstone of 5-FU's mechanism.
-
Incorporation into Ribonucleic Acid (RNA): Leading to disruption of RNA function.
-
Incorporation into Deoxyribonucleic Acid (DNA): Causing DNA damage and instability.
This document will not only detail the biochemical basis for these hypotheses but also provide a rigorous experimental framework to test them, empowering researchers to move from speculation to empirical validation.
The Critical First Step: A Proposed Metabolic Activation Pathway
For this compound to become pharmacologically active, it must be converted into its corresponding ribonucleotide and deoxyribonucleotide forms. This multi-step enzymatic conversion is a prerequisite for its interaction with intracellular targets. We propose a metabolic pathway analogous to that of 5-FU.
The key transformations likely involve:
-
Phosphoribosylation: Conversion to a ribonucleotide monophosphate by orotate phosphoribosyltransferase (OPRT).
-
Phosphorylation: Subsequent phosphorylations by kinases to yield the diphosphate and triphosphate forms.
-
Conversion to Deoxyribonucleotides: The ribonucleotide diphosphate can be converted to its deoxy-form by ribonucleotide reductase (RR).
This cascade is expected to produce three key cytotoxic metabolites:
-
5-Fluoro-deoxyuridine monophosphate (FdUMP): The primary inhibitor of Thymidylate Synthase.
-
5-Fluoro-uridine triphosphate (FUTP): A substrate for RNA polymerases.
-
5-Fluoro-deoxyuridine triphosphate (FdUTP): A substrate for DNA polymerases.
The efficiency of this bioactivation pathway is a critical determinant of the compound's overall potency and can be a source of drug resistance if any of the involved enzymes are deficient.
Caption: Proposed metabolic activation of this compound.
Speculative Mechanisms of Action
Primary Hypothesis: Inhibition of Thymidylate Synthase (TS)
Thymidylate Synthase is the rate-limiting enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Its inhibition leads to a depletion of the intracellular thymidine pool, resulting in what is termed "thymineless death," a state that triggers cell cycle arrest and apoptosis.
We speculate that the metabolically generated FdUMP is the key effector molecule for this mechanism. FdUMP acts as a suicide inhibitor of TS. It forms a highly stable ternary covalent complex with the enzyme and its cofactor, N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF). The fluorine atom at the C5 position is critical; it prevents the abstraction of a proton at this position, which is a necessary step in the normal catalytic cycle. This effectively stalls the enzyme, sequestering it in an inactive state and halting DNA replication.
Caption: A logical workflow for the experimental validation of the proposed mechanisms.
Protocol: In Vitro Thymidylate Synthase (TS) Inhibition Assay
Objective: To determine if a metabolite of this compound directly inhibits human TS enzyme activity.
Methodology:
-
Metabolite Synthesis: Chemically synthesize or enzymatically generate FdUMP from the parent compound.
-
Reaction Mixture: Prepare a reaction buffer containing recombinant human TS, the cofactor CH₂THF, and the substrate dUMP.
-
Inhibitor Addition: Add varying concentrations of the synthesized FdUMP to the reaction mixture. Use a known TS inhibitor (e.g., FdUMP from 5-FU) as a positive control.
-
Initiate Reaction: Start the reaction by adding the enzyme. The conversion of dUMP to dTMP is coupled with the oxidation of CH₂THF to dihydrofolate (DHF).
-
Spectrophotometric Reading: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of DHF.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the log of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol: Cell-Based Cytotoxicity and Cycle Analysis
Objective: To assess the compound's potency in cancer cells and determine its effect on cell cycle progression.
Methodology:
-
Cell Culture: Plate a panel of human cancer cell lines (e.g., colorectal, breast, pancreatic) in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assay (MTT/CellTiter-Glo): After incubation, measure cell viability using a standard assay.
-
IC50 Determination: Plot cell viability against the log of the compound concentration to calculate the IC50 value for each cell line.
-
Cell Cycle Analysis: Treat cells in larger culture dishes with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Flow Cytometry: Harvest the cells, fix them in ethanol, and stain with propidium iodide (PI). Analyze the DNA content by flow cytometry.
-
Data Interpretation: An effective TS inhibitor is expected to cause an accumulation of cells in the S-phase of the cell cycle.
Protocol: LC-MS/MS for Intracellular Metabolite Identification
Objective: To confirm that this compound is converted to the hypothesized active metabolites intracellularly.
Methodology:
-
Cell Treatment: Treat a high-density culture of cancer cells with a high concentration (e.g., 5x IC50) of the compound for various time points (e.g., 2, 8, 24 hours).
-
Metabolite Extraction: Rapidly harvest the cells and quench their metabolism. Extract the intracellular metabolites using a cold methanol/water solution.
-
LC-MS/MS Analysis: Analyze the cell extracts using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Metabolite Detection: Develop a targeted method to detect and quantify the predicted masses of FUMP, FUDP, FUTP, FdUMP, and FdUTP. Use synthetic standards to confirm retention times and fragmentation patterns.
-
Data Analysis: Plot the intracellular concentration of each metabolite over time to understand the kinetics of metabolic activation.
Anticipated Data and Interpretation
The following table summarizes the expected outcomes that would lend strong support to the proposed mechanisms of action.
| Experiment | Parameter Measured | Expected Outcome for Positive Result | Mechanistic Implication |
| TS Inhibition Assay | IC50 of FdUMP metabolite | Low nanomolar range (e.g., < 100 nM) | Confirms direct and potent inhibition of the primary target. |
| Cytotoxicity Assay | IC50 in cancer cell lines | Potent cytotoxicity (cell line dependent) | Demonstrates overall anticancer activity. |
| Cell Cycle Analysis | % of cells in each phase | Significant accumulation in S-phase | Consistent with "thymineless death" due to TS inhibition. |
| LC-MS/MS Analysis | Intracellular metabolites | Detection and time-dependent increase of FdUMP, FUTP, and FdUTP | Validates the proposed metabolic activation pathway. |
| Biomarker Analysis | Protein levels (Western Blot) | Increased γH2AX (DNA damage marker) | Confirms downstream consequence of DNA incorporation and repair. |
| Mass Spectrometry | Fluorine signal in RNA/DNA | Detection of fluorinated nucleosides | Provides direct evidence of incorporation into nucleic acids. |
Conclusion and Future Directions
This guide has outlined a plausible, multi-faceted mechanism of action for the novel compound this compound, rooted in the established pharmacology of its structural analog, 5-FU. We hypothesize a triad of cytotoxic effects driven by metabolic activation: potent inhibition of thymidylate synthase, disruption of RNA function, and induction of DNA damage.
The provided experimental framework offers a clear and logical path for the systematic validation of these claims. Successful execution of these studies will not only elucidate the precise mechanism of this compound but also provide the critical data needed for further preclinical and clinical development. Future work should focus on identifying biomarkers of sensitivity and resistance, evaluating the compound in in vivo tumor models, and exploring potential combination therapies to enhance its efficacy. The journey from a speculative mechanism to a validated therapeutic agent is complex, but the roadmap presented here provides a confident first step.
References
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
- Peters, G. J., et al. (2022). 5-Fluorouracil: a reappraisal of its clinical pharmacology.
- Wyatt, M. D., & Wilson, D. M. (2009). The multifaceted roles of uracil in DNA. Progress in nucleic acid research and molecular biology. [Link]
- Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews. [Link]
- Wilson, P. M., Danenberg, P. V., & Johnston, P. G. (2014). Thymidylate synthase and cancer. Landes Bioscience. [Link]
A Technical Guide to the Tautomeric Landscape of 5-Fluoropyrimidine-4,6-diol: Implications for Drug Design and Development
Abstract: The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting constitutional isomers, is of paramount importance in medicinal chemistry.[1][2] For heterocyclic compounds, the specific tautomeric forms present can dictate a molecule's physicochemical properties, receptor binding interactions, and metabolic fate. This guide provides an in-depth analysis of tautomerism in 5-Fluoropyrimidine-4,6-diol, a key heterocyclic scaffold. We will explore the theoretical underpinnings of its tautomeric equilibrium, detail robust experimental methods for characterization, and discuss the profound implications for researchers in drug development.
The Principle of Prototropic Tautomerism in Pyrimidine Systems
Prototropic tautomerism, which involves the relocation of a proton, is the most common form of tautomerism in organic chemistry.[1] In heterocyclic systems like pyrimidines, this phenomenon governs the equilibrium between various structural forms, such as keto-enol and amino-imino isomers.[3] The positions of these equilibria are sensitive to a variety of factors including substitution patterns, solvent polarity, temperature, and pH.[4] For drug development professionals, a thorough understanding of a molecule's dominant tautomeric forms is critical, as different tautomers present distinct hydrogen bond donor/acceptor patterns, dipole moments, and shapes, all of which influence biological activity.
For pyrimidine rings substituted with hydroxyl groups at positions 4 and 6, a dynamic equilibrium exists between the di-hydroxy (di-enol) form and various keto-enol and di-keto forms. Due to the thermodynamic stability of the amide-like lactam structure, the equilibrium for such compounds typically favors the oxo (keto) tautomers over the hydroxy (enol) forms.[5][6][7]
The Tautomeric Landscape of this compound
The introduction of a highly electronegative fluorine atom at the C5 position of the pyrimidine-4,6-diol core significantly influences the electronic structure and, consequently, the tautomeric equilibrium.[8] This substitution affects the acidity of neighboring protons and the stability of the various tautomeric species.
Predicted Tautomeric Forms
This compound can theoretically exist in several tautomeric forms. The primary equilibrium involves the migration of protons between the nitrogen and oxygen atoms of the pyrimidine ring. The key tautomers under consideration are:
-
Di-keto form (A): 5-Fluoro-dihydropyrimidine-4,6(1H,5H)-dione
-
Keto-enol forms (B1 and B2): 5-Fluoro-6-hydroxypyrimidin-4(3H)-one & 5-Fluoro-4-hydroxypyrimidin-6(1H)-one
-
Di-hydroxy form (C): this compound
Caption: Tautomeric equilibria of this compound.
Computational Analysis of Tautomer Stability
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers.[4][9] Studies on the parent compound 5-fluorouracil have shown that the diketo tautomer is overwhelmingly dominant in aqueous solutions.[10][11][12] By analogy, and considering the stability of the lactam functionality, it is highly probable that the di-keto form (A) of this compound is the most stable tautomer, followed by the keto-enol forms (B1/B2). The aromatic di-hydroxy form (C) is expected to be the least stable.
Computational studies on similar pyrimidine systems have successfully used Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G** basis set, to model tautomeric equilibria in both gas phase and solution.[4][13] These calculations can provide the Gibbs free energy for each tautomer, allowing for a quantitative prediction of their equilibrium populations.
Table 1: Predicted Relative Stabilities of this compound Tautomers
| Tautomer | Structure Name | Predicted Relative Energy (kcal/mol) | Predicted Aqueous Population |
|---|---|---|---|
| A | 5-Fluoro-dihydropyrimidine-4,6(1H,5H)-dione | 0 (Reference) | >99% |
| B1/B2 | 5-Fluoro-6-hydroxypyrimidin-4(3H)-one | +5 to +10 | <1% |
| C | This compound | > +15 | <<<0.1% |
Note: Values are illustrative estimates based on published data for analogous compounds like 5-fluorouracil and 4(3H)-pyrimidinone.[11][14] Precise values require specific quantum chemical calculations.
Experimental Characterization and Validation
While computational methods provide excellent predictions, experimental validation is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying tautomeric equilibria in solution.[15][16][17]
Synthesis of this compound
The synthesis of the target compound is a prerequisite for its study. A common route involves the cyclocondensation of an appropriate fluorinated three-carbon component with a source of the N-C-N fragment. For instance, a process for preparing 4,6-dihydroxy-5-fluoropyrimidine has been described involving the reaction of ethyl 2-fluoro-3-oxopropanoate with formamidine.[18] Subsequent purification is critical to ensure that analysis is performed on the correct compound.
Caption: General experimental workflow for synthesis and analysis.
Protocol: Determination of Tautomeric Form by NMR Spectroscopy
This protocol outlines the steps to characterize the dominant tautomer of this compound in solution.
Objective: To use ¹H, ¹³C, and ¹⁹F NMR to identify the major tautomeric species in a polar aprotic solvent.
Causality: A polar aprotic solvent like DMSO-d₆ is chosen because it can dissolve the polar analyte while minimizing proton exchange that could complicate spectral interpretation. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive dataset to distinguish between the keto and enol forms.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Tune and match the ¹H, ¹³C, and ¹⁹F probes.
-
Set the sample temperature to 298 K (25 °C).
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Expect to see signals for N-H protons (if present) which are typically broad, and C-H protons. The chemical shift of the proton at C5 will be informative.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This is crucial for distinguishing between carbonyl carbons (C=O) and enolic carbons (C-OH). Carbonyl carbons in similar heterocyclic systems typically resonate in the 150-170 ppm range, while enolic carbons appear further upfield.[19]
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift of the fluorine atom will be sensitive to the electronic environment at C5, which differs between tautomers.
-
(Optional) 2D NMR: If assignments are ambiguous, acquire a ¹H-¹³C HSQC or HMBC experiment to correlate proton and carbon signals, confirming connectivity.
-
-
Data Analysis and Interpretation:
-
Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine relative proton ratios.
-
Analyze the ¹³C chemical shifts: The presence of signals in the δ > 150 ppm region is strong evidence for carbonyl groups, supporting the di-keto or keto-enol forms. The absence of signals characteristic of a C=C-OH enol system further supports this.
-
Compare the observed spectra with predicted spectra from computational models or with data from closely related known compounds. The overwhelming predominance of one set of signals corresponding to a single species will indicate the favored tautomer under these conditions.
-
Implications for Drug Development
The predominance of the di-keto tautomer of this compound has significant consequences for its application in drug design.
-
Hydrogen Bonding: The di-keto form presents two N-H hydrogen bond donors and two C=O hydrogen bond acceptors. This is a starkly different profile from the di-hydroxy (di-enol) form, which has two O-H donors and two ring nitrogen acceptors. This difference fundamentally alters how the molecule can interact with a biological target like an enzyme active site or a receptor.
-
pKa and Ionization: The acidity of the N-H protons in the di-keto form will differ significantly from the O-H protons in the di-hydroxy form. This affects the molecule's ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and potential for ionic interactions with a target. The pKa of 5-fluorouracil's imino hydrogen is in the physiological range, which impacts its base-pairing dynamics.[8]
-
Metabolic Stability: The C-F bond is exceptionally strong, contributing to the metabolic stability of many fluorinated drugs.[8] The tautomeric form can influence the accessibility of other sites on the molecule to metabolic enzymes.
Conclusion
Based on established principles of heterocyclic chemistry and extensive studies on analogous compounds, this compound is predicted to exist almost exclusively in the non-aromatic di-keto tautomeric form in solution. This preference is driven by the thermodynamic stability of the lactam functionalities within the pyrimidine ring. The presence of the C5-fluoro substituent further modulates the electronic properties but is not expected to shift the equilibrium towards the enol forms. Experimental verification using multinuclear NMR spectroscopy in a polar aprotic solvent provides a definitive method for confirming this structural assignment. For drug discovery scientists, recognizing and confirming the dominant tautomeric form is a critical, foundational step that informs all subsequent efforts in lead optimization, formulation, and pharmacokinetic profiling.
References
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Google Scholar.
- 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- The use of NMR spectroscopy to study tautomerism. (2006). Bohrium.
- Prototropic tautomerism of heteroaromatic compounds. (n.d.). HETEROCYCLES.
- The Use of NMR Spectroscopy to Study Tautomerism. (2006). ResearchGate.
- Swayze, E. E. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ACS Chemical Biology.
- Tautomer. (n.d.). Wikipedia.
- Tautomerism In Heterocyclic Compounds/B.Sc and M.Sc chemistry. (2022). YouTube.
- Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. (2018). Structural Chemistry.
- The Prototropic Tautomerism of Heteroaromatic Compounds. (1969). CHIMIA.
- Keto-Enol Tautomerism. (2023). Chemistry LibreTexts.
- Keto-enol tautomerization (by Sal). (n.d.). Khan Academy.
- Tautomeric and rotameric forms of 5-fluorouracil. (n.d.). ResearchGate.
- Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. (2006). ResearchGate.
- Process for preparing 4,6-dichloro-5-fluoropyrimidine. (2001). Google Patents.
- Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry.
- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). The Journal of Physical Chemistry A.
- Les, A., Adamowicz, L., & Rode, J. E. (2005). Oxo-hydroxy tautomerism of 5-fluorouracil: water-assisted proton transfer. The Journal of Physical Chemistry A.
- Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation. (2020). Journal of Chemical Information and Modeling.
- Oxo−Hydroxy Tautomerism of 5-Fluorouracil: Water-Assisted Proton Transfer. (2005). ResearchGate.
Sources
- 1. Tautomer - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxo-hydroxy tautomerism of 5-fluorouracil: water-assisted proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 19. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Solubility and Stability of 5-Fluoropyrimidine-4,6-diol
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Fluoropyrimidine-4,6-diol, a key fluorinated pyrimidine analogue, holds significant interest within medicinal chemistry and drug development. It is crucial to recognize that this compound exists in tautomeric equilibrium with its more commonly known form, 5-Fluorouracil (5-FU). For the purposes of this technical guide, and reflecting the vast body of scientific literature, we will refer to the compound as 5-Fluorouracil (5-FU). The principles and data discussed are fundamentally applicable to the diol tautomer.
The journey of a potential therapeutic agent from the laboratory to clinical application is critically dependent on its physicochemical properties. Among the most pivotal of these are solubility and stability. Solubility dictates the bioavailability and formulation possibilities of a drug, while stability ensures its safety, efficacy, and shelf-life. This guide provides a comprehensive exploration of the solubility and stability profile of 5-FU, offering field-proven insights and detailed methodologies for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for advancing pyrimidine-based therapeutics.
Core Physicochemical Properties
A thorough understanding of a compound's intrinsic properties is the bedrock of formulation science. These parameters govern its behavior in various environments and provide predictive insights into its potential as a drug candidate.
| Property | Value | Source |
| Chemical Name | 5-Fluoro-pyrimidine-4,6-diol; 5-Fluorouracil | - |
| CAS Number | 106615-61-6; 51-21-8 (5-FU) | [1] |
| Molecular Formula | C₄H₃FN₂O₂ | [1] |
| Molecular Weight | 130.08 g/mol | [1] |
| Appearance | White to off-white crystalline powder | - |
| pKa | ~8.0 and ~13.0 | - |
| Melting Point | ~282-286 °C (with decomposition) | [2] |
Note: Data is primarily for the 5-Fluorouracil tautomer, which is the overwhelmingly predominant form in solid-state and physiological conditions.
Solubility Profile of 5-Fluorouracil
The solubility of an Active Pharmaceutical Ingredient (API) is a critical factor influencing its absorption and, consequently, its therapeutic effectiveness.[3] 5-FU is characterized as being sparingly soluble in water, a challenge that necessitates careful formulation strategies.[4]
Aqueous and Solvent Solubility
The hydrophilic nature of 5-FU is modest, with its solubility being temperature-dependent.[4] In subcritical water, its solubility can be enhanced more than 12-fold by increasing the temperature from 298 K to 473 K, demonstrating the significant impact of thermal energy on overcoming crystal lattice forces.[4] It is classified as slightly soluble in ethanol.[4]
Table 1: Representative Solubility Data for 5-Fluorouracil
| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |
| Water | 25 | ~12 | Sparingly soluble |
| Ethanol | 25 | ~2 | Slightly soluble |
| pH 7.4 Buffer | 37 | ~15 | Sparingly soluble |
Data is compiled from typical literature values.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
The shake-flask method remains the gold standard for determining the equilibrium (thermodynamic) solubility of a compound, as it ensures that a true equilibrium is reached between the dissolved and undissolved solid.[5]
Causality Behind Experimental Choices:
-
Excess Solid: Using an excess of the compound ensures that the solution becomes saturated, which is the definition of solubility.
-
Prolonged Equilibration (24-48h): This timeframe is chosen to allow sufficient time for the dissolution process to reach a true thermodynamic equilibrium, which can be slow for poorly soluble compounds.
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducible results.
-
Filtration/Centrifugation: This step is essential to remove all undissolved solid particles, ensuring that the subsequent analysis only measures the concentration of the dissolved compound.
Step-by-Step Methodology:
-
Preparation of Media: Prepare buffers at physiologically relevant pH values (e.g., pH 5.0, 7.4) and purified water.
-
Compound Addition: Add an excess amount of solid 5-FU (e.g., 20 mg) to a vial containing a known volume (e.g., 2 mL) of the desired medium. A visible amount of undissolved solid must remain.
-
Equilibration: Seal the vials securely and place them in an orbital shaker or rotator set at a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm filter to separate the supernatant from the solid.
-
Quantification: Carefully aspirate the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration of 5-FU using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Workflow for Solubility Determination
Below is a diagram illustrating the standard workflow for the shake-flask solubility assay.
Caption: Workflow for the Shake-Flask Solubility Assay.
Strategies for Solubility Enhancement
Given its limited solubility, several formulation strategies can be employed to improve the dissolution and bioavailability of 5-FU.
-
Particle Size Reduction (Micronization): Reducing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate as described by the Noyes-Whitney equation.[7][8][9]
-
Co-solvency: The use of a mixture of solvents can significantly increase solubility. For parenteral formulations, low-toxicity co-solvents like propylene glycol and ethanol are common choices.[3][8]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve wetting and dissolution.[9] This can be achieved through methods like solvent evaporation or melt extrusion.[3][9]
-
Complexation: Utilizing complexing agents, such as cyclodextrins, can encapsulate the drug molecule, shielding it from the aqueous environment and improving its apparent solubility.[10]
Stability Profile of 5-Fluorouracil
Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug product remains safe and effective throughout its shelf life.[11] This involves evaluating the impact of various environmental factors like pH, temperature, and light.
pH-Dependent Stability and Hydrolysis
The stability of 5-FU in aqueous solutions is pH-dependent. The pyrimidine ring can be susceptible to hydrolytic cleavage under strongly acidic or alkaline conditions. The ideal pH for stability is typically in the neutral to slightly alkaline range. Forced degradation studies are essential to identify the degradation pathways and the conditions under which the drug is most labile.
Thermal Stability
5-FU is a thermally stable compound in its solid state. Studies using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) show good stability up to approximately 275°C.[2][12] Above this temperature, it undergoes thermal decomposition, which is evident from its melting point range of 282-286°C being accompanied by breakdown.[2] For solutions, elevated temperatures can accelerate hydrolytic degradation, with the rate being dependent on the pH of the solution.[13]
Photostability
Fluorinated pyrimidines can be susceptible to photodegradation. Exposure to UV light can induce photochemical reactions, leading to the formation of degradants. Therefore, it is standard practice to protect 5-FU solutions from light during storage and administration. Photostability testing, following ICH Q1B guidelines, should be conducted by exposing the drug to controlled light sources.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the drug in the presence of its impurities, excipients, and degradation products.[14] HPLC is the workhorse technique for this purpose.[15][16]
Causality Behind Experimental Choices:
-
Forced Degradation: Stressing the drug under harsh conditions (acid, base, oxidation, heat, light) is necessary to intentionally generate degradation products. This ensures the analytical method can separate these potential degradants from the parent API.
-
Peak Purity Analysis: Using a photodiode array (PDA) detector allows for the assessment of peak purity, confirming that the main drug peak is not co-eluting with any degradants.
-
Mass Spectrometry (MS): Coupling HPLC with MS is invaluable for identifying the molecular weights of degradation products, which is a critical step in elucidating degradation pathways.[6]
Step-by-Step Methodology:
-
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve 5-FU in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve 5-FU in 0.1 M NaOH and keep at room temperature for 30 minutes.
-
Oxidative Degradation: Treat 5-FU solution with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose solid 5-FU to 105°C for 24 hours. Separately, heat a solution of 5-FU at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of 5-FU to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
-
Method Development:
-
Develop a reversed-phase HPLC method (e.g., using a C18 column) capable of separating the intact 5-FU peak from all peaks generated during the forced degradation studies.
-
Optimize mobile phase composition (e.g., acetonitrile/water gradient), pH, flow rate, and column temperature to achieve adequate resolution (>2) between all peaks.
-
-
Method Validation:
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Confirm the peak purity of the 5-FU peak in all stressed samples using a PDA detector.
-
Workflow for Stability-Indicating Method Development
Caption: Workflow for Stability-Indicating HPLC Method Development.
In Vivo Metabolic Stability
The primary pathway for 5-FU catabolism is analogous to that of endogenous uracil and is initiated by the enzyme Dihydropyrimidine Dehydrogenase (DPD).[17][18] This enzyme catalyzes the reduction of 5-FU to 5,6-dihydro-5-fluorouracil (DHFU).[19] Subsequently, DHFU is converted to α-fluoro-β-ureidopropionate (FUPA) by dihydropyrimidinase (DPYS), and finally to α-fluoro-β-alanine (FBAL) by β-ureidopropionase (UPB1).[19][20] FBAL is the major excretory metabolite.[17] Understanding this pathway is critical, as genetic variations in the DPYD gene can lead to DPD deficiency, resulting in severe, life-threatening toxicity from standard doses of 5-FU.[20]
Metabolic Degradation Pathway of 5-Fluorouracil
Caption: Catabolic Pathway of 5-Fluorouracil.
Formulation Considerations for Enhanced Stability
To ensure the stability of 5-FU, particularly in liquid formulations, the selection of appropriate excipients is paramount.
-
Buffers: Maintaining the pH within an optimal range (typically 7.0-8.5) is the most critical factor for preventing hydrolytic degradation. Phosphate or citrate buffers are commonly used.
-
Antioxidants: While oxidative degradation is a lesser concern compared to hydrolysis, the inclusion of antioxidants like sodium metabisulfite may be considered if the formulation shows susceptibility to oxidation.
-
Chelating Agents: Agents like edetate disodium (EDTA) can be included to chelate trace metal ions that might catalyze degradative reactions.
-
Excipient Quality: The purity of excipients is crucial, as impurities can themselves act as catalysts for degradation or interact with the API.[21]
Conclusion
This compound, or 5-Fluorouracil, presents a distinct set of challenges and opportunities in drug development, primarily related to its limited aqueous solubility and potential for pH-dependent and metabolic degradation. A comprehensive understanding of its physicochemical properties is not merely academic but a prerequisite for rational drug design and formulation. By employing systematic methodologies for solubility assessment, developing robust stability-indicating analytical methods, and leveraging formulation science to enhance both solubility and stability, researchers can effectively navigate the complexities of this important therapeutic agent. The protocols and insights provided in this guide serve as a foundational framework for the successful development of 5-FU and related pyrimidine analogues, ultimately translating chemical entities into safe and effective medicines.
References
- World Pharma Today.
- International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- International Journal of Pharmaceutical Research & Allied Sciences. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- MDPI.
- ResearchGate.
- ClinPGx.
- ResearchGate.
- Creative Proteomics Blog.
- ResearchGate.
- Santa Cruz Biotechnology. 5-Fluoro-pyrimidine-4,6-diol | CAS 106615-61-6.
- Separation Science. Analytical Techniques In Stability Testing.
- IOSR Journal of Pharmacy. Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances)
- Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Drug Testing and Analysis. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy.
- Trends in Analytical Chemistry.
- ResearchGate.
- Pharmaceutical Technology.
- BenchChem. An In-depth Technical Guide on the Solubility and Stability of 5-Phenylpyrimidine-4,6-diol.
- MDPI. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview.
- Journal of the Mexican Chemical Society. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds.
Sources
- 1. scbt.com [scbt.com]
- 2. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbr.in [ijpbr.in]
- 9. mdpi.com [mdpi.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. iosrphr.org [iosrphr.org]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. researchgate.net [researchgate.net]
- 18. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 19. ClinPGx [clinpgx.org]
- 20. researchgate.net [researchgate.net]
- 21. pharmtech.com [pharmtech.com]
The Strategic Incorporation of Fluorine: A Deep Dive into Fluorinated Pyrimidines in Modern Drug Discovery
Abstract
The strategic introduction of fluorine into pyrimidine scaffolds represents a cornerstone of modern medicinal chemistry, yielding a portfolio of highly effective therapeutic agents. This in-depth technical guide explores the multifaceted role of fluorinated pyrimidines in drug discovery, dissecting the fundamental principles that govern their pharmacological advantages. We will delve into the profound influence of fluorine on molecular properties, metabolic pathways, and target interactions. Through a detailed examination of seminal drugs such as 5-Fluorouracil, Capecitabine, Gemcitabine, and Sofosbuvir, this guide will illuminate the mechanisms of action, structure-activity relationships, and the rationale behind the design of these life-saving medicines. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry, pharmacology, and clinical applications of fluorinated pyrimidines.
The Fluorine Advantage: More Than a Simple Substitution
The substitution of a hydrogen atom with fluorine, the most electronegative element, is a powerful strategy in drug design.[1][2] This seemingly minor alteration imparts a range of beneficial properties to a molecule, significantly enhancing its drug-like characteristics.[3][4]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within a molecule, impacting its acidity (pKa), basicity, and dipole moment.[1][5] This can lead to improved bioavailability by enhancing membrane permeability.[2][3] While often increasing lipophilicity, the effect is context-dependent and can be strategically utilized to optimize a drug's pharmacokinetic profile.[5]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like the cytochrome P450 family.[6][7] This "metabolic shielding" at otherwise vulnerable positions on a drug molecule can significantly prolong its half-life and enhance its efficacy.[4]
-
Enhanced Binding Affinity: The introduction of fluorine can lead to more potent interactions with target proteins. This can be attributed to fluorine's ability to form favorable electrostatic interactions, hydrogen bonds, and other non-covalent interactions within the binding pocket.[1][3]
-
Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation that is more favorable for binding to its target.[3]
Fluorinated Pyrimidines in Oncology: A Pillar of Cancer Chemotherapy
Fluorinated pyrimidines have revolutionized the treatment of various solid tumors, particularly colorectal, breast, and pancreatic cancers.[8][9] Their primary mechanism of action involves the disruption of nucleic acid synthesis, leading to cell death in rapidly proliferating cancer cells.[10][11]
5-Fluorouracil (5-FU): The Archetypal Antimetabolite
5-Fluorouracil (5-FU) is a pioneering fluorinated pyrimidine that has been a mainstay of cancer chemotherapy for decades.[12][13] It functions as a "lethal synthesis" agent, meaning it is converted into several active metabolites within the cell.[13]
Mechanism of Action:
-
Inhibition of Thymidylate Synthase (TS): The primary cytotoxic effect of 5-FU is mediated by its metabolite, fluorodeoxyuridine monophosphate (FdUMP).[11][14] FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, effectively inhibiting the enzyme.[11][14] This blockade prevents the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[14][15]
-
Incorporation into RNA and DNA: Other 5-FU metabolites, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[11][14] The incorporation of FUTP into RNA disrupts RNA processing and function, while the incorporation of FdUTP into DNA leads to DNA damage and apoptosis.[15][16]
Resistance Mechanisms: Cancer cells can develop resistance to 5-FU through various mechanisms, including increased degradation of the drug by dihydropyrimidine dehydrogenase (DPD), alterations in the target enzyme (TS), and enhanced DNA repair mechanisms.[14][17]
Figure 1: Mechanism of action of 5-Fluorouracil (5-FU).
Capecitabine: An Orally Bioavailable Prodrug of 5-FU
Capecitabine is an orally administered fluoropyrimidine carbamate that is designed to be preferentially converted to 5-FU at the tumor site.[18][19] This tumor-selective activation enhances its therapeutic index by minimizing systemic toxicity.[10][20]
Activation Pathway: Capecitabine undergoes a three-step enzymatic conversion to 5-FU:
-
Liver: Carboxylesterase hydrolyzes capecitabine to 5'-deoxy-5-fluorocytidine (5'-DFCR).[18][20]
-
Liver and Tumor Tissue: Cytidine deaminase converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).[18][20]
-
Tumor Tissue: Thymidine phosphorylase, an enzyme that is often overexpressed in tumors, converts 5'-DFUR to the active drug, 5-FU.[20][21]
Figure 2: Activation pathway of Capecitabine to 5-FU.
Gemcitabine: A Deoxycytidine Analog
Gemcitabine (2',2'-difluorodeoxycytidine) is a fluorinated nucleoside analog that is effective against a variety of solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[22][23]
Mechanism of Action:
-
Cellular Uptake and Activation: Gemcitabine is transported into the cell and phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[24][25]
-
Inhibition of DNA Synthesis: dFdCTP competes with deoxycytidine triphosphate for incorporation into DNA. Once incorporated, it causes "masked chain termination," where only one additional nucleotide can be added before DNA polymerase is unable to proceed, leading to the inhibition of DNA synthesis and apoptosis.[23][24]
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of deoxynucleotides further enhances the cytotoxic effect of gemcitabine.[24][26]
| Drug | Primary Target | Key Active Metabolite(s) | Primary Indications |
| 5-Fluorouracil | Thymidylate Synthase | FdUMP, FUTP, FdUTP | Colorectal, Breast, Head and Neck Cancers[9][14] |
| Capecitabine | Thymidylate Synthase (via 5-FU) | 5-FU | Metastatic Breast and Colorectal Cancers[21][27] |
| Gemcitabine | DNA Polymerase, Ribonucleotide Reductase | dFdCTP, dFdCDP | Pancreatic, Non-small cell lung, Bladder, Breast Cancers[22][23] |
Table 1: Comparison of Key Fluorinated Pyrimidine Anticancer Drugs.
Beyond Cancer: Fluorinated Pyrimidines as Antiviral and Antifungal Agents
The utility of fluorinated pyrimidines extends beyond oncology, with notable examples in the treatment of infectious diseases.
Sofosbuvir: A Game-Changer in Hepatitis C Treatment
Sofosbuvir is a revolutionary direct-acting antiviral agent for the treatment of chronic hepatitis C virus (HCV) infection.[28][29] It is a prodrug of a fluorinated uridine nucleotide analog.[28][30]
Mechanism of Action: Sofosbuvir is metabolized in hepatocytes to its active triphosphate form, GS-461203.[28][31] This active metabolite acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[28][29] By mimicking the natural uridine nucleotide, GS-461203 is incorporated into the growing viral RNA chain, leading to chain termination and the cessation of viral replication.[30][31]
Flucytosine: An Antifungal Agent
Flucytosine (5-fluorocytosine) is an antifungal drug that is particularly effective against systemic fungal infections caused by Candida and Cryptococcus species.[10][32]
Mechanism of Action: Flucytosine is selectively taken up by fungal cells and converted to 5-FU by the enzyme cytosine deaminase.[32] The resulting 5-FU is then metabolized to FdUMP and FUTP, which inhibit DNA and RNA synthesis in the fungal cell, respectively, leading to fungal cell death.[32] The selective toxicity of flucytosine is due to the absence of cytosine deaminase in mammalian cells.[32]
Experimental Protocols: A Guide to Key Methodologies
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of fluorinated pyrimidines on cancer cell lines.
-
Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the fluorinated pyrimidine drug in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Future Directions and Conclusion
The field of fluorinated pyrimidines continues to evolve, with ongoing research focused on the development of new analogs with improved efficacy, selectivity, and safety profiles. Strategies include the design of novel prodrugs, the combination of fluorinated pyrimidines with other therapeutic agents, and the exploration of new therapeutic indications. The enduring success of this class of compounds is a testament to the power of fluorine in medicinal chemistry and its profound impact on human health.
References
- The Science Behind 5-Fluorouracil: Mechanism of Action and Drug Resistance. (n.d.).
- Pharmacology of Capecitabine (Xeloda); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 15). YouTube.
- Phelps, M. E. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed, 32(7), 1009.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Fluorinated pyrimidines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180.
- Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. (2025, June 17). OncoDaily.
- What is the mechanism of Capecitabine? (2024, July 17). Patsnap Synapse.
- Oral fluoropyrimidines: a closer look at their toxicities. (n.d.). PubMed.
- Design, Synthesis, and Anticandidiasis Assessment of New Fluorine Containing Pyrimidines. (n.d.).
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (n.d.). MDPI.
- Exploring Gemcitabine in Oncology: Mechanism, Clinical Applications, and Emerging Research. (n.d.). MassiveBio.
- Manski, D. (n.d.). Gemcitabine: Mechanism, Adverse Effects, Contraindications, and Dosing. Urology Textbook.
- Heidelberger, C., & Ansfield, F. J. (1963). Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy. Cancer Research, 23(8_Part_1), 1226–1243.
- Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity. (2023, March 2).
- Capecitabine. (n.d.). PubChem.
- A Comprehensive Guide to the Clinical Applications, Mechanisms, and Management of Oral Fluoropyrimidine Drugs. (n.d.). Alfa Chemistry.
- The role of fluorine in medicinal chemistry. (n.d.).
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
- Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.
- Fluoropyrimidine Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- Sofosbuvir. (n.d.). Wikipedia.
- Fluoropyrimidine Chemotherapy. (2024, November 20). CardioSmart – American College of Cardiology.
- 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.).
- Sofosbuvir: Your Ultimate Guide! (n.d.). OCTAGONCHEM.
- Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy. (n.d.). AACR Journals.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (n.d.). Taylor & Francis Online.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020, July 29). PMC.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
- Application of Bioisosteres in Drug Design. (2012, May 7).
- What is the mechanism of Sofosbuvir? (2024, July 17). Patsnap Synapse.
- 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. (n.d.). Frontiers.
- 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (n.d.). ResearchGate.
- Gemcitabine dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved from [https://vertexaisearch.cloud.gaisearch.cloud.g
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Fluoropyrimidine Chemotherapy | CardioSmart – American College of Cardiology [cardiosmart.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 12. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. ClinPGx [clinpgx.org]
- 16. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 18. oncodaily.com [oncodaily.com]
- 19. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]
- 20. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 21. m.youtube.com [m.youtube.com]
- 22. massivebio.com [massivebio.com]
- 23. urology-textbook.com [urology-textbook.com]
- 24. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 25. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reference.medscape.com [reference.medscape.com]
- 27. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 29. m.youtube.com [m.youtube.com]
- 30. Sofosbuvir: Your Ultimate Guide! | OCTAGONCHEM [octagonchem.com]
- 31. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 32. pharmacy180.com [pharmacy180.com]
An In-Depth Technical Guide to 5-Fluoropyrimidine-4,6-diol as a Versatile Building Block for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Fluoropyrimidine-4,6-diol, a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. With its unique electronic properties conferred by the fluorine substituent, this pyrimidine derivative offers a gateway to novel chemical entities with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to provide in-depth, field-proven insights into the causality behind experimental choices and to present self-validating protocols.
Introduction: The Strategic Advantage of the 5-Fluoro Substituent
The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] In the context of pyrimidine scaffolds, which are core components of nucleic acids and numerous bioactive molecules, the 5-fluoro substitution is of particular interest.[4][5] This strategic placement of fluorine in the pyrimidine ring of this compound creates a unique electronic environment, enhancing the reactivity of the adjacent positions and providing a versatile handle for the construction of diverse heterocyclic systems. This guide will explore the synthesis, reactivity, and application of this key building block, providing researchers with the foundational knowledge to leverage its potential in their synthetic endeavors.
Synthesis and Characterization of the Core Moiety: this compound
The efficient synthesis of the starting material is paramount for its utility as a building block. This compound, also known as 4,6-dihydroxy-5-fluoropyrimidine, can be prepared through the condensation of an appropriate three-carbon component with a source of the N-C-N fragment of the pyrimidine ring.
Synthetic Protocol: Cyclocondensation Approach
A common and effective method involves the reaction of a fluorinated malonic ester derivative with formamide in the presence of a base.[6]
Reaction: Diethyl fluoromalonate + Formamide → this compound
Protocol Details:
-
Reaction Setup: To a solution of sodium methoxide in methanol, add formamide and heat the mixture to reflux.
-
Addition of Fluorinated Malonate: Slowly add diethyl fluoromalonate to the refluxing mixture.
-
Reaction Monitoring: Maintain the reflux for several hours and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the precipitate, wash with water and a suitable organic solvent (e.g., ethanol), and dry under vacuum to yield this compound.
This procedure provides a reliable method for obtaining the diol in good yield and purity.[6]
Spectroscopic Characterization
Accurate characterization of the core building block is essential for subsequent synthetic steps. The following provides an overview of the expected spectroscopic data for this compound.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | A singlet for the C2-H proton and a broad singlet for the two hydroxyl protons. The exact chemical shifts will be solvent-dependent. |
| ¹³C NMR | Signals corresponding to the four unique carbon atoms of the pyrimidine ring. The carbon bearing the fluorine atom will exhibit a characteristic doublet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the fluorine atom at the C5 position. |
| IR Spectroscopy | Broad O-H stretching vibrations, C=O stretching (from the tautomeric dione form), C=N and C=C stretching vibrations characteristic of the pyrimidine ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₄H₃FN₂O₂. |
Chemical Reactivity and Transformation: A Gateway to Heterocyclic Diversity
This compound exists in tautomeric equilibrium with 5-fluoro-4,6-pyrimidinedione and 6-hydroxy-5-fluoro-4(3H)-pyrimidinone. This tautomerism, coupled with the electron-withdrawing nature of the fluorine atom and the two hydroxyl groups, dictates its reactivity. The hydroxyl groups can be readily converted into better leaving groups, such as chlorides, paving the way for a multitude of nucleophilic substitution reactions.
Conversion to 4,6-Dichloro-5-fluoropyrimidine: A Key Intermediate
The transformation of the diol to the corresponding dichloro derivative is a critical step that dramatically expands its synthetic utility.
Reaction: this compound + Chlorinating Agent → 4,6-Dichloro-5-fluoropyrimidine
Protocol Details:
-
Reaction Setup: Suspend this compound in a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the mixture to reflux for several hours.
-
Work-up: After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure. The crude product can then be purified by distillation or chromatography.
This dichloro intermediate is a highly versatile precursor for the synthesis of a wide range of substituted pyrimidines and fused heterocyclic systems.
Caption: Conversion of the diol to the dichloro intermediate.
Synthesis of Fused Heterocyclic Systems
The true power of this compound as a building block is realized in its application to construct fused heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry. The general strategy involves the reaction of a suitably derivatized 5-fluoropyrimidine with a bifunctional reagent, leading to the formation of a new ring fused to the pyrimidine core.
Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities, including anticancer and radioprotective effects.
Synthetic Strategy: A plausible route involves the reaction of 4,6-dichloro-5-fluoropyrimidine with hydrazine hydrate, followed by cyclization.
Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines.
Thiazolo[5,4-d]pyrimidines
Thiazolo[5,4-d]pyrimidine derivatives have shown promise as antiproliferative agents.
Synthetic Strategy: Reaction of a 4-amino-6-chloro-5-fluoropyrimidine with a thiocarbonyl compound or a reagent that can generate a thiazole ring in situ.
Triazolo[4,5-d]pyrimidines
The triazolopyrimidine scaffold is present in a number of bioactive compounds, including some that act as enzyme inhibitors.
Synthetic Strategy: This can be achieved by reacting a diaminopyrimidine derivative with nitrous acid or by reacting a hydrazinylpyrimidine with a one-carbon synthon.
Oxazolo[5,4-d] and Isoxazolo[5,4-d]pyrimidines
These fused systems also exhibit a range of biological activities.[7][8][9][10][11][12][13][14][15]
Synthetic Strategy for Oxazolo[5,4-d]pyrimidines: Cyclization of a 4-amino-6-hydroxypyrimidine derivative with a carboxylic acid or its derivative.[7]
Synthetic Strategy for Isoxazolo[5,4-d]pyrimidines: Reaction of a β-ketoester derivative of the pyrimidine with hydroxylamine.[8][11]
Applications in Drug Discovery and Materials Science
The heterocycles derived from this compound are of significant interest to the pharmaceutical industry. The inherent bioisosterism of the pyrimidine ring to purines, combined with the unique properties imparted by the fluorine atom, makes these compounds attractive candidates for targeting a variety of biological targets, including kinases, polymerases, and other enzymes.[16] The potential applications extend to the development of anticancer agents, antivirals, and immunomodulators.
In the realm of materials science, the electron-deficient nature of the fluorinated pyrimidine ring can be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to systematically modify the core structure allows for the fine-tuning of electronic and photophysical properties.
Conclusion: A Versatile Platform for Innovation
This compound represents a powerful and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its straightforward synthesis and the reactivity of its derivatives provide a robust platform for the exploration of novel chemical space. The strategic incorporation of the 5-fluoro substituent offers a distinct advantage in modulating the properties of the resulting molecules, making this an invaluable tool for researchers in drug discovery, agrochemicals, and materials science. This guide has provided a foundational understanding and practical protocols to empower scientists to fully harness the synthetic potential of this key intermediate.
References
- Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
- Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. (2021-03-15). URL: [Link]
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. (URL not available)
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. (URL not available)
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022-10-02). URL: [Link]
- One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.
- Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. PubMed. (2024-11-15). URL: [Link]
- Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine. Benchchem. (URL not available)
- Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases. (URL not available)
- SYNTHESIS OF PYRIMIDINE DERIV
- Synthesis of Pyrimido[4,5-c]pyridazine Derivatives 3893−4724...
- [Synthesis and biological properties of isoxazolo[5,4-d]pyrimidine deriv
- New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. (2022-10-02). URL: [Link]
- Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules. (URL not available)
- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. (2020-03-20). URL: [Link]
- Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters. (URL not available)
- Process for preparing 4,6-dichloro-5-fluoropyrimidine.
- Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides.
- Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
- Synthesis and In Vitro Antitumor Activity of New Isoxazolo[5,4-d]Pyrimidine Systems.
- Synthesis of various pyrimidines and fused pyrimidines derivatives by telescopic reactions. (URL not available)
- The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates.
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society of Chemistry. (2024-03-06). URL: [Link]
- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (URL not available)
- Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Tetrahedron Letters. (URL not available)
- CAS 696-06-0 5-Fluoro-dihydropyrimidine-2,4-dione. BOC Sciences. (URL not available)
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Journal of Pharmacy and Pharmacology. (URL not available)
- Reactions of hydrazones and hydrazides with Lewis acidic boranes. Dalton Transactions. (2019-08-09). URL: [Link]
- Preparation of urea and thiourea compounds of...
- Synthesis of new sulfuric derivatives of allobarbital (5,5-diallylbarbituric acid) with anti-inflammatory activity. PubMed. (URL not available)
- Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. Clinica Chimica Acta. (URL not available)
- Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. European Journal of Medicinal Chemistry. (URL not available)
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. (URL not available)
- Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules. (URL not available)
- Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. (URL not available)
- Design, Synthesis and Biological Activities of (Thio)
- Synthesis and Characterization of Some 5-Acetylbarbituric Based Thiosemicarbazone Derivatives.
- Synthesis of 6-hydroxy-5,6-dihydro-2-pyrones and -pyridones by reaction of 4-aryl-6-trifluoromethyl-2-pyrones with water, hydrazine, and hydroxylamine.
Sources
- 1. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Synthesis and biological properties of isoxazolo[5,4-d]pyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Potential Therapeutic Targets for 5-Fluoropyrimidine-4,6-diol Derivatives
Abstract
The 5-fluoropyrimidine scaffold, exemplified by the stalwart chemotherapeutic 5-Fluorouracil (5-FU), has been a cornerstone of oncology for decades. However, the therapeutic window of 5-FU is often narrowed by toxicity and resistance, necessitating the development of novel derivatives with improved pharmacological profiles. This technical guide moves beyond the canonical mechanism of thymidylate synthase inhibition to explore the broader therapeutic potential of derivatives based on the 5-Fluoropyrimidine-4,6-diol (also known as 6-Hydroxy-4(1H)-pyrimidinone) scaffold. We present a rationale for investigating this versatile chemical intermediate, detail a landscape of high-potential therapeutic targets including protein kinases, metabolic enzymes, and epigenetic modulators, and provide actionable, in-depth protocols for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to innovate within the rich chemical space of fluoropyrimidines.
The this compound Scaffold: A Departure from Convention
For over 60 years, the mechanism of 5-FU has been primarily attributed to its intracellular conversion into metabolites that inhibit thymidylate synthase (TYMS) and incorporate into DNA and RNA, leading to cytotoxicity.[1][2][3][4] While effective, this multi-pronged mechanism contributes to its toxicity profile. This compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, offers a distinct starting point for medicinal chemistry.[5][6]
Its two hydroxyl groups provide reactive handles for derivatization, allowing for the creation of libraries of compounds with diverse physicochemical properties. This structural divergence from 5-FU enables the exploration of novel structure-activity relationships (SAR) and the potential to engage with a different spectrum of biological targets, potentially leading to therapies with enhanced selectivity and reduced off-target effects.
Expanding the Target Landscape: From Classical to Novel
While derivatives can certainly be designed as next-generation prodrugs of 5-FU, the true potential of the this compound scaffold lies in its ability to be tailored for entirely new classes of therapeutic targets.
Reimagining the Classical Target: Thymidylate Synthase and Nucleotide Metabolism
The foundational mechanism of fluoropyrimidines—inhibition of TYMS—remains a valid, albeit well-explored, therapeutic strategy.[1][7] However, the nucleotide metabolism pathway is rich with other potential targets.
-
Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme is a rate-limiting step in the de novo pyrimidine biosynthesis pathway.[8][9] Its inhibition starves rapidly proliferating cells of essential pyrimidines. DHODH has emerged as a validated target in acute myeloid leukemia (AML) and autoimmune diseases, and its inhibitors would represent a distinct mechanistic class from TYMS inhibitors.[8][10]
-
Other Metabolic Enzymes: Enzymes such as carbamoyl-phosphate synthetase, aspartate transcarbamoylase (ATCase), and the various kinases involved in nucleoside phosphorylation (e.g., deoxycytidine kinase) are also critical for nucleotide homeostasis and present opportunities for targeted inhibition.[11][12]
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method for confirming direct target engagement in a physiological context (i.e., within intact cells or cell lysates). [3][7][13]It is based on the principle that a protein's thermal stability changes upon ligand binding.
Objective: To determine if a this compound derivative directly binds to a putative target protein in cells by measuring the ligand-induced shift in the protein's melting temperature (Tm).
Methodology:
-
Cell Culture and Treatment:
-
Culture the selected cell line to ~80% confluency.
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot cell suspension into PCR tubes.
-
Treat aliquots with the derivative compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or with vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples across a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments). A no-heat control (4°C or on ice) should be included.
-
Immediately cool the samples to 4°C.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Normalize the protein concentration of all samples.
-
Analyze the samples by SDS-PAGE followed by Western blotting using an antibody specific for the putative target protein.
-
Quantify the band intensity for each lane using densitometry software.
-
-
Data Interpretation:
-
For each treatment condition (vehicle and compound), plot the relative band intensity (normalized to the no-heat control) against the temperature.
-
Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A positive result is indicated by a statistically significant shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control. [13][14]
-
Protocol: In Vitro Kinase Inhibition Assay
Once a kinase is identified as a putative target, a biochemical assay is essential to confirm functional inhibition and determine potency (e.g., IC50).
Objective: To quantify the inhibitory activity of a this compound derivative against a purified recombinant kinase.
Methodology (Luminescence-based ATP Depletion Assay, e.g., Kinase-Glo®):
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the derivative compound in kinase buffer with DMSO.
-
Prepare a solution of the recombinant kinase and its specific substrate peptide in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration near the Km of the kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the compound dilutions or vehicle control.
-
Add the kinase/substrate mixture to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent lyses the reaction components and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The amount of light produced is inversely proportional to the kinase activity (high activity = low ATP = low light).
-
Normalize the data to controls: 0% inhibition (vehicle, maximum kinase activity) and 100% inhibition (no kinase or a known potent inhibitor).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value. [15]
-
Conclusion and Future Directions
The this compound scaffold represents a significant opportunity to develop novel therapeutics that transcend the classical mechanisms of action associated with 5-FU. By leveraging its synthetic tractability, researchers can systematically explore a vast chemical space to target key drivers of disease, particularly within the realms of protein kinases and nucleotide metabolism enzymes. The application of modern target identification techniques like CETSA, coupled with robust biochemical and cellular validation assays, provides a clear and effective path from a promising chemical scaffold to a validated lead compound. The continued exploration of these derivatives holds the potential to deliver a new generation of targeted therapies for cancer and other debilitating diseases.
References
A comprehensive list of references, including titles, sources, and verifiable URLs, will be compiled based on the citations used throughout this guide.
Sources
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of nucleotide metabolism in cancers and immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discoveries in Bacterial Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
Introduction: The Enduring Legacy of Fluoropyrimidines in Oncology
An In-Depth Technical Guide to the Synthesis of Fluoropyrimidines for Researchers and Drug Development Professionals
The introduction of a single fluorine atom into the pyrimidine scaffold marked a watershed moment in the history of chemotherapy. This seemingly minor structural modification gives rise to a class of compounds—fluoropyrimidines—with profound biological activity, primarily through the disruption of nucleotide synthesis and function. Capitalizing on the increased uptake of uracil by some malignant cells, the pioneering work of Heidelberger led to the development of 5-Fluorouracil (5-FU), a compound that is metabolized into cytotoxic agents that inhibit critical cellular machinery.[1][2] In particular, the metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP) is a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for the de novo synthesis of thymidylate, leading to a "thymineless death" in cancer cells reliant on this pathway.[1][3]
For over half a century, 5-FU has remained a cornerstone of treatment for solid tumors, including colorectal, breast, and gastric cancers.[1][4][5] However, its clinical utility is hampered by a short plasma half-life, non-selective toxicity, and unpredictable oral bioavailability.[4][6] These limitations have spurred decades of research, leading to the development of sophisticated next-generation fluoropyrimidines like Capecitabine, an oral prodrug, and Gemcitabine, a nucleoside analog with a difluorinated sugar moiety.
This technical guide, written from the perspective of a senior application scientist, provides an in-depth review of the core synthetic strategies for preparing these vital therapeutic agents. We will move beyond simple procedural lists to explore the causality behind experimental choices, the evolution of synthetic methodologies, and the practical challenges faced in both laboratory-scale and industrial production.
Part 1: Foundational Strategies for the 5-Fluorouracil Core
The synthesis of the 5-fluorinated pyrimidine ring itself is the foundational challenge. Historically, two primary strategies have dominated the field: building the ring from fluorinated precursors and direct fluorination of a pre-formed pyrimidine ring.
Ring-Closure Synthesis from Fluorinated Building Blocks
The initial synthesis of 5-FU reported by Heidelberger and colleagues in 1957 utilized a ring-closure approach.[1][7] This strategy involves the condensation of a fluorine-containing building block, such as ethyl fluoroacetate, with other reagents to construct the pyrimidine heterocycle. A common pathway involves condensing ethyl fluoroacetate with ethyl formate to form an intermediate that is then cyclized with S-methylisothiourea, followed by hydrolysis to yield 5-FU.[8]
The primary advantage of this "building block" approach is the unambiguous placement of the fluorine atom at the desired C5 position from the outset. However, the high toxicity and volatility of key starting materials like ethyl fluoroacetate presented significant safety challenges, particularly for large-scale production, prompting the search for safer alternatives.[1]
Direct Electrophilic Fluorination of the Uracil Ring
The development of modern electrophilic fluorinating agents revolutionized 5-FU synthesis, offering a more direct and often safer route. This strategy involves the direct fluorination of the electron-rich C5 position of the uracil ring.
Early work by Barton and others demonstrated the feasibility of this approach using reagents like fluoroxytrifluoromethane (CF₃OF).[1] While effective, these first-generation reagents were often gaseous, highly reactive, and difficult to handle. A significant breakthrough came with the development of N-fluoroammonium salts, most notably Selectfluor™ (F-TEDA-BF₄).[1] Selectfluor™ is a stable, crystalline solid that acts as a source of "F⁺," providing a practical, safe, and highly regioselective method for the direct fluorination of uracil and its derivatives.[1] This method has been widely adopted for commercial-scale production due to its improved safety profile and efficiency.[1]
Diagram 1: Core Synthesis Strategies for 5-Fluorouracil
Caption: High-level overview of the two primary synthetic routes to 5-Fluorouracil.
Part 2: Synthesis of Advanced Fluoropyrimidine Nucleosides
Moving beyond the core heterocycle, the synthesis of nucleoside analogs like Gemcitabine and Capecitabine introduces the significant challenge of stereoselectively coupling the fluoropyrimidine base to a modified sugar moiety.
Gemcitabine: Mastering the 2',2'-Difluoro Sugar
Gemcitabine (2'-deoxy-2',2'-difluorocytidine) is a cornerstone in treating cancers such as pancreatic, lung, and breast cancer.[9] Its synthesis is a formidable challenge, primarily due to the stereocontrolled construction of the 2-deoxy-2,2-difluororibose sugar and its subsequent glycosylation.
The versatility of synthetic methods employed is illustrative of the state-of-the-art in fluorination methodology.[10] A widely recognized approach, originating from the labs at Eli Lilly, begins with enantiopure D-glyceraldehyde.[9] The critical difluoro-carbon unit is introduced via a Reformatsky reaction with ethyl bromodifluoroacetate, establishing the key C-C bond and introducing the two fluorine atoms simultaneously.[9] This "fluorinated building block" approach is highly effective for installing the CF₂ group.
Following the construction of the difluorinated sugar lactone, the synthesis proceeds through protection of the hydroxyl groups (e.g., as benzoates) and reduction to the corresponding lactol. This activated sugar derivative is then coupled with a silylated pyrimidine base (such as N,O-bis(trimethylsilyl)cytosine) under the influence of a Lewis acid catalyst in a Vorbrüggen-type glycosylation. The final steps involve deprotection of the hydroxyl groups to yield gemcitabine. More linear syntheses have also been developed, where a key step is the direct conversion of a 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose intermediate into a glycosyl urea, which is then converted to the cytosine base.[11][12]
Diagram 2: Conceptual Workflow for Gemcitabine Synthesis
Caption: Key stages in the synthesis of Gemcitabine, highlighting the crucial C-F bond formation and glycosylation steps.
Capecitabine: Designing an Orally Bioavailable Prodrug
Capecitabine is an orally administered prodrug that is enzymatically converted to 5-FU preferentially in tumor tissue, offering improved tolerability and a more convenient dosing regimen.[6][13] Its synthesis involves the coupling of a 5-FU derivative to a 5-deoxyribose moiety, followed by carbamoylation.
A common synthetic route starts with D-ribose.[14] The sugar is converted through several steps, including ketalization, esterification, reduction, hydrolysis, and acylation, into the key intermediate 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose.[14] This activated sugar is then condensed with a silylated 5-fluorocytosine derivative.[14][15]
The subsequent and critical step is the selective N⁴-carbamoylation. The N⁴-amino group of the cytidine intermediate is reacted with n-pentyl chloroformate in the presence of a base to install the pentyloxycarbonyl group.[15] The final step is the hydrolysis of the acetyl protecting groups on the sugar ring, typically under mild alkaline conditions, to furnish Capecitabine.[13][16] To streamline this process for industrial production, "one-pot" methods have been developed where the intermediate after the initial amidation is not isolated but is directly carried forward to the coupling step, reducing costs and improving efficiency.[15]
Part 3: Modern Frontiers in Fluoropyrimidine Synthesis
While classical organic synthesis remains the bedrock of production, modern techniques are being explored to address specific challenges, from creating radiolabeled tracers for medical imaging to employing greener, enzyme-based methods.
Radiosynthesis for Positron Emission Tomography (PET)
PET imaging is a powerful diagnostic tool in oncology and neuroscience. Labeling fluoropyrimidines with the short-lived positron-emitting isotope Fluorine-18 ([¹⁸F], t½ ≈ 110 min) allows for the non-invasive visualization of drug distribution and tumor metabolism. The radiosynthesis of molecules like [¹⁸F]5-FU or other pyrimidine-based PET ligands requires rapid and highly efficient methods.[17]
A common strategy for introducing [¹⁸F] is through nucleophilic substitution, where [¹⁸F]fluoride displaces a suitable leaving group (e.g., chlorine, nitro group, or a trimethylammonium salt) on a precursor molecule.[17] For example, the radiosynthesis of [¹⁸F]FMTP, a COX-2 inhibitor with a fluoropyrimidine core, was optimized using a chlorine-to-fluorine displacement method.[17] These reactions must be performed in automated synthesis modules to minimize radiation exposure and ensure reproducibility, delivering the final radiotracer in high radiochemical purity and yield within a short timeframe.[18][19]
Enzymatic Synthesis: A Green Chemistry Approach
Biocatalysis offers a compelling alternative to traditional chemical synthesis, providing high selectivity under mild, environmentally benign conditions.[20][21] While the direct enzymatic formation of a C-F bond by a native fluorinase enzyme is a fascinating prospect, a more common application is the use of enzymes to catalyze specific steps in a larger synthetic sequence.[20][22]
For instance, enzymes like purine nucleoside phosphorylases can be used in transglycosylation reactions to couple a pre-formed fluorinated base with a sugar.[20] Lipases can be employed for selective acylation or deprotection steps, taking advantage of their high chemo- and regioselectivity to avoid complex protection-deprotection schemes.[20] The enzymatic incorporation of a fluorescent pyrimidine ribonucleotide into an RNA strand has also been described, showcasing the power of enzymes to construct complex biomolecules.[23] As the field of enzyme engineering advances, the role of biocatalysis in the synthesis of fluorinated compounds is expected to grow significantly.
Quantitative Data Summary
| Method / Target | Key Reagents | Catalyst / Conditions | Typical Yield | Reference |
| 5-FU Synthesis | Uracil, Selectfluor™ | N/A, organic solvent | High | [1] |
| Capecitabine Prodrug | 5-FU, Carboxylic Acid, BROP, NEt₃ | Anhydrous DMF, 0°C, 2h | ~50% | [24] |
| Capecitabine Synthesis | D-Ribose (multi-step) | Vorbrüggen condensation | 25.0% (overall) | [14] |
| [¹⁸F]Brequinar (PET) | Precursor, [¹⁸F]Fluoride | Automated module, two-step | 11.6 ± 2.0% (decay corrected) | [18] |
Experimental Protocol: Synthesis of N¹-Acyl-5-Fluorouracil Prodrugs
The following protocol is adapted from a published method for synthesizing lipophilic prodrugs of 5-FU, illustrating two common acylation techniques.[24] This serves as a practical example of modifying the core 5-FU molecule.
Objective: To synthesize N¹-lauroyl-5-fluorouracil.
Method 1: Acid Chloride Route
-
Preparation of Acid Chloride: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve lauric acid (1.5 eq) in anhydrous toluene. Cool the solution to 0°C in an ice bath. Add oxalyl chloride (7.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour. The solvent and excess reagent are typically removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
Preparation of 5-FU Potassium Salt: In a separate flask, dissolve 5-fluorouracil (1.02 eq) and potassium hydroxide (1.0 eq) in methanol. Stir at room temperature for 30 minutes. Remove the methanol under reduced pressure to obtain the white solid potassium salt of 5-FU.
-
Coupling Reaction: To a suspension of the 5-FU potassium salt in anhydrous acetonitrile at 0°C, add a solution of the freshly prepared lauroyl chloride in acetonitrile dropwise.
-
Workup & Purification: Allow the mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC. Upon completion, filter the mixture to remove potassium chloride. Concentrate the filtrate under reduced pressure. The resulting crude product is purified by column chromatography (silica gel) to yield N¹-lauroyl-5-fluorouracil.
Method 2: One-Step BROP Coupling
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve lauric acid (1.0 eq) and 5-fluorouracil (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Coupling: Cool the solution to 0°C. Add triethylamine (NEt₃, 3.0 eq) followed by the portion-wise addition of Bromo-tris(dimethylamino)phosphonium hexafluorophosphate (BROP, 1.5 eq).
-
Workup & Purification: Stir the reaction mixture at 0°C for 2 hours. Monitor by TLC. After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography to obtain the final product.
Causality: Method 1 is a classic, robust two-step approach where the carboxylic acid is first activated as a highly reactive acid chloride. Method 2 employs a modern phosphonium-based coupling reagent (BROP) that allows for a direct, one-pot conversion without isolating the activated acid intermediate, which can be more convenient and efficient for certain substrates.[24]
Conclusion and Future Outlook
The synthesis of fluoropyrimidines has evolved from challenging, hazardous early procedures to highly refined, safe, and scalable industrial processes. The direct electrophilic fluorination of the uracil ring and sophisticated, stereocontrolled glycosylation reactions are testaments to the ingenuity of synthetic organic chemists. Looking forward, the field will continue to be driven by the principles of green chemistry, with an increasing role for biocatalysis and flow chemistry to improve sustainability and efficiency. Furthermore, the demand for precisely tailored molecules for applications like PET imaging will push the boundaries of rapid, high-yield radiosynthesis. The foundational importance of fluoropyrimidines in medicine ensures that innovation in their synthesis will remain a vital and active area of research for years to come.
References
- Brown, K., Dixey, M., Weymouth-Wilson, A., & Linclau, B. (2014). The synthesis of gemcitabine.
- A new method for the synthesis of 5-fluorouracil prodrugs. (n.d.). Synlett. [Link]
- Brown, K., Weymouth-Wilson, A., & Linclau, B. (2015). A linear synthesis of gemcitabine.
- Gemcitabine - Wikipedia. (n.d.). [Link]
- Synthesis method of capecitabine - CN102924548A - Google P
- Sheng, J., Hassan, A. E. A., & Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3469. [Link]
- Barton, D. H. R., Hesse, R. H., Toh, H. T., & Pechet, M. M. (1972). Convenient synthesis of 5-fluorouracil. The Journal of Organic Chemistry, 37(21), 3295-3297. [Link]
- Sagi, A. R., & Chow, C. S. (2007). Synthesis and enzymatic incorporation of a fluorescent pyrimidine ribonucleotide.
- Synthesis of capecitabine. (2008). Journal of Shenyang Pharmaceutical University. [Link]
- A Linear Synthesis of Gemcitabine. (2015).
- Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. (2016). Der Pharma Chemica. [Link]
- New Method for Synthesis of Antitumor Drug Capecitabine. (2009). Chinese Chemical Letters. [Link]
- Zhang, X., et al. (2014).
- Zong, L., et al. (2014). Study on synthetic process of gemcitabine hydrochloride. Chinese Journal of Medicinal Chemistry. [Link]
- Kirsch, P., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link]
- Preparation method for 2-hydroxyl-5-fluorine pyrimidine - CN101314594B - Google P
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules. [Link]
- Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. (2017).
- Kumar, D., et al. (2020). Radiosynthesis and evaluation of [18F]FMTP, a COX-2 PET ligand. EJNMMI Radiopharmacy and Chemistry. [Link]
- Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society. [Link]
- Zhang, J., et al. (2018). Radiosynthesis and evaluation of N5-(2-18F-fluoropropanyl) ornithine as a potential agent for tumor PET imaging. American journal of nuclear medicine and molecular imaging. [Link]
- Synthesis of fluorinated pyrimidinones. (1995). Journal of Organic Chemistry. [Link]
- Li, S., et al. (2021). Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers. RSC Medicinal Chemistry. [Link]
- Fujii, S., et al. (1979). [Regulation of enzyme activities involved in pyrimidine synthesis and its application to cancer chemotherapy]. Gan To Kagaku Ryoho. [Link]
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). ChemistrySelect. [Link]
- Wang, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. [Link]
- Enzymatic synthesis of fluorinated compounds. (2021). Applied Microbiology and Biotechnology. [Link]
- Review of Prodrug and Nanodelivery Strategies to Improve the Treatment of Colorectal Cancer with Fluoropyrimidine Drugs. (2024). International Journal of Molecular Sciences. [Link]
- Radiosynthesis of [18F]Brequinar for in vivo PET Imaging of h DHODH for Potential Studies of Acute Myeloid Leukemia and Cancers. (2021). RSC Medicinal Chemistry. [Link]
- Enzymatic synthesis of fluorinated compounds. (2021). Applied Microbiology and Biotechnology. [Link]
- Diasio, R. B. (2000). The oral fluorinated pyrimidines. Medical Oncology. [Link]
- Scott, P. J., et al. (2021). Radiosynthesis of [11C]Ibrutinib via Pd-Mediated [11C]CO Carbonylation: Preliminary PET Imaging in Experimental Autoimmune Encephalomyelitis Mice. Frontiers in Nuclear Medicine. [Link]
- Sheng, J., Hassan, A. E. A., & Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]
- Giner-Sorolla, A., & Bendich, A. (1958). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society. [Link]
- Hartmann, K. U., & Heidelberger, C. (1961). Studies on Fluorinated Pyrimidines. XIII. Inhibition of Thymidylate Synthetase. Journal of Biological Chemistry. [Link]
Sources
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 9. Gemcitabine - Wikipedia [en.wikipedia.org]
- 10. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A linear synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. CN102924548A - Synthesis method of capecitabine - Google Patents [patents.google.com]
- 16. Capecitabine synthesis - chemicalbook [chemicalbook.com]
- 17. Radiosynthesis and evaluation of [18F]FMTP, a COX-2 PET ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Radiosynthesis of [11C]Ibrutinib via Pd-Mediated [11C]CO Carbonylation: Preliminary PET Imaging in Experimental Autoimmune Encephalomyelitis Mice [frontiersin.org]
- 20. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Enzymatic synthesis of fluorinated compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 23. Synthesis and enzymatic incorporation of a fluorescent pyrimidine ribonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Researcher's Guide to the Safe Handling of Fluorinated Pyrimidine Compounds
An In-Depth Technical Guide for Drug Discovery and Development Professionals
Foreword: Understanding the Inherent Risks
Fluorinated pyrimidines represent a cornerstone in medicinal chemistry and drug development, most notably as antineoplastic agents. Compounds such as 5-Fluorouracil (5-FU) and its prodrug Capecitabine are widely utilized in cancer chemotherapy.[1] Their efficacy stems from their ability to interfere with DNA and RNA synthesis in rapidly dividing cells.[1][2] However, this potent cytotoxic activity is not selective for cancer cells and poses significant risks to the researchers, scientists, and professionals who handle these compounds in a laboratory setting.[3][4] This guide provides a comprehensive framework for the safe handling of fluorinated pyrimidine compounds, grounded in an understanding of their chemical properties and biological mechanisms, to ensure a secure research and development environment.
Section 1: The Mechanistic Underpinnings of Hazard
A thorough appreciation of the risks associated with fluorinated pyrimidines begins with understanding their mechanism of action. 5-Fluorouracil, a structural analog of uracil, exerts its cytotoxic effects through several intracellular pathways upon metabolic activation.[2]
-
Inhibition of Thymidylate Synthase (TS): The active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and a folate cofactor, blocking the synthesis of thymidine, an essential precursor for DNA replication and repair.[1][2]
-
Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively. This leads to disruption of RNA processing and function, and DNA damage, ultimately triggering cell death.[1][2]
This non-selective interference with fundamental cellular processes is the basis for their classification as hazardous substances, with documented evidence of carcinogenicity, teratogenicity, and reproductive toxicity.[4][5] Exposure to these compounds can lead to acute effects such as skin irritation and necrosis, as well as long-term health consequences.[3][6]
Visualizing the Mechanism of 5-Fluorouracil Cytotoxicity
The following diagram illustrates the metabolic activation of 5-FU and its primary mechanisms of cellular toxicity.
Caption: Metabolic activation of 5-FU and its cytotoxic targets.
Section 2: Hazard Identification and Physical Properties
A foundational aspect of safe handling is the awareness of the specific physical and chemical properties of the compounds being used. While this guide focuses on the class, individual substances will have unique characteristics. Always consult the Safety Data Sheet (SDS) for the specific compound.
| Property | 5-Fluorouracil (5-FU) | Capecitabine | Gemcitabine |
| CAS Number | 51-21-8[7] | 154361-50-9 | 95058-81-4[8] |
| Molecular Formula | C₄H₃FN₂O₂[7] | C₁₅H₂₂FN₃O₆ | C₉H₁₁F₂N₃O₄[8] |
| Molecular Weight | 130.08 g/mol [9] | 359.35 g/mol | 263.20 g/mol [8] |
| Melting Point | 282-283 °C (decomposes)[7][9] | 110-121 °C | 168.64 °C[8] |
| Appearance | White to nearly white crystalline powder[9] | White to off-white crystalline solid | White to off-white solid |
| Solubility | Soluble in 1 N NH₄OH (50 mg/ml), DMSO (10-50 mg/ml), partially soluble in water.[7][10] | Soluble in DMSO, Methanol | Soluble in water (15.3 g/L).[8] |
Section 3: The Hierarchy of Controls: A Framework for Safety
To mitigate the risks associated with fluorinated pyrimidines, a systematic approach known as the "hierarchy of controls" should be implemented. This framework prioritizes the most effective control measures.
Elimination and Substitution
The most effective control is to eliminate the hazard. In a research context, this involves critically assessing whether a less hazardous compound could achieve the same scientific objective. While often not feasible, this should always be the first consideration.
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from the hazard. They are the most crucial element in ensuring safety when handling potent compounds.[11]
-
Chemical Fume Hoods/Containment Ventilated Enclosures (CVEs): All weighing and manipulation of powdered fluorinated pyrimidines must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[3]
-
Biological Safety Cabinets (BSCs): For sterile preparations of these compounds, a Class II, Type B2 BSC, which is hard-ducted to the outside, is recommended.[12]
-
Closed Systems: For larger-scale synthesis, the use of closed-system reactors and transfer lines is paramount to prevent any release into the laboratory environment.[11]
Administrative Controls: Safe Work Practices
Administrative controls are procedures and policies that modify how work is performed. A robust set of Standard Operating Procedures (SOPs) is essential.
-
Designated Areas: All work with fluorinated pyrimidines should be restricted to a designated area, clearly marked with warning signs.[4] Eating, drinking, and the application of cosmetics are strictly prohibited in these areas.
-
Training: All personnel must receive comprehensive training on the hazards of the compounds, specific handling procedures, emergency protocols, and waste disposal before beginning any work.[13][14] This training must be documented.
-
Waste Management: All waste contaminated with fluorinated pyrimidines, including gloves, gowns, absorbent pads, and empty vials, must be disposed of as hazardous chemical waste.[6][15] Sharps should be placed in designated cytotoxic sharps containers.[16]
Workflow for Safe Handling of Powdered Fluorinated Pyrimidines
This diagram outlines the critical steps and controls for safely handling these potent compounds in a laboratory setting.
Caption: A step-by-step workflow for safe laboratory handling.
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It should never be the primary means of protection.[17]
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is mandatory.[12] Gloves should be changed immediately if contaminated and at regular intervals (e.g., every 30-60 minutes) during extended procedures. Cuffs of the gown should be tucked into the inner glove, and the outer glove should cover the cuff.
-
Gowns: Disposable, low-permeability gowns with a solid front, long sleeves, and tight-fitting elastic or knit cuffs are required.[18]
-
Eye and Face Protection: ANSI-rated safety glasses with side shields or splash goggles must be worn.[3] A face shield should be used in situations where splashing is a significant risk.
-
Respiratory Protection: If there is a risk of aerosol generation outside of a functioning containment device (e.g., during a large spill cleanup), a NIOSH-approved respirator (e.g., an N95 or higher) is necessary.[13]
Glove Compatibility for Common Solvents:
| Solvent | Nitrile | Latex |
| Dimethyl Sulfoxide (DMSO) | Good[19] | Good |
| Methanol | Good[19] | Good[5] |
| Ethanol | Excellent[20] | Excellent[20] |
| Acetonitrile | Fair[5] | Good[5] |
| Acetone | Fair[20] | Good[20] |
| Note: This is a general guide. Always consult the glove manufacturer's specific chemical resistance data.[5][20][21][22] |
Section 4: Experimental Protocols and Decontamination
Step-by-Step Protocol: Weighing and Preparing a Solution
This protocol outlines the essential steps for safely weighing a powdered fluorinated pyrimidine and preparing a stock solution.
-
Preparation:
-
Confirm the chemical fume hood has been certified within the last year and is functioning correctly.
-
Don all required PPE: inner and outer nitrile gloves, disposable gown, and safety glasses.
-
Line the work surface inside the fume hood with a plastic-backed absorbent pad.[6]
-
Gather all necessary equipment (spatula, weigh boat, vial, solvent, etc.) and place it on the absorbent pad.
-
-
Handling:
-
Carefully open the container of the fluorinated pyrimidine inside the fume hood. Avoid creating dust.
-
Using a dedicated spatula, weigh the desired amount of powder onto a weigh boat.
-
Transfer the powder to the designated vial.
-
Slowly add the solvent to the vial to avoid splashing.
-
Securely cap the vial. If sonication or vortexing is required, ensure the cap is tightly sealed.
-
-
Cleanup:
-
Carefully wipe down the spatula, weigh boat, and any other contaminated surfaces with a suitable solvent (e.g., 70% isopropanol), and dispose of the wipes as hazardous waste.
-
Place all disposable items (weigh boat, outer gloves) into a designated hazardous waste bag inside the fume hood.
-
Wipe down the entire work surface of the fume hood.
-
Remove PPE by first removing the outer gloves, then the gown, then the inner gloves.
-
Wash hands and forearms thoroughly with soap and water.
-
Decontamination of Laboratory Equipment
Cross-contamination is a significant risk in a multi-use laboratory.[23] Equipment that has come into contact with fluorinated pyrimidines must be thoroughly decontaminated.
-
Non-disposable Glassware and Tools:
-
Rinse thoroughly with a solvent that will solubilize the compound. Collect the rinsate as hazardous waste.
-
Wash with a laboratory detergent (e.g., Luminox®) and hot water.[24]
-
Perform a final rinse with deionized water.
-
-
Analytical Equipment (e.g., HPLC):
-
Develop a specific SOP for decontaminating the instrument.
-
Flush the entire system, including injector and tubing, with a strong, compatible solvent.
-
Collect all waste from the flushing procedure as hazardous chemical waste.
-
Wipe down all external surfaces of the instrument.
-
Clearly label the instrument as "Decontaminated" after the procedure is complete.
-
Section 5: Emergency Procedures
Spill Response
Immediate and correct response to a spill is critical to prevent exposure. All labs must have a clearly labeled cytotoxic drug spill kit readily accessible.[18]
Decision Tree for Spill Response
This diagram provides a logical pathway for responding to a spill of a fluorinated pyrimidine compound.
Caption: A decision-making guide for spill response procedures.
Spill Cleanup Protocol (Small Spill <5mL or 5g):
-
Isolate the Area: Alert others and restrict access to the spill area.
-
Don PPE: Put on all items from the spill kit, including a gown, two pairs of chemotherapy gloves, eye protection, and an N95 respirator.
-
Contain the Spill:
-
For powders: Gently cover the spill with damp absorbent pads to avoid making the powder airborne.
-
For liquids: Cover the spill with absorbent pads.
-
-
Clean Up: Working from the outside of the spill inward, carefully collect all contaminated materials. Use a scoop for broken glass and place it in a sharps container.
-
Decontaminate: Place all used pads and contaminated items into the designated hazardous waste bag. Clean the area twice with a detergent solution, followed by a final rinse with water.[16]
-
Dispose: Seal the hazardous waste bag. Remove PPE and place it in the bag as well.
-
Final Steps: Wash hands thoroughly. Document the incident according to your institution's policy.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[16]
Personnel Exposure
In the event of an exposure, time is of the essence.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek immediate medical attention.[16]
-
Eye Contact: Proceed immediately to an emergency eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed by a medical professional.
All exposure incidents, no matter how minor they seem, must be reported to a supervisor and documented through the appropriate institutional channels.[18]
Conclusion
Fluorinated pyrimidine compounds are powerful tools in the arsenal of drug discovery and development. Their inherent cytotoxicity demands a commensurate level of respect and a rigorous adherence to safety protocols. By understanding the mechanisms of their hazardous nature and implementing a multi-layered safety approach based on the hierarchy of controls, researchers and scientists can mitigate the risks of occupational exposure. This guide serves as a technical framework, but it is the diligent and informed practice of each individual in the laboratory that ultimately creates a culture of safety.
References
- Exposure Control Plan for Cytotoxic Substances - Safety & Risk Services - The University of British Columbia. (2017, December 8).
- Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01 - Kingston Health Sciences Centre. (2019, May 1).
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
- 5-Fluorouracil-51-21-8.docx - University of Georgia Office of Research - UGA.
- 5-Fluorouracil: Mechanisms of Resistance and Reversal Str
- Evaluation of Stability of 5- Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach. (2012). International Journal of Pharmaceutical Sciences and Research, 3(11), 4330-4338.
- Managing Risks with Potent Pharmaceutical Products - pharm-int. (2019, April 2).
- Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (2019). Journal of Oncology Pharmacy Practice, 25(8), 1873-1886.
- Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. (2009). Journal of Pharmaceutical and Biomedical Analysis, 50(5), 931-935.
- Chemical Resistance Reference Chart. Medicom.
- Handling & Processing of Potent Compounds: A Holistic Approach - IPS.
- Thermal decomposition kinetics of 5-fluorouracil from thermogravimetric analysis. (2015). Journal of Thermal Analysis and Calorimetry, 121(1), 355-360.
- Containment of High-Potency Products in a GMP Environment - BioProcess International. (2007, October 1).
- Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. (2011). The Canadian Journal of Hospital Pharmacy, 64(5), 342–347.
- uh-guideline-for-chemotherapy-and-other-hazardous-drugs.docx - University of Houston.
- Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. University of California, Berkeley.
- Safe handling of cytotoxics: guideline recommendations. (2013). Current Oncology, 20(2), e83–e137.
- Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU) - NCI at Frederick.
- Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. (2009). Journal of Pharmaceutical and Biomedical Analysis, 50(5), 931-935.
- Chemical Resistance of Gloves.pdf. University of Pittsburgh.
- This Chemical Resistance Chart is intended to provide general information about the reactions of different glove materials to the. SAS Safety Corp.
- Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem - NIH.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). Molecules, 25(15), 3449.
- ASHP Guidelines on Handling Hazardous Drugs. (2018). American Journal of Health-System Pharmacy, 75(24), 1996-2031.
- 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem - NIH.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. (2020).
- Laboratory Equipment Decontamination Procedures | Central Michigan University.
- Laboratory Equipment Decontamination Procedures - Wayne State University.
- Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations. (2015). Journal of Oncology Pharmacy Practice, 21(1), 29-37.
- Design, Synthesis, and Anticandidiasis Assessment of New Fluorine Containing Pyrimidines. (2023). Chemistry & Biodiversity, 20(10), e202300975.
- Surface Contamination from Cytotoxic Chemotherapy Following Preparation and Administration. (2011). Journal of Pharmacy Practice and Research, 41(2), 112-115.
- Workplace Contamination of Chemotherapy and Other Hazardous Drugs - Stericycle.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). Molecules, 25(15), 3449.
- Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. (2020). Molecules, 25(21), 5038.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 3. research.uga.edu [research.uga.edu]
- 4. terraform-20180423174453746800000001.s3.amazonaws.com [terraform-20180423174453746800000001.s3.amazonaws.com]
- 5. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 12. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 13. kingstonhsc.ca [kingstonhsc.ca]
- 14. uh.edu [uh.edu]
- 15. umdearborn.edu [umdearborn.edu]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. bioprocessintl.com [bioprocessintl.com]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. ehs.sfsu.edu [ehs.sfsu.edu]
- 20. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 21. biotech.gsu.edu [biotech.gsu.edu]
- 22. ehs.yale.edu [ehs.yale.edu]
- 23. pharm-int.com [pharm-int.com]
- 24. cmich.edu [cmich.edu]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 5-Fluoropyrimidine-4,6-diol from Diethyl 2-Fluoromalonate
Abstract
This document provides a comprehensive guide for the synthesis of 5-fluoropyrimidine-4,6-diol, a critical precursor in the manufacturing of fluorinated pyrimidine-based therapeutics, most notably the anticancer drug 5-fluorouracil (5-FU).[1][2][3] The protocol details a robust and reproducible method centered on the base-catalyzed cyclocondensation of diethyl 2-fluoromalonate with formamidine. We delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step experimental protocol, outline essential safety precautions, and describe standard analytical methods for product characterization. This guide is designed for researchers in medicinal chemistry, process development, and drug discovery, offering field-proven insights to ensure a successful and safe synthesis.
Introduction & Scientific Rationale
Fluorinated pyrimidines are a cornerstone of modern chemotherapy. 5-Fluorouracil (5-FU), first synthesized in 1957, remains a widely used antimetabolite agent for treating a range of solid tumors, including colorectal, breast, and gastric cancers.[1][2] The efficacy of these compounds is often tempered by issues of toxicity and metabolic instability.[1][4] Consequently, the development of novel derivatives and prodrugs is an active area of research, demanding reliable access to key structural precursors.[1][4][5]
This compound (which exists in tautomeric equilibrium with 5-fluoro-4,6-dihydroxypyrimidine) is a pivotal intermediate that can be converted to 5-FU and other valuable analogues. The synthesis described herein employs a classic and efficient approach: the reaction of a malonic ester derivative with an amidine to construct the pyrimidine core.[3][6]
The Underlying Mechanism: Cyclocondensation
The synthesis proceeds via a base-catalyzed cyclocondensation reaction. The key steps are:
-
Base-Catalyzed Condensation: A strong base, typically sodium ethoxide, is used. This serves to create a more reactive nucleophilic species from the formamidine.
-
Nucleophilic Attack: The formamidine attacks the electrophilic carbonyl carbons of the diethyl 2-fluoromalonate.
-
Cyclization and Elimination: A series of intramolecular reactions leads to the formation of the six-membered pyrimidine ring, with the elimination of two molecules of ethanol.
-
Tautomerization: The resulting pyrimidine ring undergoes tautomerization to the more thermodynamically stable diol form.
The choice of diethyl 2-fluoromalonate is strategic, as it is a versatile and readily available building block for introducing fluorine at a specific position.[7][8]
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a certified chemical fume hood.
Materials & Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Quantity | Notes |
| Diethyl 2-fluoromalonate | 685-88-1 | C₇H₁₁FO₄ | 178.16 | 17.8 g (0.1 mol) | Corrosive, causes severe skin burns and eye damage.[9][10] |
| Formamidine Acetate | 3473-63-0 | C₂H₄N₂·CH₃COOH | 104.11 | 11.4 g (0.11 mol) | Irritant. Use acetate salt for better stability. |
| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | 15.0 g (0.22 mol) | Corrosive, flammable solid, reacts with water. |
| Anhydrous Ethanol | 64-17-5 | C₂H₅OH | 46.07 | 250 mL | Flammable. Use absolute, anhydrous grade. |
| Glacial Acetic Acid | 64-19-7 | CH₃COOH | 60.05 | ~15 mL | Corrosive. Used for neutralization. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | 200 mL | For workup and washing. |
Required Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: Assemble the 500 mL three-neck flask with a reflux condenser, magnetic stir bar, and a dropping funnel. Ensure all glassware is thoroughly dried. Flush the entire system with an inert gas (Nitrogen or Argon).
-
Base Preparation: In the reaction flask, suspend sodium ethoxide (15.0 g) in anhydrous ethanol (150 mL). Stir the mixture to ensure good dispersion.
-
Amidine Addition: To the stirring suspension, add formamidine acetate (11.4 g) in one portion. Stir the resulting mixture at room temperature for 30 minutes.
-
Substrate Addition: Dissolve diethyl 2-fluoromalonate (17.8 g) in anhydrous ethanol (100 mL) and transfer it to the dropping funnel. Add the solution dropwise to the reaction mixture over approximately 30 minutes. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Maintain a gentle reflux for 4 to 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Cooling & Neutralization: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully neutralize the basic solution by slowly adding glacial acetic acid until the pH is approximately 6-7. A thick precipitate will form.
-
Precipitation: Cool the neutralized mixture in an ice bath for at least 1 hour to maximize the precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 50 mL) and then with one portion of cold ethanol (50 mL) to remove salts and unreacted starting materials.
-
Drying: Dry the isolated white to off-white solid under vacuum at 50-60°C to a constant weight. The typical yield is 75-85%.
Safety Precautions & Handling
E-E-A-T Pillar: Trustworthiness. A protocol's value is directly tied to its safety. The following measures are mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11]
-
Fume Hood: All steps of this synthesis MUST be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors and dust.[9][10]
-
Reagent Handling:
-
Diethyl 2-fluoromalonate: Is corrosive and a lachrymator. It causes severe skin and eye burns.[9][12] Handle with extreme care and avoid contact.
-
Sodium Ethoxide: Reacts violently with water and is corrosive. Keep away from moisture and handle in an inert atmosphere if possible.
-
Flammable Solvents: Ethanol is flammable. Ensure no ignition sources are near the reaction setup.[9]
-
-
Emergency Procedures: An emergency eyewash station and safety shower must be immediately accessible.[9][11] In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[12]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Spectroscopy: The compound exists in a tautomeric equilibrium, which may be reflected in the spectral data.
| Technique | Expected Data & Interpretation |
| ¹H NMR | A signal around 7.0 - 8.5 ppm for the C2-H proton. Broad signals between 10.0 - 12.0 ppm for the two hydroxyl (-OH) protons, which are exchangeable with D₂O.[13] |
| ¹³C NMR | A doublet signal around 150 - 165 ppm for the C5 carbon, showing coupling to the fluorine atom. Signals for C4 and C6 (bonded to hydroxyls) are expected around 160 - 175 ppm.[13] |
| ¹⁹F NMR | A single peak confirming the presence of the fluorine atom. The chemical shift provides information about its electronic environment.[13] |
| Mass Spec (ESI-MS) | Expected [M-H]⁻ ion at m/z 129.01, corresponding to the molecular formula C₄H₂FN₂O₂⁻. |
| FT-IR (KBr) | Broad O-H stretching band (~3200-3400 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and C-F stretching (~1000-1100 cm⁻¹). |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound. By following the outlined steps and adhering strictly to the safety precautions, researchers can reliably produce this valuable intermediate, facilitating further research and development in the field of fluorinated pharmaceuticals and anticancer agents.[4][14] The causality-driven explanations for experimental choices and the emphasis on a self-validating, safety-conscious protocol ensure its utility for professionals in drug development.
References
- Synthesis of 5-Fluorouracil Cocrystals with Novel Organic Acids as Coformers and Anticancer Evaluation against HCT-116 Colorectal Cell Lines. Coventry University.
- Synthesis and Bioevaluation of 5-Fluorouracil Deriv
- This compound | Research Chemical. Benchchem.
- CN102060940A - Synthesis process of 5-fluorouracil derivatives.
- CN103121974A - Synthesis method of 5-fluorouracil drug intermediate.
- Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Deriv
- Diethyl fluoromalonate - Safety D
- DIETHYL 2-FLUOROMALONATE (2-13C, 99%)
- Formamidine acetate - Safety D
- Formamidine acetate - Safety D
- Diethyl fluoromalonate - Safety D
- CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorin
- Amidine reaction cyclization with malonoate?
- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry.
- Organic fluorine compounds. Part XII.
Sources
- 1. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives [mdpi.com]
- 2. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102060940A - Synthesis process of 5-fluorouracil derivatives - Google Patents [patents.google.com]
- 5. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. 667. Organic fluorine compounds. Part XII. Preparation and reactions of diethyl fluoromalonate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. synquestlabs.com [synquestlabs.com]
- 10. isotope.com [isotope.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.se [fishersci.se]
- 13. benchchem.com [benchchem.com]
- 14. CN103121974A - Synthesis method of 5-fluorouracil drug intermediate - Google Patents [patents.google.com]
Application Notes & Protocols: A Detailed Guide to the Synthesis of Fluoxastrobin Utilizing 5-Fluoropyrimidine-4,6-diol
Introduction: The Strategic Synthesis of a Modern Fungicide
Fluoxastrobin is a highly effective, broad-spectrum fungicide belonging to the strobilurin class.[1] These compounds are renowned for their unique mode of action, which involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby disrupting ATP production and leading to fungal cell death.[2][3] Developed by Bayer CropScience, Fluoxastrobin provides both preventative and curative control against a wide array of devastating fungal diseases in crops such as cereals, vegetables, and peanuts.[4][5]
The commercial viability and efficacy of Fluoxastrobin are intrinsically linked to an efficient and scalable synthetic route. This guide provides a detailed, in-depth exploration of a key synthetic pathway that utilizes 5-Fluoropyrimidine-4,6-diol as a foundational starting material. We will dissect the synthesis into three primary stages, explaining the causality behind each experimental choice, providing step-by-step protocols, and outlining the necessary safety and analytical considerations. This document is designed to serve as a practical and authoritative resource for professionals engaged in agrochemical synthesis and development.
Overall Synthetic Pathway
The synthesis of Fluoxastrobin from this compound is a multi-step process that involves the sequential formation of key intermediates. The pathway begins with the conversion of the diol to a dichlorinated pyrimidine, followed by two successive nucleophilic aromatic substitution reactions to build the final molecular architecture.
Caption: Overall synthetic route to Fluoxastrobin from this compound.
Part 1: Synthesis of 4,6-dichloro-5-fluoropyrimidine
Principle and Mechanistic Insight
The initial and critical step in this pathway is the conversion of the hydroxyl groups of this compound into chlorides. This transformation is essential as it activates the pyrimidine ring for subsequent nucleophilic substitution reactions. The hydroxyl groups are poor leaving groups, whereas chloride ions are excellent leaving groups. Phosphorus oxychloride (POCl₃) is a highly effective and commonly employed chlorinating agent for this type of transformation on heterocyclic systems.[6] The reaction proceeds via the formation of a dichlorophosphoric ester intermediate, which is then displaced by chloride ions.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity/Grade | Notes |
| This compound | 106615-61-6 | 130.08 g/mol | ≥98% | Starting material.[7] |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | ≥99% | Chlorinating agent. Highly corrosive. |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 g/mol | Anhydrous | Reaction solvent. |
Detailed Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane to the flask.
-
Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add phosphorus oxychloride (approx. 3.0-5.0 eq) via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to reflux and maintain for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, quench the reaction by pouring it onto crushed ice/chilled water. Caution: This is a highly exothermic process.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4,6-dichloro-5-fluoropyrimidine.[8]
-
Purification: The crude product can be purified by vacuum distillation to obtain a colorless or light-yellow oil.[6][8]
Safety and Handling Precautions
-
Phosphorus oxychloride is extremely corrosive and reacts violently with water.[9] It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
-
The quenching step is highly exothermic and releases HCl gas. Ensure adequate ventilation and perform the quench slowly and with extreme caution.
-
4,6-dichloro-5-fluoropyrimidine is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[10][11] Handle with appropriate PPE.
Part 2: Synthesis of 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine
Principle and Mechanistic Insight
This step involves a regioselective nucleophilic aromatic substitution. One of the two chlorine atoms on the pyrimidine ring is displaced by the 2-chlorophenoxide ion. The reaction's selectivity is governed by the electronic properties of the fluorinated pyrimidine ring. A base, such as potassium carbonate, is crucial for this step. Its role is to deprotonate the hydroxyl group of 2-chlorophenol, generating the more potent 2-chlorophenoxide nucleophile, which then attacks the electron-deficient pyrimidine ring.[6][12]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity/Grade | Notes |
| 4,6-dichloro-5-fluoropyrimidine | 213265-83-9 | 166.97 g/mol | ≥98% | Intermediate from Part 1.[11] |
| 2-Chlorophenol | 95-57-8 | 128.56 g/mol | ≥99% | Nucleophile. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Anhydrous | Base. |
| Methyl Isobutyl Ketone (MIBK) | 108-10-1 | 100.16 g/mol | Anhydrous | Reaction solvent. |
Detailed Experimental Protocol
-
Reaction Setup: Charge a suitable reactor with 4,6-dichloro-5-fluoropyrimidine (1.0 eq), 2-chlorophenol (1.0-1.1 eq), anhydrous potassium carbonate (1.2-1.5 eq), and methyl isobutyl ketone.
-
Reaction: Heat the mixture to 70-80 °C and stir vigorously for 3-5 hours. Monitor the reaction progress by HPLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the solid salts (potassium carbonate and KCl byproduct) and wash the filter cake with a small amount of MIBK.
-
Washing: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine.
-
Purification: The product is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.
Part 3: Final Assembly of Fluoxastrobin
Principle and Mechanistic Insight
The final step is the convergent synthesis of Fluoxastrobin through a second nucleophilic aromatic substitution. The remaining chlorine atom on the pyrimidine intermediate is displaced by the hydroxyl group of the second key fragment, (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime.[12] Similar to the previous step, a base is required to deprotonate the phenolic hydroxyl group, facilitating its attack on the pyrimidine ring to form the final ether linkage. A phase-transfer catalyst or a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) may be used to accelerate the reaction.[12][13]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity/Grade | Notes |
| 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine | 34250-46-3 | 258.06 g/mol | ≥97% | Intermediate from Part 2. |
| (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime | 361377-27-7 | 236.23 g/mol | ≥98% | Second key intermediate. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Anhydrous | Base. |
| Methyl Isobutyl Ketone (MIBK) or DMF | 108-10-1 | 100.16 g/mol | Anhydrous | Reaction solvent. |
| Methanol | 67-56-1 | 32.04 g/mol | Reagent Grade | Used for precipitation. |
Detailed Experimental Protocol
-
Reaction Setup: In a reactor, combine 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine (1.0 eq), (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (1.0 eq), and potassium carbonate (1.3-1.5 eq) in methyl isobutyl ketone.
-
Reaction: Heat the mixture to approximately 70 °C and maintain for 3-6 hours.[12] Monitor the reaction for the disappearance of the starting materials by HPLC.
-
Work-up: Once the reaction is complete, add water to the hot mixture and stir.
-
Phase Separation: Separate the organic layer.
-
Solvent Removal: Distill the organic phase to remove the MIBK.
-
Precipitation: Cool the resulting residue to approximately 20 °C. Add methanol to precipitate the solid product.[12]
-
Isolation: Filter the solid, wash with cold methanol, and dry under vacuum to yield the final product, Fluoxastrobin.
Analytical Characterization & Quality Control
Ensuring the identity and purity of the synthesized Fluoxastrobin is paramount. A combination of analytical techniques should be employed for comprehensive characterization.
| Technique | Purpose | Key Parameters |
| HPLC | Purity assessment and reaction monitoring. | C18 column, water/acetonitrile mobile phase, UV detection at ~251 nm.[14][15] |
| LC-MS/MS | Confirmation of molecular weight and structure; residue analysis. | Provides high sensitivity and selectivity for trace-level detection.[14][16] |
| ¹H and ¹⁹F NMR | Structural elucidation and confirmation. | Confirms the chemical structure and the presence of the fluorine atom. |
| Melting Point | Purity check. | Compare with literature value (103–105 °C).[17] |
Experimental Workflow and Logic
The entire process follows a logical progression from simple starting materials to the complex final product. Each step is designed to be a self-validating system where the successful synthesis and purification of an intermediate is a prerequisite for proceeding to the next stage.
Caption: Logical workflow from synthesis to final product validation.
Conclusion
This guide outlines an efficient and well-documented synthetic route for the fungicide Fluoxastrobin, starting from the key precursor this compound. By converting the diol to the reactive 4,6-dichloro-5-fluoropyrimidine intermediate, the pathway enables a convergent and logical assembly of the final complex molecule.[6] The protocols provided herein, grounded in established chemical principles and patent literature, offer a robust framework for researchers in the agrochemical field. A thorough understanding of the reaction mechanisms, adherence to safety protocols, and rigorous analytical validation are critical for the successful and safe synthesis of this important agricultural tool.
References
- Chemical Warehouse. (n.d.). Fluoxastrobin - Active Ingredient Page.
- National Center for Biotechnology Information. (n.d.). Fluoxastrobin. PubChem Compound Database.
- University of Hertfordshire. (n.d.). Fluoxastrobin (Ref: HEC 5725). Agriculture and Environment Research Unit (AERU).
- Google Patents. (2021). WO2021250558A1 - Process for the preparation of fluoxastrobin and intermediates thereof.
- Google Patents. (2016). EP3019495A1 - Process for preparing fluoxastrobin.
- National Center for Biotechnology Information. (2018). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. PubMed Central.
- Google Patents. (2017). CN107235920A - A kind of synthetic method of Fluoxastrobin.
- Wikipedia. (n.d.). Fluoxastrobin.
- Google Patents. (2015). US20150011753A1 - Process for preparing fluoxastrobin.
- Google Patents. (2015). US9193698B2 - Process for preparing fluoxastrobin.
- ResearchGate. (2016). Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives.
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Fluoxastrobin & Degradates in Water 5042870.
- Royal Society of Chemistry. (2007). Investigations into the biosynthesis of the antifungal strobilurins. Organic & Biomolecular Chemistry.
- Google Patents. (2018). RU2653542C2 - Process for preparing fluoxastrobin.
- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL STROBILURIN DERIVATIVES CONTAINING 1, 2, 4- TRIAZOLE MOIETY. (n.d.).
- Bayer Crop Science. (n.d.). Fungicide Modes of Action.
- New Agricultural Pesticide Fungicide Fluoxastrobin. (n.d.).
- ResearchGate. (2019). Design, Synthesis and Fungicidal Activities of Novel 1,2,3‐Triazole Functionalized Strobilurins.
- PubMed. (2011). [Determination of fluoxastrobin and fluacrypyrim residues in fruits and beverages by ultra performance liquid chromatograph].
- Chemsrc. (n.d.). 4,6-Dichloro-5-fluoropyrimidine | CAS#:213265-83-9.
- National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-5-fluoropyrimidine. PubChem Compound Database.
Sources
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]
- 6. EP3019495A1 - Process for preparing fluoxastrobin - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WO2021250558A1 - Process for the preparation of fluoxastrobin and intermediates thereof - Google Patents [patents.google.com]
- 13. RU2653542C2 - Process for preparing fluoxastrobin - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. [Determination of fluoxastrobin and fluacrypyrim residues in fruits and beverages by ultra performance liquid chromatograph] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. Fluoxastrobin – Wikipedia [de.wikipedia.org]
Chlorination of 5-Fluoropyrimidine-4,6-diol to 4,6-dichloro-5-fluoropyrimidine
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 4,6-dichloro-5-fluoropyrimidine, a critical intermediate in the pharmaceutical industry.[1] The chlorination of 5-fluoropyrimidine-4,6-diol using phosphorus oxychloride (POCl₃) is a robust and scalable method. This document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines crucial safety precautions for handling phosphorus oxychloride, and details the purification and characterization of the final product. The content herein is curated for researchers, chemists, and process development scientists, blending established protocols with expert insights to ensure safety, reliability, and high yield.
Introduction: The Significance of 4,6-dichloro-5-fluoropyrimidine
4,6-dichloro-5-fluoropyrimidine is a key building block in medicinal chemistry and agrochemical synthesis. Its di-chloro substituted pyrimidine core, activated by the electron-withdrawing fluorine atom at the 5-position, allows for sequential and regioselective nucleophilic substitutions. This property makes it an invaluable precursor for the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics. The reliable and efficient synthesis of this intermediate is therefore a critical step in many drug discovery and development pipelines.
The conversion of the hydroxyl groups of this compound (also known as 5-fluoro-4,6-dihydroxypyrimidine) to chlorides is most effectively achieved using phosphorus oxychloride (POCl₃). This powerful chlorinating agent efficiently deoxygenates the heterocyclic diol, a transformation that is central to the synthesis of many heterocyclic compounds.[2]
Reaction Mechanism and Scientific Rationale
The chlorination of pyrimidine diols with phosphorus oxychloride is a classic transformation in heterocyclic chemistry. The reaction proceeds through the formation of a highly reactive dichlorophosphate ester intermediate.
Mechanism of Chlorination
The accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The oxygen atom of a hydroxyl group on the pyrimidine ring acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate and releases a molecule of hydrogen chloride (HCl).[3]
-
Catalyst Activation: A tertiary amine, such as N,N-dimethylaniline, acts as a base to neutralize the generated HCl.[4] This prevents the reversible protonation of the starting material and drives the reaction forward. It may also act as a nucleophilic catalyst, forming a more reactive intermediate with POCl₃.
-
Second Esterification: The process repeats for the second hydroxyl group, leading to the formation of a cyclic phosphate ester or a bis-phosphate ester intermediate.
-
Nucleophilic Substitution: Chloride ions (Cl⁻), present in abundance from POCl₃, act as nucleophiles. They attack the carbon atoms at the 4 and 6 positions of the pyrimidine ring, which are now excellent leaving groups due to their attachment to the phosphate moiety.
-
Product Formation: This substitution displaces the phosphate group and results in the formation of the desired 4,6-dichloro-5-fluoropyrimidine product.
The overall reaction is driven to completion by the formation of stable phosphorus-oxygen bonds and the removal of gaseous HCl (when a base is used).
Caption: Fig. 1: Proposed Chlorination Mechanism
Safety First: Handling Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly corrosive and reactive substance that demands stringent safety protocols. All operations must be conducted within a certified chemical fume hood. [5]
-
Reactivity: POCl₃ reacts violently with water, alcohols, and other protic solvents in a highly exothermic reaction, liberating toxic hydrogen chloride gas.[6][7] Ensure all glassware is scrupulously oven-dried before use.
-
Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin. It causes severe burns to the skin, eyes, and respiratory tract.[8] Delayed pulmonary edema can occur after inhalation.[8]
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Spill & Waste Management: Have an appropriate spill kit ready (e.g., absorbent materials like sand or vermiculite; DO NOT USE WATER ).[8] All POCl₃ waste must be quenched carefully and disposed of as hazardous waste according to institutional guidelines.
Experimental Protocol
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis on a laboratory scale.[1][4]
Materials & Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) |
| This compound | 106615-61-6 | 130.08 | 276.5 g (2.125 mol) |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 593 mL (6.376 mol) |
| N,N-Dimethylaniline | 121-69-7 | 121.18 | 81 mL (0.638 mol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~4 L |
| Hydrochloric Acid (HCl), 6N | 7647-01-0 | 36.46 | ~2 L |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~1 L |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
| Ice & Brine Solution | - | - | ~2 L |
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Large beaker or vessel for quenching (e.g., 5 L)
-
Separatory funnel (4 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure
Caption: Fig. 2: Experimental Workflow
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, add this compound (276.5 g, 2.125 mol).
-
Reagent Addition: Slowly add phosphorus oxychloride (593 mL, 6.376 mol) to the flask at room temperature. The mixture will form a thick slurry.[4]
-
Catalyst Addition: Through the addition funnel, slowly add N,N-dimethylaniline (81 mL, 0.638 mol) to the slurry. Caution: This addition is exothermic, and the rate should be controlled to manage the temperature increase.[4]
-
Heating: Once the addition is complete, heat the reaction mixture to 110°C and maintain this temperature with vigorous stirring for 6 hours.[1] The reaction progress can be monitored by TLC or LC-MS.
-
Cooling & Quenching: After 6 hours, turn off the heat and allow the mixture to cool to room temperature. In a separate large vessel, prepare a mixture of ice and brine. Slowly and carefully , pour the cooled reaction mixture into the stirred ice/brine solution. This is a highly exothermic and gas-evolving step; perform it slowly to control the quench.
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Extract the aqueous layer with dichloromethane (2 x 2 L).[4] The aqueous layer may appear reddish.
-
Washing: Combine the organic layers. Wash sequentially with cold 6 N hydrochloric acid (2 x 1 L) to remove any remaining N,N-dimethylaniline, followed by a wash with saturated sodium bicarbonate solution (1 L) to neutralize any remaining acid.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, do not heat the flask during concentration , as the product is volatile.[4] This will yield the crude product as an amber-colored oil. A typical crude yield is around 98%.[1]
Purification
The crude 4,6-dichloro-5-fluoropyrimidine can be purified by vacuum distillation to yield a colorless oil.
| Parameter | Value |
| Oil Bath Temperature | ~100°C |
| Pressure | 1 Torr (1 mmHg) |
| Product Boiling Point | ~35°C |
| Expected Purified Yield | ~79% |
The purified product will solidify if cooled to -78°C and re-melt at room temperature.[4]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
NMR Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.8 (s, 1H).[4] The single proton on the pyrimidine ring appears as a singlet in the aromatic region.
-
-
Physical Properties:
Conclusion
The chlorination of this compound with phosphorus oxychloride and a tertiary amine catalyst is a highly effective and scalable method for producing 4,6-dichloro-5-fluoropyrimidine. By understanding the reaction mechanism, adhering strictly to safety protocols, and following a well-defined experimental procedure, researchers can reliably synthesize this valuable intermediate with high yield and purity. Careful control of the exothermic steps—catalyst addition and quenching—is paramount for a safe and successful outcome.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride.
- Patsnap. (n.d.). Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound.
- New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride.
- Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
- Google Patents. (n.d.). KR100676222B1 - Method for preparing 4,6-dichloro-5-fluoropyrimidine.
- Ghavtadze, N. et al. (2011). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Institutes of Health.
- Google Patents. (2001). US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.
- Amin, S. et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate.
- National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-5-fluoropyrimidine. PubChem.
Sources
- 1. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,6-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. lobachemie.com [lobachemie.com]
- 8. nj.gov [nj.gov]
- 9. 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Procedure for N-alkylation of 5-Fluoropyrimidine-4,6-diol
Introduction
5-Fluoropyrimidine-4,6-diol, a structural analogue of the widely used anticancer drug 5-Fluorouracil (5-FU), is a heterocyclic compound of significant interest in medicinal chemistry and drug development. [1]The introduction of alkyl groups onto the nitrogen atoms of the pyrimidine ring (N-alkylation) is a critical synthetic strategy for modifying the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications can profoundly impact its pharmacokinetic profile and biological activity, potentially leading to the development of novel therapeutic agents with improved efficacy or reduced toxicity. [2] This guide provides a detailed examination of the experimental procedures for the N-alkylation of this compound. It addresses the core chemical challenges, including tautomerism and regioselectivity, and presents two robust protocols—classical alkylation with alkyl halides and the Mitsunobu reaction—suitable for producing N-alkylated derivatives.
Causality and Scientific Integrity: The Challenge of Regioselectivity
The primary challenge in the alkylation of this compound is controlling regioselectivity . The molecule exists in tautomeric equilibrium between the diol and diketo (5-Fluorouracil) forms, presenting multiple nucleophilic sites: two nitrogen atoms (N1, N3) and two oxygen atoms (O4, O6). Alkylation can therefore occur on either nitrogen or oxygen, leading to a mixture of N-alkylated and O-alkylated products. [3][4] The reaction outcome is governed by the principles of kinetic versus thermodynamic control and Hard and Soft Acid and Base (HSAB) theory. [5]* N-Alkylation (Kinetic Control): The nitrogen atoms are generally considered "softer" nucleophiles. Reactions favoring kinetic control, often employing polar aprotic solvents and milder bases at lower temperatures, tend to promote N-alkylation. [5][6]* O-Alkylation (Thermodynamic Control): The oxygen atoms are "harder" nucleophiles. Conditions that favor thermodynamic control, such as the use of strong bases that fully deprotonate the hydroxyl groups to form harder alkoxides, can lead to the more stable O-alkylated product. [7] Controlling reaction conditions—such as the choice of base, solvent, and alkylating agent—is therefore paramount to selectively synthesize the desired N-alkylated derivatives. [8]
Caption: Tautomerism and potential alkylation pathways.
Experimental Protocols
Two primary methods are presented for the N-alkylation of this compound. Method A is a classical approach using alkyl halides, while Method B employs the versatile Mitsunobu reaction, which is particularly useful for converting alcohols into alkylating agents in situ.
Method A: Direct N-Alkylation with Alkyl Halides
This protocol leverages the direct reaction between the pyrimidine scaffold and an alkyl halide in the presence of a non-nucleophilic base. The use of a mild base like potassium carbonate (K₂CO₃) or a stronger, more soluble base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is common for promoting N-alkylation of heterocyclic systems. [8][9]
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (or acetonitrile) to create a suspension (approx. 0.1-0.2 M concentration). Add potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) to the mixture.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane and wash with water (2x) and brine (1x).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product(s).
Method B: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally mild and reliable method for forming C-N bonds, converting a primary or secondary alcohol into an effective alkylating agent. [10][11]The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [12][13]This method is advantageous for its mild conditions and broad substrate scope. [14][15]
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add the azodicarboxylate (DIAD or DEAD, 1.5 eq) dropwise to the cooled solution over 20-30 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can often be directly purified. Triphenylphosphine oxide is a major byproduct and can sometimes be challenging to remove.
-
-
Purification: Purify the crude product by silica gel column chromatography. A solvent system such as hexane/ethyl acetate or dichloromethane/methanol is typically effective.
Data Presentation: Summary of Reaction Parameters
The choice of reagents and conditions is critical for achieving the desired outcome. The table below summarizes key parameters for both protocols.
| Parameter | Method A: Direct Alkylation | Method B: Mitsunobu Reaction | Rationale & Field Insights |
| Alkylation Source | Alkyl Halides (R-X, X=I, Br, Cl) | Primary/Secondary Alcohols (R-OH) | Mitsunobu avoids the need to pre-form a halide, offering a more direct route from alcohols. [16] |
| Base | K₂CO₃, Cs₂CO₃, NaH | Not required (reaction is base-free) | Cs₂CO₃ offers better solubility in organic solvents and can lead to higher yields in N-alkylation. [8] |
| Solvent | DMF, Acetonitrile, DMSO | THF, Dioxane, DCM | THF is the most common solvent for the Mitsunobu reaction due to its ability to dissolve all reactants and intermediates. [17] |
| Key Reagents | Base | PPh₃, DIAD/DEAD | DIAD is often preferred over DEAD due to its lower toxicity and greater stability. |
| Temperature | Room Temp. to 80 °C | 0 °C to Room Temp. | The Mitsunobu reaction is performed at low temperatures to control the initial, often exothermic, formation of the betaine intermediate. [10] |
| Key Byproduct | Inorganic Salts | Triphenylphosphine Oxide, Hydrazine | Purification after a Mitsunobu reaction requires careful chromatography to remove the phosphine oxide byproduct. |
| Selectivity Driver | Base strength, solvent polarity | Acidity of the N-H bond (pKa) | The Mitsunobu reaction generally requires the N-H proton to have a pKa ≤ 15 for efficient reaction. [10] |
Workflow Visualization
The following diagram illustrates the general experimental workflow for the direct N-alkylation protocol (Method A).
Caption: Experimental workflow for direct N-alkylation.
References
- Wikipedia. (2023). Mitsunobu reaction.
- Tetrahedron Letters. (2009). Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides. PubMed.
- Journal of the American Chemical Society. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications.
- Organic Chemistry Portal. Mitsunobu Reaction.
- Molecules. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health.
- Beilstein Archives. (2021). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides.
- Synthetic Communications. (2006). On the Alkylation of 5-Fluorouracil-Some Recent Findings. ResearchGate.
- Chemical Reviews. (2015). Mitsunobu and Related Reactions: Advances and Applications. ACS Publications.
- Angewandte Chemie. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Institutes of Health.
- European Journal of Medicinal Chemistry. (2012). Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase. PubMed.
- Organic Synthesis. Mitsunobu reaction.
- ResearchGate. (1983). On the alkylation of 5-fluorouracil – some recent findings.
- Organic Chemistry Portal. (2019). Mitsunobu Reaction.
- Journal of Pharmaceutical Sciences. (1982). N-Alkylated derivatives of 5-fluorouracil. PubMed.
- Organic Chemistry Data. Mitsunobu Reaction - Common Conditions.
- ResearchGate. (2020). Synthesis of tegafur by alkylation of 5-fluorouracil under the Lewis acid- and metal salt-free conditions.
- ACS Omega. (2018). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Institutes of Health.
- ResearchGate. (1982). Alkylated 5-fluorouracils as anticancer agents.
- ResearchGate. (2019). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- Journal of Organic Chemistry. (1993). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Heriot-Watt Research Portal.
- Bioorganic & Medicinal Chemistry Letters. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[10][15]aphthyrin-5(6H)-one. National Institutes of Health.
- Journal of the Korean Chemical Society. (2010). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. ResearchGate.
- ACS Omega. (2017). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. National Institutes of Health.
- Molecules. (2019). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. National Institutes of Health.
Sources
- 1. N-Alkylated derivatives of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beilstein-archives.org [beilstein-archives.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols for 5-Fluoropyrimidine-4,6-diol in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, with commercial successes in herbicides, fungicides, and insecticides.[1][2] The introduction of a fluorine atom can significantly enhance the biological activity of these molecules.[3] This document provides a comprehensive guide for researchers on the potential application of 5-Fluoropyrimidine-4,6-diol as a versatile building block for the synthesis of novel agrochemical candidates. We present detailed protocols for the synthesis of a diverse chemical library from this starting material and subsequent in vitro and in vivo screening assays to evaluate herbicidal, fungicidal, and insecticidal activities. The causality behind experimental choices and the importance of self-validating systems are emphasized throughout.
Introduction: The Potential of this compound in Agrochemical Discovery
Pyrimidine derivatives are a prominent class of heterocyclic compounds in the agrochemical industry, known for their broad-spectrum biological activities.[1][2][4] Commercially successful products like the fungicides azoxystrobin and cyprodinil, and the herbicides bensulfuron-methyl and flumetsulam, all feature a pyrimidine core.[4][5][6] The unique electronic properties of the pyrimidine ring, coupled with the ability to introduce a wide range of substituents, allow for the fine-tuning of biological activity and selectivity.
This compound is a promising but underexplored starting material for the synthesis of novel agrochemicals. The presence of the fluorine atom at the 5-position is particularly noteworthy, as fluorine substitution is a well-established strategy in drug and pesticide discovery for modulating metabolic stability, binding affinity, and membrane permeability.[3] The diol functionality at the 4 and 6 positions provides reactive handles for a variety of chemical transformations, allowing for the creation of a diverse library of derivatives. This document outlines a strategic approach to leverage the chemical potential of this compound for the discovery of new crop protection agents.
Synthetic Strategy: From Core Scaffold to Diverse Library
The primary utility of this compound in agrochemical research is as a precursor to more complex molecules. The hydroxyl groups can be readily converted to leaving groups, such as chlorides, enabling subsequent nucleophilic substitution reactions. A common and efficient method is the chlorination of the diol using phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-5-fluoropyrimidine.[7] This dichloro intermediate is a versatile platform for building a library of candidate compounds.
Protocol 2.1: Synthesis of 4,6-dichloro-5-fluoropyrimidine
Objective: To convert this compound to the key intermediate 4,6-dichloro-5-fluoropyrimidine.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (PCl₃) (optional, can improve yield)[7]
-
Chlorine gas (Cl₂) (optional, can improve yield)[7]
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Suspend this compound (1 equivalent) in an excess of phosphorus oxychloride (5 equivalents) in a round-bottom flask.[7]
-
Heat the mixture to reflux and maintain for 4 hours.[7]
-
Optional but recommended for higher yield: While under reflux, add phosphorus trichloride (2 equivalents) to the reaction mixture.[7]
-
Optional but recommended for higher yield: Introduce chlorine gas (2 equivalents) into the reaction mixture and continue stirring at reflux for an additional 4 hours.[7]
-
After the reaction is complete, separate the phosphorus oxychloride and the product from the residue by distillation under reduced pressure.[7]
-
The resulting distillate, containing 4,6-dichloro-5-fluoropyrimidine, should be further purified by fractional distillation.
Causality: The use of excess POCl₃ serves as both a reagent and a solvent. The addition of PCl₃ and Cl₂ can drive the reaction to completion, leading to higher yields of the desired dichloro product.[7]
Diagram 2.1: Synthetic Workflow
Caption: Synthetic pathway from the starting diol to a diverse library.
Agrochemical Screening Protocols
Once a library of derivatives has been synthesized from 4,6-dichloro-5-fluoropyrimidine, a systematic screening process is necessary to identify compounds with promising biological activity. The following protocols outline standard in vitro and in vivo assays for herbicidal, fungicidal, and insecticidal activity.
Herbicidal Activity Screening
Many pyrimidine-based herbicides act by inhibiting key enzymes in plant biosynthetic pathways, such as acetohydroxyacid synthase (AHAS) or protoporphyrinogen oxidase (PPO).[5][8] The initial screening should assess both pre- and post-emergence herbicidal effects.
Objective: To evaluate the pre-emergent herbicidal activity of test compounds.
Materials:
-
Seeds of monocot (e.g., Echinochloa crusgalli - barnyard grass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.[9]
-
Petri dishes with filter paper
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare stock solutions of the test compounds (e.g., 10 mg/mL in DMSO).
-
Place a sterile filter paper in each petri dish and add a known volume of a dilution of the test compound to achieve final concentrations (e.g., 1, 10, 100 µg/mL). A solvent-only control and a commercial herbicide standard (e.g., bensulfuron-methyl) should be included.[5]
-
Allow the solvent to evaporate completely.
-
Place a set number of seeds (e.g., 20) of each weed species in the petri dishes.
-
Add a standard volume of sterile water to each dish.
-
Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After 7-10 days, measure the germination rate, root length, and shoot length for each treatment.
-
Calculate the percent inhibition relative to the solvent control.
Data Presentation:
| Compound ID | Concentration (µg/mL) | E. crusgalli Root Inhibition (%) | A. retroflexus Root Inhibition (%) |
| Test-1 | 100 | 85 | 92 |
| Test-2 | 100 | 30 | 45 |
| Standard | 100 | 95 | 98 |
Caption: Workflow for identifying herbicidal lead compounds.
Fungicidal Activity Screening
Pyrimidine derivatives are known to be effective fungicides against a wide range of plant pathogens.[4][10] The "poisoned food" technique is a standard in vitro method for initial screening.[4]
Objective: To determine the in vitro fungicidal activity of test compounds.
Materials:
-
Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani).
-
Potato Dextrose Agar (PDA) medium.
-
Test compounds dissolved in DMSO.
-
Sterile petri dishes.
-
Incubator.
Procedure:
-
Prepare a 10 mg/mL stock solution of each test compound in DMSO.[11]
-
Autoclave PDA medium and cool it to 50-55°C in a water bath.[11]
-
Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with PDA containing the same concentration of DMSO.[11]
-
Pour the amended PDA into sterile petri dishes and allow it to solidify.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) until the mycelium in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in each plate.
-
Calculate the percentage of mycelial growth inhibition relative to the control.
-
The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) can be calculated by probit analysis.[11]
Data Presentation:
| Compound ID | Target Fungus | EC₅₀ (µg/mL) |
| Test-3 | Botrytis cinerea | 5.2 |
| Test-4 | Botrytis cinerea | >100 |
| Cyprodinil | Botrytis cinerea | 0.23 |
| Test-3 | Rhizoctonia solani | 15.8 |
| Test-4 | Rhizoctonia solani | 89.1 |
| Diflumetorim | Rhizoctonia solani | 19.8 |
Insecticidal Activity Screening
While less common than herbicides and fungicides, some pyrimidine derivatives exhibit insecticidal properties.[12][13] Screening can be performed on various insect pests.
Objective: To evaluate the contact and ingestion toxicity of test compounds.
Materials:
-
Rearing colonies of target insects (e.g., Aphis medicagini - bean aphid, Mythimna separata - armyworm).
-
Host plant leaves (e.g., fava bean, corn).
-
Test compounds formulated as an emulsifiable concentrate or dissolved in a suitable solvent with a surfactant.
-
Ventilated containers for holding insects.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Dip host plant leaves into the test solutions for a set time (e.g., 10-30 seconds) and allow them to air dry. Control leaves are dipped in a solution containing only the solvent and surfactant.
-
Place the treated leaves into the ventilated containers.
-
Introduce a known number of insects (e.g., 10-20) into each container.
-
Maintain the containers under controlled environmental conditions.
-
Assess insect mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Calculate the corrected mortality using Abbott's formula if control mortality is observed.
-
Determine the LC₅₀ (lethal concentration to kill 50% of the population) through probit analysis.
Concluding Remarks
This compound represents a valuable and versatile starting point for the discovery of novel agrochemicals. By employing the synthetic and screening strategies outlined in these application notes, researchers can efficiently generate and evaluate a diverse library of pyrimidine derivatives. The inherent potential of the fluorinated pyrimidine scaffold, combined with a systematic and logical screening cascade, offers a promising pathway to identify new lead compounds for the development of next-generation crop protection solutions.
References
- Li, Y., et al. (2021). Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. Pesticide Biochemistry and Physiology, 172, 104766.
- Zhu, J., et al. (2020). Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 871-876.
- Lv, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7418.
- Sun, D., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5618-5632.
- The Pharma Innovation. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation Journal, 12(12), 123-128.
- Wang, J., et al. (2018). Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. Journal of Agricultural and Food Chemistry, 66(17), 4348-4357.
- Wu, N., et al. (2021). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Journal of Agricultural and Food Chemistry, 69(27), 7587-7597.
- Li, Q., et al. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- Li, F., et al. (2022). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 10, 869473.
- Sun, D., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. ResearchGate.
- Li, Q., et al. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. PubMed.
- Slideshare. (n.d.). Pyrimidines. Slideshare.
- ResearchGate. (n.d.). Insecticidal activity and residual efficacy of pyrimidine derivatives against BPH. ResearchGate.
- Perry, M. V., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2313197120.
- Perry, M. V., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. ResearchGate.
- Wu, N., et al. (2021). Synthesis, insecticidal activities and DFT study of pyrimidin-4-amine derivatives containing the 1,2,4-oxadiazole motif. Hunan Shifan Daxue Ziran Kexue Xuebao, 44(4), 51-60.
- Google Patents. (n.d.). US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine. Google Patents.
- ResearchGate. (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate.
- ResearchGate. (n.d.). Insecticidal activity of compounds against selected insect species. ResearchGate.
- Semantic Scholar. (n.d.). Design, synthesis, and pesticidal activities of novel pyrimidin‐4‐amine derivatives containing trifluoroethyl sulfide moiety. Semantic Scholar.
- Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 624-630.
- protocols.io. (2025). Phytochemical Screening. protocols.io.
- Charles River Laboratories. (n.d.). Agrochemical and Pesticide Analysis Methods. Charles River Laboratories.
- PubMed. (n.d.). Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil. PubMed.
- CEBIS USA. (n.d.). Agro-chemical & Chemical Testing. CEBIS USA.
- National Center for Biotechnology Information. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(15), 4995.
- OECD. (2016). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. OECD.
- US EPA. (n.d.). Test Guidelines for Pesticides and Toxic Substances. US EPA.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 8. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Developing novel anticancer agents from 5-fluoropyrimidine scaffolds
Here are the detailed Application Notes and Protocols for Developing Novel Anticancer Agents from 5-Fluoropyrimidine Scaffolds.
Application Note & Protocol Guide
Topic: Developing Novel Anticancer Agents from 5-Fluoropyrimidine Scaffolds Audience: Researchers, scientists, and drug development professionals.
Introduction: Reinvigorating a Cornerstone of Cancer Therapy
The 5-fluoropyrimidine scaffold, the backbone of the drug 5-fluorouracil (5-FU), represents a landmark in oncology.[1][2] For decades, 5-FU has been a cornerstone treatment for a range of solid tumors, including colorectal and breast cancers.[3][4] Its anticancer effects are primarily exerted through the inhibition of thymidylate synthase (TS) and the misincorporation of its metabolites into DNA and RNA, ultimately leading to cell death, particularly in rapidly dividing cancer cells.[4][5][6]
However, the clinical utility of 5-FU is often hampered by significant toxicity and the development of drug resistance.[3][7] These challenges have catalyzed extensive research into developing novel derivatives of the 5-fluoropyrimidine scaffold. The goal is to create agents with improved therapeutic indices, characterized by enhanced tumor selectivity, novel mechanisms of action to overcome resistance, and more favorable safety profiles.[7][8][9]
This guide provides a framework for the preclinical development of such novel agents. It details the core mechanistic rationale, key medicinal chemistry strategies, and robust protocols for the in vitro and in vivo evaluation of new chemical entities derived from the foundational 5-fluoropyrimidine structure.
Section 1: The 5-Fluoropyrimidine Scaffold: Core Mechanisms & Rationale for Innovation
Understanding the metabolic activation and mechanisms of action of 5-FU is critical to designing superior next-generation agents. 5-FU itself is a prodrug that must be converted intracellularly into three active metabolites to exert its cytotoxic effects.[4][10]
-
Fluorodeoxyuridine Monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[3][6] This complex blocks the enzyme's function, inhibiting the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication and repair.[5][10] The resulting "thymineless death" is a primary driver of 5-FU's efficacy.[5]
-
Fluorouridine Triphosphate (FUTP): This metabolite is incorporated into RNA in place of uridine triphosphate.[5][10] This disrupts RNA processing, including pre-rRNA maturation and pre-mRNA splicing, further contributing to cytotoxicity.[5][6]
-
Fluorodeoxyuridine Triphosphate (FdUTP): This metabolite can be misincorporated into DNA, leading to DNA strand breaks and triggering faulty repair mechanisms.[6][10]
The development of new agents is often based on overcoming the limitations of 5-FU. For example, Capecitabine is an orally bioavailable prodrug designed for tumor-selective activation to 5-FU.[11][12][13][14] It undergoes a three-step enzymatic conversion, with the final, activating step catalyzed by thymidine phosphorylase (TP), an enzyme often overexpressed in tumor tissues.[12][13] This strategy aims to concentrate the active drug at the tumor site, thereby reducing systemic toxicity.[13]
Another advanced derivative, TAS-102 (Trifluridine/Tipiracil) , demonstrates a different approach.[15][16] Trifluridine, the cytotoxic component, is a thymidine-based nucleoside analog whose primary mechanism is incorporation into DNA, causing DNA dysfunction.[15][17] It is combined with tipiracil, a thymidine phosphorylase (TP) inhibitor, which prevents the rapid degradation of trifluridine, thus enhancing its bioavailability.[15][16][18] This combination is effective even in patients with 5-FU-refractory cancers.[15][17]
Caption: Metabolic activation and mechanisms of action of 5-Fluorouracil (5-FU).
Section 2: A Roadmap for Preclinical Development
The development of a novel 5-fluoropyrimidine derivative follows a structured, multi-stage preclinical evaluation process. This workflow ensures that only the most promising candidates, with demonstrated target engagement, cellular activity, and in vivo efficacy, advance toward clinical consideration.
Caption: General workflow for the preclinical development of novel 5-FU derivatives.
Section 3: In Vitro Evaluation: Protocols for Primary and Secondary Screening
In vitro assays are the first critical step to characterize the biological activity of newly synthesized compounds.[19] They provide essential data on target engagement and cellular cytotoxicity, allowing for the ranking and selection of candidates for further testing.[20][21]
Protocol 3.1: Target Engagement - Thymidylate Synthase (TS) Inhibition Assay
Rationale & Experience: The primary mechanism of many 5-fluoropyrimidine agents is the inhibition of TS.[6] Therefore, directly measuring a new compound's ability to inhibit this enzyme is a crucial first step. A spectrophotometric assay, which measures the change in absorbance as the TS cofactor is consumed, is a reliable and well-established method.[22] This protocol is adapted from established methods for quantifying TS activity.[22][23]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 120 mM Tris, 60 mM MES, 60 mM Acetic Acid, pH 7.2.
-
Enzyme: Recombinant human Thymidylate Synthase (hTS), diluted in assay buffer to a working concentration of 80 nM (for a final concentration of 40 nM).
-
Substrate 1: Deoxyuridine monophosphate (dUMP), 1 mM stock solution in water.
-
Substrate 2 (Cofactor): 5,10-methylenetetrahydrofolate (mTHF), 1.5 mM stock solution in assay buffer.
-
Test Compound: Dissolve the novel 5-FU derivative in DMSO to create a 10 mM stock. Prepare serial dilutions in DMSO.
-
Positive Control: FdUMP, prepared similarly to the test compound.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 50 µL of 80 nM hTS enzyme solution.
-
Add 1 µL of the test compound dilution (or DMSO for vehicle control, FdUMP for positive control).
-
Add 10 µL of 1 mM dUMP solution.
-
Incubate the plate at room temperature for 5 minutes to allow the inhibitor to bind to the enzyme.[22]
-
Initiate the reaction by adding 40 µL of 150 µM mTHF solution to each well.
-
Immediately place the plate in a microplate spectrophotometer.
-
-
Data Acquisition & Analysis:
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at 25°C.[22] The rate of reaction is proportional to the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Trustworthiness (Self-Validation):
-
Vehicle Control (DMSO): Establishes the baseline 100% enzyme activity.
-
Positive Control (FdUMP): Confirms the assay is sensitive to a known TS inhibitor.
-
No Enzyme Control: Ensures there is no non-enzymatic degradation of mTHF.
Protocol 3.2: Cellular Activity - Cell Viability and Cytotoxicity Assays (MTT/XTT)
Rationale & Experience: After confirming target engagement, the next logical step is to determine if the compound can kill cancer cells. MTT and XTT assays are foundational, colorimetric methods that measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[24] The reduction of a tetrazolium salt to a colored formazan product is performed by mitochondrial dehydrogenases in living cells.[25] The XTT assay is often preferred as its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[25]
Protocol (XTT Assay):
-
Cell Seeding:
-
Harvest cancer cells (e.g., HCT-116 colorectal cancer cells) during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., via Trypan Blue exclusion).
-
Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[24]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel 5-FU derivative in the complete culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound concentrations.
-
Controls: Include wells with medium only (blank), cells with vehicle (e.g., 0.5% DMSO) as the negative control, and cells with a known cytotoxic agent (e.g., 5-FU) as the positive control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
XTT Reagent Addition and Incubation:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and an electron-coupling agent).
-
Add 50 µL of the prepared XTT mixture to each well.[24]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until the color change is apparent in the control wells.[25]
-
-
Data Acquisition & Analysis:
-
Gently shake the plate to ensure uniform color distribution.
-
Measure the absorbance of the samples using a microplate reader at a wavelength of 450-500 nm.[24] Use a reference wavelength of ~650 nm for background correction.
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100.
-
Plot the percent viability against the logarithm of compound concentration to determine the IC₅₀ value.
-
Data Presentation:
Summarize the cytotoxicity data for lead compounds in a clear, tabular format.
| Compound | Target Cell Line | Exposure Time (h) | IC₅₀ (µM) ± SD |
| 5-FU (Control) | HCT-116 | 72 | 5.2 ± 0.4 |
| Novel Agent 1 | HCT-116 | 72 | 1.8 ± 0.2 |
| Novel Agent 2 | HCT-116 | 72 | 15.6 ± 1.3 |
| Novel Agent 1 | A549 | 72 | 3.5 ± 0.3 |
Section 4: In Vivo Evaluation: Efficacy in Xenograft Models
Promising candidates from in vitro screening must be tested in a living system to assess their real-world therapeutic potential.[20] The subcutaneous human tumor xenograft model in immunocompromised mice is the most common and well-established method for the initial in vivo evaluation of anticancer agents.[26][27]
Protocol 4.1: Subcutaneous Xenograft Model for Efficacy Studies
Rationale & Experience: This model involves implanting human cancer cells under the skin of immunocompromised mice.[26][28] It allows for the straightforward measurement of tumor growth over time and the assessment of a drug's ability to inhibit that growth (Tumor Growth Inhibition, TGI).[29] The choice of cell line should be relevant to the intended clinical application of the 5-FU derivative.
Protocol:
-
Animal and Cell Preparation:
-
Animals: Use immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old). Allow them to acclimatize for at least one week.[30]
-
Cells: Culture the desired human cancer cell line (e.g., HCT-116) under sterile conditions. Harvest cells in their logarithmic growth phase with high viability (>95%).[29]
-
Cell Suspension: Wash cells with sterile PBS and resuspend them in a sterile solution (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.[30] Keep the suspension on ice.
-
-
Tumor Implantation:
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor the animals 2-3 times per week for tumor formation.
-
Once tumors become palpable, begin measuring their length (L) and width (W) with digital calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[29]
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration and Monitoring:
-
Treatment Group(s): Administer the novel 5-FU derivative at various doses and schedules (e.g., daily oral gavage, bi-weekly intraperitoneal injection). The drug should be formulated in an appropriate vehicle.
-
Vehicle Control Group: Administer the vehicle alone on the same schedule as the treatment groups.
-
Positive Control Group (Optional): Administer a standard-of-care drug (e.g., 5-FU or Capecitabine) to benchmark the efficacy of the novel agent.
-
Throughout the study, measure tumor volumes and mouse body weights 2-3 times per week.[29] Body weight is a key indicator of treatment-related toxicity.
-
-
Study Endpoint and Data Analysis:
-
The study is terminated when tumors in the vehicle control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).[29]
-
At the endpoint, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Caption: Workflow for an in vivo subcutaneous xenograft efficacy study.
Data Presentation:
Present the final tumor growth inhibition data clearly.
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) | Mean Body Weight Change (%) |
| Vehicle | Daily, p.o. | 1650 ± 150 | - | +2.5 |
| Novel Agent 1 (25 mg/kg) | Daily, p.o. | 720 ± 95 | 56.4 | -4.8 |
| Novel Agent 1 (50 mg/kg) | Daily, p.o. | 310 ± 60 | 81.2 | -9.1 |
| 5-FU (20 mg/kg) | Q2D, i.p. | 650 ± 88 | 60.6 | -12.5 |
Conclusion
The development of novel anticancer agents from the 5-fluoropyrimidine scaffold is a rational and promising strategy to address the enduring challenges of cancer therapy. By leveraging a deep understanding of the foundational mechanisms of 5-FU and its successors, researchers can design new molecules with superior properties. The systematic application of the robust in vitro and in vivo protocols detailed in this guide provides a validated pathway for identifying and advancing lead candidates. This structured approach, which integrates target engagement, cellular cytotoxicity, and preclinical efficacy studies, is essential for translating innovative medicinal chemistry into the next generation of effective and safer cancer therapeutics.
References
- The Science Behind 5-Fluorouracil: Mechanism of Action and Drug Resistance. (n.d.). Self-Supplied Source.
- Fluorouracil - Wikipedia. (n.d.). Wikipedia.
- Lenz, H. J., Stintzing, S., & Loupakis, F. (2015). TAS-102, a novel antitumor agent: a review of the mechanism of action. Cancer Treatment Reviews, 41(9), 777-783.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Journal of Clinical Oncology, 21(13), 2635-2648.
- Pharmacology of Capecitabine (Xeloda); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 15). YouTube.
- Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. (2025, June 17). OncoDaily.
- What is the mechanism of Capecitabine?. (2024, July 17). Patsnap Synapse.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer, 3(5), 330-338.
- Application Notes and Protocols for Cell Viability Assays: MTT and XTT. (n.d.). Benchchem.
- Trifluridine-tipiracil. (2020, August 1). BC Cancer.
- Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity. (2023, March 2). Chemicalbook.
- Capecitabine | C15H22FN3O6 | CID 60953. (n.d.). PubChem - NIH.
- Mechanism of action of TAS-102. (n.d.). ResearchGate.
- What is the mechanism of Fluorouracil?. (2024, July 17). Patsnap Synapse.
- Lenz, H. J., Stintzing, S., & Loupakis, F. (2015). TAS-102, a novel antitumor agent: a review of the mechanism of action. Cancer Treatment Reviews, 41(9), 777-783.
- Trifluridine/tipiracil - Wikipedia. (n.d.). Wikipedia.
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (n.d.). Benchchem.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- Temmink, O. H., Fukushima, M., de Bruin, M., & Peters, G. J. (2006). The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells. British Journal of Cancer, 95(6), 726-732.
- Application Notes and Protocols for In Vivo Xenograft Studies of Cdk11 Inhibitors. (n.d.). Benchchem.
- Bizzotto, R., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 41(3), 225-237.
- Sebastian, R., & Raghavan, S. C. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(4), 336-343.
- Application Notes and Protocols for In Vivo Xenograft Models: Testing Lobaplatin Antitumor Effects. (n.d.). Benchchem.
- Yalowich, J. C., & Kalman, T. I. (1985). Rapid Determination of Thymidylate Synthase Activity and Its Inhibition in Intact L1210 Leukemia Cells in Vitro. Biochemical Pharmacology, 34(13), 2319-2324.
- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
- Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual.
- An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (n.d.). Anticancer Research.
- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). Development of 5-Fluorouracil derivatives as anticancer agents. Expert Opinion on Drug Discovery, 3(10), 1239-1253.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed.
- Identification of thymidylate synthase as a potential therapeutic target for lung cancer. (2010, July 13). British Journal of Cancer.
- Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. (n.d.). NIH.
- Synthesis of novel spin-labeled derivatives of 5-FU as potential antineoplastic agents. (n.d.). PMC.
- In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin. (n.d.). PubMed.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- Development of 5-Fluorouracil Derivatives as Anticancer Agents. (2025, August 6). ResearchGate.
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed.
- Novel mass spectrometry-based assay for thymidylate synthase activity. (2024, April 25). Amsterdam UMC.
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Self-Supplied Source.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). NIH.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Self-Supplied Source.
- Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems. (n.d.). PMC.
- Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. (n.d.). MDPI.
- In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers.
- Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. (2019, October 31). PMC - PubMed Central.
- Novel Chemical Strategies for Thymidylate Synthase Inhibition. (2025, August 9). ResearchGate.
- 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (n.d.). MDPI.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. Fluorouracil - Wikipedia [en.wikipedia.org]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 5-Fluorouracil derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Fluorouracil? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. oncodaily.com [oncodaily.com]
- 13. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 14. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]
- 15. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bccancer.bc.ca [bccancer.bc.ca]
- 17. TAS-102, a novel antitumor agent: a review of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 19. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. noblelifesci.com [noblelifesci.com]
- 21. ijpbs.com [ijpbs.com]
- 22. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijpbs.com [ijpbs.com]
- 28. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Analytical Strategies for the Identification and Quantification of Fluoropyrimidine Metabolites
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Fluoropyrimidine Metabolite Analysis
Fluoropyrimidines, including 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstone antimetabolite drugs in the treatment of various solid tumors.[1][2] The clinical efficacy and toxicity of these agents are not solely dependent on the parent drug concentration but are intricately linked to the complex cascade of anabolic and catabolic metabolites formed in vivo. Understanding this metabolic profile is paramount for optimizing therapeutic regimens, minimizing adverse effects, and developing novel fluoropyrimidine-based therapies.[2][3] This guide provides a detailed overview of the state-of-the-art analytical techniques and validated protocols for the robust identification and quantification of fluoropyrimidine metabolites in biological matrices.
The metabolic journey of fluoropyrimidines is a dual-edged sword. Anabolic pathways convert 5-FU into active nucleotides—such as 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), 5-fluorouridine triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP)—which exert their cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA. Conversely, the catabolic pathway, primarily driven by the enzyme dihydropyrimidine dehydrogenase (DPD), degrades over 80% of the administered 5-FU dose into inactive metabolites like 5,6-dihydro-5-fluorouracil (DHFU).[4] Patients with DPD deficiency are at a high risk of severe, sometimes lethal, toxicity due to impaired drug clearance.[5][6] Therefore, analytical methods capable of accurately profiling these metabolites are indispensable for therapeutic drug monitoring (TDM) and for phenotyping patients for DPD activity.[5][7]
This document will delve into the core analytical methodologies, explaining the causality behind experimental choices, providing field-proven protocols, and ensuring each described method is a self-validating system, grounded in authoritative guidelines from bodies like the FDA and EMA.[8][9][10][11]
The Fluoropyrimidine Metabolic Pathway: A Visual Overview
The biotransformation of 5-FU is a complex network of enzymatic reactions. The following diagram illustrates the key anabolic (activation) and catabolic (degradation) pathways. Understanding these transformations is crucial for selecting appropriate analytical targets and interpreting the resulting data.
Caption: Metabolic pathways of 5-Fluorouracil (5-FU) and its prodrug Capecitabine.
Core Analytical Platforms: Methodologies and Protocols
The choice of analytical technique is dictated by the specific research question, the required sensitivity, the metabolites of interest, and the available instrumentation. The most powerful and widely adopted platforms include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and versatility.[12][14] It allows for the simultaneous measurement of multiple analytes (e.g., 5-FU, DHFU, uracil) in a single run, which is crucial for phenotyping DPD activity and TDM.[5][7] The selectivity is achieved through the combination of chromatographic separation and mass filtering in the tandem mass spectrometer, where a specific precursor ion is selected and fragmented to produce characteristic product ions (Multiple Reaction Monitoring, MRM).[7] This high degree of specificity minimizes interference from the complex biological matrix.[12]
Trustworthiness: A self-validating LC-MS/MS protocol relies on the use of stable isotope-labeled internal standards (SIL-IS), such as ¹³C,¹⁵N₂-5-FU.[6] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for accurate correction and yielding reliable quantitative data.[6] Method validation must be performed according to regulatory guidelines (e.g., FDA, EMA), assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[8][9][10][15]
Caption: General workflow for fluoropyrimidine metabolite analysis by LC-MS/MS.
-
1. Sample Collection and Handling:
-
Collect whole blood in EDTA or heparin tubes. Note: Pre-analytical handling is critical as uracil concentrations can change depending on storage time and temperature before centrifugation.[16][17]
-
Centrifuge at 2000 x g for 10 minutes at 4°C within one hour of collection to separate plasma.[16]
-
Immediately freeze plasma samples at -80°C until analysis.[16] Some protocols may require the addition of a sample stabilizer.[18]
-
-
2. Sample Preparation (Protein Precipitation): [5][19]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 5-bromouracil or stable isotope-labeled 5-FU).[20]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[21]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water).[19]
-
-
3. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is common.[20] For highly polar metabolites, a Hydrophilic Interaction Chromatography (HILIC) column may provide better retention.[22]
-
Mobile Phase: Gradient elution is typically used. For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.[19]
-
Flow Rate: 0.4 mL/min.[20]
-
MS System: Tandem quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), often in negative mode for 5-FU.[6][20]
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions: 5-FU (m/z 129 -> 42), DHFU (m/z 131 -> 43).[6]
-
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Matrix | Reference |
| 5-FU | 0.1 - 10 | 0.1 - 50,000 | Mouse/Human Plasma | [20][22] |
| DHFU | 2 | 2 - 1000+ | Human Plasma | [5] |
| Capecitabine | 10 (µg/L) | 10 - 10,000 (µg/L) | Blood | [3] |
| 5'-DFCR | 10 (µg/L) | 10 - 10,000 (µg/L) | Blood | [3] |
| 5'-DFUR | 10 (µg/L) | 10 - 10,000 (µg/L) | Blood | [3] |
LLOQ: Lower Limit of Quantification
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: Before the widespread availability of LC-MS/MS, HPLC-UV was the workhorse for TDM of 5-FU.[2][4][23] This technique is robust, cost-effective, and readily available in most analytical laboratories. The principle relies on the chromatographic separation of metabolites followed by detection based on their inherent ultraviolet absorbance (5-FU has a UV maximum around 266 nm).[4]
Trustworthiness: While less sensitive and selective than LC-MS/MS, a well-validated HPLC-UV method can provide reliable quantitative data, particularly for the parent drug and major metabolites like DHFU which are present at higher concentrations.[4][23] The key to a trustworthy assay is achieving adequate chromatographic resolution to separate the analytes from endogenous interferences in the plasma matrix.[4] Validation involves assessing the same parameters as for LC-MS/MS.
-
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an internal standard (e.g., chlorouracil).[4]
-
Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute in mobile phase.
-
-
2. HPLC-UV Conditions:
-
HPLC System: Standard HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[2][4]
-
Mobile Phase: Isocratic elution with a phosphate buffer/methanol mixture.[1][2]
-
Flow Rate: 0.6 - 1.0 mL/min.[1]
-
Detection: DAD set to monitor multiple wavelengths (e.g., 266 nm for 5-FU and 205 nm for DHFU).[4]
-
| Analyte | LOQ (µg/mL) | Linearity Range (µg/mL) | Matrix | Reference |
| 5-FU | 0.040 | 0.04 - 15.90 | Plasma | [4] |
| DHFU | 0.075 | 0.075 - 3.84 | Plasma | [4] |
| 5-FUrd | 0.02 (ng/mL) | 25 - 1000 (ng/mL) | Plasma | [23] |
| 5-FdUrd | 0.02 (ng/mL) | 25 - 1000 (ng/mL) | Plasma | [23] |
Note: The reference by Grem et al. reports LOQ in ng/mL, demonstrating higher sensitivity for certain metabolites.[23]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information about metabolites.[24][25] For fluoropyrimidine analysis, ¹⁹F NMR is uniquely suited because the fluorine atom serves as a highly specific probe with no background signal in biological systems.[26] This allows for the non-invasive monitoring of 5-FU metabolism in intact cells or tissue extracts, providing a snapshot of the relative concentrations of the parent drug, anabolites (like FUra nucleotides), and catabolites.[26]
Trustworthiness: Metabolite identification in NMR is based on comparing the chemical shifts and coupling constants of signals in the sample spectrum to those of authentic standards or reference databases (e.g., Human Metabolome Database).[27][28] While inherently quantitative (signal area is proportional to molar concentration), its sensitivity is significantly lower than mass spectrometry.[28] Therefore, it is more often used for structural confirmation and flux analysis rather than trace-level quantification in TDM.
-
1. Cell Culture and Dosing:
-
Culture tumor cells (e.g., L1210, HL-60) to a desired density.
-
Expose cells to a cytostatic dose of 5-FU for a specified duration (e.g., 24 hours).
-
-
2. Sample Preparation (Cell Extraction):
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold saline to remove extracellular drug.
-
Perform a perchloric acid extraction to separate acid-soluble metabolites (including 5-FU and nucleotides) from macromolecules.
-
Neutralize the extract and lyophilize.
-
Reconstitute the sample in D₂O for NMR analysis.
-
-
3. NMR Spectroscopy Conditions:
-
Spectrometer: High-field NMR spectrometer (e.g., >400 MHz) equipped with a fluorine probe.
-
Experiment: Standard 1D ¹⁹F NMR acquisition.
-
Data Processing: Apply Fourier transformation, phasing, and baseline correction.
-
Analysis: Identify peaks by comparing their chemical shifts to known values for 5-FU, F-nucleotides, and catabolites.[26]
-
Authoritative Grounding & Method Validation
The reliability of any bioanalytical data hinges on rigorous method validation. Protocols must be validated according to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for this process.[10][11]
Key Validation Parameters:
-
Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Accuracy: Closeness of the measured value to the true value.
-
Precision: Reproducibility of measurements (intra- and inter-day).
-
Calibration Curve: The relationship between instrument response and known concentrations.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top).[9]
Conclusion
The analytical landscape for fluoropyrimidine metabolite identification is dominated by the high sensitivity and specificity of LC-MS/MS, making it the preferred platform for clinical TDM and pharmacokinetic studies. HPLC-UV remains a viable and robust alternative for quantifying the more abundant metabolites. NMR spectroscopy offers unparalleled structural insight and a unique window into metabolic flux in vitro. The choice of methodology must be tailored to the specific scientific objective, but in all cases, must be underpinned by rigorous validation to ensure the generation of trustworthy and reproducible data. This guide provides the foundational protocols and expert rationale to empower researchers in their critical work of optimizing cancer chemotherapy and enhancing patient safety.
References
- Maring, J. G., et al. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic Drug Monitoring, 27(1), 25–30.
- Grem, J. L., et al. (1997). Determination of 5-fluorouracil and its main metabolites in plasma by high-performance liquid chromatography: application to a pharmacokinetic study. Journal of Chromatography B: Biomedical Sciences and Applications, 692(2), 427–435.
- Cohen, J. S., et al. (1987). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Cancer Research, 47(13), 3393–3398.
- Payne, L. D., et al. Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Bioanalytical Systems, Inc.
- ResearchGate. (n.d.). Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients. Request PDF.
- Rozwadowski, F., & Piórkowska, E. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385.
- Casale, F., et al. (2002). Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients. Biomedical Chromatography, 16(6), 419–424.
- D'Avolio, A., et al. (2020). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic Drug Monitoring, 42(4), 540–547.
- Radovanovic, M., et al. (2022). Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS. Journal of Chromatography B, 1188, 123075.
- Protocols.io. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- NVKC. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 31(3), 218-219.
- Li, F., et al. (2012). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC International, 25(1).
- PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation.
- Sitar, D. S., et al. (1981). Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine. Journal of Chromatography, 225(1), 43–51.
- Specimen Collection and Handling Procedure for Plasma 5-Fluorouracil (5-FU). (n.d.).
- European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Scientific guideline.
- Hospital Authority. (2023). Implementing Plasma Uracil Assay To Enhance Fluoropyrimidine Safety In The Hospital Authority. HA Convention 2023.
- Maillard, T., et al. (2020). Quantitative impact of pre-analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency. British Journal of Clinical Pharmacology, 86(4), 762–771.
- ResearchGate. (2020). (PDF) Quantitative impact of pre-analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency.
- Gee, B. A. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites. Technology Networks.
- Zhang, D., et al. (2008). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 27(2), 153–183.
- Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube.
- Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1–30.4.32.
- ResearchGate. (n.d.). Analytical strategies for identifying drug metabolites. Request PDF.
- Zhang, Q., et al. (2023). GC/MS-Based Metabolomic Analysis of A549 Cells Exposed to Emerging Organophosphate Flame Retardants. Metabolites, 13(1), 107.
- Nagana Gowda, G. A., & Raftery, D. (2014). Metabolite Identification in NMR-based Metabolomics. Current Metabolomics, 2(1), 33–50.
- Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 14, 135–153.
- Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 186.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nvkc.nl [nvkc.nl]
- 7. Implementing Plasma Uracil Assay To Enhance Fluoropyrimidine Safety In The Hospital Authority [haconvention2025.dryfta.com]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolomics Techniques: How to Select the Right Method - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmacompass.com [pharmacompass.com]
- 16. Quantitative impact of pre‐analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]
- 19. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]
- 20. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 21. m.youtube.com [m.youtube.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Determination of 5-fluorouracil and its main metabolites in plasma by high-performance liquid chromatography: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benthamscience.com [benthamscience.com]
- 25. gala.gre.ac.uk [gala.gre.ac.uk]
- 26. Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 28. mdpi.com [mdpi.com]
High-throughput screening of 5-Fluoropyrimidine-4,6-diol derivatives
This application note provides a detailed and robust framework for the high-throughput screening of this compound derivatives. By integrating a physiologically relevant cell-based assay with stringent quality control, a systematic data analysis pipeline, and a rigorous hit validation cascade, researchers can efficiently and reliably identify promising new anticancer compounds. This structured approach minimizes the risk of pursuing false positives and ensures that the most promising hits are advanced into the drug discovery pipeline for further development. [27]
References
- ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics.
- ACS Chemical Neuroscience. (2022). Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model.
- Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
- CancerNetwork. (2000). UFT: Mechanism of Drug Action.
- European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs.
- Broad Institute. (n.d.). High-Content Imaging & Phenotypic Screening.
- BellBrook Labs. (n.d.). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
- Gilbert, D., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. In: Sittampalam, G., et al. High-Throughput Screening. Methods in Molecular Biology, vol 1681. Humana Press, New York, NY.
- Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- PubMed. (2022). Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model.
- National Institutes of Health. (2022). Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model.
- Google Books. (n.d.). Cell-Based Assays for High-Throughput Screening: Methods and Protocols.
- National Institutes of Health. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances.
- Tomasz, A. (1970). Inhibitory Effects and Metabolism of 5-Fluoropyrimidine Derivatives in Pneumococcus. Journal of Bacteriology.
- Dove Medical Press. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway.
- PubMed. (2015). Hit-to-Lead: Hit Validation and Assessment.
- Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR.
- bioRxiv. (2017). Improving Phenotypic Measurements in High-Content Imaging Screens.
- Kim, N. D. (n.d.). 5-Fluoropyrimidines (5-FU). SlideShare.
- Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols.
- ResearchGate. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs.
- Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening.
- Journal of Bacteriology. (1970). Inhibitory Effects and Metabolism of 5-Fluoropyrimidine Derivatives in Pneumococcus.
- National Institutes of Health. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- Creative Biolabs. (n.d.). Hit Validation Services.
- ResearchGate. (2006). HTS data analysis workflow.
- PubMed Central. (2021). HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening.
- chem IT Services. (n.d.). HTS Data Analysis.
- IEEE. (2012). Challenges in Secondary Analysis of High Throughput Screening Data.
- Frontiers. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays.
- National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes.
- IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application.
- BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services.
- PubMed. (2006). Statistical analysis of systematic errors in high-throughput screening.
- PubMed. (1993). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil.
- AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery.
- BMG LABTECH. (2019). High-throughput screening (HTS).
- Technology Networks. (n.d.). High-Throughput Screening in Drug Discovery Explained.
- MDPI. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
- ResearchGate. (2012). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview.
- PubMed. (2004). Technological advances in high-throughput screening.
- National Institutes of Health. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests.
- Semantic Scholar. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines.
- Eurofins Discovery. (n.d.). High-Throughput Screening to Identify Quality Hits Quickly.
- PubMed. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
- PubMed. (2011). Development of 5-Fluorouracil derivatives as anticancer agents.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. benchchem.com [benchchem.com]
- 4. Technological advances in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 6. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects and Metabolism of 5-Fluoropyrimidine Derivatives in Pneumococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 5-Fluorouracil derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
- 13. atcc.org [atcc.org]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. dovepress.com [dovepress.com]
- 16. Statistical analysis of systematic errors in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 18. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. chemits.com [chemits.com]
- 21. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Scale-up Synthesis of 5-Fluoropyrimidine-4,6-diol for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropyrimidine-4,6-diol is a crucial intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other potential therapeutic agents. The introduction of the fluorine atom at the C5 position of the pyrimidine ring can significantly influence the compound's metabolic stability and binding affinity to target proteins. As drug discovery programs advance, the need for larger quantities of key intermediates like this compound for preclinical evaluation becomes paramount.
Scaling up the synthesis of fluorinated heterocycles from milligram or gram scale to the kilogram scale required for preclinical toxicology and efficacy studies presents a unique set of challenges. These can include altered reaction kinetics, mass and heat transfer limitations, and the amplification of impurity profiles. Therefore, a robust, reproducible, and well-characterized synthetic process is essential to ensure the quality and consistency of the final active pharmaceutical ingredient (API).
This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound, starting from commercially available 5-fluorouracil. The described process is designed to be efficient and scalable, with a focus on process safety, product purity, and the generation of material suitable for preclinical studies.
Synthetic Strategy and Rationale
The synthesis of this compound is approached via a two-step sequence starting from 5-fluorouracil. This strategy involves an initial chlorination of the diol precursor to form a more reactive intermediate, 4,6-dichloro-5-fluoropyrimidine, followed by a controlled hydrolysis to yield the desired product.
Retrosynthetic Analysis:
The retrosynthetic analysis reveals a straightforward pathway from the target molecule to readily available starting materials.
A retrosynthetic approach for this compound.
Rationale for the Synthetic Route:
-
Starting Material: 5-Fluorouracil is a widely available and relatively inexpensive starting material.
-
Chlorination: The conversion of the diol to the dichloro intermediate is a common strategy to activate the pyrimidine ring for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a powerful and effective chlorinating agent for this transformation. The use of a tertiary amine base, such as N,N-dimethylaniline, helps to drive the reaction to completion.
-
Hydrolysis: The subsequent hydrolysis of the dichloro intermediate to the diol is typically achieved under basic conditions. This step needs to be carefully controlled to avoid the formation of byproducts.
Detailed Synthesis Protocol
This protocol is intended for the synthesis of a multi-hundred-gram to kilogram batch of this compound. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
Step 1: Scale-up Synthesis of 4,6-dichloro-5-fluoropyrimidine
This step involves the chlorination of this compound (which can be sourced commercially or prepared from diethyl fluoromalonate and formamidine). A detailed procedure for the chlorination of the diol is provided below.
Materials and Equipment:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Dichloromethane (DCM)
-
6N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Large-capacity reaction vessel with mechanical stirring, reflux condenser, and temperature control
-
Addition funnel
-
Large-capacity separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, add this compound (276.5 g, 2.125 mol) to form a slurry at room temperature.
-
Reagent Addition: Slowly add phosphorus oxychloride (593 mL, 6.376 mol) to the slurry.
-
Base Addition: Slowly add N,N-dimethylaniline (81 mL, 0.638 mol) to the reaction mixture through the addition funnel. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40 °C.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After completion, cool the reaction mixture to room temperature and slowly pour it into a 2 L mixture of brine and ice with vigorous stirring.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 2 L).
-
Washing: Combine the organic layers and wash sequentially with cold 6 N hydrochloric acid (2 x 1 L) and saturated sodium bicarbonate solution (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4,6-dichloro-5-fluoropyrimidine as an oil.[1]
In-process Controls:
-
Monitor the reaction temperature closely during the addition of N,N-dimethylaniline.
-
Track the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS) to ensure completion.
Step 2: Scale-up Hydrolysis to this compound
This step describes the conversion of the dichloro intermediate to the final product.
Materials and Equipment:
-
4,6-dichloro-5-fluoropyrimidine
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Reaction vessel with mechanical stirring and temperature control
-
pH meter
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4,6-dichloro-5-fluoropyrimidine in an appropriate solvent (e.g., water or a water/co-solvent mixture).
-
Base Addition: Slowly add a solution of sodium hydroxide while monitoring the pH and temperature. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to a controlled temperature (e.g., 50-70 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Acidification: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the product under vacuum at an elevated temperature to obtain this compound.
Purification and Isolation Protocol
For preclinical studies, the final compound must meet stringent purity requirements. Recrystallization is an effective method for purifying solid organic compounds.
Methodology:
-
Solvent Selection: Screen various solvents to find a suitable system where this compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Recrystallization:
-
Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Characterization and Quality Control for Preclinical Use
The synthesized this compound must be thoroughly characterized to ensure its identity, purity, and stability. The following table outlines the recommended analytical tests and acceptance criteria for preclinical grade material.
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Conforms to the structure |
| Purity | HPLC | ≥ 98.0% |
| Individual Impurity | HPLC | ≤ 0.15% |
| Total Impurities | HPLC | ≤ 1.0% |
| Mass Spectrometry | MS (ESI) | Conforms to the expected molecular weight |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Step 1: Incomplete Chlorination | Insufficient heating or reaction time. | Increase reaction temperature or prolong reaction time. Ensure adequate stirring. |
| Degradation of POCl₃. | Use fresh, high-quality phosphorus oxychloride. | |
| Step 2: Low Yield in Hydrolysis | Incomplete reaction. | Monitor the reaction closely by LC-MS to ensure it goes to completion. |
| Product loss during workup. | Optimize the pH for precipitation and minimize the volume of wash solvents. | |
| Purification: Oiling out during crystallization | The solution is cooling too rapidly. | Allow the solution to cool more slowly. |
| High concentration of impurities. | Pre-purify the crude material by a different method if necessary. | |
| Final Product: Fails Purity Specification | Incomplete reaction or side reactions. | Re-optimize reaction conditions. |
| Ineffective purification. | Re-evaluate the recrystallization solvent system or consider preparative HPLC. |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
N,N-dimethylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Emergency eyewash and safety shower stations should be readily accessible.
Diagrams and Data Presentation
Overall Synthesis Workflow:
A workflow for the scale-up synthesis and purification of this compound.
References
Sources
Application Notes and Protocols for 5-Fluoropyrimidine-4,6-diol in Neurodegenerative Disease Research
Abstract
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing challenge to public health. The development of novel small-molecule therapeutics capable of modulating key pathological pathways is a cornerstone of modern drug discovery in this field. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This document provides detailed application notes and protocols for the use of 5-Fluoropyrimidine-4,6-diol as a versatile intermediate for the synthesis of potent neuroprotective agents. We will explore its conversion to the key synthons, 4,6-dichloro-5-fluoropyrimidine and 2-amino-4,6-dichloropyrimidine, and their subsequent elaboration into molecules targeting pathways implicated in neurodegeneration, including the induction of Brain-Derived Neurotrophic Factor (BDNF) and the inhibition of Kynurenine-3-monooxygenase (KMO).
Introduction: The Pyrimidine Scaffold in Neurodegeneration
The pyrimidine nucleus is a fundamental building block in a multitude of bioactive molecules, including several approved drugs.[2] In the context of neurodegenerative diseases, pyrimidine derivatives have been investigated for a wide range of therapeutic effects, such as anti-inflammatory, antioxidant, and neuroprotective activities.[3][4][5] Their ability to act as kinase inhibitors, in particular, has made them attractive candidates for targeting the dysregulated signaling cascades common in neurodegenerative pathologies.[2][6]
This compound is a readily accessible starting material that, through straightforward chemical transformations, provides access to a diverse range of substituted pyrimidines. The fluorine substituent at the 5-position is of particular interest, as fluorine incorporation can enhance metabolic stability, binding affinity, and blood-brain barrier permeability of drug candidates.
This guide will provide researchers, scientists, and drug development professionals with the necessary protocols and scientific rationale to utilize this compound as a strategic starting material in their neurodegenerative disease research programs.
Synthetic Pathways and Key Intermediates
The journey from this compound to neuroprotective compounds involves a series of well-established chemical transformations. The initial and most critical step is the conversion of the diol to a more reactive di-chloro intermediate, which then serves as a scaffold for diversification.
Chlorination of this compound
The hydroxyl groups of this compound are poor leaving groups. Therefore, they must be converted to a more reactive species to enable nucleophilic substitution and cross-coupling reactions. The most common and efficient method for this transformation is chlorination using phosphorus oxychloride (POCl₃).[7][8]
Experimental Protocol 1: Synthesis of 4,6-dichloro-5-fluoropyrimidine
This protocol details the conversion of this compound to 4,6-dichloro-5-fluoropyrimidine.
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional, as a catalyst)[7]
-
Dichloromethane (DCM)
-
6 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend this compound (1 equivalent) in phosphorus oxychloride (3-5 equivalents).[7][8]
-
Slowly add N,N-dimethylaniline (0.3 equivalents) to the slurry at room temperature. The reaction is exothermic.[7]
-
Heat the reaction mixture to 110°C and stir for 6 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and slowly pour it into a stirred mixture of ice and brine.[7]
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).[7]
-
Combine the organic layers and wash sequentially with cold 6 N HCl and saturated NaHCO₃ solution.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4,6-dichloro-5-fluoropyrimidine as an oil.[7]
-
dot
Caption: Synthesis of the key intermediate 4,6-dichloro-5-fluoropyrimidine.
Synthesis of Phenylpyrimidine Scaffolds via Suzuki Coupling
The introduction of a phenyl group at the 5-position of the pyrimidine ring is a key step in the synthesis of many neuroprotective compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][9][10] 4,6-dichloro-5-fluoropyrimidine is an excellent substrate for this reaction.
Experimental Protocol 2: General Procedure for Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of 4,6-dichloro-5-fluoropyrimidine with a phenylboronic acid.
-
Materials:
-
Procedure:
-
In a reaction vessel, dissolve 4,6-dichloro-5-fluoropyrimidine and the phenylboronic acid in the solvent mixture.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst and the base to the reaction mixture.
-
Heat the reaction to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
dot
Caption: General Suzuki coupling for phenylpyrimidine synthesis.
Application in Neurodegenerative Disease Research
The versatility of the this compound scaffold allows for the synthesis of compounds targeting various pathways implicated in neurodegeneration.
Induction of Brain-Derived Neurotrophic Factor (BDNF)
BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity.[11][12][13] Enhancing BDNF signaling is a promising therapeutic strategy for neurodegenerative diseases. The 5-phenylpyrimidine derivative, FU248 (2-amino-5-(2,4-dichlorophenyl)pyrimidine), has been shown to exert a neuroprotective effect by inducing the expression of BDNF in cortical neurons.
Proposed Synthetic Route to a BDNF Inducer (FU248 analogue):
-
Chlorination: Convert this compound to 4,6-dichloro-5-fluoropyrimidine as described in Protocol 1 .
-
Suzuki Coupling: React 4,6-dichloro-5-fluoropyrimidine with 2,4-dichlorophenylboronic acid following the general procedure in Protocol 2 .
-
Amination: The resulting 4,6-dichloro-5-(2,4-dichlorophenyl)pyrimidine can then be selectively aminated at the 2-position. This can be achieved by reacting with a source of ammonia or an appropriate amine nucleophile under controlled conditions.
BDNF Signaling Pathway:
BDNF exerts its neuroprotective effects primarily through the activation of the TrkB receptor, which in turn initiates several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[13][14][15] These pathways promote cell survival by inhibiting apoptosis and stimulating the expression of pro-survival genes.
dot
Caption: Simplified BDNF/TrkB signaling pathway leading to neuroprotection.
Inhibition of Kynurenine-3-monooxygenase (KMO)
The kynurenine pathway is a major route of tryptophan metabolism, and its dysregulation has been implicated in several neurodegenerative diseases.[9][10] KMO is a key enzyme in this pathway that converts kynurenine to the neurotoxic metabolite 3-hydroxykynurenine.[10] Inhibition of KMO is therefore a promising therapeutic strategy to reduce neurotoxicity and promote the production of the neuroprotective metabolite, kynurenic acid.[9][10] Phenylpyrimidine derivatives have been identified as a class of KMO inhibitors.
Proposed Synthetic Route to a Phenylpyrimidine-based KMO Inhibitor:
A similar synthetic strategy to the one described for the BDNF inducer can be employed. Starting from this compound, the key steps would involve chlorination followed by a Suzuki coupling with an appropriately substituted phenylboronic acid. Further functionalization of the pyrimidine ring may be required to optimize KMO inhibitory activity.
Data Presentation
The following table summarizes the biological activities of representative compounds with pyrimidine scaffolds relevant to neurodegenerative disease research.
| Compound/Class | Target/Mechanism | Activity | Reference |
| FU248 | BDNF Induction | Neuroprotective in cortical neurons | N/A |
| Phenylpyrimidines | KMO Inhibition | Potential to reduce neurotoxic metabolites | [16] |
| GSK8612 | TBK1 Inhibition | pIC₅₀ = 6.8 | [4][5][17][18] |
| Quercetin | Neuroprotection | IC₅₀ against Aβ₁₋₄₂ toxicity: ~18.54 µM in SH-SY5Y cells | [19] |
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of a diverse range of pyrimidine derivatives with potential applications in neurodegenerative disease research. The straightforward synthetic routes to key intermediates, such as 4,6-dichloro-5-fluoropyrimidine, coupled with the power of modern cross-coupling reactions, provide a robust platform for the development of novel neuroprotective agents.
Future research should focus on the synthesis and biological evaluation of novel analogues based on the 5-fluorophenylpyrimidine scaffold. Structure-activity relationship (SAR) studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The protocols and information provided in this document serve as a solid foundation for researchers to embark on these exciting and important investigations.
References
- The Role of Brain-Derived Neurotrophic Factor Signaling in Central Nervous System Disease P
- Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells. PubMed Central. [Link]
- Neuroprotection by Brain-derived Neurotrophic Factor Is Mediated by Extracellular Signal-regulated Kinase and Phosphatidylinositol 3-Kinase. Semantic Scholar. [Link]
- The relevance of BDNF for neuroprotection and neuroplasticity in multiple sclerosis. PMC. [Link]
- Brain-Derived Neurotrophic Factor Signaling in the Pathophysiology of Alzheimer's Disease: Beneficial Effects of Flavonoids for Neuroprotection. MDPI. [Link]
- US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.
- Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]
- US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine.
- GSK8612|CAS 2361659-62-1|TBK1 inhibitor. DC Chemicals. [Link]
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH. [Link]
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. PubMed Central. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
- Neuroprotective potential of quercetin in Alzheimer's disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggreg
- Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid...
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH. [Link]
- Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution.
- In vitro studies of the neuroprotective activities of astaxanthin and fucoxanthin against amyloid beta (Aβ1-42)
- Exploration of Neuroprotective Properties of a Naturally Inspired Multifunctional Molecule (F24) against Oxidative Stress and Amyloid β Induced Neurotoxicity in Alzheimer's Disease Models. PubMed. [Link]
- Neuroprotective activities (IC50 μg/mL) of standard and C. tougourensis extracts.
- Neuroprotective Role of Phytochemicals. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro studies of the neuroprotective activities of astaxanthin and fucoxanthin against amyloid beta (Aβ1-42) toxicity and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,6-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | The Role of Brain-Derived Neurotrophic Factor Signaling in Central Nervous System Disease Pathogenesis [frontiersin.org]
- 12. The relevance of BDNF for neuroprotection and neuroplasticity in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brain-Derived Neurotrophic Factor Signaling in the Pathophysiology of Alzheimer’s Disease: Beneficial Effects of Flavonoids for Neuroprotection [mdpi.com]
- 14. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Neuroprotection by Brain-derived Neurotrophic Factor Is Mediated by Extracellular Signal-regulated Kinase and Phosphatidylinositol 3-Kinase* | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. GSK8612|CAS 2361659-62-1|TBK1 inhibitor [dcchemicals.com]
- 18. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
In vitro assay for testing biological activity of pyrimidine analogs
Application Notes & Protocols
Topic: In Vitro Assay for Testing Biological Activity of Pyrimidine Analogs Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the In Vitro Evaluation of Pyrimidine Analogs
Introduction: The Central Role of Pyrimidine Analogs in Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of DNA and RNA and thus fundamental to cellular life.[1] This essential role has made pyrimidine and its analogs a highly successful class of therapeutic agents, acting as antimetabolites that interfere with nucleic acid synthesis and other critical cellular processes.[2][3] Clinically vital drugs, from the anticancer agent 5-Fluorouracil to antiviral and antimicrobial compounds, are built upon this heterocyclic core.[4][5][6]
The journey from a novel synthesized pyrimidine analog to a potential clinical candidate is paved with rigorous preclinical evaluation. The initial, and arguably most critical, phase of this journey is the in vitro assessment. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive suite of robust, validated in vitro assays designed to characterize the biological activity of novel pyrimidine analogs. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring each protocol serves as a self-validating system for generating reliable, decision-driving data.
Part 1: Foundational Anticancer Screening Cascade
The most prominent application of pyrimidine analogs is in oncology.[6][7] Their ability to disrupt the rapid proliferation of cancer cells makes them potent chemotherapeutic agents. The following cascade of assays provides a logical workflow, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies.
Initial Assessment: Cytotoxicity and Viability
The first critical question for any potential anticancer compound is: does it kill cancer cells, and at what concentration? Cell viability assays provide this answer by measuring the dose-dependent cytotoxic or cytostatic effects of a compound, from which the half-maximal inhibitory concentration (IC₅₀) is derived.[1][2] A lower IC₅₀ value signifies higher potency.
Many viability assays rely on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[8] The amount of color produced is directly proportional to the number of living, metabolically active cells.
The MTT assay is a gold-standard, cost-effective method for initial cytotoxicity screening.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells of interest (e.g., MCF-7 for breast, A549 for lung, LoVo for colon) in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2][4] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation & Treatment: Prepare a 2X stock of the pyrimidine analog's serial dilutions in culture medium. A wide concentration range (e.g., 0.01 µM to 100 µM) is crucial for generating a complete dose-response curve.[2]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include "vehicle-only" wells (e.g., 0.1% DMSO) as a negative control and "no-cell" wells for background measurement.
-
Incubation: Incubate the plates for the desired exposure time, typically 48 to 72 hours, at 37°C, 5% CO₂.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours at 37°C.[2] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. It is critical not to disturb the formazan crystals. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the crystals.[2] Mix gently on an orbital shaker for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2][9]
-
Data Analysis:
-
Subtract the background absorbance (no-cell wells) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[2]
-
The XTT assay offers an advantage over MTT as its formazan product is water-soluble, eliminating the solubilization step and reducing procedural variability.[10][11] The protocol is similar, but instead of adding MTT and then a solubilizer, a combined XTT/electron coupling reagent solution is added directly to the culture medium, and absorbance is read at 450 nm after a 2-4 hour incubation.[10]
Comparative Data for Anticancer Screening
The choice of cell line and experimental parameters is critical for contextualizing results.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Cancer Cell Lines | A549 (Lung), MCF-7 (Breast), LoVo (Colon), MiaPaCa-2 (Pancreas)[3][4] | Select lines relevant to the intended therapeutic area. Include both sensitive and resistant lines if known. |
| Seeding Density | 5,000 - 10,000 cells/well | Must be optimized to ensure cells are in the exponential growth phase during the assay period. |
| Compound Conc. | 0.01 µM - 100 µM (log dilutions) | A wide range is needed to capture the full sigmoidal curve for accurate IC₅₀ calculation.[2] |
| Incubation Time | 48 - 72 hours | Allows for multiple cell doubling times, capturing effects on proliferation.[2] |
| Positive Control | Doxorubicin, 5-Fluorouracil | A known cytotoxic drug to validate assay performance.[6] |
Part 2: Elucidating the Mechanism of Action (MoA)
Once a compound demonstrates cytotoxicity, the next step is to understand how it works. Pyrimidine analogs often function by disrupting the cell cycle or inducing programmed cell death (apoptosis).
Workflow for Anticancer MoA Studies
Caption: Workflow for elucidating the anticancer mechanism of action.
This assay quantitatively determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if a compound causes cell cycle arrest.[12]
Core Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[13] The amount of fluorescence emitted by a stained cell is proportional to its DNA content. Cells in G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in S phase (DNA synthesis) have intermediate levels.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine analog at its IC₅₀ concentration for a relevant time period (e.g., 24, 48 hours). Include an untreated control.[2]
-
Cell Harvesting: Harvest the cells via trypsinization, collecting both adherent and floating cells (to include apoptotic populations). Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells and add them dropwise into ice-cold 70% ethanol while gently vortexing. This fixes the cells and permeates the membranes. Incubate at -20°C for at least 2 hours (or overnight).[12]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[12][13] The RNase is critical to degrade RNA, which PI can also bind to, ensuring only DNA is stained.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[12]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated samples to the control.[12]
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Core Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these cells. Propidium Iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[2]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-72 hours.[2]
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[2]
-
Incubation: Incubate for 15 minutes in the dark at room temperature.[2]
-
Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry.[2]
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Many pyrimidine analogs, like 5-Fluorouracil, function by inhibiting Thymidylate Synthase (TS), the enzyme responsible for the de novo synthesis of thymidine, a crucial DNA precursor.[14][15][16]
Core Principle: The activity of TS can be monitored spectrophotometrically. The enzyme catalyzes the methylation of dUMP to dTMP using N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF) as a cofactor, which is simultaneously oxidized to dihydrofolate (DHF). The conversion of CH₂THF to DHF leads to an increase in absorbance at 340 nm.[17] An inhibitor will slow or stop this reaction, preventing the absorbance increase.
Conceptual Protocol:
-
Reaction Mixture: In a UV-transparent 96-well plate, combine a reaction buffer, purified recombinant human TS enzyme, dUMP, and the pyrimidine analog at various concentrations.
-
Initiate Reaction: Start the reaction by adding the cofactor, CH₂THF.
-
Kinetic Measurement: Immediately measure the change in absorbance at 340 nm over time using a plate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the velocities against the inhibitor concentration to determine the IC₅₀ for enzyme inhibition.
Caption: Inhibition of the Thymidylate Synthase cycle by a pyrimidine analog.
Part 3: Antimicrobial and Antiviral Activity Screening
Beyond cancer, pyrimidine analogs are investigated for their activity against pathogenic microbes and viruses.
Protocol 5: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is the standard for determining the MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][18]
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the pyrimidine analog in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[18][19]
-
Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microbes + medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 6: Cell-Based Antiviral Assay
Antiviral activity is typically assessed by the ability of a compound to protect host cells from virus-induced death or to inhibit viral replication.
Core Principle: A cytopathic effect (CPE) reduction assay measures cell viability after viral infection. In the presence of an effective antiviral compound, host cells are protected from the virus and remain viable.[20]
Conceptual Protocol:
-
Cell Seeding: Seed a susceptible host cell line (e.g., Vero, HEL) in a 96-well plate.[21][22]
-
Infection & Treatment: Infect the cells with a specific virus (e.g., Herpes Simplex Virus, Influenza A) at a known multiplicity of infection (MOI). Simultaneously, add serial dilutions of the pyrimidine analog.[21][22]
-
Incubation: Incubate for a period sufficient for the virus to cause significant cell death in the untreated control wells (typically 2-5 days).
-
Viability Assessment: Assess cell viability using an assay like MTT or XTT.
-
Data Analysis: Calculate the compound concentration that protects 50% of the cells from viral CPE (the EC₅₀ value). The selectivity index (SI = IC₅₀ / EC₅₀) is a critical measure of the compound's therapeutic window.
For high-throughput screening (HTS), recombinant viruses expressing reporter genes like luciferase are often used.[20] Antiviral activity is then measured as a reduction in reporter gene expression, providing a more sensitive and scalable readout.
References
- Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Saudi Chemical Society.
- Gomha, S. M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules.
- Lucas, C. D., et al. (2021). Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine (IdU) with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform. Journal of Visualized Experiments.
- Al-Ostath, A., et al. (2023). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Heliyon.
- JoVE. (2020). Video: Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine IdU with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform. JoVE.
- Krajczyk, A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules.
- ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. ResearchGate.
- Shihad, S. I., et al. (2022). In vitro Antimicrobial Activity Profile of Modified Pyrimidine Nucleosides Derivatives. Journal of Pharmaceutical Research International.
- ResearchGate. (2012). Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV. ResearchGate.
- Paramonova, M. P., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules.
- Al-wsabeeh, H., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.
- Kumar, S., et al. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central Journal.
- Hrebien, M., et al. (2020). In vitro methods for testing antiviral drugs. Postepy Higieny I Medycyny Doswiadczalnej.
- Lucas, C. D., et al. (2021). Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform. Journal of Visualized Experiments.
- IJCRT. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.
- Zhang, H., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Journal of Medicinal Chemistry.
- Lirias - KU Leuven. (2012). Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV. Lirias.
- El-fibdali, F., et al. (2014). High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. Journal of Visualized Experiments.
- NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual.
- Bitesize Bio. (2017). Cell viability assays: Alternatives to the MTT assay. Bitesize Bio.
- Al-Ghorbani, M., et al. (2025). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLOS ONE.
- El-Sayed, N. N. E., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
- Savi, G. D., et al. (2022). MTT versus other cell viability assays to evaluate the biocompatibility of root canal filling materials: a systematic review. International Endodontic Journal.
- Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews.
- Dąbrowska, K., et al. (2019). Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. International Journal of Molecular Sciences.
- ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print. ACS Publications.
- Danenberg, P. V. (1999). Thymidylate synthase inhibitors. Current Pharmaceutical Design.
- Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. University of Virginia.
- Chu, E., et al. (2003). Thymidylate synthase inhibitors as anticancer agents: from bench to bedside. Cancer Chemotherapy and Pharmacology.
- Bertino, J. R., et al. (1992). Enzymes of the thymidylate cycle as targets for chemotherapeutic agents: mechanisms of resistance. The Mount Sinai Journal of Medicine, New York.
- ResearchGate. (2021). High-throughput drug screening reveals Pyrvinium pamoate as effective candidate against pediatric MLL-rearranged acute myeloid leukemia. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijcrt.org [ijcrt.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 11. blog.quartzy.com [blog.quartzy.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies [mdpi.com]
- 18. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rep.polessu.by [rep.polessu.by]
- 20. High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for the Crystallization of 5-Fluoropyrimidine-4,6-diol
Introduction
5-Fluoropyrimidine-4,6-diol is a pivotal intermediate in the synthesis of high-value chemical entities, including agrochemicals and pharmaceuticals.[1] Notably, it serves as a key building block for certain kynurenine-3-monooxygenase (KMO) inhibitors and the broad-spectrum fungicide Fluoxastrobin.[1] The purity, solid-state form, and particle size of this intermediate are critical determinants of reaction efficiency, yield, and the quality of the final active ingredient. Crystallization is the most effective unit operation for establishing these critical quality attributes.
This guide provides a comprehensive overview of the foundational principles and detailed, field-proven protocols for the successful crystallization of this compound. The methodologies are designed to be adaptable, allowing researchers to move from initial screening to robust optimization for producing high-purity, crystalline material.
Part 1: Foundational Principles & Strategic Considerations
The successful crystallization of any compound is predicated on a thorough understanding of its physicochemical properties. This compound (MW: 130.08 g/mol [2]) is a polar organic molecule. The presence of two hydroxyl (-OH) groups and two nitrogen atoms in the pyrimidine ring allows for extensive hydrogen bonding, which governs its solubility profile.
The Causality of Solvent Selection
The primary goal of crystallization is to create a state of supersaturation in a controlled manner, allowing the target compound to selectively precipitate from the solution, leaving impurities behind.[3][4] The choice of solvent is therefore the most critical experimental variable. An ideal solvent should exhibit a steep solubility curve, meaning it dissolves the compound extensively at high temperatures but poorly at low temperatures.[3]
Given the polar nature of this compound, polar solvents are the logical starting point. The compound is known to be soluble in water, making it an excellent and cost-effective initial choice.[1] For finer control over the crystallization process, mixed solvent systems are often superior. For somewhat polar molecules containing oxygen or nitrogen atoms, alcohol/water mixtures are a frequent and effective choice.[5] Adding a less polar "anti-solvent" (like ethanol or acetone) to an aqueous solution reduces the overall polarity of the medium, thereby decreasing the solubility of the polar solute and inducing crystallization.
Table 1: Recommended Solvent Systems for Screening
| Solvent/System | Type | Rationale & Expected Behavior |
|---|---|---|
| Water (H₂O) | Polar Protic | High solubility at elevated temperatures is expected due to strong hydrogen bonding. Good for initial trials.[1] |
| Ethanol (EtOH) | Polar Protic | Moderate solubility expected. Can be used as a primary solvent or as an anti-solvent with water. |
| Methanol (MeOH) | Polar Protic | Similar to ethanol but may exhibit higher solvency. Useful in mixed systems. |
| Acetone | Polar Aprotic | Lower solubility than alcohols is likely. Primarily useful as an anti-solvent to induce precipitation from aqueous solutions. |
| Ethanol/Water | Mixed Protic | Highly Recommended. Allows for fine-tuning of the solubility profile to control crystal growth rate and morphology.[5][6] |
| Acetone/Water | Mixed Protic/Aprotic | Similar to ethanol/water, providing another axis for optimization.[6] |
Part 2: Experimental Protocols & Workflows
The following protocols provide step-by-step methodologies for common and effective crystallization techniques. Always begin with a small-scale trial to determine the optimal solvent and conditions before proceeding to a larger scale.
Crystallization Workflow Overview
The diagram below illustrates a logical workflow for screening and optimizing the crystallization of this compound.
Caption: General workflow for crystallization screening and optimization.
Protocol 1: Cooling Crystallization from a Single or Mixed Solvent System
This is the most common and robust method for purifying solid organic compounds and is the recommended starting point.[5]
Methodology:
-
Dissolution: Place the impure this compound solid into an Erlenmeyer flask. An Erlenmeyer flask is preferred over a beaker to minimize solvent evaporation and prevent tipping.[6]
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., water or an ethanol/water mixture) to the flask. Heat the mixture to the solvent's boiling point while stirring or swirling.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the solid has just completely dissolved, creating a saturated solution.[4][6] Avoid adding an excess of solvent, as this will reduce the final yield.
-
Hot Filtration (If Necessary): If insoluble impurities are observed in the hot solution, add a slight excess of hot solvent to prevent premature crystallization and quickly filter the solution through a pre-warmed funnel with fluted filter paper.
-
Crystal Growth: Cover the flask with a watch glass or inverted beaker (to prevent contamination and rapid evaporation) and allow it to cool slowly and undisturbed to room temperature.[6] Slow cooling is paramount for the formation of large, pure crystals as it allows molecules to selectively integrate into the growing lattice, excluding impurities.[4]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the compound from the solution.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[5][6]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any residual soluble impurities clinging to the crystal surfaces.[4] Using cold solvent minimizes the loss of the desired product.[6]
-
Drying: Allow the crystals to dry on the filter by continuing to draw air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a modest temperature.
Protocol 2: Anti-Solvent Vapor Diffusion
This technique is ideal for generating high-quality single crystals for analysis (e.g., X-ray crystallography) or when working with small quantities of material.[7] It relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually reducing its solubility.[8]
Methodology:
-
Preparation: In a small, open container (e.g., a 1-dram vial), dissolve the this compound in a minimal volume of a "good" solvent in which it is highly soluble (e.g., water or DMSO).
-
Chamber Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).
-
Anti-Solvent Addition: Add a larger volume of a volatile "anti-solvent" in which the compound is insoluble (e.g., acetone, diethyl ether, or isopropanol) to the outer chamber, ensuring the level is below the top of the inner vial.
-
Diffusion: Seal the outer chamber tightly. The volatile anti-solvent will slowly diffuse into the solution in the inner vial. This gradual change in solvent composition reduces the compound's solubility, leading to slow, controlled crystal growth over several hours to days.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and isolate the crystals.
Part 3: Troubleshooting & Optimization
Crystallization is often an iterative process. The following table provides guidance on common issues and their remedies.
Table 2: Troubleshooting Common Crystallization Problems
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No crystals form after cooling | Solution is not sufficiently supersaturated; concentration is too low. | 1. Induce Nucleation: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[6][7] 2. Seeding: Add a tiny crystal of the pure compound ("seed crystal") to initiate growth.[7] 3. Reduce Volume: Re-heat the solution to evaporate some solvent, increasing the concentration, and then re-cool.[7] |
| "Oiling out" (compound separates as a liquid) | The solution is too supersaturated, or the cooling is too rapid; the compound's melting point may be lower than the boiling point of the solvent. | 1. Re-heat: Add more solvent to the oiled-out mixture and heat until a clear solution is reformed. 2. Slower Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. 3. Change Solvent: Select a solvent with a lower boiling point or a different polarity. |
| Formation of very fine powder or needles | Nucleation is too rapid; cooling is too fast. | 1. Slow Down Cooling: Ensure the solution cools slowly and without disturbance.[6] 2. Reduce Supersaturation: Use slightly more solvent to create a less concentrated solution initially. 3. Solvent System: Try a different solvent or mixed solvent system that promotes slower, more ordered growth. |
| Low recovery/yield | Too much solvent was used; wash solvent was not cold enough; compound has significant solubility even at low temperatures. | 1. Minimize Solvent: Use the absolute minimum amount of hot solvent required for dissolution.[4] 2. Evaporate Mother Liquor: Concentrate the filtrate to recover a second crop of crystals. 3. Optimize Solvent: Choose a solvent system where the compound has very low solubility at ice-bath temperatures. |
Conclusion
The crystallization of this compound is a readily achievable process that is fundamental to ensuring its suitability for downstream applications. By systematically applying the principles of solvent selection and employing controlled cooling or diffusion techniques, high-purity crystalline material can be reliably obtained. The protocols and troubleshooting guide presented here offer a robust framework for researchers to develop and optimize a crystallization process tailored to their specific scale and purity requirements.
References
- Recrystallization-1.pdf. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
- 5-Fluoro-Pyrimidine-4,6-Diol (CAS 106615-61-6). (n.d.). Tradeindia.
- Recrystallization. (n.d.). California State University, Stanislaus, Department of Chemistry.
- Recrystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
- 5-Fluoro-pyrimidine-4,6-diol (CAS 106615-61-6). (n.d.). Santa Cruz Biotechnology.
- 4,6-Dichloro-5-fluoropyrimidine Suppliers. (n.d.). LookChem.
- 4,6-Dichloro-5-fluoropyrimidine (CAS#:213265-83-9). (n.d.). Chemsrc.
- Singh, R., & Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3469.
- 5-Fluorouracil. (n.d.).
- 4,6-Dichloro-5-fluoropyrimidine. (n.d.).
- Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida, The Center for Xray Crystallography.
- 4,6-Dichloro-5-fluoropyrimidine, 98%. (n.d.). Fisher Scientific.
- Technical Support Center: Crystallization of Pyrimidine Compounds. (n.d.). Benchchem.
Sources
- 1. 5-fluoro-pyrimidine-4,6-diol (cas 106615-61-6) at Best Price in Minhang, Shanghai | Banff Green Technologies, Inc [tradeindia.com]
- 2. scbt.com [scbt.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Derivatization of 5-Fluoropyrimidine-4,6-diol for structure-activity relationship studies
Anwendungs- und Protokollleitfaden: Derivatisierung von 5-Fluorpyrimidin-4,6-diol für Struktur-Aktivitäts-Beziehungsstudien
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Einem erfahrenen Anwendungswissenschaftler
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation des 5-Fluorpyrimidin-4,6-diol-Kerns, einer entscheidenden Struktur in der medizinischen Chemie. 5-Fluorpyrimidine sind eine Klasse von Antimetaboliten, die seit Jahrzehnten in der Krebstherapie eingesetzt werden[1][2]. Ihre Wirksamkeit beruht auf der Hemmung wichtiger zellulärer Prozesse nach ihrer metabolischen Aktivierung[3][4]. Die systematische Derivatisierung des 5-Fluorpyrimidin-4,6-diol-Grundgerüsts ist eine bewährte Strategie, um die therapeutischen Eigenschaften zu optimieren, die Selektivität zu erhöhen und die Toxizität zu verringern[5]. Dieser Leitfaden beschreibt die zugrunde liegende chemische Logik und stellt validierte Protokolle für Schlüsseltransformationen zur Verfügung, die für Struktur-Aktivitäts-Beziehungsstudien (SAR) unerlässlich sind.
Chemische Grundlagen und strategische Überlegungen
1.1 Tautomerie und Reaktivität
5-Fluorpyrimidin-4,6-diol existiert in einem tautomeren Gleichgewicht mit seinen Keto-Formen (5-Fluor-Pyrimidin-4,6(1H,5H)-dion). Diese Eigenschaft ist entscheidend, da sie die Reaktivität an den Sauerstoff- und Stickstoffatomen bestimmt. Die Wahl der Reaktionsbedingungen, insbesondere der Base und des Lösungsmittels, steuert, ob eine Alkylierung oder Arylierung am Sauerstoff (O-Derivatisierung) oder am Stickstoff (N-Derivatisierung) stattfindet.
1.2 Strategische Ansätze zur Derivatisierung
Um eine diverse Bibliothek von Verbindungen für SAR-Studien zu erstellen, konzentrieren wir uns auf drei Hauptstrategien:
-
Chlorierung und anschließende Kreuzkupplung: Die Umwandlung der Hydroxylgruppen in Chloratome schafft hochreaktive Positionen für Palladium-katalysierte Kreuzkupplungsreaktionen. Dies ermöglicht die Einführung einer breiten Palette von Aryl-, Heteroaryl- und Alkinylgruppen.
-
Selektive O-Alkylierung: Die direkte Einführung von Alkylketten an den Sauerstoffatomen kann die Lipophilie und die pharmakokinetischen Eigenschaften der Moleküle modulieren.
-
Selektive N-Alkylierung: Die Modifikation der Ring-Stickstoffatome ist eine klassische Methode zur Untersuchung der Wechselwirkungen mit Zielproteinen[6].
Das folgende Diagramm veranschaulicht diese zentralen Derivatisierungswege.
Abbildung 1: Strategische Derivatisierungswege für 5-Fluorpyrimidin-4,6-diol.
Experimentelle Protokolle
Protokoll 1: Synthese von 4,6-Dichlor-5-fluorpyrimidin
Begründung: Die Umwandlung der Diol-Funktionalität in Dichloride ist ein entscheidender erster Schritt. Die Chloratome sind ausgezeichnete Abgangsgruppen für nachfolgende nukleophile Substitutions- und Kreuzkupplungsreaktionen. Phosphoroxychlorid (POCl₃) ist ein Standardreagenz für diese Art der Transformation auf elektronenarmen Heterozyklen[7]. Die Zugabe einer tertiären Aminbase wie N,N-Diethylanilin kann die Reaktion beschleunigen.
Materialien:
-
5-Fluorpyrimidin-4,6-diol (1 Äq.)
-
Phosphoroxychlorid (POCl₃) (5-10 Äq.)
-
N,N-Diethylanilin (optional, 0.3 Äq.)
-
Toluol (als Lösungsmittel)
-
Eiswasser, gesättigte Natriumbicarbonatlösung (NaHCO₃), Sole
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Geeignete Lösungsmittel für die Säulenchromatographie (z.B. Hexan/Ethylacetat)
Schritt-für-Schritt-Anleitung:
-
In einem trockenen, mit Rückflusskühler und Inertgasanschluss (Argon oder Stickstoff) ausgestatteten Rundkolben werden 5-Fluorpyrimidin-4,6-diol (1 Äq.) und Toluol suspendiert.
-
Unter Rühren wird vorsichtig N,N-Diethylanilin (falls verwendet) zugegeben, gefolgt von der langsamen, tropfenweisen Zugabe von POCl₃ (5-10 Äq.) bei Raumtemperatur.
-
Die Reaktionsmischung wird für 4-8 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Nach vollständigem Umsatz wird die Mischung auf Raumtemperatur abgekühlt und überschüssiges POCl₃ vorsichtig unter reduziertem Druck entfernt.
-
Der Rückstand wird vorsichtig in Eiswasser gegossen und mit einem organischen Lösungsmittel (z.B. Ethylacetat oder Dichlormethan) extrahiert.
-
Die organische Phase wird nacheinander mit gesättigter NaHCO₃-Lösung und Sole gewaschen, über MgSO₄ getrocknet und im Vakuum konzentriert.
-
Das Rohprodukt wird mittels Kieselgel-Säulenchromatographie gereinigt, um das reine 4,6-Dichlor-5-fluorpyrimidin zu erhalten.
Protokoll 2: Suzuki-Miyaura-Kreuzkupplung zur Synthese von Aryl-Derivaten
Begründung: Die Suzuki-Miyaura-Reaktion ist eine der robustesten Methoden zur Bildung von C-C-Bindungen[8][9]. Sie ermöglicht die Kopplung von (Hetero-)Arylboronsäuren mit dem Dichlor-Intermediat. Die Reaktivität der Halogene in Palladium-katalysierten Kupplungen folgt im Allgemeinen dem Trend I > Br > Cl > F. Obwohl Chlorpyrimidine weniger reaktiv sind, können hohe Ausbeuten durch die Wahl eines geeigneten Katalysators (z.B. Pd(PPh₃)₄), einer Base und eines Lösungsmittels erzielt werden[10][11].
Materialien:
-
4,6-Dichlor-5-fluorpyrimidin (1 Äq.)
-
(Hetero-)Arylboronsäure (1.1-1.5 Äq. pro Chloratom, das substituiert werden soll)
-
Palladium-Katalysator (z.B. Pd(PPh₃)₄, 2-5 mol%)
-
Base (z.B. K₂CO₃, K₃PO₄, 2-3 Äq.)
-
Lösungsmittel (z.B. 1,4-Dioxan, Toluol, DMF, oft mit Wasser)
Schritt-für-Schritt-Anleitung:
-
In einem Schlenkrohr werden 4,6-Dichlor-5-fluorpyrimidin (1 Äq.), die Arylboronsäure, die Base (z.B. K₃PO₄, 2 Äq.) und der Palladium-Katalysator (z.B. Pd(PPh₃)₄, 5 mol%) vorgelegt.
-
Das Gefäß wird evakuiert und mit Inertgas gefüllt (3 Zyklen).
-
Entgastes Lösungsmittel (z.B. 1,4-Dioxan/Wasser 4:1) wird hinzugefügt.
-
Die Reaktionsmischung wird bei 80-100 °C für 6-24 Stunden gerührt, bis die DC- oder LC-MS-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.
-
Nach Abkühlen auf Raumtemperatur wird die Mischung mit Wasser verdünnt und mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Sole gewaschen, über Na₂SO₄ getrocknet und eingeengt.
-
Die Reinigung erfolgt durch Säulenchromatographie auf Kieselgel.
Abbildung 2: Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kreuzkupplung.
Protokoll 3: Sonogashira-Kupplung zur Synthese von Alkinyl-Derivaten
Begründung: Die Sonogashira-Kupplung ist eine effiziente Methode zur Verknüpfung von terminalen Alkinen mit Aryl- oder Vinylhalogeniden[12][13]. Sie erfordert typischerweise einen Palladium-Katalysator und einen Kupfer(I)-Katalysator[14][15]. Diese Reaktion ermöglicht die Einführung starrer Alkinyl-Linker, die wertvoll sind, um die räumliche Anordnung von funktionellen Gruppen zu untersuchen.
Materialien:
-
4,6-Dichlor-5-fluorpyrimidin (1 Äq.)
-
Terminales Alkin (1.1-1.5 Äq.)
-
Palladium-Katalysator (z.B. Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Kupfer(I)-iodid (CuI) (1-10 mol%)
-
Base (eine Aminbase wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA), oft als Lösungsmittel oder Co-Lösungsmittel)
-
Lösungsmittel (z.B. THF, DMF)
Schritt-für-Schritt-Anleitung:
-
In einem trockenen Schlenkrohr unter Inertgasatmosphäre werden 4,6-Dichlor-5-fluorpyrimidin (1 Äq.), der Palladium-Katalysator und CuI (5 mol%) in THF oder DMF gelöst.
-
Die Aminbase (z.B. TEA, 3 Äq.) wird zugegeben, gefolgt von der langsamen Zugabe des terminalen Alkins (1.2 Äq.).
-
Die Reaktion wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) gerührt und mittels DC oder LC-MS verfolgt.
-
Nach vollständigem Umsatz wird das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und Sole gewaschen.
-
Die organische Phase wird getrocknet (Na₂SO₄), filtriert und eingeengt.
-
Das Rohprodukt wird mittels Säulenchromatographie gereinigt.
Aufbau einer Bibliothek für Struktur-Aktivitäts-Beziehungsstudien (SAR)
Logik: Eine SAR-Studie zielt darauf ab, Korrelationen zwischen der chemischen Struktur und der biologischen Aktivität zu identifizieren. Durch die systematische Variation von Substituenten (R¹, R²) am Pyrimidingerüst können Hypothesen über die für die Aktivität entscheidenden molekularen Eigenschaften (z.B. Größe, Polarität, Wasserstoffbrücken-Donoren/-Akzeptoren) aufgestellt werden.
Abbildung 3: Logischer Fluss einer SAR-Studie zur Arzneimittelentwicklung.
Datenauswertung: Die Ergebnisse werden typischerweise in einer Tabelle zusammengefasst, um Trends leicht erkennen zu können.
Tabelle 1: Hypothetische SAR-Daten für 4,6-disubstituierte 5-Fluorpyrimidin-Derivate
| Verbindungs-ID | R¹-Substituent | R²-Substituent | IC₅₀ (nM) gegen Zielkinase X |
| FPD-01 | -Cl | -Cl | >10,000 |
| FPD-02 | -Phenyl | -Cl | 850 |
| FPD-03 | -Phenyl | -Phenyl | 450 |
| FPD-04 | 4-Methoxy-Phenyl | 4-Methoxy-Phenyl | 120 |
| FPD-05 | 4-Amino-Phenyl | 4-Amino-Phenyl | 55 |
| FPD-06 | 3-Pyridyl | 3-Pyridyl | 95 |
| FPD-07 | Phenyl-Ethinyl | Phenyl-Ethinyl | 210 |
Interpretation: Aus diesen hypothetischen Daten lässt sich ableiten, dass die Einführung von Arylgruppen an den Positionen 4 und 6 die Aktivität erhöht (vgl. FPD-01 mit FPD-03). Elektronenschiebende Gruppen wie Methoxy (FPD-04) und insbesondere Aminogruppen (FPD-05) scheinen die Wirksamkeit weiter zu steigern, was auf eine mögliche Wasserstoffbrückenbindung im aktiven Zentrum des Targets hindeutet.
Fazit
Die Derivatisierung von 5-Fluorpyrimidin-4,6-diol ist eine leistungsstarke Strategie in der modernen medizinischen Chemie. Die in diesem Leitfaden beschriebenen Protokolle zur Chlorierung und anschließenden Palladium-katalysierten Kreuzkupplung bieten einen robusten und flexiblen Zugang zu einer breiten Palette von Analoga. Ein systematischer Ansatz zur Synthese und biologischen Testung dieser Verbindungen ermöglicht die Aufklärung von Struktur-Aktivitäts-Beziehungen und legt den Grundstein für die Entwicklung von optimierten Wirkstoffkandidaten mit verbessertem therapeutischem Potenzial.
Referenzen
-
Ajmera, S., & Danenberg, P. V. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry, 25(8), 999–1002. [Link]
-
Armstrong, R. D., & Diasio, R. B. (1980). Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. Cancer Research, 40(9), 3333–3338. [Link]
-
Ajmera, S., & Danenberg, P. V. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry. [Link]
-
Armstrong, R. D., & Diasio, R. B. (1980). Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. Cancer Research. [Link]
-
Armstrong, R. D., & Diasio, R. B. (1980). Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. ResearchGate. [Link]
-
Malet-Martino, M., Jolimaitre, P., & Martino, R. (2002). The Prodrugs of 5-Fluorouracil. Current Medicinal Chemistry - Anti-Cancer Agents, 2(2), 267–310. [Link]
-
da Rosa, G. G., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18930–18939. [Link]
-
da Rosa, G. G., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. National Institutes of Health. [Link]
-
da Rosa, G. G., et al. (2022). Chemoselective O -Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H )-ones Using 4-(Iodomethyl)pyrimidines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. ResearchGate. [Link]
-
Duschinsky, R., & Pleven, E. (1957). Some 5-Fluoropyrimidines. Journal of Medicinal Chemistry. [Link]
-
da Rosa, G. G., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. Semantic Scholar. [Link]
-
Beier, P., & O'Hagan, D. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 532–537. [Link]
-
Whirl-Carrillo, M., et al. (2012). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics, 22(8), 642–647. [Link]
-
Diasio, R. B. (1998). Biochemical and Clinical Pharmacology of 5-Fluorouracil. CancerNetwork. [Link]
-
Google Patents. (n.d.). Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound. Patsnap.
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Jin, S., et al. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Logvinov, S. V., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(21), 7486. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Rauf, A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2463. [Link]
-
Nuno, M. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Sells, T. B., et al. (1985). Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil. Journal of Medicinal Chemistry, 28(9), 1232–1236. [Link]
-
Kamaram. (2023). Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Link]
-
Rauf, A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
DocCheck Flexikon. (n.d.). 5-Fluorouracil. DocCheck Flexikon. [Link]
-
Google Patents. (n.d.). Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. Google Patents.
-
Google Patents. (n.d.). Process for the N-alkylation of aminopyridines. Google Patents.
Sources
- 1. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil - DocCheck Flexikon [flexikon.doccheck.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. ClinPGx [clinpgx.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 5-Fluoropyrimidine-4,6-diol Synthesis
Welcome to the technical support center for the synthesis of 5-Fluoropyrimidine-4,6-diol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this critical intermediate. As a key building block in the development of various pharmaceuticals and agrochemicals, achieving a high-yield, high-purity synthesis is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Section 1: Synthesis Overview & Key Mechanistic Hurdles
The most common and industrially relevant synthesis of this compound involves a base-catalyzed ring-closing condensation reaction between a dialkyl fluoromalonate (typically diethyl fluoromalonate) and formamide.[1] While seemingly straightforward, this reaction is sensitive to several parameters that can drastically impact the final yield and purity.
The reaction proceeds through several key stages:
-
Deprotonation: The alkoxide base (e.g., sodium methoxide) deprotonates formamide and/or the fluoromalonate, creating the necessary nucleophiles.
-
Condensation: Nucleophilic attack and subsequent condensation reactions form an open-chain intermediate.
-
Cyclization & Aromatization: The critical intramolecular cyclization occurs, followed by dehydration, to form the stable pyrimidine ring. The rate-limiting step can often be this aromatization process.[2]
Understanding these steps is crucial for diagnosing issues. For instance, a failure in the cyclization step will lead to the accumulation of intermediates, while issues with the initial condensation may result in recovery of starting materials.
Caption: Core synthesis pathway for this compound.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and actionable mitigation strategies.
Q1: My reaction yield is extremely low, and I'm recovering a significant amount of unreacted diethyl fluoromalonate. What are the likely causes?
A1: This issue almost always points to a problem with the initial activation and condensation steps. The primary culprits are insufficient base activity, suboptimal temperature, or impure reagents.
-
Causality—Base Activity: Sodium methoxide is the catalyst and a reactant, required to generate the active nucleophilic species from formamide and the fluoromalonate. It is extremely sensitive to moisture. If your reagents or solvent are not strictly anhydrous, the methoxide will be quenched by water, halting the reaction before it can begin.
-
Causality—Temperature: The condensation and subsequent cyclization require a certain activation energy. Running the reaction at too low a temperature will result in a sluggish or stalled reaction. The process is typically run at reflux to ensure sufficient energy is provided.[1]
-
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Use freshly opened, anhydrous solvents. If using methanol, it should be distilled from magnesium turnings. Dry all glassware in an oven (120°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).
-
Verify Base Quality: Use a fresh, unopened container of sodium methoxide. If the quality is uncertain, it is better to prepare it fresh from sodium metal and anhydrous methanol.
-
Optimize Temperature: The reaction is typically performed at the reflux temperature of the solvent mixture (e.g., methanol/formamide).[1] Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.
-
Check Reagent Stoichiometry: An excess of formamide and a sufficient amount of base are critical. A typical molar ratio might involve a significant excess of formamide, which can also act as a solvent.
-
Q2: The reaction has proceeded, but I've isolated a major byproduct instead of my target diol. How can I identify it and prevent its formation?
A2: Byproduct formation often arises from competing reaction pathways or incomplete cyclization. The most common byproducts are open-chain ureide intermediates or products of side reactions involving the highly reactive starting materials.[3]
-
Causality—Incomplete Cyclization: The final ring-closing step is a dehydration reaction. If the reaction is not heated for a sufficient duration or if the conditions do not favor dehydration, the open-chain intermediate may be isolated after workup. This intermediate will have a different solubility profile and spectroscopic signature (e.g., presence of ester carbonyls in IR/NMR that should have been consumed).
-
Causality—Side Reactions: Diethyl fluoromalonate can undergo self-condensation under strong basic conditions, although this is less common. More likely, impurities in the formamide (such as ammonium formate from degradation) can lead to alternative reaction pathways.
-
Mitigation & Identification:
-
Characterization: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry to analyze the byproduct. An uncyclized intermediate will show signals corresponding to all components (fluoromalonate and formamide fragments) but will lack the characteristic aromatic signals of the pyrimidine ring.
-
Prolong Reaction Time: If you suspect an uncyclized intermediate, try increasing the reflux time by 2-3 hours to drive the dehydration and ring-closure to completion. Monitor via TLC until the intermediate spot is no longer visible.
-
Use High-Purity Reagents: Use the highest purity formamide available (>99.5%). Using formamidine hydrochloride is an alternative, but it is expensive and highly hygroscopic.[1]
-
Q3: My yield is reasonable, but the final product is a dark, oily substance that is difficult to purify and won't crystallize. What's causing this and how can I clean it up?
A3: This is a classic purification problem, often caused by residual inorganic salts from the workup or the formation of polymeric tars at high temperatures. The workup, particularly the acidification step, is critical.
-
Causality—Improper Workup: After the reaction, the product exists as a sodium salt. To isolate the neutral diol, the mixture must be acidified. If the pH is too low, the product can be protonated and remain soluble. If the pH is not low enough, precipitation will be incomplete. The target pH for maximal precipitation is typically around 1.[1] Adding the acid too quickly can also cause localized heating, promoting degradation.
-
Causality—Polymerization: Pyrimidine derivatives, especially under harsh basic or acidic conditions and heat, can sometimes form polymeric materials, resulting in dark, intractable oils.
-
Mitigation & Purification Protocol:
-
Controlled Acidification: After concentrating the reaction mixture to remove the solvent, dissolve the residue in a minimum amount of water. Cool this aqueous solution in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring, monitoring the pH with a meter. Adjust to pH 1 for maximal precipitation.
-
Filtration and Washing: Filter the resulting precipitate and wash it thoroughly with cold deionized water to remove sodium chloride. Then, wash with a small amount of cold ethanol or acetone to remove organic-soluble impurities.
-
Decolorization & Recrystallization: If the product is still dark, dissolve the crude solid in hot water or a suitable solvent mixture (e.g., water/ethanol), add a small amount of activated charcoal, and heat gently for 10-15 minutes. Filter the hot solution through a pad of celite to remove the charcoal, and then allow the filtrate to cool slowly for recrystallization.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants? A1: While optimization is specific to your lab's conditions, a good starting point derived from established procedures is a ratio of Diethyl Fluoromalonate : Sodium Methoxide : Formamide of approximately 1 : 3.7 : 7.9.[1] The excess of formamide serves as both a reactant and a solvent, while the excess base ensures the reaction goes to completion.
Q2: How critical is the purity of the starting materials? A2: Extremely critical. Impurities can act as reaction inhibitors or participate in side reactions.
-
Diethyl Fluoromalonate: Should be >95% pure. Impurities from its synthesis can interfere with the condensation.
-
Sodium Methoxide: Must be anhydrous. Any significant amount of sodium hydroxide will be less effective.
-
Formamide: Should be of the highest purity. Lower-grade formamide can contain water and ammonium formate, which will negatively impact the reaction.
Q3: What are the best analytical techniques to monitor the reaction and characterize the product? A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is effective. Use a mobile phase like Ethyl Acetate/Hexane (e.g., 7:3) to track the disappearance of the relatively non-polar diethyl fluoromalonate spot. The product, being a diol, is highly polar and will likely remain at the baseline in this system.
-
Product Characterization:
-
¹H and ¹⁹F NMR: To confirm the structure and the presence of the fluorine atom.
-
¹³C NMR: To confirm the carbon skeleton.
-
HPLC: To determine purity against a known standard.[1]
-
Melting Point: To confirm identity and purity against literature values.
-
Section 4: Protocols & Data
Protocol 1: Optimized Synthesis of this compound
This protocol is adapted from established industrial processes and is designed to maximize yield and purity.[1]
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
Reagent Charging: To the flask, add 30% sodium methoxide in methanol (63.0 g, 0.35 mol). To this, rapidly add formamide (33.75 g, 0.75 mol).
-
Heating: Heat the mixture to reflux temperature with stirring.
-
Addition of Substrate: Over a period of approximately 3 hours, add diethyl fluoromalonate (17.8 g, 0.095 mol) dropwise to the refluxing mixture.
-
Reaction: Continue to stir the mixture at reflux for an additional 3 hours after the addition is complete. Monitor the reaction by TLC to confirm the consumption of the starting ester.
-
Workup - Solvent Removal: After the reaction is complete, cool the mixture and concentrate it fully under reduced pressure to remove methanol and excess formamide.
-
Workup - Precipitation: Dissolve the solid residue in water (65 mL) and cool the solution in an ice bath.
-
Workup - Acidification: Carefully adjust the pH of the solution to 1 using 30% hydrochloric acid (HCl) with vigorous stirring. A white precipitate should form.
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the solid sequentially with cold deionized water (2 x 30 mL) and then cold ethanol (1 x 20 mL).
-
Drying: Dry the solid overnight in a vacuum oven at 100°C. This typically yields the product as a solid with >85% yield.[1]
Table 1: Key Parameters and Their Impact
| Parameter | Recommended Value | Rationale & Impact on Low Yield |
| Molar Ratio (Ester:Base) | 1 : 3.5 - 4.0 | The base is consumed in the reaction; an insufficient amount leads to incomplete conversion. |
| Temperature | Reflux (~65-100°C) | Provides activation energy for condensation and the final dehydration/aromatization step.[1] |
| Reaction Time | 3h addition + 3h reflux | Ensures both the initial condensation and the subsequent cyclization go to completion. |
| Workup pH | 1.0 | Maximizes the precipitation of the neutral diol product from its salt form.[1] |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents quenching of the highly moisture-sensitive sodium methoxide base. |
Section 5: Visualization of Troubleshooting Workflow
This diagram outlines a logical process for diagnosing low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
References
- Sher, F., et al. (2021). Synthesis of 5-Fluorouracil Cocrystals with Novel Organic Acids as Coformers and Anticancer Evaluation against HCT-116 Colorectal Cell Lines. Coventry University.
- Guan, X., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules.
- Fandrick, D. R., et al. (2014). General and Rapid Pyrimidine Condensation by Addressing the Rate Limiting Aromatization. Organic Letters.
- Li, J., et al. (2015). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules.
- CN102060940A - Synthesis process of 5-fluorouracil derivatives. Google Patents.
- Serrano-Gomez, S., et al. (2022). A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo. Journal of Medicinal Chemistry.
- US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine. Google Patents.
- Al-Warhi, T., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules.
- US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing. Google Patents.
- Schedler, M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry.
Sources
Technical Support Center: Synthesis of 5-Fluoropyrimidine-4,6-diol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoropyrimidine-4,6-diol. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help navigate the common challenges and side reactions encountered during this synthetic process. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.
I. Understanding the Main Reaction Pathway
The synthesis of this compound typically proceeds via a cyclocondensation reaction between diethyl fluoromalonate and a formamide equivalent (such as formamide itself or formamidine) in the presence of a strong base, most commonly sodium methoxide or sodium ethoxide. The general reaction is depicted below.
Caption: Main synthetic route to this compound.
II. Troubleshooting Guide: Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side reactions.
Question 1: My yield is significantly lower than expected, and I observe multiple spots on my TLC analysis. What are the likely side reactions?
Answer: Low yields and a complex reaction mixture are often indicative of several competing side reactions. The most common culprits are hydrolysis of the starting materials, incomplete cyclization, and self-condensation.
-
Hydrolysis of Diethyl Fluoromalonate: In the presence of moisture, diethyl fluoromalonate can hydrolyze to the corresponding fluoromalonic acid. Under the reaction conditions, this acid can decarboxylate to yield difluoroacetic acid derivatives, which will not participate in the desired cyclization.
-
Causality: The presence of water in the reagents or solvent can lead to this side reaction. Formamidine salts can be hygroscopic, introducing water into the reaction mixture[1].
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. If using a formamidine salt, dry it in a vacuum oven before use.
-
-
Incomplete Cyclization: The reaction may stall at the acyclic intermediate stage, especially if the reaction time is too short or the temperature is too low.
-
Causality: Insufficient energy input or reaction time can prevent the final ring-closing step.
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC until the starting materials and intermediate are consumed.
-
-
Self-Condensation of Diethyl Fluoromalonate: Under strongly basic conditions, diethyl fluoromalonate can undergo self-condensation, leading to polymeric byproducts.
-
Causality: High concentrations of the base and/or high temperatures can promote this side reaction.
-
Solution: Add the base slowly to the reaction mixture at a controlled temperature. Use the stoichiometric amount of base required for the reaction.
-
Caption: Overview of main and common side reactions.
Question 2: My final product is off-color (e.g., brown or yellow), even after purification. What is the cause and how can I prevent it?
Answer: Discoloration of the final product is often due to the formation of colored impurities from the decomposition of starting materials or the product itself, especially at elevated temperatures.
-
Decomposition of Formamide: At temperatures above 160°C, formamide can decompose into carbon monoxide, ammonia, and traces of hydrogen cyanide. These can lead to the formation of complex, colored byproducts.
-
Causality: Excessive reaction temperatures can lead to the thermal degradation of formamide.
-
Solution: Maintain a controlled reaction temperature, typically at the reflux temperature of the alcohol solvent (e.g., methanol or ethanol), which is well below the decomposition temperature of formamide.
-
-
Product Degradation: The pyrimidine ring can be susceptible to degradation under harsh reaction or workup conditions, leading to colored impurities.
-
Causality: Prolonged exposure to high temperatures or strong acids/bases during workup can cause the product to decompose.
-
Solution: Minimize the reaction time once the starting materials are consumed. During the acidic workup to precipitate the product, avoid using a large excess of strong acid and keep the temperature low.
-
Question 3: I am having difficulty purifying the final product. What are the most likely impurities I need to remove?
Answer: The most common impurities are unreacted starting materials, the acyclic intermediate, and side products from the reactions mentioned above. The choice of purification method is crucial for obtaining a high-purity product.
| Impurity | Identification Method | Purification Strategy |
| Diethyl Fluoromalonate | TLC, GC-MS | The product is typically precipitated from an aqueous acidic solution, leaving the unreacted ester in the filtrate. |
| Formamide/Formamidine | NMR | Water soluble and will remain in the aqueous phase during product precipitation. |
| Acyclic Intermediate | TLC, LC-MS | Can be minimized by ensuring the reaction goes to completion. If present, it may co-precipitate with the product. Recrystallization is often effective for removal. |
| Hydrolysis/Decarboxylation Products | NMR, LC-MS | These are typically more water-soluble than the desired product and will remain in the filtrate after precipitation. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for this synthesis? A1: Sodium methoxide in methanol or sodium ethoxide in ethanol are the most commonly used and effective bases for this cyclocondensation. The choice of base and solvent should be consistent to avoid transesterification of the diethyl fluoromalonate starting material.
Q2: Can I use urea instead of formamide or formamidine? A2: Yes, urea can be used as the nitrogen-containing component in a similar cyclocondensation reaction to form the pyrimidine ring, which would result in a barbituric acid derivative. The reaction conditions would be similar, typically requiring a strong base and an alcoholic solvent.
Q3: How critical is the pH during the workup? A3: The pH of the workup is critical for the isolation of the product. This compound is acidic and will be soluble in basic solutions as its salt. Acidification to a pH of around 1-2 is necessary to ensure complete precipitation of the product[1].
Q4: What are the recommended storage conditions for this compound? A4: The purified product should be stored in a cool, dry place, away from strong bases and oxidizing agents to prevent degradation.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a general procedure for the synthesis of 4,6-dihydroxypyrimidines.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (10 volumes relative to diethyl fluoromalonate).
-
Base Addition: To the stirred methanol, carefully add sodium methoxide (2.2 equivalents) in portions, ensuring the temperature does not exceed 30°C.
-
Formamide Addition: Once the sodium methoxide has dissolved, add formamide (1.5 equivalents).
-
Ester Addition: Heat the mixture to reflux. Slowly add diethyl fluoromalonate (1 equivalent) dropwise to the refluxing mixture over a period of 1 hour.
-
Reaction: Continue to stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Precipitation: Dissolve the resulting residue in water and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is between 1 and 2.
-
Isolation: A precipitate will form. Continue stirring in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with cold water, followed by a small amount of cold ethanol. Dry the product under vacuum to a constant weight.
V. References
Sources
Technical Support Center: Optimizing Reaction Conditions for Fluoropyrimidine Synthesis
Welcome to the technical support center for fluoropyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vital heterocyclic compounds. Fluoropyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, most notably in anticancer treatments like 5-fluorouracil (5-FU) and its prodrugs, capecitabine.[1][2][3] However, their synthesis is often fraught with challenges, from regioselectivity issues to low yields and difficult purifications.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. It is structured to address specific experimental issues, explaining the underlying chemical principles and offering field-proven solutions to optimize your reaction conditions and ensure the integrity of your synthesis.
Section 1: Troubleshooting Common Synthetic Challenges
This section addresses the most frequent issues encountered during the synthesis of fluoropyrimidines. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.
FAQ 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction
Question: I am attempting to introduce a fluorine atom onto a pyrimidine ring via Nucleophilic Aromatic Substitution (SNAr) with a fluoride source, but I am consistently obtaining low yields. What are the likely causes and how can I improve the reaction efficiency?
Answer:
Low yields in SNAr reactions on pyrimidine rings are a common hurdle. The success of this reaction is highly dependent on the activation of the pyrimidine ring, the nature of the leaving group, and the reaction conditions.[4]
Causality and Explanation:
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[5] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[5] Regardless of the precise mechanism, the rate-determining step is typically the nucleophilic attack on the aromatic ring.[4] For this to be favorable, the pyrimidine ring must be sufficiently electron-deficient to be susceptible to attack by the fluoride ion.
Several factors can contribute to low yields:
-
Insufficient Ring Activation: The pyrimidine ring itself is electron-deficient, but the presence of additional electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group is often crucial for stabilizing the negatively charged intermediate (Meisenheimer complex).[4][6]
-
Poor Leaving Group: While counterintuitive from SN2 reactions, in SNAr, fluoride can be a good leaving group if the ring is highly activated. However, more common leaving groups for fluorination reactions are chloride or bromide. If your leaving group is not sufficiently labile, the reaction will be sluggish.
-
Suboptimal Reaction Conditions: The choice of solvent, fluoride source, and temperature are critical. Polar aprotic solvents are generally preferred as they solvate the cation of the fluoride salt, leaving the fluoride anion more "naked" and nucleophilic.[4]
Troubleshooting Workflow:
Here is a systematic approach to troubleshoot and optimize your SNAr fluorination:
Experimental Protocol: Optimizing SNAr Fluorination
-
Re-evaluate Your Substrate:
-
Ring Activation: If possible, ensure your pyrimidine substrate has at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) positioned to stabilize the intermediate.
-
Leaving Group: If your synthesis allows, consider using a substrate with a better leaving group, such as a chloro- or bromo-pyrimidine.
-
-
Optimize the Fluoride Source and Base:
-
Fluoride Source: Anhydrous potassium fluoride (KF) is a common choice. Ensure it is thoroughly dried before use, as water will hinder the reaction. Spray-dried KF is often more effective due to its higher surface area. Other sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) can also be trialed.
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as 18-crown-6 or Kryptofix 2.2.2 (K222), can significantly improve the solubility and reactivity of the fluoride salt.[7]
-
-
Solvent Selection:
-
Polar Aprotic Solvents: Use high-boiling point polar aprotic solvents like DMSO, DMF, or sulfolane. These solvents effectively solvate the cation of the fluoride salt, enhancing the nucleophilicity of the fluoride anion.[4]
-
Anhydrous Conditions: Ensure your solvent is anhydrous, as trace amounts of water can protonate the fluoride and reduce its reactivity.
-
-
Temperature Optimization:
-
Elevated Temperatures: SNAr reactions often require high temperatures (typically 100-180 °C) to proceed at a reasonable rate.[4]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.
-
Data Presentation: Comparison of Reaction Conditions for SNAr Fluorination
| Parameter | Condition 1 (Conventional) | Condition 2 (Optimized) | Rationale for Optimization |
| Fluoride Source | Anhydrous KF | Spray-dried KF with 18-crown-6 | Increased surface area and solubility of fluoride. |
| Solvent | Acetonitrile | Anhydrous DMSO | Higher boiling point and better solvation of the cation. |
| Temperature | 80 °C (Reflux) | 150 °C (Oil Bath) or Microwave | Overcomes activation energy barrier more effectively. |
| Reaction Time | 24-48 hours | 4-12 hours (Oil Bath) or 15-60 min (Microwave) | Faster reaction rates at higher temperatures. |
Troubleshooting Logic Diagram:
Caption: Decision-making workflow for optimizing Suzuki-Miyaura coupling reactions.
Section 2: Analytical and Purification Strategies
Effective synthesis relies on accurate monitoring and efficient purification. This section provides guidance on these critical aspects of fluoropyrimidine synthesis.
FAQ 3: How can I effectively monitor the progress of my fluoropyrimidine synthesis?
Question: I am running a multi-step synthesis of a complex fluoropyrimidine derivative. What are the best analytical techniques to monitor the reaction progress and identify intermediates and byproducts?
Answer:
Real-time or near real-time reaction monitoring is crucial for optimizing reaction conditions, determining reaction endpoints, and identifying the formation of any unexpected side products. [8]A combination of chromatographic and spectroscopic techniques is often the most powerful approach.
Recommended Analytical Techniques:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique for qualitative monitoring of a reaction's progress. [9]It allows you to visualize the consumption of starting materials and the formation of the product.
-
Pro-Tip: Use a combination of UV visualization and a chemical stain (e.g., potassium permanganate) to ensure you are not missing any non-UV active spots.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique that provides detailed information about the composition of the reaction mixture. [8]It is excellent for separating complex mixtures and quantifying the relative amounts of starting materials, intermediates, products, and byproducts. [1][10] * Method Development: Develop an HPLC method early in your project to track the reaction progress accurately. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for many fluoropyrimidines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry. This is an invaluable tool for identifying the molecular weights of intermediates and byproducts, which can provide crucial insights into unexpected reaction pathways. [10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation and can also be used for reaction monitoring. [11][12] * ¹⁹F NMR: This is particularly useful for fluoropyrimidine synthesis as the ¹⁹F chemical shift is highly sensitive to the electronic environment of the fluorine atom, allowing you to easily distinguish between different fluorinated species in the reaction mixture.
Experimental Protocol: Reaction Monitoring using HPLC
-
Method Development:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high percentage of A and gradually increase B to elute more non-polar compounds.
-
Detector: UV detector set at a wavelength where your starting material and product have good absorbance (e.g., 254 nm).
-
-
Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. [8]
-
-
Quenching and Dilution:
-
Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of the initial mobile phase composition. This stops the reaction and prepares the sample for injection. [8]
-
-
Data Analysis:
-
Identify the peaks corresponding to your starting material, product, and any byproducts by comparing their retention times with authentic standards or by using LC-MS for initial identification.
-
Use the peak areas to determine the relative concentrations and monitor the reaction progress over time. [8]
-
FAQ 4: What are the best strategies for purifying fluoropyrimidines, especially when dealing with closely related impurities?
Question: My crude fluoropyrimidine product contains several impurities with similar polarities, making purification by standard column chromatography difficult. What are some effective purification strategies?
Answer:
The purification of fluoropyrimidines can be challenging due to their often polar nature and the presence of structurally similar byproducts. A multi-pronged approach is often necessary to achieve high purity.
Purification Strategies:
-
Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity on a large scale.
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, Prep-HPLC offers much higher resolution than standard column chromatography. While more expensive and time-consuming, it is often the best option for obtaining highly pure material, especially for final compounds intended for biological testing.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful purification technique that uses supercritical CO₂ as the mobile phase. It often provides different selectivity compared to reverse-phase HPLC and can be very effective for separating closely related compounds.
-
Ion-Exchange Chromatography: If your fluoropyrimidine has a basic or acidic handle (e.g., an amino or carboxylic acid group), ion-exchange chromatography can be a highly effective purification method.
-
Affinity Chromatography: In specific cases, if your molecule is designed to bind to a particular protein, affinity chromatography can be a highly selective purification method. [13] Workflow for Purification Strategy Development:
Caption: Decision tree for developing a purification strategy.
References
- ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a.
- PubMed. (2024). Rapid biomonitoring of fluoropyrimidine-based chemotherapy drugs and their biometabolites in colorectal cancer patients' blood samples using an in-syringe-based fast drug extraction technique followed by LC-MS/MS analysis.
- PubMed. (2012). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
- ResearchGate. (n.d.). An improved method for the expression and purification of porcine dihydropyrimidine dehydrogenase.
- PubMed. (1994). In vivo monitoring of fluoropyrimidine metabolites: magnetic resonance spectroscopy in the evaluation of 5-fluorouracil.
- ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction....
- Biology Stack Exchange. (2014). How does fluorouracil inhibit pyrimidine synthesis?.
- RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- ResearchGate. (n.d.). The design and synthesis of a new tumor-selective fluoropyrimidine carbamate, Capecitabine.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- National Institutes of Health. (n.d.). Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- (PDF) Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. (n.d.).
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- YouTube. (2019). Nucleophilic Aromatic Substitution.
- DORAS | DCU Research Repository. (n.d.). Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer.
- National Institutes of Health. (n.d.). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature.
- National Institutes of Health. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents.
- National Institutes of Health. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- Frontiers. (n.d.). Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm?.
- MDPI. (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis.
- National Institutes of Health. (n.d.). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies.
- Gmeiner, W. H. (n.d.). A narrative review of genetic factors affecting fluoropyrimidine toxicity.
- National Institutes of Health. (2023). Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm?.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction.
- MDPI. (n.d.). Continuous Flow Synthesis of Anticancer Drugs.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 11-14.
- Semantic Scholar. (2000). The design and synthesis of a new tumor-selective fluoropyrimidine carbamate, capecitabine.
- ResearchGate. (n.d.). (PDF) Synthesis and Bioevaluation of 5-Fluorouracil Derivatives.
- PubMed. (2024). Strategies for DPYD testing prior to fluoropyrimidine chemotherapy in the US.
- PubMed. (2025). Optimizing fluoropyrimidine therapy through dihydropyrimidine dehydrogenase polymorphism testing.
- ResearchGate. (n.d.). A narrative review of genetic factors affecting fluoropyrimidine toxicity.
- ResearchGate. (n.d.). (PDF) The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives.
- CPIC®. (n.d.). CPIC® Guideline for Fluoropyrimidines and DPYD.
- YouTube. (2025). Protein Purification: Affinity Purification, Ion Exchange, Hydrophobic Interaction, & Size Exclusion.
- Bio-Rad. (n.d.). Virus Purification Strategies.
Sources
- 1. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid biomonitoring of fluoropyrimidine-based chemotherapy drugs and their biometabolites in colorectal cancer patients' blood samples using an in-syringe-based fast drug extraction technique followed by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo monitoring of fluoropyrimidine metabolites: magnetic resonance spectroscopy in the evaluation of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 5-Fluoropyrimidine-4,6-diol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-Fluoropyrimidine-4,6-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, including Kynurenine-3-monooxygenase (KMO) inhibitors and the fungicide Fluoxastrobin, achieving high purity is paramount for successful downstream applications.[1]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methodologies to your specific experimental context.
Troubleshooting Guide: From Crude Powder to Pure Compound
This section addresses common issues encountered during the purification of this compound, presented in a problem/solution format.
Issue 1: Crude product is a brown, discolored powder after synthesis.
-
Potential Cause: The synthesis of this compound, often involving the condensation of diethyl 2-fluoromalonate with formamidine in the presence of a strong base like sodium ethoxide, can generate polymeric or degradation byproducts.[2] These are often highly colored and can become trapped in the precipitate. The synthesis procedure itself notes the initial product is a "brown powder".[2]
-
Recommended Solutions:
-
Activated Charcoal Treatment: This is the most effective method for removing colored impurities.
-
Mechanism: Activated charcoal possesses a high surface area with a network of fine pores, allowing it to adsorb large, colored byproduct molecules from the solution.
-
-
Solvent Washing: Thoroughly washing the crude filtered product with cold solvents can remove some surface impurities. The synthesis protocol specifies washing with water, ethanol, and diethyl ether.[2] This sequence helps remove inorganic salts (water), moderately polar impurities (ethanol), and non-polar contaminants (ether).
-
-
Detailed Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude brown powder in a minimal amount of hot water (e.g., 80-90 °C). This compound is soluble in water, which serves as a good medium for this process.[1]
-
Add activated charcoal (typically 1-2% w/w relative to the crude product). Caution: Add charcoal slowly to the hot solution to prevent bumping.
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the charcoal. This step is critical and must be done quickly to prevent premature crystallization of the product on the filter funnel.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified product.
-
Issue 2: Low recovery yield after recrystallization.
-
Potential Cause 1: Incorrect Solvent Choice. The compound's solubility profile is key. While it is soluble in water, its solubility in other common organic solvents is limited.[1] Using a solvent in which the compound is too soluble at room temperature will result in significant loss to the mother liquor.
-
Potential Cause 2: Rapid Cooling. Crashing the product out of solution by cooling too quickly leads to the formation of very fine, needle-like crystals or an amorphous powder. This can be difficult to filter and wash effectively, leading to mechanical loss.
-
Recommended Solutions:
-
Optimize the Recrystallization Solvent System:
-
Water: Given its known solubility, water is the primary choice.[1] The key is to use the minimum amount of hot water required to fully dissolve the solid.
-
Mixed Solvents: For compounds that are highly soluble in one solvent (like DMSO) but insoluble in another (like water or ether), a mixed solvent system can be ideal. A diffusion crystallization method, where the compound is dissolved in a good solvent (e.g., DMSO) and an anti-solvent is allowed to slowly diffuse in, can yield high-quality crystals.[3]
-
-
Control the Cooling Process:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize precipitation.
-
Forcing crystallization by scratching the inside of the flask with a glass rod can be beneficial once the solution is supersaturated.
-
-
Issue 3: Persistent impurities detected by NMR or LC-MS after purification.
-
Potential Cause: Co-precipitation of structurally similar impurities or unreacted starting materials is common. The synthesis involves starting materials like diethyl 2-fluoromalonate and formamidine acetate, which could persist if the reaction does not go to completion.[2] Inorganic salts (e.g., NaCl from acidification with HCl) are also a major potential impurity if not washed thoroughly.[2][4]
-
Recommended Solutions:
-
pH Adjustment during Workup: The synthesis concludes with acidification to precipitate the product.[2] Ensuring the final pH is low (< 2) is critical for complete precipitation of the diol and leaving more acidic or basic impurities in the aqueous solution.
-
Aqueous Washing/Trituration: Before recrystallization, triturating (suspending and stirring) the crude solid in cold deionized water is an excellent way to remove highly water-soluble inorganic salts.
-
Preparative Chromatography: For achieving the highest level of purity (>99.5%), especially for removing isomeric or closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful technique. Methods for purifying related fluoropyrimidines via HPLC have been well-established.[5]
-
-
Purification Workflow Decision Tree
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H-NMR peaks for pure this compound? A structure confirmation by ¹H-NMR in DMSO-d6 should show two main signals: a broad peak around 12.40 ppm corresponding to the two acidic -OH protons, and a singlet around 7.89 ppm for the proton on the pyrimidine ring.[2] The absence of peaks corresponding to starting materials (e.g., ethyl groups from diethyl 2-fluoromalonate) is a key indicator of purity.
Q2: My compound seems to be thermally unstable. What is the recommended drying procedure? While related compounds like 5-Fluorouracil decompose at high temperatures (282-283 °C)[6], it is always best practice to dry heat-sensitive compounds under vacuum at a moderate temperature. Drying the filtered solid in a vacuum oven at 50-60 °C overnight is a safe and effective method to remove residual solvents without risking thermal degradation.[2][4]
Q3: Can I use column chromatography on silica gel for purification? Standard silica gel chromatography can be challenging for this compound. Its high polarity means it may not move from the baseline with common solvent systems (e.g., ethyl acetate/hexanes). Furthermore, the acidic nature of silica gel could cause streaking or degradation. Reversed-phase chromatography (C18) using water/acetonitrile or water/methanol gradients is a much more suitable alternative for polar compounds like this and is the basis for most HPLC purification methods.[5][7]
Q4: What are the key safety considerations when handling this compound? While specific toxicity data for this compound is not readily available, it should be handled with care as an intermediate for biologically active molecules. Related fluorinated pyrimidines, such as 4,6-Dichloro-5-fluoropyrimidine, are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye irritation.[8] Therefore, it is mandatory to use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, and to handle the compound in a well-ventilated fume hood.
Q5: How should this compound be stored? For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] This minimizes the potential for degradation. Studies on the related compound 5-Fluorouracil have shown it to be stable in solution when refrigerated.[9]
-
Troubleshooting Impurity Removal
Caption: Decision tree for targeted impurity removal.
Data & Reference Tables
Table 1: Physicochemical Properties & Solubility
| Property | Value / Observation | Source(s) |
| Molecular Formula | C₄H₃FN₂O₂ | [10] (related) |
| Molecular Weight | ~130.08 g/mol | [6] (related) |
| Appearance | Typically a white to off-white or brown powder | [2] |
| Solubility in Water | Soluble | [1] |
| Solubility in DMSO | Soluble (common for similar heterocyclic compounds) | [3][11] |
| Solubility in Alcohols | Sparingly soluble to insoluble | [2] |
| Solubility in Aprotic Solvents | Likely poorly soluble (e.g., Hexanes, DCM, Ether) | [2] |
Table 2: Common Impurities and Recommended Removal Strategy
| Impurity | Source | Recommended Removal Method |
| Sodium Chloride (NaCl) | Neutralization of sodium ethoxide with HCl during workup | Wash crude solid with cold deionized water. |
| Formamidine Salts | Unreacted starting material from cyclization | Wash with water; Recrystallization. |
| Diethyl 2-fluoromalonate | Unreacted starting material from cyclization | Recrystallization. |
| Polymeric Byproducts | Side reactions during condensation | Activated charcoal treatment followed by recrystallization. |
| Isomeric Impurities | Potential side reactions | Preparative reversed-phase HPLC. |
References
- 5-Fluoro-Pyrimidine-4,6-Diol (CAS 106615-61-6) - Tradeindia.
- Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water.ResearchGate.
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH.
- Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed.
- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC - NIH.
- 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem - NIH.
- Fluorouracil-impurities | Pharmaffiliates.
- Synthesis and purification of [2-13C]-5-fluorouracil | Request PDF - ResearchGate.
- 4,6-Dichloro-5-fluoropyrimidine | CAS#:213265-83-9 | Chemsrc.
- US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents.
- Voriconazole-impurities - Pharmaffiliates.
- CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC - NIH.
- Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PubMed Central.
- 5-Fluoropyrimidine | C4H3FN2 | CID 69605 - PubChem - NIH.
- 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem.
- WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor - Google Patents.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate.
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents.
Sources
- 1. 5-fluoro-pyrimidine-4,6-diol (cas 106615-61-6) at Best Price in Minhang, Shanghai | Banff Green Technologies, Inc [tradeindia.com]
- 2. This compound | 106615-61-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Fluoropyrimidine | C4H3FN2 | CID 69605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-fluorouracil (5-FU) and its analogues. This guide is designed to provide in-depth, field-proven insights into the degradation pathways of these compounds and to offer practical troubleshooting for common experimental challenges. Our goal is to ensure the integrity and accuracy of your research through a foundational understanding of the underlying chemistry and analytical best practices.
Section 1: Foundational Knowledge - Understanding 5-FU Instability
This section provides a brief overview of the primary ways in which 5-fluorouracil can degrade. A thorough understanding of these pathways is critical for designing stable formulations, interpreting analytical data, and ensuring the efficacy and safety of 5-FU-based therapies.
Q1: What are the main degradation pathways for 5-fluorouracil?
5-Fluorouracil is susceptible to three primary degradation pathways: metabolic (in vivo), chemical (hydrolytic), and photodegradation. Each of these pathways involves different mechanisms and results in distinct degradation products.
-
Metabolic Degradation (Catabolism): In the body, over 80% of an administered dose of 5-FU is catabolized, primarily in the liver, by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2] This is the rate-limiting step in the breakdown of 5-FU.[1] The pathway proceeds through the formation of 5,6-dihydro-5-fluorouracil (DHFU), which is then converted to α-fluoro-β-ureidopropionic acid (FUPA) and subsequently to α-fluoro-β-alanine (FBAL). These metabolites are then excreted.[3] Genetic variations in the DPD enzyme can lead to decreased 5-FU clearance and a higher risk of severe toxicity.[3]
-
Chemical Degradation (Hydrolysis): The stability of 5-FU in aqueous solutions is highly dependent on pH. It is particularly susceptible to alkaline hydrolysis.[4][5] In strongly alkaline conditions (pH > 9), the pyrimidine ring can open, leading to the formation of various degradation products, including urea, barbituric acid, and fluoroacetaldehyde.[1] Conversely, 5-FU is relatively stable under acidic and neutral conditions.[4][5]
-
Photodegradation: Exposure to light, particularly UVB radiation, can induce the degradation of 5-FU.[4] This pathway often involves the addition of solvent molecules (like water or methanol) across the 5,6-double bond of the pyrimidine ring, leading to a loss of biological activity.[6] The official monograph for 5-FU recommends protection from light, underscoring its photosensitivity.[4]
Diagram: Major Degradation Pathways of 5-Fluorouracil
Caption: Overview of 5-FU degradation pathways.
Section 2: Troubleshooting Guide for Analytical Methods
This section addresses common issues encountered during the analysis of 5-FU and its degradation products, with a focus on HPLC and LC-MS techniques.
Q2: I'm observing significant peak tailing for 5-FU in my reversed-phase HPLC analysis. What are the likely causes and how can I fix it?
Peak tailing for 5-FU is a frequent issue in reversed-phase HPLC and can compromise quantification and resolution. The primary causes are typically related to secondary interactions with the stationary phase or issues with the mobile phase.
Causality and Solutions:
-
Residual Silanol Interactions: The most common cause of peak tailing for polar compounds like 5-FU is the interaction of the analyte with acidic silanol groups on the surface of the silica-based stationary phase.[7]
-
Solution 1: pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[8]
-
Solution 2: Use a Modern, High-Purity Column: Modern HPLC columns are manufactured with high-purity silica and are end-capped to a greater extent, which reduces the number of accessible silanol groups. Upgrading to such a column can significantly improve peak shape.
-
Solution 3: Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this is often not necessary with modern columns and can complicate mobile phase preparation.
-
-
Insufficient Buffering: An inadequately buffered mobile phase can lead to pH fluctuations on the column, causing inconsistent ionization of both the analyte and the stationary phase, resulting in peak tailing.
-
Solution: Ensure your mobile phase contains an appropriate buffer (e.g., phosphate or acetate) at a sufficient concentration (typically 10-25 mM) to maintain a stable pH.[9]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, it can manifest as tailing.[9]
-
Solution: Reduce the concentration of your sample or the injection volume to see if the peak shape improves.
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites on the column that cause peak tailing.
-
Solution: Implement a robust column washing procedure between runs. If the column is heavily contaminated, it may need to be flushed with a series of strong solvents or replaced.[8]
-
Diagram: Troubleshooting 5-FU Peak Tailing in HPLC
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil degradation rate as a predictive biomarker of toxicity in breast cancer patients treated with capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigarra.up.pt [sigarra.up.pt]
- 7. hplc.eu [hplc.eu]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
How to remove impurities from 4,6-dichloro-5-fluoropyrimidine synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4,6-dichloro-5-fluoropyrimidine. This molecule is a critical building block and intermediate in the development of various pharmaceuticals and agrochemicals.[1][2][3] Achieving high purity is paramount for successful downstream applications, yet the synthesis process is prone to the formation of several challenging impurities.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested insights into identifying, troubleshooting, and removing these impurities. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions during your experimental work.
Overview of the Core Synthesis Route
The most common and scalable synthesis of 4,6-dichloro-5-fluoropyrimidine involves the chlorination of a dihydroxy precursor, 5-fluoropyrimidine-4,6-diol (also known as 5-fluoro-4,6-dihydroxypyrimidine). This reaction typically employs phosphorus oxychloride (POCl₃) as both the chlorinating agent and solvent, often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline to facilitate the reaction.[2][4][5]
The general reaction scheme is as follows:
While seemingly straightforward, this process can lead to a variety of impurities stemming from incomplete reactions, side reactions, and residual reagents.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues encountered during the synthesis and purification process in a practical question-and-answer format.
Question 1: My crude product is an amber or honey-brown colored oil after the initial work-up. The literature suggests the pure product should be colorless. What causes this discoloration and how do I fix it?
Answer:
-
Problem/Observation: A distinct amber or brown color in the crude organic extract is a very common observation.[4][5] This indicates the presence of impurities that must be removed before the final product can be isolated in high purity.
-
Potential Causes:
-
Residual Catalyst: The most likely cause is the presence of the N,N-dimethylaniline catalyst or its salts, which can remain after the reaction quench.
-
Reaction Byproducts: Incomplete chlorination can leave behind mono-chloro intermediates or other colored species formed under the high-temperature reaction conditions (110°C).[4][5]
-
Degradation Products: The product or intermediates may have limited stability at high temperatures, leading to the formation of colored degradation products.
-
-
Diagnostic Steps:
-
Thin Layer Chromatography (TLC): A quick TLC analysis against a standard of pure product and N,N-dimethylaniline can often confirm the presence of baseline impurities corresponding to the catalyst.
-
¹H NMR: While the product has a simple NMR spectrum (a singlet around 8.8 ppm in DMSO-d6)[4][5], the presence of aromatic signals from N,N-dimethylaniline will be readily apparent.
-
-
Solution: Acid-Base Washing Protocol The most effective way to remove the basic catalyst and other ionic impurities is a sequential washing procedure during the aqueous work-up.
Experimental Protocol: Post-Reaction Wash
-
After quenching the reaction mixture in ice/brine, extract the product into a suitable organic solvent like dichloromethane.[4][5]
-
Transfer the combined organic layers to a separatory funnel.
-
Acid Wash: Wash the organic layer with cold 6 N hydrochloric acid (HCl).[4][5] This step protonates the basic N,N-dimethylaniline, rendering it water-soluble and pulling it into the aqueous layer. Repeat this wash until the aqueous layer is no longer strongly colored.
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[4][5] This neutralizes any remaining acidic species, including residual HCl.
-
Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution to remove the bulk of the water from the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure without heating to yield the crude product, which should now be significantly lighter in color.[4][5]
-
Question 2: My NMR analysis shows the presence of residual solvent (e.g., dichloromethane) in the final product. How can I effectively remove it?
Answer:
-
Problem/Observation: NMR analysis shows characteristic peaks for dichloromethane (DCM) or other extraction solvents, even after rotary evaporation.[4][5]
-
Potential Causes:
-
High Boiling Point of Solvent: While DCM is volatile, incomplete removal is common.
-
Insufficient Vacuum/Time: The rotary evaporator may not be achieving a low enough pressure, or the evaporation time may be too short.
-
-
Diagnostic Steps:
-
¹H NMR: This is the primary method for detecting residual solvents. The singlet for DCM typically appears around 5.3 ppm in CDCl₃ or 5.76 ppm in DMSO-d6.
-
-
Solution: High Vacuum & Gentle Heating
-
High Vacuum: After initial concentration on a rotary evaporator, place the flask on a high vacuum line (Schlenk line) for several hours. This is often sufficient to remove traces of volatile solvents.
-
Gentle Warming: If high vacuum alone is insufficient, the product can be gently warmed (e.g., 30-40°C) while under high vacuum. Avoid excessive heating to prevent product degradation or loss through volatilization.
-
Question 3: My final product purity is low (<98% by HPLC), and I suspect the presence of thermally stable impurities. What is the definitive purification method?
Answer:
-
Problem/Observation: Despite a thorough aqueous work-up, the product purity remains unsatisfactory for downstream use.
-
Potential Causes:
-
Unreacted Starting Material: Incomplete reaction leaving this compound.
-
Partially Chlorinated Intermediates: Such as 4-chloro-5-fluoro-6-hydroxypyrimidine.
-
Isomeric Byproducts: Formation of other chlorinated species.
-
-
Diagnostic Steps:
-
Solution: Vacuum Distillation For 4,6-dichloro-5-fluoropyrimidine, vacuum distillation is the gold-standard method for achieving high purity and removing non-volatile or less volatile impurities.[4][5]
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. It is crucial to use a well-insulated distillation head to maintain an accurate temperature gradient.
-
Conditions:
-
Collection: Collect the fraction that distills at 35°C at 1 torr .[4][5] This is the pure 4,6-dichloro-5-fluoropyrimidine, which will be a colorless oil. The product may solidify if cooled significantly (-78°C) and will remelt at room temperature.[4][5]
-
Residue: Higher-boiling impurities and non-volatile baseline materials will remain in the distillation flask.
-
Frequently Asked Questions (FAQs)
Q: What is the typical yield for this synthesis? A: The crude yield after work-up can be very high (up to 98%), but the yield after vacuum distillation is typically around 79-80% for a high-purity product.[4][5]
Q: Can I use a different chlorinating agent? A: While POCl₃ is most common, other reagents like phosgene have been explored in different contexts for chlorinating hydroxypyrimidines.[6] However, for this specific transformation, POCl₃ is well-established.
Q: What are the main safety concerns? A: Phosphorus oxychloride is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[7] The final product is also classified as an irritant and should be handled with care.[7][8]
Q: How should I store the final product? A: The pure product should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[9]
Appendix A: Key Impurity Profile
| Impurity Type | Common Name | Formation Mechanism | Recommended Removal Method |
| Reagent | N,N-dimethylaniline | Residual catalyst from the reaction. | Acid wash (e.g., 6 N HCl) during work-up. |
| Reagent | Dichloromethane | Residual solvent from extraction. | High vacuum application. |
| Intermediate | This compound | Incomplete chlorination reaction. | Vacuum distillation. |
| Byproduct | Mono-chloro intermediates | Incomplete chlorination reaction. | Vacuum distillation. |
| Byproduct | Phosphate species | Hydrolysis of excess POCl₃. | Aqueous work-up. The formation of large amounts of phosphate-containing wastewater is a known issue with this process on an industrial scale.[2] |
Appendix B: Visual Workflows
Caption: Synthesis pathway and points of impurity formation.
Caption: Step-by-step purification and decision workflow.
References
- Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound - Eureka | P
- US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google P
- US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google P
- CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google P
- Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA
- 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem. [Link]
- 4,6-Dichloro-5-fluoropyrimidine | CAS#:213265-83-9 | Chemsrc. [Link]
Sources
- 1. Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 3. CAS 213265-83-9: 4,6-Dichloro-5-fluoropyrimidine [cymitquimica.com]
- 4. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 [chemicalbook.com]
- 5. 4,6-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 7. 4,6-Dichloro-5-fluoropyrimidine | CAS#:213265-83-9 | Chemsrc [chemsrc.com]
- 8. 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 213265-83-9 CAS MSDS (4,6-Dichloro-5-fluoropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Managing the Thermal Stability of 5-Fluorouracil (5-FU)
Welcome to the technical support center for 5-Fluorouracil (5-FU). This guide is designed for researchers, scientists, and drug development professionals who handle 5-FU in their experiments and formulations. As a potent antimetabolite chemotherapeutic agent, the stability of 5-FU is paramount to ensuring its efficacy, safety, and reproducibility in both research and clinical applications[1]. This document provides in-depth, field-proven insights into managing its thermal stability, troubleshooting common degradation issues, and answering frequently asked questions.
Fundamentals of 5-Fluorouracil Thermal Degradation
Understanding the inherent stability of 5-Fluorouracil is the first step in preventing its degradation. While solid, crystalline 5-FU is relatively heat-stable, its stability in solution is highly dependent on several factors, primarily pH, temperature, and the presence of other chemical agents.
Mechanism of Degradation: 5-FU is susceptible to hydrolysis, particularly under alkaline conditions. Stress studies have shown that 5-FU degrades significantly in alkaline environments, whereas it shows negligible degradation under acidic, neutral, oxidative, and photolytic conditions when observed for shorter durations[2]. One study observed approximately 22% degradation under acidic hydrolysis and a major degradation of about 97% under alkaline conditions[3][4]. The degradation can lead to the formation of non-chromophoric and potentially cardiotoxic compounds, such as fluoroacetaldehyde (Facet) and fluoromalonic acid semialdehyde (FMASAld), which can compromise the safety and efficacy of the final product[2][5].
Key Factors Influencing Stability:
| Factor | Impact on 5-FU Stability | Causality & Expert Insights |
| pH | High Impact. 5-FU is most stable in neutral to slightly acidic pH. It degrades rapidly in alkaline solutions (pH > 8).[2][3][4] | The uracil ring is susceptible to nucleophilic attack, which is catalyzed by hydroxide ions. Commercial preparations are often buffered to a high pH (around 9.4) to improve solubility, creating a delicate balance between solubility and stability.[6][7] |
| Temperature | High Impact. Elevated temperatures accelerate the rate of degradation. Solid 5-FU is stable up to ~275°C, but in solution, degradation can be significant even at moderately elevated temperatures like 37°C.[6][8] | Degradation reactions follow kinetic principles where rate constants increase with temperature. Prolonged exposure to heat, even at temperatures considered "room temperature" in some labs, can lead to a significant loss of the active component over time.[6] |
| Light Exposure | Moderate Impact. While some studies report good stability against photolytic stress, others show that 5-FU can undergo photodegradation, especially under UVB light and in certain formulations like creams.[3][9][10] | Photodegradation can occur through the addition of solvent molecules across the 5,6 double bond of the uracil ring, leading to a loss of antiproliferative activity.[9][10] Storing solutions in the dark is a recommended best practice.[6] |
| Concentration | Moderate Impact. Crystallization can occur at low temperatures (e.g., 4°C), and the rate of crystallization is dependent on the concentration.[6] | Higher concentrations are more prone to precipitation at cold temperatures. This is a physical stability issue but is critical for maintaining a homogenous solution for reactions or administration. |
| Excipients & Solvents | Variable Impact. Compatibility with other molecules is crucial. For instance, calcium-based levoleucovorin can precipitate with 5-FU, while sodium-based versions are compatible.[11][12] | Interactions can lead to precipitation or catalyze degradation. It is essential to verify the compatibility of all components in a formulation. 5-FU has been shown to be compatible with total parenteral nutrition (TPN) solutions.[13] |
Troubleshooting Guide: Reaction & Formulation Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is consistently low, and I suspect 5-FU degradation. How can I confirm this?
Answer:
Confirming degradation requires a systematic approach to rule out other factors.
Step 1: Analytical Confirmation The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Methodology: Develop or use a validated reversed-phase HPLC (RP-HPLC) method. A C18 column is commonly used.[2][3]
-
Analysis:
-
Analyze a sample of your initial 5-FU starting material to establish a baseline purity and concentration.
-
Analyze a sample from your reaction mixture post-reaction.
-
Compare the chromatograms. Look for:
-
A decrease in the area of the main 5-FU peak.
-
The appearance of new peaks, which correspond to degradation products.
-
-
-
Insight: Some degradation products may not have a UV chromophore, making them invisible to standard UV detectors.[2] If you suspect degradation but see no new peaks, consider using a more universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD).
Step 2: Workflow for Diagnosing Degradation
Here is a logical workflow to pinpoint the cause of degradation in your process.
Q2: I'm observing a precipitate forming in my 5-FU solution when stored in the refrigerator. What is happening?
Answer:
This is a common physical stability issue. 5-FU has limited solubility, which is temperature-dependent.
-
Causality: At low temperatures (e.g., 4°C), the solubility of 5-FU decreases, leading to crystallization and precipitation.[6] This process is often faster at higher concentrations. For example, crystallization can occur in less than 24 hours for concentrations of 10 mg/mL and 50 mg/mL at 4°C.[6]
-
Troubleshooting Steps:
-
Visual Inspection: Confirm that the precipitate is crystalline.
-
Re-dissolution: Gently warm the solution to room temperature (around 21-25°C). The crystals should redissolve. Do not overheat, as this can initiate chemical degradation.
-
Storage Adjustment: The optimal storage for solutions to prevent crystallization is at a controlled room temperature (e.g., 21°C), protected from light.[6] If refrigeration is necessary for other components, consider preparing the 5-FU solution fresh before use.
-
Q3: How can I design a reaction or formulation process to proactively minimize thermal degradation?
Answer:
Proactive process design is crucial. The key is to control the environment to which 5-FU is exposed.
-
pH Control: Maintain the pH of aqueous solutions as close to neutral as possible (pH 6-8) throughout the process. If a higher pH is required for solubility, minimize the time 5-FU spends in this alkaline state. Studies have shown that hydrolysis is significantly reduced in neutral or slightly acidic solutions compared to alkaline ones.[14][15]
-
Temperature Management:
-
Avoid unnecessary heating. If a reaction requires heat, use the lowest effective temperature and minimize the reaction time.
-
For long-term storage of solutions, avoid temperature cycling. Store at a consistent, controlled room temperature.
-
-
Inert Atmosphere: For sensitive reactions, particularly those running for extended periods, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). While 5-FU is not highly susceptible to oxidation, this practice can prevent interactions with atmospheric components and minimize oxidative stress from other reagents.[3]
-
Material Compatibility: Ensure all containers and reagents are compatible. For example, avoid mixing 5-FU with calcium-containing solutions like certain forms of folinic acid, which can cause precipitation.[11]
Frequently Asked Questions (FAQs)
-
What are the primary degradation products of 5-FU?
-
The main degradation pathway involves hydrolysis of the uracil ring. In some cases, cardiotoxic compounds like fluoroacetaldehyde (Facet) and fluoromalonic acid semialdehyde (FMASAld) have been identified as degradation products, especially during prolonged storage in infusion pumps.[5]
-
-
How should I store stock 5-FU powder and prepared solutions?
-
Powder: Store the solid powder according to the manufacturer's instructions, typically at room temperature in a dry, dark place. Solid 5-FU is very stable.[16]
-
Solutions: For optimal stability, store solutions at a controlled room temperature (e.g., 21°C) and protected from light.[6] Refrigeration at 4°C is generally not recommended due to the high risk of crystallization.[6][7]
-
-
What is a "forced degradation" study and why is it important for 5-FU?
-
A forced degradation or stress study intentionally exposes the drug to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation.[17][18] The goal is to identify potential degradation products and establish a "stability-indicating" analytical method that can separate and quantify the drug from all its degradants.[19] This is a regulatory requirement (ICH Q1A R2) and is critical for ensuring the safety and quality of a final drug product.[17] For 5-FU, these studies have confirmed its high susceptibility to alkaline hydrolysis.[2][3]
-
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for 5-FU
This protocol describes a general method for quantifying 5-FU and detecting degradation products.
Objective: To assess the purity of a 5-FU sample and identify the presence of degradation products.
Materials & Equipment:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: 50mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 5.0[2]
-
5-Fluorouracil reference standard
-
Sample for analysis
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water to make a 50mM solution. Adjust the pH to 5.0 using phosphoric acid or potassium hydroxide. Filter and degas the mobile phase.
-
Standard Preparation: Prepare a stock solution of 5-FU reference standard at approximately 1 mg/mL in the mobile phase. Create a series of dilutions (e.g., 10-100 µg/mL) to generate a calibration curve.[2]
-
Sample Preparation: Dilute your reaction or formulation sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm filter before injection.
-
HPLC Conditions:
-
Analysis:
-
Run the standards to establish the calibration curve and determine the retention time of 5-FU (typically around 6 minutes under these conditions).[2]
-
Inject the prepared samples.
-
Integrate the peak areas. Quantify the 5-FU concentration using the calibration curve. Examine the chromatogram for any additional peaks, which indicate impurities or degradation products.
-
Protocol 2: Conducting a Forced Degradation Study
This protocol outlines the conditions for a basic forced degradation study as per ICH guidelines.[17][20]
Objective: To identify the degradation pathways of 5-FU and validate a stability-indicating method.
Procedure: Prepare separate solutions of 5-FU (e.g., 1 mg/mL) and subject them to the following conditions. The goal is to achieve 5-20% degradation.[17]
-
Acid Hydrolysis: Add 0.1 M HCl to the 5-FU solution. Heat at 60°C for 2-4 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the 5-FU solution. Keep at room temperature for 30-60 minutes (degradation is rapid).[3] Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the 5-FU solution. Keep at room temperature for 2-4 hours.
-
Thermal Degradation: Heat a solution of 5-FU at 80°C for 24 hours. Also, heat the solid 5-FU powder at a high temperature (e.g., 105°C) to check for solid-state stability.
-
Photolytic Degradation: Expose a 5-FU solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[18][20] Run a dark control in parallel.
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method described in Protocol 1.
References
- Injac, R., et al. (2011). Photoreactivity of 5-fluorouracil under UVB light: photolysis and cytotoxicity studies. [No source provided]
- ResearchGate. (n.d.). Photoreactivity of 5-Fluorouracil under UVB Light: Photolysis and Cytotoxicity Studies | Request PDF.
- Barberi-Heyob, M., et al. (1995). [Stability of 5-fluorouracil solutions according to different parameters]. PubMed.
- Jain, D., et al. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. PMC - NIH.
- ResearchGate. (n.d.). Thermal decomposition kinetics of 5-fluorouracil from thermogravimetric analysis | Request PDF.
- de Jonge, M. J. A., et al. (n.d.).
- [No author provided]. (n.d.).
- ResearchGate. (n.d.). Evaluation of Stability of 5- Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach.
- Al-Janabi, A. H. H. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior.
- Ferreira, A. C. S. (n.d.).
- Barberi-Heyob, M., et al. (n.d.). [Stability of 5-fluorouracil solutions according to different parameters]. Semantic Scholar.
- Gremeaux, L., et al. (n.d.). Extended stability of 5-fluorouracil and methotrexate solutions in PVC containers. [No source provided]
- Yadav, A. S., et al. (2012). Evaluation of Stability of 5- Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach. Ingenta Connect.
- Yadav, A. S., et al. (n.d.). Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. [No source provided]
- Malet-Martino, M. C., et al. (n.d.).
- ResearchGate. (n.d.). Degradation of the chemotherapy drug 5-fluorouracil on medical-grade silver surfaces.
- ResolveMass. (n.d.).
- van Kuilenburg, A. B. P., et al. (n.d.). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. NVKC.
- Quebbeman, E. J., et al. (n.d.). Compatibility of 5-fluorouracil and total parenteral nutrition solutions. PubMed.
- Milano, G., et al. (n.d.).
- Shah, A., et al. (2024).
- Sharma, A., et al. (2016).
- Gök, M. K., et al. (2024). Kinetics and Optimization Studies of Controlled 5-Fluorouracil Release from Graphene Oxide Incorporated Vegetable Oil-Based Polyurethane Composite Film. ACS Omega.
- Tajer, P., et al. (n.d.).
- Al-Janabi, A. H. H. (n.d.). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Scite.ai.
- ResearchGate. (2016). (PDF) Kinetics of 5-fluorouracil degradation by heterogenous TiO2 photocatalysis.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Kramer, I., et al. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. GaBIJ.
- Asghar, S., et al. (2020). Synthesis of 5-Fluorouracil Cocrystals with Novel Organic Acids as Coformers and Anticancer Evaluation against HCT-116 Colorectal Cell Lines.
- Al-Janabi, A. H. H. (2017-2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Nano Biomedicine and Engineering.
- Cassin, G. E., et al. (n.d.).
- Sand-Dejmek, J., & Chung, C. (n.d.). Fluorouracil.
- Zhang, S., et al. (n.d.). Intermolecular interactions and permeability of 5-fluorouracil cocrystals with a series of isomeric hydroxybenzoic acids: a combined theoretical and experimental study. CrystEngComm (RSC Publishing).
Sources
- 1. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Stability of 5- Fluorouracil under Different Stress...: Ingenta Connect [ingentaconnect.com]
- 5. Stability of commercial solutions of 5-fluorouracil for continuous infusion in an ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Stability of 5-fluorouracil solutions according to different parameters]. | Semantic Scholar [semanticscholar.org]
- 8. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photoreactivity of 5-fluorouracil under UVB light: photolysis and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Physicochemical compatibility of 5-fluorouracil (new french preparation) and folinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro compatibility of admixture solutions of 5-fluorouracil and khapzory (disodium levofolinate) in a single infusion bag - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compatibility of 5-fluorouracil and total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]
- 16. researchgate.net [researchgate.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Avoiding dimer formation in pyrimidine synthesis
<
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common side reactions, with a specific focus on preventing dimer formation.
Frequently Asked Questions (FAQs)
Q1: What are "dimers" in the context of pyrimidine synthesis, and why are they a problem?
In pyrimidine synthesis, a "dimer" refers to an unwanted side product formed when two molecules of a reactant or intermediate combine. This is distinct from the desired reaction where different components assemble to form the target pyrimidine ring. These dimers can arise from various pathways, including self-condensation of starting materials, reactions between intermediates, or photochemical reactions.[1]
Dimer formation is problematic for several reasons:
-
Reduced Yield: It consumes starting materials and reagents, lowering the overall yield of the desired pyrimidine product.[2]
-
Complex Purification: Dimers often have physical properties (like polarity and molecular weight) similar to the target compound, making purification by chromatography or recrystallization difficult and time-consuming.[3]
-
Inaccurate Analysis: The presence of dimers can complicate the interpretation of analytical data such as NMR and mass spectrometry.
Q2: What are the most common causes of dimer formation?
Dimer formation is typically driven by one of three main factors:
-
Reaction Kinetics & Competing Pathways: In multicomponent reactions like the Biginelli synthesis, various reactive intermediates exist in equilibrium. If the rate of a desired step is slow (e.g., due to steric hindrance), side reactions like the Knoevenagel condensation can become dominant, leading to byproducts that can be considered dimers of the initial reactants (aldehyde and β-ketoester).[2][3]
-
Reactive Functional Groups: Substituents on the pyrimidine precursors or the final ring, such as thiols, can be susceptible to oxidation, leading to the formation of disulfide dimers, especially under basic conditions in the presence of trace oxygen.[4]
-
Photochemical Reactions: Pyrimidine rings are inherently photosensitive. Exposure to ultraviolet (UV) light can induce a [2+2] cycloaddition between adjacent pyrimidine molecules, forming a cyclobutane pyrimidine dimer (CPD).[1][5] This is a significant issue in DNA chemistry but can also occur in solution or solid-state synthesis if the reaction is exposed to UV light.[1][6]
Q3: How can I quickly detect if dimer formation is a significant issue in my reaction?
Regular monitoring is crucial. The best initial tool is Thin Layer Chromatography (TLC) . A well-run TLC will show the consumption of starting materials and the appearance of the product spot. If you observe a significant, persistent byproduct spot, it could be a dimer.
For more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. A dimer will typically appear at a mass corresponding to double the mass of a reactant or intermediate, minus the mass of any small molecules eliminated during the dimerization process (e.g., water).
Troubleshooting Guide: Strategies to Prevent Dimer Formation
This section provides detailed solutions to specific dimerization problems encountered during pyrimidine synthesis.
Problem 1: Low yield in a Biginelli reaction with significant byproduct formation.
The Biginelli reaction, a cornerstone of pyrimidine synthesis, condenses an aldehyde, a β-ketoester, and urea (or thiourea).[7] While robust, it is prone to competing side reactions that consume starting materials.
Root Cause Analysis: The most common issue is the competition between the desired Biginelli pathway and side reactions like the Knoevenagel or Hantzsch condensations.[3][8] For instance, the aldehyde and β-ketoester can react to form a Knoevenagel adduct faster than the urea can form the necessary iminium intermediate.[3]
Mitigation Strategies:
-
Optimize Catalyst: The choice of acid catalyst is critical. While strong Brønsted acids like HCl are traditional, they can sometimes promote side reactions. Screening Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) can significantly improve yields by preferentially activating the correct pathway.[9][10][11] In the absence of a catalyst, product formation is often difficult and yields are poor.[9][10]
-
Adjust Stoichiometry: Using a slight excess of urea (1.2–1.5 equivalents) can shift the equilibrium towards the formation of the key N-acyliminium ion intermediate, outcompeting the Knoevenagel pathway.[3]
-
Control Temperature: Higher temperatures can favor the decomposition of urea into ammonia, leading to Hantzsch-type dihydropyridine byproducts.[8] Running the reaction at a lower temperature can often suppress this side reaction. Conversely, if the final cyclization step is the issue, increasing the temperature may be necessary to overcome the activation energy.[3] Careful monitoring by TLC is essential to find the optimal balance.[9]
-
Slow Addition of Reagents: For aldehydes prone to self-condensation or polymerization under acidic conditions, slow, controlled addition (e.g., via syringe pump) to the mixture of the other components can maintain a low instantaneous concentration, favoring the desired multicomponent reaction over dimerization.[9]
Problem 2: Formation of disulfide dimers from thiol-containing reactants.
When synthesizing thienopyrimidines or other sulfur-containing pyrimidines, the thiol group (or thiolate anion under basic conditions) is highly susceptible to oxidative dimerization.
Root Cause Analysis: Trace amounts of oxygen in the reaction solvent or atmosphere can oxidize two thiolate molecules to form a disulfide bond (-S-S-), consuming the nucleophile before it can participate in the desired reaction.[4]
Mitigation Strategies:
-
Inert Atmosphere: The most effective solution is to rigorously exclude oxygen. This involves using properly dried and degassed solvents and running the reaction under an inert atmosphere of nitrogen or argon.[4]
-
Use of a Weak Base: Strong bases can fully deprotonate the thiol, making it more susceptible to oxidation. Using a weaker, non-nucleophilic base may be sufficient to catalyze the desired reaction without promoting significant thiolate formation.
-
Alternative Protecting Groups: If dimerization remains a persistent issue, consider protecting the thiol group with a suitable protecting group (e.g., as a thioester) that can be removed in a later step. This strategy adds steps but can be highly effective.[12]
Problem 3: Product degradation or dimerization upon light exposure.
If your target pyrimidine is light-sensitive, exposure to ambient lab lighting, especially from UV sources, can lead to the formation of cyclobutane pyrimidine dimers (CPDs).[1] This is particularly relevant for pyrimidines with unsubstituted 5,6-double bonds.
Root Cause Analysis: UV light excites the π-electrons in the pyrimidine ring, leading to a [2+2] cycloaddition reaction between two adjacent molecules.[1][13] This forms a highly stable cyclobutane ring linking the two pyrimidine units.
Mitigation Strategies:
-
Work in Darkness: The simplest solution is to protect the reaction from light. This can be achieved by wrapping the reaction flask in aluminum foil or working in a darkened fume hood.[4]
-
Introduce Steric Hindrance: The formation of CPDs can be blocked by introducing a bulky substituent at the C5 position of the pyrimidine ring. For example, replacing a methyl group with a tert-butyl group has been shown to completely block photodimerization by sterically preventing the two rings from approaching each other correctly.[14]
-
Solvent Choice: The reaction medium can influence photodimerization rates, although this is less straightforward to predict. If the problem persists, screening different solvents may be beneficial.
Experimental Protocols & Data
Protocol 1: Catalyst Screening for a Biginelli Reaction
This protocol outlines a parallel synthesis approach to quickly identify an optimal Lewis acid catalyst to minimize byproduct formation.
-
Setup: Arrange five small reaction vials, each with a magnetic stir bar.
-
Reagent Addition: To each vial, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (1.5 mmol).
-
Solvent Addition: Add 2 mL of ethanol to each vial.
-
Catalyst Addition:
-
Vial 1: No catalyst (Control)
-
Vial 2: Yb(OTf)₃ (5 mol%)
-
Vial 3: InCl₃ (5 mol%)
-
Vial 4: FeCl₃ (5 mol%)
-
Vial 5: HCl (5 mol%)
-
-
Reaction: Seal the vials and stir the reactions at 60°C for 8 hours.
-
Analysis: After cooling, take a small aliquot from each reaction, dilute it, and analyze by TLC and LC-MS to compare product-to-byproduct ratios.
Table 1: Representative Catalyst Performance in a Model Biginelli Reaction
| Catalyst (5 mol%) | Reaction Time (h) | Yield of Desired Product (%) | Reference |
|---|---|---|---|
| None | 12 | < 10 | [10] |
| HCl | 8 | 75 | [9] |
| Yb(OTf)₃ | 4 | 92 | [11] |
| InCl₃ | 6 | 88 |[11] |
Note: Yields are representative and highly substrate-dependent.
Diagrams and Workflows
Troubleshooting Dimer Formation in Pyrimidine Synthesis
The following flowchart provides a logical path for diagnosing and solving dimerization issues.
Caption: A troubleshooting flowchart for dimer formation.
References
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis. URL
- Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. URL
- Benchchem. overcoming side reactions in pyrimidine synthesis. URL
- Wikipedia. Pyrimidine dimer. URL
- Homework.Study.com.
- Benchchem. Troubleshooting common issues in pyrimidine synthesis. URL
- González-Parrado, Z., et al. (2021). Formation of Cyclobutane Pyrimidine Dimers after UVA Exposure (Dark-CPDs) Is Inhibited by an Hydrophilic Extract of Polypodium leucotomos. Antioxidants, 10(4), 548. URL
- Wang, H., et al. (2011). UVA Generates Pyrimidine Dimers in DNA Directly. Biophysical Journal, 101(6), L30–L32. URL
- Kuzminov, A. (2013). Pyrimidine Dimers. Illinois Experts. URL
- Banaś, A. K., et al. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences, 21(21), 8259. URL
- Sancar, A. (2013). Pyrimidine Dimers.
- Al-Awar, R. S., et al. (1993). Photodimerization in Pyrimidine-Substituted Dipeptides. Journal of Medicinal Chemistry, 36(22), 3348–3355. URL
- ResearchGate. How could we prevent dimerization of thienopyrimidinone in basic conditions?URL
- Organic Chemistry Portal. Synthesis of pyrimidines. URL
- Douki, T., et al. (2010). Sequence-Dependent Thymine Dimer Formation and Photoreversal Rates in Double-Stranded DNA. Photochemistry and Photobiology, 86(4), 835–842. URL
- Lhiaubet-Vallet, V., et al. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry, 14(18), 4252–4258. URL
- Wikipedia. Biginelli reaction. URL
- Professor Dave Explains. (2021). Biginelli Reaction. YouTube. URL
- Fisher, G. J., & Johns, H. E. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875–9880. URL
- Das, B., et al. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. RSC Advances, 13(12), 8031–8053. URL
- Rahn, R. O., & Hosszu, J. L. (1968). Pyrimidine dimers: effect of temperature on photoinduction. Photochemistry and Photobiology, 8(6), 53–61. URL
- Organic Chemistry Portal. Biginelli Reaction. URL
- Beukers, R., & Berends, W. (1961). Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. Biochimica et Biophysica Acta, 49, 181–189. URL
- American Chemical Society. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies. URL
- Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3144. URL
Sources
- 1. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photodimerization in pyrimidine-substituted dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Fluoropyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoropyrimidines. This guide is designed to provide in-depth troubleshooting assistance for the common and complex issue of inconsistent results in biological assays involving this important class of chemotherapeutic agents. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions and achieve robust, reproducible data.
Introduction: The Challenge of Fluoropyrimidine Assays
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its prodrugs, are mainstays in cancer therapy. Their mechanism of action hinges on the disruption of DNA and RNA synthesis in rapidly dividing cancer cells.[1] However, their complex metabolism and the diverse mechanisms of cellular resistance often lead to significant variability in experimental outcomes.[2][3][4] This guide will address the most frequent sources of inconsistency in a question-and-answer format, providing both theoretical understanding and practical solutions.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: High variability in IC50 values for 5-FU across replicate experiments.
Question: "We are performing a standard cell viability assay (e.g., MTT, CellTiter-Glo®) with 5-FU on a cancer cell line, but our calculated IC50 values are fluctuating significantly between experiments. What could be the cause?"
Answer: This is a classic problem when working with fluoropyrimidines and can stem from several factors related to both the drug itself and the biological system.
Underlying Causes & Solutions:
-
Drug Stability and Preparation: 5-FU solutions can be unstable, particularly at lower pH where precipitation can occur.[5]
-
Troubleshooting Protocol:
-
Fresh Preparation: Always prepare fresh 5-FU working solutions from a recent, high-quality stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6]
-
pH Monitoring: Ensure the pH of your final culture medium containing 5-FU is within a stable range (typically pH 7.2-7.4).
-
Solvent Consistency: Use the same, high-purity solvent (e.g., DMSO, PBS) for all dilutions and ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
-
-
Cellular Health and Density: The physiological state of your cells is paramount for reproducible results.
-
Troubleshooting Protocol:
-
Consistent Seeding Density: Optimize and strictly adhere to a specific cell seeding density for your assays. Over-confluent or sparsely seeded cells will respond differently to treatment.[7][8]
-
Logarithmic Growth Phase: Ensure cells are in the logarithmic growth phase at the time of drug addition. Cells in stationary phase can exhibit altered metabolism and drug sensitivity.[9]
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular metabolism and drug response.
-
-
-
Serum Components: Components in fetal bovine serum (FBS), particularly thymidine, can interfere with 5-FU's mechanism of action. 5-FU's primary cytotoxic effect is the inhibition of thymidylate synthase, leading to "thymineless death".[10] Exogenous thymidine in the serum can rescue cells from this effect.[11]
-
Troubleshooting Protocol:
-
Dialyzed Serum: Consider using dialyzed FBS to remove small molecules like thymidine.
-
Serum Batch Testing: If using standard FBS, test different lots to find one that gives consistent results and then purchase a large quantity of that specific lot.
-
Serum-Free Media: If your cell line can be adapted, consider using a serum-free or reduced-serum medium for the duration of the drug treatment.
-
-
Experimental Workflow for Optimizing Cell Seeding Density
Caption: Workflow for optimizing cell seeding density.
Issue 2: Discrepancy between viability assay results and observed cellular morphology.
Question: "My MTT assay shows high cell viability after 5-FU treatment, but when I look at the cells under a microscope, they appear stressed, have stopped proliferating, and show signs of apoptosis. Why is there a discrepancy?"
Answer: This is a common pitfall and highlights the importance of choosing the right assay for your biological question and understanding its limitations. Tetrazolium-based assays like MTT measure metabolic activity, which may not always directly correlate with cell number or viability, especially with drugs that induce metabolic changes without immediate cell death.[12][13][14]
Underlying Causes & Solutions:
-
MTT Assay Artifacts:
-
Mechanism: The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial dehydrogenases.[15] Some compounds can interfere with this process, and stressed or senescent cells may still exhibit some metabolic activity, leading to a false-positive signal for viability.[13][16]
-
Troubleshooting Protocol:
-
Orthogonal Assays: Validate your results with an orthogonal assay that measures a different aspect of cell health.
-
ATP-Based Assays: Assays like CellTiter-Glo® measure ATP levels, which can be a more sensitive indicator of cell viability.
-
Cytotoxicity Assays: Use assays that measure cell death directly, such as LDH release or propidium iodide staining.
-
Clonogenic Assays: For a gold-standard measure of cytotoxicity, a clonogenic assay, which assesses the ability of single cells to form colonies after treatment, is highly recommended.[17]
-
-
-
Delayed Apoptosis or Senescence: 5-FU can induce apoptosis or a state of cellular senescence, where cells are metabolically active but have lost their proliferative capacity.[4]
Comparison of Cell Viability and Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT | Measures metabolic activity (dehydrogenase activity) | Inexpensive, easy to perform | Can be confounded by changes in metabolism, compound interference[12][13][14][16] |
| ATP-Based | Measures ATP levels | High sensitivity, good correlation with cell number | More expensive than MTT |
| LDH Release | Measures membrane integrity | Direct measure of cytotoxicity | Less sensitive for early-stage apoptosis |
| Annexin V/PI | Measures apoptosis and necrosis | Distinguishes between apoptotic and necrotic cells | Requires flow cytometry |
| Caspase Activity | Measures activity of key apoptotic enzymes | Specific for apoptosis | Can be transient |
| Clonogenic | Measures long-term proliferative capacity | "Gold standard" for cytotoxicity | Time-consuming, not suitable for all cell types |
Issue 3: Cell line-specific differences in 5-FU sensitivity.
Question: "We are testing 5-FU on a panel of colorectal cancer cell lines and observing a wide range of sensitivities, with some lines being highly resistant. What are the potential molecular mechanisms behind this?"
Answer: The heterogeneous response to 5-FU across different cell lines is well-documented and is a reflection of the complex interplay of drug metabolism and cellular resistance mechanisms.[4][21]
Underlying Causes & Solutions:
-
Drug Metabolism and Activation: 5-FU is a prodrug that must be converted to its active metabolites, such as FdUMP, to exert its cytotoxic effects.[10][21]
-
Key Enzymes:
-
Thymidylate Synthase (TS): The primary target of FdUMP. Overexpression of TS is a common mechanism of 5-FU resistance.[2][22]
-
Thymidine Kinase (TK): Involved in the salvage pathway of thymidine synthesis. Altered TK activity can affect sensitivity to 5-FU and its derivatives.[21][23][24]
-
Dihydropyrimidine Dehydrogenase (DPD): The rate-limiting enzyme in 5-FU catabolism. High DPD activity leads to rapid drug inactivation and resistance.[25][26]
-
-
Troubleshooting Protocol:
-
Gene and Protein Expression Analysis: Analyze the expression levels of key metabolic enzymes (TS, TK, DPD) in your cell lines via qPCR or Western blotting.
-
Enzyme Activity Assays: Correlate expression levels with enzymatic activity to confirm functional differences.
-
-
-
Drug Efflux and Transport: Overexpression of ATP-binding cassette (ABC) transporters can actively pump 5-FU out of the cell, reducing its intracellular concentration.[27]
-
Troubleshooting Protocol:
-
Expression Analysis: Assess the expression of relevant ABC transporters (e.g., ABCG2).
-
Inhibitor Studies: Use known inhibitors of ABC transporters to see if you can sensitize resistant cells to 5-FU.
-
-
-
Apoptotic Pathways: Defects in apoptotic signaling pathways can render cells resistant to 5-FU-induced cell death.[4]
-
Troubleshooting Protocol:
-
Assess Apoptotic Markers: Analyze the expression and activation of key apoptotic proteins (e.g., caspases, Bcl-2 family members) in response to 5-FU treatment.
-
-
Signaling Pathway of 5-FU Metabolism and Action
Caption: Simplified 5-FU metabolic and action pathway.
Issue 4: Unexpected rescue or potentiation of 5-FU's effects.
Question: "We are co-treating cells with 5-FU and another compound and are seeing unexpected results. In some cases, the toxicity of 5-FU is completely abolished, while in others it is significantly enhanced. How can we investigate this?"
Answer: These types of interactions often point to an interplay with the pyrimidine synthesis pathways. Understanding the concepts of "uridine rescue" and "thymidine potentiation" is key.
Underlying Causes & Solutions:
-
Uridine Rescue: The incorporation of 5-FU into RNA is a significant contributor to its toxicity. Supplying cells with exogenous uridine can outcompete the 5-FU metabolites for incorporation into RNA, thereby "rescuing" the cells from this toxicity.[28][29][30][31][32]
-
Troubleshooting Protocol:
-
Quantify Uridine Levels: If your co-treatment is unexpectedly rescuing cells, consider if it might be increasing intracellular uridine levels.
-
Uridine Co-treatment Control: As a control experiment, co-treat your cells with 5-FU and varying concentrations of uridine to determine the extent of the rescue effect in your specific cell line.
-
-
-
Thymidine Potentiation: While high levels of thymidine can rescue cells, in some contexts, co-treatment with thymidine can paradoxically enhance 5-FU toxicity. This is because thymidine can be metabolized to thymidine triphosphate (TTP), which can allosterically inhibit enzymes involved in pyrimidine synthesis, leading to an accumulation of 5-FU's active metabolites.[11]
-
Troubleshooting Protocol:
-
Thymidine Co-treatment: If you observe potentiation, perform a control experiment with 5-FU and varying concentrations of thymidine to confirm this effect.
-
Metabolite Analysis: For a more in-depth investigation, consider using techniques like LC-MS to quantify the intracellular levels of 5-FU metabolites and pyrimidine nucleotides with and without your co-treatment.[33]
-
-
Uridine Rescue Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density.
-
Drug Preparation: Prepare a stock solution of uridine in culture medium.
-
Co-treatment: Add 5-FU at a fixed concentration (e.g., the IC50) to the wells, along with a serial dilution of uridine (e.g., 1 µM to 1 mM). Include controls for 5-FU alone and uridine alone.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Viability Assay: Perform a cell viability assay to assess the extent of rescue.
Conclusion
Achieving consistent and reliable results with fluoropyrimidines in biological assays requires a multi-faceted approach that considers the stability of the compound, the specific biology of the cell lines being used, and the potential pitfalls of the chosen assay methods. By systematically addressing these factors and employing appropriate controls and orthogonal validation methods, researchers can significantly improve the quality and reproducibility of their data.
References
- Baird, R. D., & Harker, N. (2015). Mechanisms of resistance to fluoropyrimidines. PubMed, 27(1), 1-6.
- Fujita, K., et al. (2020). Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines. Oncology Letters, 20(4), 1-10.
- Kessel, D., & Hall, T. C. (1982). Isolation of Fluoropyrimidine-resistant Murine Leukemic Cell Lines by One-Step Mutation and Selection. Cancer Research, 42(9), 3599-3603.
- Kessel, D., & Hall, T. C. (1982). Biochemical characterization of fluoropyrimidine-resistant murine leukemic cell lines. Biochemical Pharmacology, 31(15), 2535-2538.
- Vodenkova, S., et al. (2020). 5-Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes. Pharmacological Research, 158, 104900.
- Fellner, S., et al. (2020). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. Anti-Cancer Drugs, 31(7), 716-726.
- Gmeiner, W. H., & Lenz, H. J. (2006). A clinical assay for 5-Fluorouracil targeting and metabolism.
- Ohnuma, T., et al. (1980). Clinical pharmacologic effects of thymidine plus 5-FU.
- National Institute for Health and Care Excellence. (2015). Fluorouracil plasma monitoring: systematic review and economic evaluation of the My5-FU assay for guiding dose adjustment in patients receiving fluorouracil chemotherapy by continuous infusion. Health Technology Assessment, 19(91), 1-174.
- Santini, V., et al. (1987). Use of uridine rescue to enhance the antitumor selectivity of 5-fluorouracil. Journal of the National Cancer Institute, 79(4), 737-743.
- Danesi, R., et al. (2016). Metabolism of the 5-fluorouracil (5-FU).
- Peters, G. J., et al. (1991). In vitro biochemical and in vivo biological studies of the uridine 'rescue' of 5-fluorouracil. British Journal of Cancer, 63(6), 869-875.
- Plazas, J. G., et al. (2021). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. Applied Sciences, 11(6), 2603.
- Taylor, A. Jr., et al. (1981). Effect of 5-fluorouracil on the release of thymidine kinase from hepatoma cells in vitro. Cancer Research, 41(1), 192-196.
- Frelin, C., et al. (2017). Relative quantitation of 5-FU and its metabolites.
- Kawaguchi, T., et al. (1993). The synthesis and in vitro and in vivo stability of 5-fluorouracil prodrugs which possess serum albumin binding potency. Biological & Pharmaceutical Bulletin, 16(9), 876-878.
- Li, Y., et al. (2022). Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model.
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
- Thermo Fisher Scientific. (n.d.). Caspase Assays. Thermo Fisher Scientific.
- Soong, D., et al. (2024). Unveiling Discrepant and Rare Dihydropyrimidine Dehydrogenase (DPYD) Results Using an In-House Genotyping Test: A Case Series. Journal of the National Comprehensive Cancer Network, 22(5), 1-7.
- Edgington, L. E., & Cravatt, B. F. (2013). Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes. Methods in Molecular Biology, 979, 123-133.
- ResearchGate. (n.d.). The uridine rescue is influenced by uridine concentrations and by the availability of hENT2 transporters.
- Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193-203.
- Thorn, C. F., et al. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics, 21(4), 237-242.
- Aslantürk, Ö. S. (2018). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology, 42(1), 55-64.
- Temmink, O. H., et al. (2010). Differential activation of cell death and autophagy results in an increased cytotoxic potential for trifluorothymidine compared to 5-fluorouracil in colon cancer cells. International Journal of Cancer, 126(10), 2455-2465.
- Berridge, M. V., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827.
- SelectScience. (2021). How to optimize your cell-based assays: Overcoming common challenges. SelectScience.
- Tholen, S., et al. (2022).
- Kessel, D. (2025). Pitfalls and other issues with the MTT assay. Photodiagnosis and Photodynamic Therapy, 54, 104700.
- Lu, Y., et al. (2021).
- Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
- Belloc, F., et al. (2000). Flow cytometry detection of caspase 3 activation in preapoptotic leukemic cells. Cytometry, 40(2), 151-160.
- ResearchGate. (n.d.). Effects of chemotherapeutics on caspases activation in HL-60 cells.
- Urien, H., et al. (2022). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature.
- Zhang, Y., et al. (2018). Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. Journal of Oncology Pharmacy Practice, 24(7), 499-505.
- Shinsato, Y., et al. (2021). Effect of Thymidine Phosphorylase Gene Demethylation on Sensitivity to 5-Fluorouracil in Colorectal Cancer Cells. Anticancer Research, 41(1), 11-19.
- Wyatt, M. D., & Wilson, D. M. 3rd. (2009). Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. Current Colorectal Cancer Reports, 5(3), 139-145.
- Rotz, S. J., et al. (2024). Real-World Impact of an In-House Dihydropyrimidine Dehydrogenase (DPYD) Genotype Test on Fluoropyrimidine Dosing, Toxicities, and Hospitalizations at a Multisite Cancer Center. JCO Oncology Practice, 20(6), 1115-1122.
- Johnston, P. G., & Kaye, S. (2001). Novel fluoropyrimidines: improving the efficacy and tolerability of cytotoxic therapy. British Journal of Cancer, 84(11), 1437-1442.
- Stiles, M. L., et al. (1992). Stability of fluorouracil administered through four portable infusion pumps. American Journal of Hospital Pharmacy, 49(11), 2741-2744.
- Molecular Biology. (n.d.). Assay Troubleshooting. MB - About.
- Li, Y., et al. (2025). Optimizing fluoropyrimidine therapy through dihydropyrimidine dehydrogenase polymorphism testing. World Journal of Gastrointestinal Oncology, 17(5), 1-5.
- Advocates for Universal DPD/DPYD Testing (AUDT). (2024). Give Patients the Choice to Test for DPD Deficiency Before Fluoropyrimidine Chemotherapy. Journal of Clinical Oncology.
- ResearchGate. (2024). Strategies for DPYD Testing Prior to Fluoropyrimidine Chemotherapy in the United States.
- Meulendijks, D., et al. (2020). Comparison of 4 Screening Methods for Detecting Fluoropyrimidine Toxicity Risk. Clinical Pharmacology & Therapeutics, 108(3), 569-580.
- Li, Y., et al. (2025). Optimizing fluoropyrimidine therapy through dihydropyrimidine dehydrogenase polymorphism testing. World Journal of Gastrointestinal Oncology, 17(5), 1-5.
Sources
- 1. Novel fluoropyrimidines: improving the efficacy and tolerability of cytotoxic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of fluorouracil administered through four portable infusion pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 7. biocompare.com [biocompare.com]
- 8. selectscience.net [selectscience.net]
- 9. marinbio.com [marinbio.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Clinical pharmacologic effects of thymidine plus 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Differential activation of cell death and autophagy results in an increased cytotoxic potential for trifluorothymidine compared to 5-fluorouracil in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flow cytometry detection of caspase 3 activation in preapoptotic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oaepublish.com [oaepublish.com]
- 23. Biochemical characterization of fluoropyrimidine-resistant murine leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of 5-fluorouracil on the release of thymidine kinase from hepatoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Use of uridine rescue to enhance the antitumor selectivity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In vitro biochemical and in vivo biological studies of the uridine 'rescue' of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for 5-Fluoropyrimidine-4,6-diol Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 5-Fluoropyrimidine-4,6-diol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and accelerate your research.
A critical first step in the functionalization of this compound is its conversion to a more reactive intermediate, most commonly 4,6-dichloro-5-fluoropyrimidine .[1][2][3] This di-chloro derivative serves as the primary substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are central to synthesizing novel derivatives for drug discovery.[4][5][6] This guide will focus on optimizing catalytic reactions for this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions for functionalizing 4,6-dichloro-5-fluoropyrimidine?
A1: Palladium-catalyzed cross-coupling reactions are the predominant methods for C-C and C-N bond formation. The most frequently employed are:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or heteroaryl boronic acids. This is a versatile method for creating biaryl structures.[4][5][7]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide variety of primary and secondary amines. This reaction is essential for synthesizing aryl amines, which are common motifs in pharmaceuticals.[8][9][10]
Q2: How do I select an initial catalyst system for a Suzuki-Miyaura coupling with 4,6-dichloro-5-fluoropyrimidine?
A2: The choice of catalyst is critical for activating the C-Cl bonds, which are less reactive than C-Br or C-I bonds.[11][12] For heteroaryl chlorides, modern catalyst systems are required. A robust starting point would be a Pd(0) or Pd(II) precatalyst paired with a bulky, electron-rich phosphine ligand.
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Ligand: Buchwald-type ligands like SPhos, XPhos, or RuPhos are highly effective for coupling challenging substrates like dichloropyrimidines.[13] Traditional ligands like PPh₃ may work but often require higher catalyst loading and harsher conditions.[11]
-
Base: A moderately strong base is needed. K₂CO₃ or K₃PO₄ are excellent choices.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are typically used.
Q3: What are the key parameters to optimize for a Buchwald-Hartwig amination?
A3: Similar to the Suzuki coupling, the ligand is paramount. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination, each influenced by the reaction components.[13]
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized ligand (e.g., BINAP for primary amines, or a Buchwald ligand like BrettPhos) is crucial.[9][13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[10]
-
Temperature: These reactions often require elevated temperatures (80-120 °C) to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition. Microwave irradiation can sometimes accelerate the reaction and improve yields.[14]
Q4: What common side reactions should I be aware of?
A4: Several side reactions can reduce your yield and complicate purification:
-
Hydrodehalogenation: Replacement of a chlorine atom with hydrogen. This can be promoted by moisture or impurities in the reaction.
-
Protodeborylation (Suzuki Coupling): The boronic acid reacts with a proton source (like water) and is destroyed before it can participate in the catalytic cycle. Using anhydrous solvents and an inert atmosphere can mitigate this.
-
Catalyst Decomposition: At high temperatures, the palladium catalyst can precipitate as inactive palladium black. The choice of a stabilizing ligand is the best defense against this.[8]
-
Homocoupling: Two molecules of the boronic acid (Suzuki) or two molecules of the aryl halide coupling together.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Q: My Suzuki coupling of 4,6-dichloro-5-fluoropyrimidine with an arylboronic acid is giving very low conversion, even after several hours. What are the likely causes and how can I fix it?
A: Low conversion is a common problem stemming from several potential sources. The following workflow can help you diagnose the issue.
}
Detailed Troubleshooting Steps:
| Problem Area | Potential Cause | Suggested Solution |
| Catalyst System | The Pd(0) active species is not forming or is decomposing. | Use a pre-catalyst or switch to a more robust ligand like SPhos or XPhos, which are designed to stabilize the active catalyst and promote oxidative addition of aryl chlorides.[13] Ensure the reaction is run under a strict inert atmosphere (Argon or Nitrogen). |
| Base Selection | The base may be too weak, too sterically hindered, or not soluble enough in the reaction medium. | Switch to a stronger or more soluble base. K₃PO₄ is often more effective than K₂CO₃ for challenging couplings. Cs₂CO₃ can also be effective but is more expensive.[8] |
| Starting Materials | The boronic acid may have degraded (protodeborylated) during storage or is impure. | Check the purity of your boronic acid. If it is old, consider converting it to a more stable boronate ester (e.g., pinacol ester) and using that instead. |
| Reaction Conditions | The temperature may be too low to overcome the activation energy for the C-Cl bond cleavage. | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave-assisted procedures can significantly shorten reaction times and improve yields for such couplings.[4][7] |
Issue 2: By-product Formation in Buchwald-Hartwig Amination
Q: I am attempting to couple a primary amine with 4,6-dichloro-5-fluoropyrimidine and I'm seeing multiple spots on my TLC plate, including a significant amount of what appears to be a hydrodehalogenated starting material.
A: By-product formation in C-N couplings often points to issues with the base, catalyst, or reaction environment.
1. Analyze the By-products:
-
Hydrodehalogenation: If you observe 4-chloro-5-fluoropyrimidine, your catalyst system may be promoting the reaction with trace water or other proton sources.
-
Solution: Ensure you are using anhydrous solvents and that your amine is dry. Using a highly active but selective ligand can sometimes favor the desired amination over this side reaction.
-
-
Double Amination: If you are targeting mono-substitution, the second chlorine atom may also be reacting.
-
Solution: Use a stoichiometric amount of the amine (e.g., 1.0-1.2 equivalents). Lowering the reaction temperature or time may also improve selectivity for the mono-aminated product.
-
2. Optimize the Base: The choice of base is critical in Buchwald-Hartwig aminations.[10]
-
If using NaOtBu, ensure it is fresh and from a sealed container, as it is highly hygroscopic.
-
For sensitive substrates, a weaker base like K₂CO₃ or Cs₂CO₃ might be necessary, although this often requires a more active catalyst system and higher temperatures.[14]
3. Re-evaluate the Ligand: The ligand controls the steric and electronic environment around the palladium center.
-
For primary amines, bidentate ligands like BINAP can be effective.[9]
-
For sterically hindered amines or challenging couplings, bulky monodentate Buchwald ligands are often superior.[13] Experimenting with a few different ligands (e.g., XPhos, RuPhos) can often solve selectivity issues.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the mono-arylation of 4,6-dichloro-5-fluoropyrimidine.
}
Reagents & Conditions:
-
Substrate: 4,6-dichloro-5-fluoropyrimidine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Palladium Precatalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
-
Temperature: 100 °C
Procedure:
-
To a dry Schlenk flask, add 4,6-dichloro-5-fluoropyrimidine, the arylboronic acid, and potassium phosphate.
-
Add the palladium precatalyst and the SPhos ligand.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography to yield the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the mono-amination of 4,6-dichloro-5-fluoropyrimidine.
Reagents & Conditions:
-
Substrate: 4,6-dichloro-5-fluoropyrimidine (1.0 equiv)
-
Amine: Primary or secondary amine (1.2 equiv)
-
Palladium Precatalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (Anhydrous)
-
Temperature: 100 °C
Procedure:
-
To a dry Schlenk flask, add the palladium acetate and XPhos ligand.
-
Seal the flask, and evacuate and backfill with argon.
-
Add anhydrous toluene, followed by the amine, and then the 4,6-dichloro-5-fluoropyrimidine.
-
Finally, add the sodium t-butoxide. Note: Adding the base last is often recommended.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- Benchchem. A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. BenchChem.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- PMC.
- MDPI.
- RSC Publishing.
- ACS Publications.
- PubMed.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- PubMed. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines.
- Benchchem. Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.
- Wikipedia.
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- ResearchGate.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes.
- RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- PMC - NIH.
- Chemistry LibreTexts.
- Chemistry LibreTexts. 17.
- Google Patents. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- PMC - NIH. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
- Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- PMC - NIH.
- YouTube.
- Benchchem. Optimizing reaction conditions for 5-Phenylpyrimidine-4,6-diol synthesis. BenchChem.
- PMC - PubMed Central. A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice.
- MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- CPIC®. CPIC® Guideline for Fluoropyrimidines and DPYD.
- Google Patents. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
- CymitQuimica. CAS 213265-83-9: 4,6-Dichloro-5-fluoropyrimidine.
- NIH.
- PMC - NIH. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience.
- NIH. ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines.
- Sigma-Aldrich. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9.
- ResearchGate. (PDF) A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 3. CAS 213265-83-9: 4,6-Dichloro-5-fluoropyrimidine [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Fluorinated Compounds
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with High-Performance Liquid Chromatography (HPLC) analysis of fluorinated compounds. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to achieve symmetric, reproducible peaks.
Understanding the Challenge: Why Do Fluorinated Compounds Tail?
Peak tailing in HPLC is characterized by an asymmetrical peak where the latter half is broader than the front.[1][2][3] This phenomenon is often indicative of undesirable secondary interactions between the analyte and the stationary phase, compromising resolution and the accuracy of quantification.[1][4]
Fluorinated compounds, despite their utility in pharmaceuticals and materials science, present a unique set of challenges in reversed-phase HPLC. The high electronegativity of fluorine can create strong dipoles within the molecule and enhance its interaction with residual silanol groups on the silica-based stationary phase. These interactions are a primary cause of peak tailing.[1][2][4][5]
The Culprit: Secondary Interactions with Silanol Groups
In an ideal reversed-phase separation, retention is governed by hydrophobic interactions. However, the silica backbone of most columns has residual silanol groups (Si-OH) that can lead to secondary retention mechanisms.[1][4][6]
-
For Basic Fluorinated Compounds : These compounds can become protonated and interact ionically with deprotonated, negatively charged silanol groups, leading to significant tailing.[1][4][5][7]
-
For Acidic Fluorinated Compounds : While less common, acidic fluorinated compounds can also interact with silanols, particularly if the mobile phase pH is not optimized.
The following diagram illustrates the interaction between a basic fluorinated analyte and residual silanol groups on the stationary phase, a common cause of peak tailing.
Caption: Interaction of a basic fluorinated analyte with the stationary phase.
Frequently Asked Questions (FAQs)
Q1: My fluorinated compound is showing significant peak tailing. What is the first thing I should check?
A1: The first and most critical parameter to evaluate is the mobile phase pH . The ionization state of both your analyte and the residual silanols on the column is highly dependent on pH.[8][9][10][11]
-
For Basic Analytes : Lowering the mobile phase pH (typically to pH 2.5-3.5) will protonate the silanol groups, minimizing their ionic interaction with your protonated basic analyte.[4][12][13]
-
For Acidic Analytes : A low pH will also suppress the ionization of acidic analytes, leading to better retention and peak shape.[14]
Actionable Step: Prepare a mobile phase with a buffer at a pH of 2.5 and re-run your sample. If the tailing is significantly reduced, pH was a major contributing factor.
Q2: I've adjusted the pH, but the peak tailing persists. What's my next step?
A2: If pH adjustment alone is insufficient, consider the following:
-
Column Choice : Not all C18 columns are created equal. The type of silica and the endcapping process play a crucial role.
-
Endcapping : This is a chemical process that covers many of the residual silanol groups with a less reactive group, such as a trimethylsilyl (TMS) group.[6][15][16][17][18][19][20] Using a column that is "endcapped" can significantly reduce tailing for polar and basic compounds.[3]
-
Silica Type : Modern columns often use high-purity, Type B silica, which has fewer metal impurities and less acidic silanols, resulting in better peak shapes for basic compounds.[1][12][21]
-
-
Mobile Phase Additives : Sometimes, a "tail-suppressing" additive is necessary.
-
Competing Base : For basic analytes, adding a small concentration (e.g., 5-10 mM) of a competing base like triethylamine (TEA) to the mobile phase can help.[12] The TEA will interact with the active silanol sites, effectively shielding them from your analyte.[12] However, be aware that additives like TEA can shorten column lifetime.[12]
-
Actionable Step: If you are not already, switch to a high-purity, endcapped C18 column. If tailing is still an issue, consider adding a low concentration of a competing base to your mobile phase.
Q3: Could my sample solvent be the cause of the peak tailing?
A3: Absolutely. The composition of your sample solvent relative to the mobile phase can have a significant impact on peak shape.[22][23][24][25][26]
-
Solvent Strength Mismatch : If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting.[22][24][25] The analyte molecules essentially get a "head start" as they are carried through the column by the strong solvent plug.
Actionable Step: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve your compound.
Q4: Does column temperature affect peak tailing?
A4: Yes, temperature can influence peak shape, although it's often a secondary factor for tailing.[27][28][29][30]
-
Improved Kinetics : Increasing the column temperature can improve mass transfer kinetics, leading to sharper, more efficient peaks.[27][28]
-
Viscosity Reduction : Higher temperatures decrease the viscosity of the mobile phase, which can also contribute to sharper peaks.[27][29]
However, be aware that changes in temperature can also alter the selectivity of your separation.[30]
Actionable Step: If you are running at ambient temperature, try setting the column thermostat to 35-40°C to see if peak shape improves.
Troubleshooting Workflow
When faced with peak tailing for a fluorinated compound, a systematic approach is key. The following workflow provides a logical sequence of steps to identify and resolve the issue.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. acdlabs.com [acdlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. LC Technical Tip [discover.phenomenex.com]
- 7. support.waters.com [support.waters.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. acdlabs.com [acdlabs.com]
- 10. moravek.com [moravek.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. chromtech.com [chromtech.com]
- 16. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 17. End-capping | Separation Science [sepscience.com]
- 18. m.youtube.com [m.youtube.com]
- 19. support.waters.com [support.waters.com]
- 20. shodexhplc.com [shodexhplc.com]
- 21. youtube.com [youtube.com]
- 22. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. lcms.cz [lcms.cz]
- 25. youtube.com [youtube.com]
- 26. elementlabsolutions.com [elementlabsolutions.com]
- 27. How does increasing column temperature affect LC methods? [sciex.com]
- 28. chromtech.com [chromtech.com]
- 29. researchgate.net [researchgate.net]
- 30. documents.thermofisher.com [documents.thermofisher.com]
Reducing reaction time for 5-Fluoropyrimidine-4,6-diol synthesis
Technical Support Center: 5-Fluoropyrimidine-4,6-diol Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this crucial intermediate. This guide provides in-depth, field-proven insights to reduce reaction times and improve overall yield and purity.
The synthesis of this compound, a key building block for various pharmaceuticals and agrochemicals, is typically achieved via a cyclocondensation reaction.[1] While the fundamental reaction is well-established, achieving rapid and efficient conversion can be challenging. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may encounter in the lab.
Troubleshooting Guide: Why is My Reaction So Slow?
This section addresses the most common issue encountered during the synthesis: slow or stalled reactions. By systematically diagnosing the potential causes, you can significantly reduce your reaction times.
Q1: My cyclocondensation reaction to form this compound is taking over 24 hours with low conversion. What are the primary factors I should investigate?
A slow reaction rate is a frequent problem in organic synthesis, often stemming from suboptimal reaction conditions.[2] For pyrimidine synthesis, several factors could be at play. We will address them systematically.
Workflow for Diagnosing Slow Reaction Rates:
Here is a logical workflow to pinpoint the root cause of a slow reaction.
Caption: Troubleshooting workflow for slow this compound synthesis.
Q2: How does the choice of base impact the reaction rate, and what are my options?
The base is critical for deprotonating one of the reactants, initiating the cyclization. An inappropriate base or concentration is a common cause of slow reactions.
Causality: The base must be strong enough to deprotonate the active methylene compound (e.g., a fluorinated malonic ester derivative) without causing significant side reactions like hydrolysis of the ester or promoting self-condensation.[1]
Troubleshooting Steps:
-
Base Strength: For the condensation of a malonic ester with formamidine, a common base is sodium ethoxide or sodium methoxide in the corresponding alcohol solvent.[1][3] Ensure your base is not old or degraded, which can lead to lower effective concentration.
-
Stoichiometry: Use at least a stoichiometric amount of base relative to the ester. An excess may be required to drive the reaction to completion, but a large excess can promote side reactions.[4]
-
Alternative Bases: If you suspect your base is the issue, consider preparing it fresh. For example, sodium ethoxide can be prepared by carefully adding sodium metal to anhydrous ethanol.
Protocol: Preparation of Fresh Sodium Ethoxide Solution (0.5 M in Ethanol)
-
Under an inert atmosphere (Nitrogen or Argon), add 100 mL of anhydrous ethanol (200 proof) to a dry, three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Carefully add small, freshly cut pieces of sodium metal (1.15 g, 50 mmol) to the ethanol. The reaction is exothermic and will produce hydrogen gas.
-
Stir the mixture until all the sodium has dissolved.
-
The resulting solution is approximately 0.5 M sodium ethoxide. Use it immediately for the best results.
Q3: My reaction is still slow even after optimizing the base. Could the solvent be the problem?
Absolutely. The solvent system plays a pivotal role in reaction kinetics by influencing reactant solubility and stabilizing transition states.[5]
Causality: Polar protic solvents like ethanol or methanol are often used because they effectively solvate the ionic intermediates and reactants, such as the sodium alkoxide base and the enolate formed.[5][6] A less polar solvent may not adequately dissolve the reactants, leading to a sluggish heterogeneous mixture.
Troubleshooting Steps & Data Comparison:
-
Anhydrous Conditions: Ensure your solvent is strictly anhydrous. Water can hydrolyze the ester starting material and consume the base, effectively halting the reaction.[4]
-
Solvent Polarity: If using a less polar solvent, consider switching to a more polar one. The table below compares typical solvents used in similar pyrimidine syntheses.
| Solvent | Type | Dielectric Constant (ε) | Typical Reaction Time | Notes |
| Ethanol | Polar Protic | 24.5 | 4-12 hours | Good solubility for reactants and base. Often the solvent of choice.[4] |
| Methanol | Polar Protic | 32.7 | 3-10 hours | Higher polarity may slightly increase rate compared to ethanol.[6] |
| DMF | Polar Aprotic | 36.7 | 6-18 hours | Useful for substrates with low alcohol solubility, but may require higher temperatures.[6] |
| THF | Aprotic | 7.6 | > 24 hours | Generally too non-polar for this reaction unless specific solubilizing agents are used. |
Reaction times are estimates and vary based on specific substrates and conditions.
Q4: I've optimized the base and solvent, but the reaction only proceeds when heated to high reflux, and I'm seeing byproduct formation. How can I accelerate the reaction under milder conditions?
Elevated temperatures increase reaction rates but can also lead to thermal degradation or unwanted side reactions.[7][8] If high heat is causing issues, consider using a catalyst to lower the activation energy.
Causality: Catalysts can provide an alternative, lower-energy reaction pathway. For heterocyclic synthesis, phase-transfer catalysts (PTCs) are particularly effective at accelerating reactions between components in different phases (e.g., a solid base and a liquid organic phase).[9][10][11]
Troubleshooting Steps:
-
Introduce a Phase-Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of the anionic nucleophile into the organic phase, increasing the effective concentration and accelerating the reaction rate even at lower temperatures.[9][12]
-
Catalyst Loading: Typically, a catalytic amount (1-10 mol%) of the PTC is sufficient.
Experimental Protocol: PTC-Enhanced Synthesis
-
To your reaction flask containing the starting materials and solvent (e.g., ethanol), add the base as previously optimized.
-
Add tetrabutylammonium bromide (TBAB) (5 mol%).
-
Stir the reaction at a moderately elevated temperature (e.g., 50-60 °C) and monitor by TLC.
-
Compare the reaction time to a non-catalyzed reaction running in parallel. You should observe a significant rate enhancement.[13]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
The optimal temperature is a balance between reaction rate and stability. Generally, starting the reaction at room temperature and gradually increasing the temperature to a gentle reflux (e.g., 60-80°C for ethanol) is a good strategy.[8] Monitor the reaction by TLC; if the reaction stalls, a moderate increase in temperature can be beneficial.[4] However, excessively high temperatures can lead to the formation of N-acylurea byproducts or other impurities.[4][14]
Q2: How can I effectively monitor the reaction progress to determine the endpoint?
Thin Layer Chromatography (TLC) is the most common and effective method.[4]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., starting with 30:70 and adjusting as needed) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, being an aromatic heterocycle, should be UV-active.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The reaction is complete when the starting material spot has been completely consumed.
Q3: Are there any specific catalysts recommended for pyrimidine synthesis?
Beyond phase-transfer catalysts, certain Lewis or Brønsted acids can catalyze specific steps, although they are more common in subsequent modifications of the pyrimidine ring. For the initial cyclocondensation, the base itself is the primary promoter. However, in some variations of pyrimidine synthesis, catalysts like ZnO have been used to improve efficiency in three-component reactions.[15] For the standard synthesis of the diol, focusing on the base, solvent, and temperature is the most direct path to optimization.
Q4: Can the order of reagent addition affect the reaction time and yield?
Yes, the order of addition can be important. A recommended procedure is to first mix the active methylene compound (e.g., diethyl 2-fluoro-malonate) and the amidine source in the solvent. Then, add the base solution dropwise to the stirred mixture.[4] This allows the base to act on the substrate immediately, minimizing potential side reactions that could occur if the base and one of the coupling partners were premixed for an extended period.
References
- Dabholkar, V. V. Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. Organic Chemistry: An Indian Journal. [Link]
- Bunev, A. S., et al. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Molecules. [Link]
- CN102070536A - Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound.
- Quora. Why is the rate of reaction of organic compounds slow?. [Link]
- El-Mekabaty, A. ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques.
- Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA
- LibreTexts, Chemistry. 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH. [Link]
- A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. [Link]
- Phase Transfer C
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
- US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.
- Wolfenden, R., & Snider, M. J. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. PNAS. [Link]
- Effect of temperature on the synthesis of...
- CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.
- ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines. NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase-transfer catalysis: A general green tactic in heterocyclic synthesis | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regioselectivity of Reactions with 5-Fluoropyrimidine-4,6-diol
Introduction
Welcome to the technical support center for 5-Fluoropyrimidine-4,6-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile fluorinated pyrimidine derivative.[1] this compound is a key building block in the synthesis of a wide range of biologically active compounds, particularly in the development of novel pharmaceuticals.[2][3] However, controlling the regioselectivity of its reactions can be a significant challenge, often leading to mixtures of isomers that are difficult to separate and reduce overall yield.
This document provides a comprehensive resource to understand and overcome these challenges. We will delve into the fundamental principles governing the reactivity of this compound, offer practical troubleshooting advice in a question-and-answer format, and provide detailed experimental protocols to enhance regioselectivity in your reactions.
Understanding the Reactivity of this compound
This compound exists in tautomeric forms, primarily the diol and keto-enol forms. This tautomerism, coupled with the electronic effects of the fluorine atom and the pyrimidine ring nitrogens, dictates its reactivity and the regiochemical outcome of its reactions. The C5 position is electron-deficient due to the influence of the adjacent nitrogen atoms and the fluorine atom, making it susceptible to nucleophilic attack.[4] Conversely, the hydroxyl groups at C4 and C6 are the primary sites for electrophilic attack and substitution reactions. The key to enhancing regioselectivity lies in understanding and manipulating the factors that favor reaction at one position over the others.
Factors Influencing Regioselectivity
Several key factors can be modulated to control the regioselectivity of reactions involving this compound:
| Factor | Influence on Regioselectivity |
| Solvent | The polarity and hydrogen-bonding capability of the solvent can influence the tautomeric equilibrium and the solvation of reactants and transition states.[5][6] |
| Base/Catalyst | The choice and stoichiometry of the base or catalyst can selectively activate one reactive site over another.[5] |
| Temperature | Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[7][8] |
| Protecting Groups | Strategic use of protecting groups can block certain reactive sites, directing the reaction to the desired position. |
| Nature of the Electrophile/Nucleophile | The steric and electronic properties of the reacting partner play a crucial role in determining the site of attack.[5] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Q1: I am getting a mixture of N-alkylated and O-alkylated products during my alkylation reaction. How can I favor O-alkylation?
A1: The formation of both N- and O-alkylated products is a common issue arising from the ambident nucleophilic character of the pyrimidine ring. To favor O-alkylation, consider the following strategies:
-
Choice of Base and Solvent: Using a non-nucleophilic, sterically hindered base in a polar aprotic solvent like DMF or acetonitrile can favor O-alkylation. The base will deprotonate the hydroxyl groups, and the aprotic solvent will not solvate the resulting alkoxide as strongly as a protic solvent, making it more reactive.
-
Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled O-alkylation product.
-
Nature of the Alkylating Agent: Harder alkylating agents, such as alkyl sulfates, tend to react preferentially at the harder oxygen atom, whereas softer alkylating agents like alkyl iodides may favor reaction at the softer nitrogen atom.
Q2: My electrophilic substitution reaction (e.g., nitration, halogenation) is resulting in a mixture of isomers. How can I improve the regioselectivity for the C5 position?
A2: While the C5 position is generally the most electron-rich carbon and thus the most susceptible to electrophilic attack, achieving high regioselectivity can be challenging.[4] Here's how you can enhance it:
-
Activating Groups: The presence of the hydroxyl groups at C4 and C6 strongly activates the C5 position towards electrophilic substitution. Ensure your reaction conditions are mild enough to prevent side reactions at other positions.
-
Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the electrophile. Running the reaction at a lower temperature and adding the electrophile slowly can minimize the formation of undesired isomers.
-
Protecting Groups: If side reactions persist, consider protecting the hydroxyl groups. This will deactivate the ring towards electrophilic attack and can allow for more controlled substitution at a different position if desired, followed by deprotection.
Q3: I am attempting a nucleophilic aromatic substitution (SNAr) on a derivative of this compound (e.g., 4,6-dichloro-5-fluoropyrimidine), but I am observing a lack of regioselectivity between the C4 and C6 positions. What can I do?
A3: In SNAr reactions on 4,6-dihalopyrimidines, the C4 and C6 positions are electronically similar, often leading to poor regioselectivity.[9] To address this:
-
Steric Hindrance: Introduce a sterically bulky substituent at a position adjacent to either C4 or C6. This will sterically hinder the attack of the nucleophile at that position, favoring substitution at the less hindered site.
-
Electronic Effects: The introduction of an electron-withdrawing group at the C2 position can further activate the C4 and C6 positions, but may not significantly differentiate them. Conversely, an electron-donating group at C2 could potentially influence the relative reactivity of the C4 and C6 positions.
-
Nature of the Nucleophile: The regioselectivity can be highly dependent on the nucleophile used.[9] Experimenting with different nucleophiles (e.g., primary vs. secondary amines, different alkoxides) may reveal a preference for one position over the other. Quantum mechanics calculations can also be a predictive tool in these cases.[10]
Experimental Protocols
Protocol 1: Regioselective O-Alkylation of this compound
This protocol aims to maximize the yield of the O-alkylated product by using a suitable base and solvent system.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and anhydrous K₂CO₃ (2.2 eq) in anhydrous DMF, add the alkyl halide (2.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
Protocol 2: Regioselective Synthesis of 4,6-Dichloro-5-fluoropyrimidine
This protocol describes the conversion of this compound to the corresponding dichloro derivative, a key intermediate for SNAr reactions.[11]
Materials:
-
This compound[12]
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flask containing this compound (1.0 eq), slowly add phosphorus oxychloride (3.0 eq) at room temperature to form a slurry.[11]
-
Slowly add N,N-dimethylaniline (0.3 eq) to the slurry. An exothermic reaction will occur.[11]
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.[11]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain 4,6-dichloro-5-fluoropyrimidine.[13][14][15]
Visualization of Factors Influencing Regioselectivity
The following diagram illustrates the key experimental variables that can be adjusted to control the regiochemical outcome of reactions with this compound.
Caption: Factors influencing the regioselectivity of reactions involving this compound.
References
- BenchChem. Overcoming poor regioselectivity in the amination of dichloropyrimidines.
- QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- ResearchGate. Established strategies for controlling regioselectivity in C−H activation of pyridine.
- BenchChem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- PubMed. Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells.
- BenchChem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- PMC - NIH. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
- YouTube. What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry.
- PubMed. Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil.
- Wikipedia. Pyrimidine.
- ResearchGate. Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
- Organic Chemistry Portal. Pyrimidine synthesis.
- ResearchGate. Protecting Group‐Controlled Regioselective Synthesis for Unsymmetrical 3,5‐Disubstituted Pyridones.
- PMC - PubMed Central. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs.
- YouTube. Pyrimidines, Purines and Azepines – synthesis, reactions and applications.
- Santa Cruz Biotechnology. 5-Fluoro-pyrimidine-4,6-diol.
- ChemicalBook. 213265-83-9(4,6-Dichloro-5-fluoropyrimidine) Product Description.
- Chemsrc. 4,6-Dichloro-5-fluoropyrimidine | CAS#:213265-83-9.
- Oncohema Key. 5-Fluoropyrimidines.
- ResearchGate. Regioselectivity under different reaction conditions.
- PubMed. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
- MDPI. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives.
- Semantic Scholar. Synthesis and bioevaluation of 5-fluorouracil derivatives.
- Creative Proteomics Blog. Pyrimidine Metabolism Pathways Synthesis and Degradation.
- MDPI. Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH 2 CHCO.
- PubChem. 4,6-Dichloro-5-fluoropyrimidine.
- UW Pressbooks. Purine, Pyrimidine Metabolism, Disorders – biochemistry.
- MSD Manual Professional Edition. Pyrimidine Metabolism Disorders.
- ChemicalBook. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9.
- Benchchem. This compound | Research Chemical.
- PubMed. On the origin of the regioselectivity in glycosylation reactions of 1,2-diols.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluoropyrimidines | Oncohema Key [oncohemakey.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 [chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. 213265-83-9 CAS MSDS (4,6-Dichloro-5-fluoropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. 4,6-Dichloro-5-fluoropyrimidine | CAS#:213265-83-9 | Chemsrc [chemsrc.com]
- 15. 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Structural Validation of 5-Fluoropyrimidine-4,6-diol using ¹H and ¹³C-NMR Spectroscopy
This guide provides an in-depth analysis and experimental framework for the structural validation of 5-Fluoropyrimidine-4,6-diol, a key heterocyclic building block in medicinal chemistry. We will delve into the nuances of its nuclear magnetic resonance (NMR) spectra, focusing on the causality behind experimental observations and establishing a self-validating system for its structural confirmation. The principles discussed are grounded in established spectroscopic theory and data from analogous fluorinated pyrimidines.
The Structural Question: Tautomerism in this compound
Before any spectral analysis, it is critical to recognize that this compound is not a static entity. Like its parent compound, uracil, it exists in a dynamic equilibrium between several tautomeric forms. The principal equilibrium is the keto-enol tautomerism, where protons migrate between the oxygen and nitrogen atoms of the pyrimidine ring.[1][2] The predominant form in solution, particularly in polar aprotic solvents like DMSO-d₆, is the diketo form (5-Fluorouracil), which is generally the most stable.[2]
Understanding this equilibrium is paramount, as the resulting NMR spectrum will represent the most stable tautomer or a time-averaged composite if the interconversion is rapid on the NMR timescale.[3] For our analysis, we will predict the spectrum for the most stable 5-fluoro-1,3-dihydropyrimidine-4,6-dione tautomer.
Caption: Tautomeric equilibrium of this compound.
¹H-NMR Spectroscopy: Pinpointing the Protons
The ¹H-NMR spectrum provides the initial, high-sensitivity fingerprint of the molecule. For the expected dione tautomer, we anticipate two primary signals. The power of NMR lies not just in observing signals, but in interpreting their position (chemical shift), intensity (integration), and fine structure (multiplicity).[4]
| Assignment | Predicted δ (ppm) in DMSO-d₆ | Multiplicity | Integration | Rationale & Key Insights |
| N1-H, N3-H | 11.0 - 12.0 | Broad Singlet (br s) | 2H | The two N-H protons are in an amide-like environment, making them acidic. This acidity, combined with potential hydrogen bonding and exchange with residual water in the solvent, leads to a significant downfield shift and signal broadening. Their observation confirms the presence of the dione tautomer. |
| C2-H | 8.0 - 8.5 | Doublet (d) | 1H | This proton is attached to an sp² carbon situated between two electronegative nitrogen atoms, causing it to be deshielded and appear in the aromatic region. Critically, it will be split into a doublet by the fluorine atom at C5 through a four-bond coupling (⁴JH-F), a definitive piece of evidence for the overall structure. |
Comparison with an Alternative: In the absence of fluorine (e.g., in uracil), the C5-H proton would appear, and the C2-H signal would be a singlet. The presence of a doublet for C2-H and the absence of a C5-H signal is a primary validation point for fluorine substitution at the 5-position.
¹³C-NMR Spectroscopy: The Carbon Skeleton and the Fluorine Effect
While ¹H-NMR maps the proton environment, ¹³C-NMR reveals the carbon backbone. Given the low natural abundance of the ¹³C isotope, this experiment is less sensitive but provides invaluable, unambiguous data, especially in fluorinated compounds. The key diagnostic feature is the carbon-fluorine (C-F) coupling, which is observable over one, two, and sometimes three bonds.[5][6]
| Assignment | Predicted δ (ppm) in DMSO-d₆ | Multiplicity (¹³C{¹H}) | Expected JC-F (Hz) | Rationale & Key Insights |
| C4, C6 | 150 - 165 | Doublet (d) | ²JC-F ≈ 15-25 Hz | These carbons are in a carbonyl environment, hence their downfield chemical shift. Their appearance as doublets is crucial; it confirms they are two bonds away from the fluorine atom, validating the "4,6-dione" and "5-fluoro" assignments simultaneously. |
| C5 | 135 - 145 | Doublet (d) | ¹JC-F ≈ 220-250 Hz | The carbon directly bonded to fluorine experiences a strong deshielding effect. More importantly, it exhibits a very large one-bond C-F coupling constant. This large doublet is the most unequivocal piece of evidence for the C-F bond in the molecule. |
| C2 | 145 - 155 | Singlet or small doublet | ³JC-F ≈ 2-5 Hz | This carbon is also significantly downfield due to the adjacent nitrogen atoms. A small three-bond coupling to fluorine might be observable, but it can sometimes be unresolved. Its chemical shift is consistent with its position in the heterocyclic ring. |
Self-Validating System: The ¹³C-NMR data provides a robust, self-validating system. The observation of a large ¹JC-F coupling confirms the C-F bond, while the two distinct ²JC-F couplings on the carbonyl carbons confirm their proximity to the fluorinated carbon, leaving no ambiguity in the assignment of the core structure.
Experimental Protocol: Acquiring High-Fidelity Data
Methodical execution is key to obtaining high-quality, interpretable NMR data.
A. Sample Preparation
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). Its high polarity effectively dissolves the compound, and its ability to participate in hydrogen bonding slows down the N-H proton exchange, making them more readily observable compared to solvents like D₂O or CD₃OD.[7]
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small cotton or glass wool plug in a pipette if any particulates are visible.
B. NMR Spectrometer Setup & Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Tuning: Ensure the probe is properly tuned to the ¹H and ¹³C frequencies.
¹H-NMR Acquisition:
-
Temperature: Set the experiment to run at a constant temperature, typically 25 °C (298 K).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Program: Use a standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm (centered around 6-7 ppm).
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 5 seconds to allow for full relaxation of protons, ensuring accurate integration.
-
¹³C-NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse-and-acquire experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm (centered around 110 ppm).
-
Number of Scans: 1024-4096 scans are typically required due to the low sensitivity of ¹³C.
-
Relaxation Delay (d1): 2 seconds is generally sufficient for protonated carbons, but a longer delay may be needed for quaternary carbons if present.
-
Caption: Workflow for NMR-based structural validation.
Conclusion
The structural validation of this compound is a clear-cut process when approached with a foundational understanding of its tautomeric nature and the powerful diagnostic features within its NMR spectra. The ¹H-NMR confirms the proton count and environment, with the key C2-H to F coupling. The ¹³C-NMR provides the definitive proof, where the large, one-bond C-F coupling and the smaller, two-bond couplings to the carbonyl carbons create an unassailable, self-consistent dataset. By following the detailed experimental protocol, researchers can confidently and unequivocally confirm the molecular structure of this important fluorinated pyrimidine.
References
- ResearchGate. (n.d.). 1H-NMR and 13C-NMR spectra of 5-FA.
- Höbartner, C., & Kreutz, C. (2006). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 34(15), 4169–4177. [Link]
- ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound.
- ResearchGate. (n.d.). Figure S14. 1H NMR spectrum of the 2-amino-6-(2-furyl)-.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Sheng, J., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3459. [Link]
- Chemsrc. (2025). 4,6-Dichloro-5-fluoropyrimidine | CAS#:213265-83-9.
- Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
- Puni, R., & Gaponenko, V. (2014). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of Magnetic Resonance, 247, 49-57. [Link]
- National Center for Biotechnology Information. (n.d.). 5-Fluoropyrimidine. PubChem Compound Database.
- Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]
- Santa Cruz Biotechnology. (n.d.). 5-Fluoro-pyrimidine-4,6-diol.
- ChemicalBook. (n.d.). 4,6-Dichloro-5-fluoropyrimidine synthesis.
- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
- National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-5-fluoropyrimidine. PubChem Compound Database.
- Claramunt, R. M., et al. (2006). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 11(5), 331-340. [Link]
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.
- Fisher Scientific. (n.d.). 4,6-Dichloro-5-fluoropyrimidine, 98%.
- De Clercq, E., et al. (2007). Novel C-6 fluorinated acyclic side chain pyrimidine derivatives: synthesis, (1)H and (13)C NMR conformational studies, and antiviral and cytostatic evaluations. Journal of Medicinal Chemistry, 50(13), 3037-45.
- Thermo Fisher Scientific. (n.d.). 4,6-Dichloro-5-fluoropyrimidine, 98% 5 g.
- Sigma-Aldrich. (n.d.). 4,6-Dichloro-5-fluoropyrimidine.
- Khan, I., et al. (2023). Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. Molecules, 28(14), 5406. [Link]
- JEOL USA Inc. (n.d.). Application of HFX NMR to Facilitate the Complete Assignment of the Anti-fungal Agent Voriconazole.
- Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- Guda, M. R., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 26(11), 3326. [Link]
- Nguyen, T. H. T., et al. (2022). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Science and Technology.
- BenchChem. (2025). Tautomeric Landscape of 5,6-Dichloropyrimidine-2,4-diol: A Technical Guide.
- Brovarets, V. S., et al. (2020).
- Elguero, J., et al. (2022). Determination of the tautomerism of albendazole desmotropes using solution and solid state NMR together with DFT theoretical. UNED.
- O'Hagan, S., & Te-Fang, L. (2020). Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation. Journal of Chemical Information and Modeling, 60(9), 4388-4397. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jst-ud.vn [jst-ud.vn]
- 4. researchgate.net [researchgate.net]
- 5. biophysics.org [biophysics.org]
- 6. Novel C-6 fluorinated acyclic side chain pyrimidine derivatives: synthesis, (1)H and (13)C NMR conformational studies, and antiviral and cytostatic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to LC-MS Confirmation of 5-Fluoropyrimidine-4,6-diol Synthesis
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the definitive confirmation of 5-Fluoropyrimidine-4,6-diol synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the rationale behind analytical choices, ensuring robust, reliable, and self-validating results.
Introduction: The Critical Role of this compound
This compound is a key heterocyclic intermediate in medicinal chemistry. Its significance lies primarily in its role as a precursor for the synthesis of advanced pharmaceutical compounds, including potent Kynurenine-3-monooxygenase (KMO) inhibitors, which are targets in neurodegenerative and inflammatory diseases.[1] Given its function as a critical building block, the absolute confirmation of its structure and purity following synthesis is paramount. Any ambiguity can lead to failed downstream reactions, compromised biological data, and significant delays in drug development pipelines.
While techniques like NMR are invaluable for primary structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) offers unparalleled sensitivity and specificity for confirming the target molecule's mass, assessing purity, and identifying trace-level impurities. This guide compares two primary LC-MS approaches—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing the experimental data and scientific reasoning to select the optimal method for your laboratory's needs.
Part I: Synthesis of this compound
A common and effective route to synthesize this compound involves the condensation of diethyl 2-fluoromalonate with a formamidine salt in the presence of a strong base like sodium ethoxide.[1] This reaction builds the core pyrimidine ring structure.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures.[1]
-
Prepare Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.38 g, 60 mmol) in anhydrous ethanol (40 mL) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add Formamidine: To the stirred sodium ethoxide solution, add formamidine acetate (2.06 g, 20 mmol). Heat the mixture to reflux.
-
Initiate Condensation: Add diethyl 2-fluoromalonate (3.20 g, 18 mmol) dropwise to the refluxing mixture over a period of 20 minutes.
-
Reaction: Maintain the mixture at reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After cooling to room temperature, remove the ethanol by distillation under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: Dissolve the resulting residue in water (approx. 20 mL) and acidify with concentrated hydrochloric acid until the pH is less than 2. A solid precipitate should form.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold water, followed by ethanol and diethyl ether to remove any remaining impurities.
-
Drying: Dry the final product under vacuum to yield 5-fluoro-4,6-dihydroxypyrimidine.
Part II: Comparative LC-MS Methodologies
The choice of chromatographic method is critical for retaining and resolving a polar analyte like this compound. We compare two powerful, yet fundamentally different, approaches.
LC-MS Analytical Workflow Diagram
Caption: General workflow for the LC-MS analysis of a synthesized chemical entity.
Method A: Reversed-Phase (RP) LC-MS
Reversed-phase chromatography separates molecules based on their hydrophobicity. While this compound is polar, modern polar-endcapped C18 columns can provide adequate retention, especially when run with highly aqueous mobile phases.
Scientific Rationale:
-
Column Choice (C18): The universal workhorse of LC. A C18 column provides a hydrophobic stationary phase. For polar analytes, using a column that is stable in high aqueous conditions (e.g., >95% water) is crucial to prevent phase collapse.
-
Mobile Phase Additive (Formic Acid): The addition of 0.1% formic acid serves a dual purpose. It standardizes the pH of the mobile phase to ensure consistent analyte retention and peak shape. Critically, it also provides a source of protons (H+) that facilitates efficient ionization in the ESI source, promoting the formation of the protonated molecule [M+H]+ for detection.[2]
Detailed Protocol: RP-LC-MS
| Parameter | Setting |
|---|---|
| LC System | Agilent or Shimadzu HPLC/UPLC System[2] |
| Column | Waters Cortecs T3 or equivalent (2.1 x 100 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C[2] |
| Gradient | 2% B for 1 min, ramp to 95% B over 7 min, hold 2 min, return to 2% B |
| MS System | Thermo Q Exactive or similar High-Resolution Mass Spectrometer |
| Ionization Mode | ESI Positive & Negative (switching) |
| Spray Voltage | +3.5 kV / -3.0 kV |
| Capillary Temp. | 320 °C |
| Scan Range | m/z 50-750 |
| MS/MS | Data-dependent acquisition (Top 3 ions), Collision Energy: 20, 30, 40 (stepped) |
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS
HILIC is an alternative chromatographic mode specifically designed for the retention and separation of highly polar and hydrophilic compounds that are poorly retained by reversed-phase.
Scientific Rationale:
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of organic solvent. A water-enriched layer forms on the surface of the stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase. This results in strong retention of polar compounds.
-
Advantage for this Analyte: For this compound, which has multiple polar functional groups (-OH, -F, ring nitrogens), HILIC can provide significantly more retention than RP-LC. This moves the analyte away from the solvent front, reducing matrix effects and improving quantification. It is a well-established technique for analyzing polar metabolites like purines and pyrimidines.[4][5]
Detailed Protocol: HILIC-LC-MS
| Parameter | Setting |
|---|---|
| LC System | UPLC/UHPLC System |
| Column | Waters Acquity BEH Amide or equivalent (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate, 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 45 °C |
| Gradient | 95% B for 0.5 min, ramp to 40% B over 8 min, hold 2 min, return to 95% B |
| MS System | Same as Method A |
| Ionization Mode | ESI Positive & Negative (switching) |
| Spray Voltage | +3.5 kV / -3.0 kV |
| Capillary Temp. | 320 °C |
| Scan Range | m/z 50-750 |
| MS/MS | Data-dependent acquisition (Top 3 ions), Collision Energy: 20, 30, 40 (stepped) |
Part III: Expected Data and Performance Comparison
The molecular formula for this compound is C₄H₃FN₂O₂ with a monoisotopic mass of 130.0182.[6]
Table 1: Expected Mass Spectrometry Data
| Ion Adduct | Ionization Mode | Calculated m/z |
|---|---|---|
| [M+H]⁺ | ESI Positive | 131.0255 |
| [M-H]⁻ | ESI Negative | 129.0110 |
| [M+Na]⁺ | ESI Positive | 153.0075 |
Note: High-resolution mass spectrometry should detect these masses with <5 ppm error.
Table 2: Hypothetical Performance Comparison
| Metric | Method A (Reversed-Phase) | Method B (HILIC) | Rationale / Comments |
|---|---|---|---|
| Retention Time (RT) | ~1.2 min | ~4.5 min | HILIC provides significantly more retention, moving the peak away from the void volume and potential interferences. |
| Peak Shape | Good (Symmetry >0.9) | Excellent (Symmetry >0.95) | HILIC often yields sharper, more symmetric peaks for highly polar analytes. |
| Sensitivity (S/N) | High | Very High | The higher organic content in the HILIC mobile phase can lead to more efficient desolvation and ionization in the ESI source, boosting signal. |
| Robustness | High | Moderate | RP methods are generally considered more robust and less susceptible to small variations in mobile phase composition. HILIC requires careful equilibration. |
Part IV: Conclusion and Recommendations
Both Reversed-Phase and HILIC LC-MS methods are capable of confirming the synthesis of this compound. The choice between them should be guided by the specific analytical goal.
-
For Routine Confirmation and Purity Screening: Reversed-Phase LC-MS (Method A) is often sufficient. It is a robust, well-understood technique available in nearly every analytical lab. While retention may be early, it is adequate for mass confirmation and calculating percent purity for the main peak.
-
For Trace Impurity Profiling and Metabolomic Applications: HILIC-LC-MS (Method B) is the superior choice. Its enhanced retention provides better separation of the main product from polar starting materials or side-products, which would otherwise co-elute near the solvent front in an RP system. The increased sensitivity is also a significant advantage for detecting low-level impurities.
Ultimately, for laboratories engaged in rigorous drug development, validating both methods can provide a comprehensive and orthogonal approach to product characterization, ensuring the highest level of confidence in the synthesized material before it proceeds to downstream applications.
References
- Salou, M., et al. (2020). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic Drug Monitoring, 42(4), 540-547.
- Derissen, N. M., et al. (2016). Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. Analytical and Bioanalytical Chemistry, 408(18), 5037-5048.
- Cremonesi, A., et al. (2020). Optimized MS/MS settings of pyrimidines and related metabolites. Clinica Chimica Acta, 502, 183-190.
- Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 941, 42-48.
- Gerokonstantis, D. T., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.
- Monostori, P., et al. (2021). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Orvosi Hetilap, 162(4), 136-144.
- Google Patents. (2001). US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.
- Zhang, R., et al. (2010). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Journal of Hazardous Materials, 173(1-3), 564-569.
- Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
- National Center for Biotechnology Information. (n.d.). 5-Fluoropyrimidine. PubChem Compound Summary for CID 69605.
- Environmental Science & Technology. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-5-fluoropyrimidine. PubChem Compound Summary for CID 11286675.
- Dolegowska, B., et al. (2013). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy. Postepy Higieny I Medycyny Doswiadczalnej, 67, 983-989.
- Journal of Medicinal Chemistry. (1984). Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil.
- LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- Molecules. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
- Molecules. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
Sources
- 1. This compound | 106615-61-6 [chemicalbook.com]
- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
A Comparative Guide to Pyrimidine De Novo Synthesis Inhibitors for Drug Discovery Professionals
Abstract
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. This reliance makes the pathway a compelling target for therapeutic intervention in oncology, immunology, and virology. This guide provides an in-depth comparative analysis of key inhibitors targeting this pathway, with a primary focus on Dihydroorotate Dehydrogenase (DHODH), the rate-limiting enzyme. We will dissect the mechanisms of action, compare inhibitor potency using key experimental data, and provide detailed, validated protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit this critical cellular process.
Section 1: The Pyrimidine De Novo Synthesis Pathway: A Critical Target
The synthesis of pyrimidine nucleotides is essential for the production of DNA, RNA, and other vital biomolecules.[1][] While most cells can utilize salvage pathways to recycle pyrimidines, rapidly proliferating cells, such as activated lymphocytes and cancer cells, heavily depend on the de novo synthesis pathway to meet their high demand for nucleotides.[3][4] This differential dependency provides a therapeutic window to selectively target these cells.
The de novo pathway consists of six enzymatic steps, converting simple precursors like glutamine and aspartate into uridine monophosphate (UMP), the foundational pyrimidine nucleotide.[5][6]
Key Enzymes in the Pathway:
-
Carbamoyl-Phosphate Synthetase 2 (CPS2)
-
Aspartate Transcarbamoylase (ATCase)
-
Dihydroorotase (DHO) These first three enzymatic activities are housed within a single multifunctional protein in mammals called CAD.[7]
-
Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme catalyzes the fourth and only redox step in the pathway, converting dihydroorotate to orotate.[1][8] Its pivotal role and unique location make it the most prominent drug target within this pathway.[9]
-
UMP Synthase (UMPS): A bifunctional enzyme that catalyzes the final two steps to produce UMP.[7]
Section 2: Major Classes of DHODH Inhibitors and Their Mechanisms
DHODH inhibitors are the most clinically advanced class of drugs targeting this pathway. They function by binding to the enzyme and blocking its ability to convert dihydroorotate to orotate, thereby depleting the cell of essential pyrimidines for DNA and RNA synthesis.[8][10]
Leflunomide and Teriflunomide
-
Leflunomide (Arava®) is a prodrug rapidly metabolized to its active form, Teriflunomide (A77 1726) .[11][12]
-
Mechanism: Teriflunomide is an immunomodulatory agent that reversibly inhibits DHODH.[3][13] By halting pyrimidine synthesis, it prevents the proliferation of activated T and B lymphocytes, which are key drivers of autoimmune diseases.[4][13] This mechanism underlies its use in treating rheumatoid arthritis and multiple sclerosis.[3][14]
-
Binding: Teriflunomide binds to a channel on DHODH that is distinct from the substrate binding sites, acting as a non-competitive inhibitor with respect to the electron acceptor ubiquinone.[15]
Brequinar (BQR)
-
Mechanism: Brequinar is a highly potent, quinoline-carboxylic acid derivative that also inhibits DHODH.[16][17] It has been investigated primarily for its anti-cancer and immunosuppressive properties.[16][17]
-
Binding: Unlike Teriflunomide, Brequinar acts as a competitive inhibitor with respect to ubiquinone, binding directly in the quinone-binding pocket of the enzyme.[15] This difference in binding mode contributes to its significantly higher potency.
Other Investigational Inhibitors
A new generation of DHODH inhibitors, such as Vidofludimus and BAY 2402234, are in clinical development. These compounds often exhibit improved potency and selectivity, aiming to enhance therapeutic efficacy while minimizing off-target effects.[18]
Section 3: Comparative Analysis of Inhibitor Performance
The choice of an inhibitor for research or clinical development depends critically on its potency, selectivity, and cellular efficacy. The following table summarizes key quantitative data for Teriflunomide and Brequinar, compiled from authoritative sources.
| Inhibitor | Target Enzyme | IC50 (Enzymatic Assay) | Binding Mechanism (vs. Ubiquinone) | Primary Therapeutic Area | Clinical Status |
| Teriflunomide | Human DHODH | ~307 - 600 nM[18] | Non-competitive[15] | Autoimmune (MS, RA)[3][14] | Approved[18] |
| Brequinar | Human DHODH | ~5 - 20 nM[16] | Competitive[15] | Oncology, Antiviral[16][17] | Investigational[17] |
IC50: The half-maximal inhibitory concentration, a measure of inhibitor potency. A lower value indicates higher potency.
Expert Interpretation: The data clearly show that Brequinar is substantially more potent at the enzymatic level than Teriflunomide, with an IC50 value that is orders of magnitude lower. This higher potency is a direct consequence of its competitive binding mechanism within the highly conserved quinone pocket.[15] While Teriflunomide's efficacy is well-established in treating multiple sclerosis, its lower potency necessitates higher clinical doses.[14][16] Brequinar's development has faced challenges related to toxicity at effective doses in solid tumors, but it is finding renewed interest in applications like acute myeloid leukemia (AML) and as a broad-spectrum antiviral agent.[1][17][18]
Section 4: Essential Experimental Protocols for Inhibitor Characterization
To ensure scientific rigor, protocols for evaluating pyrimidine synthesis inhibitors must be self-validating. This involves not only measuring the direct effect of the inhibitor but also confirming that the observed effect is due to the intended mechanism.
Protocol 4.1: In Vitro DHODH Enzyme Inhibition Assay
Causality Principle: This assay directly measures an inhibitor's ability to block the enzymatic activity of recombinant human DHODH. The protocol uses a spectrophotometric readout where the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), is coupled to the oxidation of dihydroorotate.[19][20] The rate of decrease in DCIP absorbance is directly proportional to DHODH activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100.
-
Recombinant human DHODH: Dilute in Assay Buffer to a working concentration (e.g., 10-20 nM).[20]
-
Inhibitor Stock: Prepare a 10 mM stock in DMSO and create a serial dilution series (e.g., from 100 µM to 1 pM).
-
Substrate Mix: Prepare a mix in Assay Buffer to achieve final concentrations of 200 µM Dihydroorotate (DHO), 120 µM DCIP, and 50 µM Coenzyme Q10 (a cofactor).[20]
-
-
Assay Execution (96-well plate):
-
Add 2 µL of serially diluted inhibitor (or DMSO as a vehicle control) to appropriate wells.
-
Add 178 µL of the diluted DHODH enzyme solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.[19][20]
-
Initiate the reaction by adding 20 µL of the Substrate Mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer.
-
Measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[20]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration.
-
Normalize the velocities against the DMSO control (defined as 0% inhibition) and a no-enzyme control (defined as 100% inhibition).
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 4.2: Cell-Based Proliferation Assay with Uridine Rescue
Trustworthiness Principle: A true inhibitor of de novo pyrimidine synthesis should have its anti-proliferative effects reversed by the addition of exogenous uridine. Uridine can feed into the pyrimidine salvage pathway, bypassing the enzymatic block and replenishing the nucleotide pool.[21][22] This "rescue" experiment is the gold standard for confirming the on-target cellular mechanism.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed a rapidly proliferating cell line (e.g., A549 lung carcinoma, HL-60 leukemia) in a 96-well plate at a density that allows for logarithmic growth over 72 hours.
-
Allow cells to adhere and recover overnight.
-
-
Treatment:
-
Prepare serial dilutions of the DHODH inhibitor in the cell culture medium.
-
Prepare identical serial dilutions in a medium supplemented with 50-100 µM uridine (the "rescue" condition).[22][23]
-
Remove the old medium from the cells and add the inhibitor-containing media (+/- uridine). Include vehicle control wells (+/- uridine).
-
-
Incubation:
-
Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO₂).
-
-
Viability Measurement (e.g., using a WST-1 or CCK-8 assay):
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control wells (defined as 100% viability).
-
Plot two dose-response curves: one without uridine and one with uridine.
-
Self-Validation Check: A successful experiment will show a potent dose-dependent decrease in cell proliferation in the absence of uridine, and this curve will be significantly right-shifted or completely abrogated in the presence of uridine.
-
Section 5: Conclusion and Future Directions
Inhibitors of de novo pyrimidine synthesis, particularly those targeting DHODH, represent a validated and powerful class of therapeutic agents. The comparative analysis reveals a clear trade-off between the established clinical profile of Teriflunomide and the superior enzymatic potency of Brequinar. The choice of inhibitor must be guided by the specific research question or therapeutic goal. For researchers, Brequinar's high potency makes it an excellent tool for probing the cellular consequences of acute pyrimidine depletion.
The future of this field lies in the development of next-generation inhibitors with improved therapeutic indices and the exploration of combination therapies. For instance, combining DHODH inhibitors with drugs that block the pyrimidine salvage pathway could create a potent synthetic lethal strategy for cancer treatment.[17] Furthermore, the role of DHODH inhibition in modulating innate immunity and its potential as a broad-spectrum antiviral therapy are exciting areas of ongoing research that promise to expand the clinical utility of this important drug class.[9][24]
References
- Mechanism of action for leflunomide in rheum
- Leflunomide. Wikipedia, [Link]
- What are DHODH inhibitors and how do they work?.
- The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia.
- What is the mechanism of Leflunomide?.
- Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine. MEDtube, [Link]
- What are DHODH inhibitors and how do you quickly get the latest development progress?.
- Pyrimidine metabolism. Wikipedia, [Link]
- Leflunomide: mode of action in the treatment of rheum
- A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses.
- Pyrimidine de novo Biosynthesis. Biology LibreTexts, [Link]
- The de novo pyrimidine and purine synthesis pathways.
- Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names. RxList, [Link]
- Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species. Oxford Academic, [Link]
- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- What role does pyrimidine synthesis play in Multiple Sclerosis (MS)?. Dr.Oracle, [Link]
- Inhibitors of pyrimidine synthesis synergize with.... Ovid, [Link]
- Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export.
- Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction. PubMed Central, [Link]
- Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase.
- The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors.
- Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. PubMed Central, [Link]
- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library, [Link]
- Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central, [Link]
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI, [Link]
- Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity.
- Recent Advances in Pyrimidine-Based Drugs.
- Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy.
- Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central, [Link]
- Reprogramming of pyrimidine nucleotide metabolism supports vigorous cell proliferation of normal and malignant T cells.
Sources
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 9. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 11. Leflunomide - Wikipedia [en.wikipedia.org]
- 12. medtube.net [medtube.net]
- 13. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel Pyrimidine Derivatives in Overcoming Drug Resistance in Cancer
A Senior Application Scientist's Guide to In Vitro Evaluation and Mechanistic Analysis
The emergence of drug resistance is a primary obstacle in oncology, rendering many established chemotherapeutic agents ineffective over time. 5-Fluorouracil (5-FU), a cornerstone of cancer treatment for decades, frequently encounters resistance, necessitating the development of novel therapeutic strategies.[1][2] This guide provides a comparative analysis of emerging 5-fluoropyrimidine derivatives, moving beyond the specific 5-Fluoropyrimidine-4,6-diol scaffold to a broader examination of novel pyrimidine analogs that show promise in circumventing these resistance mechanisms. We will delve into their efficacy against resistant cancer cell lines, compare their performance with established drugs, and provide the detailed methodologies required to validate these findings in a research setting.
The Benchmark: Understanding 5-Fluorouracil (5-FU) Action and Resistance
To appreciate the innovation of novel pyrimidine derivatives, one must first understand the agent they seek to improve upon. 5-FU is an antimetabolite that interferes with DNA and RNA synthesis.[3] Its primary mechanism involves the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of pyrimidine nucleotides required for DNA replication.[1][4] Additionally, 5-FU metabolites can be misincorporated into DNA and RNA, triggering cell death.[5][6]
However, cancer cells can develop resistance through several mechanisms:
-
Upregulation of Thymidylate Synthase (TS): Increased expression of the target enzyme requires higher drug concentrations for effective inhibition.[1]
-
Increased Drug Catabolism: The enzyme dihydropyrimidine dehydrogenase (DPD) degrades over 80% of administered 5-FU into inactive metabolites, reducing its bioavailability.[7]
-
Alterations in Apoptotic Pathways: Mutations in pathways like p53 can prevent drug-induced programmed cell death.[3]
Methodologies for In Vitro Evaluation
Rigorous and reproducible in vitro testing is the foundation of preclinical drug discovery. [8][9]The following protocols outline the key assays used to determine the efficacy and mechanism of action of novel anticancer compounds.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability. [8] Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Rationale: This initial incubation ensures cells are in a logarithmic growth phase and have properly attached to the plate surface before drug exposure.
-
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the old media from the wells and add 100 µL of media containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. [8]3. Incubation: Incubate the plate for 48-72 hours.
-
Rationale: A 48-72 hour exposure is typically sufficient to observe the antiproliferative effects of a compound.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [8] Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold phosphate-buffered saline (PBS).
-
Rationale: Washing with cold PBS is critical to remove any residual media and to maintain cell membrane integrity by slowing down metabolic processes.
-
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Rationale: Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The results will quadrant-plot cells as:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Cell Cycle Analysis
This method quantifies the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing if a compound induces cell cycle arrest. [8] Protocol:
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate overnight at -20°C.
-
Rationale: Cold ethanol fixation permeabilizes the cells, allowing the DNA stain to enter, while simultaneously preserving the cellular structure and preventing DNA degradation.
-
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Treat with RNase A to degrade any RNA that might interfere with DNA staining. Stain the cells with Propidium Iodide (PI).
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for differentiation between cell cycle phases.
Conclusion
The development of novel pyrimidine derivatives represents a promising frontier in the fight against drug-resistant cancers. By moving beyond the singular mechanism of 5-FU, these new agents leverage diverse strategies, including multi-kinase inhibition and targeted induction of apoptosis, to achieve potent cytotoxicity. The comparative data indicates that many of these compounds not only match but can significantly exceed the efficacy of standard-of-care drugs in vitro, particularly against challenging cell lines. The rigorous application of the described methodologies is essential for researchers to validate these findings and elucidate the precise mechanisms that enable these next-generation therapeutics to overcome clinical resistance.
References
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
- Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. Research J. Pharm. and Tech. [Link]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. [Link]
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH). [Link]
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]
- Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. National Institutes of Health (NIH). [Link]
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Institutes of Health (NIH). [Link]
- 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
- Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy.
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. [Link]
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. National Institutes of Health (NIH). [Link]
- PharmGKB summary: fluoropyrimidine pathways. National Institutes of Health (NIH). [Link]
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
- Anticancer Potential of Novel Pyrimidine Analogs: Recent Upd
- Fluoropyrimidine Pathway, Pharmacodynamics. ClinPGx. [Link]
- An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug. PubMed. [Link]
- Using clinical drug resistance to kill cancer cells. Drug Target Review. [Link]
- Novel fluoropyrimidines: improving the efficacy and tolerability of cytotoxic therapy. PubMed. [Link]
- Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. National Institutes of Health (NIH). [Link]
- The most susceptible cancer cell lines towards the impact of target...
- Synergistic antitumor effect of combined 5-fluorouracil (5-FU) with 5-chloro-2,4-dihydroxypyridine on 5-FU-resistant gastric cancer cells: possible role of a dihydropyrimidine dehydrogenase-independent mechanism. PubMed. [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Novel fluoropyrimidines: improving the efficacy and tolerability of cytotoxic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
A Senior Application Scientist's Guide to Fluoropyrimidine Synthesis: A Head-to-Head Comparison
Introduction: Fluoropyrimidines represent a cornerstone of chemotherapy, fundamentally impacting the treatment landscape for solid tumors such as colorectal, breast, and pancreatic cancers for over half a century.[1][2][3] The class is primarily defined by its most famous member, 5-fluorouracil (5-FU), and its oral prodrug, capecitabine, both of which exert their cytotoxic effects by inhibiting thymidylate synthase and disrupting DNA and RNA synthesis.[4][5] A structurally distinct yet mechanistically related analogue, gemcitabine, features a difluorinated sugar moiety and is a first-line treatment for pancreatic cancer.[6]
The synthetic routes to these critical therapeutic agents are diverse, each presenting a unique balance of efficiency, scalability, cost, and safety. For researchers and professionals in drug development and manufacturing, selecting the optimal synthetic strategy is a critical decision influenced by available starting materials, technical capabilities, and economic constraints. This guide provides an in-depth, head-to-head comparison of the prevalent synthesis routes for 5-fluorouracil, capecitabine, and gemcitabine, supported by experimental data and detailed protocols to inform this decision-making process.
The Fluoropyrimidine Family: Inter-relationships
The relationship between these key drugs is crucial to understanding their application and synthesis. Capecitabine is a prodrug, designed for oral administration, which is metabolically converted in the body to 5-FU, the active cytotoxic agent.[3][7][8][9] Gemcitabine, while also a pyrimidine analogue, is a distinct molecule with a different synthesis pathway focused on creating its unique difluorinated sugar.
Caption: Relationship between key fluoropyrimidine anticancer agents.
Part 1: 5-Fluorouracil (5-FU) Synthesis Routes
The synthesis of 5-FU, the archetypal fluoropyrimidine, is dominated by two primary strategies: the classical multi-step condensation route and the more modern direct fluorination of uracil.
Route 1: Classical Condensation Pathway
This traditional approach builds the pyrimidine ring from acyclic precursors. A common variation involves the condensation of a fluoroacetic acid ester with ethyl formate, followed by cyclization with a urea equivalent.[10]
Causality Behind Experimental Choices: This method relies on fundamental carbonyl chemistry. The initial Claisen-type condensation creates a β-dicarbonyl equivalent, which is primed for cyclization. Using S-methylisothiourea is a classic strategy for pyrimidine synthesis, with the methylthio group acting as a good leaving group during the final hydrolysis step to reveal the desired carbonyl. While robust, this multi-step process can lead to cumulative yield losses.
Caption: The classical condensation pathway for 5-FU synthesis.
Route 2: Direct Fluorination of Uracil
This is a more convergent and atom-economical approach where the fluorine atom is introduced directly onto the pre-formed uracil ring at the C5 position. This method has become more prevalent with the development of safer and more selective fluorinating agents.
Causality Behind Experimental Choices: The C5 position of uracil is electron-rich and susceptible to electrophilic attack.
-
Elemental Fluorine (F₂): Highly reactive and non-selective, requiring careful control of reaction conditions (low temperature, inert atmosphere) and specialized equipment like microchannel reactors to manage its reactivity and improve safety and yield.[10][11] The use of solvents like trifluoroacetic acid or hydrogen fluoride can help moderate the reaction.[10][11]
-
Electrophilic Fluorinating Agents: Reagents like Selectfluor (F-TEDA-BF₄) offer a much safer and more user-friendly alternative to F₂ gas.[1][12] They are solid, stable, and provide the electrophilic "F+" species under milder conditions, making the process more amenable to standard laboratory and industrial setups.
Caption: Direct fluorination pathways for 5-FU synthesis.
Head-to-Head Comparison: 5-FU Synthesis
| Feature | Classical Condensation | Direct Fluorination (F₂) | Direct Fluorination (Selectfluor) |
| Key Reagents | Fluoroacetic acid ester, Ethyl formate, S-methylisothiourea | Uracil, Elemental Fluorine (F₂) | Uracil, Selectfluor |
| Reported Yield | Moderate (Varies) | High (up to 89.4%)[10] | High (~63%)[12] |
| Reported Purity | Good (requires purification) | Very High (up to 99.2%)[10] | High[12] |
| Advantages | Uses common reagents, well-established chemistry. | High yield and purity, atom-economical. | High safety, mild conditions, simple procedure. |
| Disadvantages | Multi-step, potential for lower overall yield, more waste. | F₂ is highly toxic and corrosive, requires specialized equipment. | Reagent cost can be higher than F₂. |
Part 2: Capecitabine Synthesis Routes
Capecitabine synthesis involves the coupling of a 5-deoxy-D-ribofuranose derivative with a modified 5-fluorocytosine base, followed by the introduction of the n-pentyl carbamate group. The key challenge is the stereoselective formation of the N-glycosidic bond.
Key Synthetic Strategy: The Vorbrüggen Glycosylation
Most modern syntheses of capecitabine rely on a variation of the Vorbrüggen glycosylation. This involves reacting a silylated nucleobase (to enhance its nucleophilicity and solubility) with an acylated sugar derivative (with a good leaving group at the anomeric C1 position) in the presence of a Lewis acid catalyst.
Causality Behind Experimental Choices:
-
Silylation of 5-Fluorocytosine: Reagents like hexamethyldisilazane (HMDS) are used to silylate the amine and hydroxyl groups of 5-fluorocytosine. This makes the base more soluble in organic solvents and activates it for the coupling reaction.[13]
-
Sugar Precursor: 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose is a common precursor. The acetyl groups protect the hydroxyls, and the C1-acetate acts as a leaving group upon activation by the Lewis acid.[14][15]
-
Lewis Acid Catalyst: Tin tetrachloride (SnCl₄) or trimethylsilyl triflate (TMSOTf) are frequently used to activate the sugar precursor, facilitating the nucleophilic attack by the silylated base.[14]
-
One-Pot Procedures: To improve industrial efficiency, "one-pot" methods have been developed where the initial amidation of 5-fluorocytosine is followed directly by the glycosylation step without isolating the intermediate, reducing cost and handling steps.[14]
Experimental Protocol: One-Pot Synthesis of Capecitabine
This protocol is adapted from methodologies described in patent literature.[14]
-
Step 1: Amidation of 5-Fluorocytosine:
-
Suspend 5-fluorocytosine in an anhydrous organic solvent (e.g., dioxane) in the presence of a base (e.g., pyridine).[13]
-
Cool the mixture and add n-pentyl chloroformate dropwise, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion to form N-[(pentyloxy)carbonyl]-5-fluorocytosine.
-
-
Step 2: Silylation and Glycosylation (One-Pot):
-
Step 3: Deprotection:
-
After the reaction is complete, cool the mixture and quench.
-
Add a solution of ammonia in methanol or sodium methoxide in methanol to hydrolyze the acetyl protecting groups from the sugar moiety.[16]
-
Purify the resulting crude capecitabine by crystallization from a suitable solvent system (e.g., ethyl acetate/n-heptane) to yield the final product.[16]
-
Comparison of Capecitabine Synthesis Variations
| Feature | Multi-Step (Isolation of Intermediates) | "One-Pot" Synthesis |
| Starting Materials | 5-Fluorocytosine, 5-deoxy-ribose derivative | 5-Fluorocytosine, 5-deoxy-ribose derivative |
| Key Advantage | Allows for purification of each intermediate, potentially leading to higher final purity. | Reduced processing time, lower solvent usage, improved operational efficiency, suitable for industrial scale-up.[14] |
| Key Disadvantage | More time-consuming, higher solvent consumption, potential for material loss at each step. | Requires precise control of reaction conditions to avoid side reactions; impurities from the first step can affect the second. |
| Overall Yield | Generally lower overall yield due to multiple steps. | Generally higher overall yield.[14] |
Part 3: Gemcitabine Synthesis Routes
The synthesis of gemcitabine is defined by the challenge of constructing the 2-deoxy-2,2-difluororibose sugar. The strategies generally fall into two categories: a "building block" approach where the difluorinated carbon is introduced early, or a "linear" approach where the nucleobase is constructed on a pre-formed sugar.
Route 1: Convergent "Building Block" Approach
This is the most common strategy, where the key 2-deoxy-2,2-difluororibose lactone intermediate is synthesized first and then coupled with cytosine.
Causality Behind Experimental Choices:
-
Fluorine Introduction: The Reformatsky reaction is a powerful tool for this step. Reacting an aldehyde (like D-glyceraldehyde acetonide) with an organozinc reagent derived from ethyl bromodifluoroacetate introduces the crucial C-CF₂ bond.[6] This reaction sets the stereochemistry, which must be carefully controlled.
-
Intermediate Formation: The product of the Reformatsky reaction is then cyclized to form a protected γ-lactone. This lactone is a stable, key intermediate.[6]
-
Activation and Coupling: The lactone is reduced to a lactol, and the hydroxyl groups are protected (e.g., as benzoates). The anomeric hydroxyl is then converted into a good leaving group (e.g., a mesylate). This activated sugar is then coupled with silylated cytosine in a process analogous to the Vorbrüggen glycosylation described for capecitabine.[17]
-
Anomer Separation: A significant challenge in gemcitabine synthesis is controlling the stereochemistry at the anomeric carbon, which often results in a mixture of α and β anomers. The desired β-anomer (gemcitabine) must be separated from the undesired α-anomer, often through crystallization or chromatography, which can be costly.[17][18]
Experimental Protocol: Gemcitabine via Reformatsky Reaction
This protocol is a simplified representation of the key steps described in the literature.[6][19]
-
Step 1: Synthesis of the Difluoro Sugar Intermediate:
-
Activate zinc powder. In a separate flask, prepare a solution of D-glyceraldehyde acetonide and ethyl bromodifluoroacetate in an anhydrous aprotic solvent (e.g., THF).
-
Add the solution to the activated zinc and heat to initiate the Reformatsky reaction.
-
After workup, hydrolyze the resulting ester and cyclize (e.g., using an acid catalyst like Dowex 50) to form the 2-deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose (lactone) intermediate.[6]
-
-
Step 2: Protection and Activation:
-
Protect the free hydroxyl groups of the lactone with a suitable protecting group, such as benzoyl chloride, to form the dibenzoate derivative.
-
Reduce the protected lactone to the corresponding lactol using a reducing agent like DIBAL-H.[6]
-
Convert the anomeric hydroxyl of the lactol into a leaving group, for example, by reacting with methanesulfonyl chloride to form the mesylate.
-
-
Step 3: Glycosylation and Deprotection:
-
React the activated sugar mesylate with silylated cytosine in the presence of a catalyst to form the protected gemcitabine.
-
Remove the benzoyl and silyl protecting groups under basic conditions (e.g., methanolic ammonia).
-
Isolate the crude gemcitabine base.
-
-
Step 4: Purification and Salt Formation:
-
Purify the gemcitabine base, primarily to remove the α-anomer. This is often achieved by selective crystallization of the hydrochloride salt.[17]
-
Dissolve the crude base in methanol and add concentrated hydrochloric acid and an anti-solvent like acetone to precipitate high-purity gemcitabine hydrochloride.[17]
-
Route 2: Linear Synthesis Approach
A less common but elegant alternative is a linear synthesis where the cytosine ring is constructed step-wise on the sugar scaffold.
Causality Behind Experimental Choices: This approach avoids the direct coupling of the bulky cytosine base. It can involve converting the anomeric position of the difluororibose derivative into a glycosyl urea, which is then cyclized to form a uracil ring, and finally converted to the cytosine ring.[20][21] While potentially offering better control in some steps, it is a longer sequence and may result in a lower overall yield.[21]
Head-to-Head Comparison: Gemcitabine Synthesis
| Feature | Convergent "Building Block" Approach | Linear Synthesis Approach |
| Key Strategy | Pre-synthesis of difluororibose intermediate, followed by coupling with cytosine.[6] | Step-wise construction of the pyrimidine ring on the sugar scaffold.[20][21] |
| Key Challenge | Control of stereochemistry during Reformatsky reaction; separation of α/β anomers after glycosylation.[17][18] | Longer reaction sequence, potentially lower overall yield. |
| Advantages | Well-established, widely used in industry, modular. | Can avoid difficult glycosylation with pre-formed cytosine. |
| Disadvantages | Anomer separation can be difficult and costly. | Less common, may not be as optimized for large-scale production. |
Emerging Trends: Green Chemistry in Fluoropyrimidine Synthesis
The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact and improve safety.[22][23][24] For fluoropyrimidine synthesis, this includes:
-
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and improve yields, particularly in condensation and cyclization reactions.[22][25][26]
-
Solventless Reactions: Performing reactions under solvent-free conditions, for example, using "grindstone chemistry" for Biginelli-type reactions (related to the classical 5-FU synthesis), minimizes volatile organic compound (VOC) emissions.[23][26]
-
Catalysis: The use of more efficient and recyclable catalysts, including biocatalysts, can improve the sustainability of many synthetic steps.[23]
-
Flow Chemistry: As demonstrated in the direct fluorination of uracil with F₂, continuous flow microreactors offer superior heat and mass transfer, enabling the safe use of highly reactive reagents and improving reaction control and consistency.[10]
Conclusion
The synthesis of fluoropyrimidines has evolved significantly, driven by the need for greater efficiency, safety, and scalability.
-
For 5-Fluorouracil , direct fluorination of uracil represents a more modern and efficient route compared to classical condensation methods, especially when using safer electrophilic reagents like Selectfluor or controlling the reactivity of F₂ with flow chemistry.
-
The synthesis of Capecitabine is dominated by Vorbrüggen glycosylation, with industrial-scale production favoring "one-pot" procedures that minimize intermediate handling and improve overall yield.
-
Gemcitabine synthesis remains the most complex, with the primary challenge being the stereocontrolled synthesis of the difluorinated sugar. The convergent approach using a Reformatsky reaction is the most established route, though significant process optimization is required to manage the separation of anomers.
The choice of a specific synthetic route will always be a multifactorial decision. For academic research, a longer route with easily accessible starting materials may be preferable. For industrial production, however, factors like overall yield, process safety, atom economy, and the cost of reagents and purification will dictate the adoption of more streamlined, and increasingly, greener, synthetic strategies.
References
- Title: Synthesis method of capecitabine - CN102924548A Source: Google Patents URL
- Title: The synthesis of gemcitabine Source: CORE URL:[Link]
- Title: Process for the preparation of gemcitabine hydrochloride - US8299239B2 Source: Google Patents URL
- Title: A Linear Synthesis of Gemcitabine Source: ResearchG
- Title: Synthesis of capecitabine Source: ResearchG
- Title: Process For Preparation Of Gemcitabine Hydrochloride Source: Quick Company URL:[Link]
- Title: Gemcitabine production process - US20080262215A1 Source: Google Patents URL
- Title: Synthesis method of capecitabine - CN104478975A Source: Google Patents URL
- Title: Synthesis and purification of [2-13C]-5-fluorouracil Source: ResearchG
- Title: Strategies for the synthesis of labeled 5-FU for personalized medicine studies.
- Title: New Method for Synthesis of Antitumor Drug Capecitabine Source: ResearchG
- Title: Preparation of capecitabine - US20110224422A1 Source: Google Patents URL
- Title: Catabolic pathway of 5-fluorouracil (5-FU).
- Title: Systems pharmacology assessment of the 5-fluorouracil p
- Title: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenol
- Title: 5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review)
- Title: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt Source: Semantic Scholar URL:[Link]
- Title: Capecitabine generates 5-fluorouracil (5-FU) through a three-step...
- Title: A Transmetalation Reaction Enables the Synthesis of [18F]5-Fluorouracil from [18F]Fluoride for Human PET Imaging Source: ACS Public
- Title: Method for producing 5-fluorouracil - US3682917A Source: Google Patents URL
- Title: Synthesis process of 5-fluorouracil derivatives - CN102060940A Source: Google Patents URL
- Title: Convenient synthesis of 5-fluorouracil Source: The Journal of Organic Chemistry URL:[Link]
- Title: PharmGKB summary: fluoropyrimidine p
- Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI URL:[Link]
- Title: Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine tre
- Title: Method for preparing 5-fluorouracil - CN104447576A Source: Google Patents URL
- Title: GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: RASĀYAN Journal of Chemistry URL:[Link]
- Title: Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives Source: Der Pharma Chemica URL:[Link]
- Title: Process for the preparation of gemcitabine hydrochloride - WO2016097989A1 Source: Google Patents URL
- Title: A linear synthesis of gemcitabine Source: PubMed URL:[Link]
- Title: Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis Source: Journal of Drug Discovery and Health Sciences URL:[Link]
- Title: Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review Source: Preprints.org URL:[Link]
- Title: Novel synthesis process for industrial production of gemcitabine - CN103012527A Source: Google Patents URL
- Title: Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development Source: MDPI URL:[Link]
- Title: GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 11. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN104478975A - Synthesis method of capecitabine - Google Patents [patents.google.com]
- 14. CN102924548A - Synthesis method of capecitabine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. US20110224422A1 - Preparation of capecitabine - Google Patents [patents.google.com]
- 17. US8299239B2 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 18. US20080262215A1 - Gemcitabine production process - Google Patents [patents.google.com]
- 19. Process For Preparation Of Gemcitabine Hydrochloride [quickcompany.in]
- 20. researchgate.net [researchgate.net]
- 21. A linear synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bot Verification [rasayanjournal.co.in]
- 23. jddhs.com [jddhs.com]
- 24. mdpi.com [mdpi.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against Fluoropyrimidine Conjugates
For researchers in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the specificity of an antibody is not just a parameter—it is the cornerstone of reliable data. This is particularly true when developing immunoassays for fluoropyrimidine drugs like 5-Fluorouracil (5-FU). Due to the structural similarities among 5-FU, its prodrugs (Capecitabine, Tegafur), and its metabolites, an antibody's potential for cross-reactivity can significantly impact assay accuracy.[1][2][3]
This guide provides an in-depth comparison of antibody performance against fluoropyrimidine conjugates. It is designed to equip researchers, scientists, and drug development professionals with the rationale behind experimental design, a robust protocol for assessing cross-reactivity, and a framework for interpreting the resulting data to select the most suitable antibody for their needs.
The Challenge: Structural Similarity Breeds Cross-Reactivity
The clinical efficacy of 5-FU is well-established, but its narrow therapeutic index and high interpatient pharmacokinetic variability make TDM a critical tool for optimizing dosing and minimizing toxicity.[2][3][4] Immunoassays offer a rapid and cost-effective alternative to methods like LC-MS for TDM.[1][5] However, their utility is entirely dependent on the antibody's ability to distinguish 5-FU from its structurally related precursors and metabolites.
The core challenge lies in the shared pyrimidine ring structure across these molecules. Prodrugs like Capecitabine and Tegafur are designed to be metabolized into 5-FU within the body.[6][7][8][9] Key metabolites, such as 5-fluorodeoxyuridine monophosphate (FdUMP), are the active agents that inhibit DNA synthesis in tumor cells.[10][11][12] An antibody that binds to these related structures in addition to 5-FU will yield an inaccurate quantification of the parent drug, potentially leading to incorrect dose adjustments.
To visually understand this challenge, consider the structural relationships between these key compounds:
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Step-by-Step Protocol
-
Antibody Coating:
-
Dilute the anti-5-FU monoclonal antibody to 2 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C. Causality: This step immobilizes the capture antibody onto the solid phase, which is essential for the subsequent binding and washing steps.
-
-
Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).
-
Incubate for 2 hours at room temperature. Causality: Blocking prevents non-specific binding of the enzyme conjugate to the plate surface, reducing background signal and improving assay accuracy.
-
-
Competitive Reaction:
-
Prepare serial dilutions of your 5-FU standard and each cross-reactant (e.g., Capecitabine, Tegafur, FdUMP) in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20). A typical range would be from 1 ng/mL to 5000 ng/mL. [5] * Add 50 µL of each standard or cross-reactant dilution to the appropriate wells. Add 50 µL of Assay Buffer to the "zero standard" (B0) wells.
-
Immediately add 50 µL of a pre-determined optimal dilution of 5-FU-HRP (Horseradish Peroxidase) conjugate to all wells.
-
Incubate for 1 hour at 37°C. Causality: This is the critical competitive step. The amount of 5-FU-HRP that binds to the plate is inversely proportional to the concentration of free analyte in the standard or sample.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.
-
Incubate in the dark for 15-20 minutes at room temperature.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
Read the optical density (OD) at 450 nm within 10 minutes.
-
Performance Data & Analysis
The data generated from the competitive ELISA allows for a direct comparison of antibody performance. The key metric is the IC50 , which is the concentration of analyte required to inhibit 50% of the maximum signal (B0). Cross-reactivity is then calculated relative to the target analyte (5-FU).
Cross-Reactivity (%) = (IC50 of 5-FU / IC50 of Cross-Reactant) x 100
Below is an illustrative comparison of two hypothetical monoclonal antibodies, "MAb-A" and "MAb-B," raised against different 5-FU conjugates.
| Compound | MAb-A (IC50, ng/mL) | MAb-A (% Cross-Reactivity) | MAb-B (IC50, ng/mL) | MAb-B (% Cross-Reactivity) |
| 5-Fluorouracil (5-FU) | 50 | 100% | 65 | 100% |
| Capecitabine | 2500 | 2.0% | >10,000 | <0.65% |
| Tegafur | 450 | 11.1% | 8000 | 0.81% |
| FdUMP | 120 | 41.7% | 1500 | 4.3% |
| Uracil | >10,000 | <0.5% | >10,000 | <0.65% |
Interpreting the Results
-
MAb-A: This antibody demonstrates good sensitivity for 5-FU (IC50 = 50 ng/mL). However, it exhibits significant cross-reactivity with the active metabolite FdUMP (41.7%) and the prodrug Tegafur (11.1%). This profile suggests that the immunogen used to generate MAb-A likely exposed epitopes common to the core pyrimidine structure. While useful for general fluoropyrimidine detection, MAb-A would be unsuitable for assays requiring specific quantification of 5-FU in the presence of its metabolites.
-
MAb-B: This antibody shows slightly lower sensitivity to 5-FU (IC50 = 65 ng/mL) but demonstrates vastly superior specificity. The cross-reactivity with all tested compounds is minimal, especially with the critical metabolite FdUMP (4.3%). This performance profile indicates that MAb-B was likely generated against a 5-FU conjugate where the hapten was linked to the carrier protein in a way that presented unique features of the 5-FU molecule as the primary epitopes, masking the common structures. [5]
Conclusion and Recommendations
The selection of an antibody for a fluoropyrimidine immunoassay is a critical decision that directly influences data quality. As demonstrated, simply having an antibody that binds to 5-FU is insufficient. A thorough cross-reactivity assessment is mandatory.
-
For Specific 5-FU Quantification: When the goal is to specifically measure the parent drug 5-FU for TDM, an antibody with a profile similar to MAb-B is essential. Its low cross-reactivity with prodrugs and metabolites ensures that the measurement is not confounded by these related compounds.
-
For General Metabolite Screening: In some research contexts, an antibody like MAb-A might be useful for detecting the presence of 5-FU and its major active metabolites as a group. However, it cannot be used for specific quantification of the parent drug.
Final Recommendation: Always perform a comprehensive cross-reactivity analysis using a validated competitive ELISA protocol. The choice of immunogen design is a crucial factor in generating highly specific monoclonal antibodies. [5]By systematically evaluating performance against a panel of relevant prodrugs and metabolites, researchers can confidently select an antibody that ensures the accuracy and reliability of their immunoassay data.
References
- Current Status of Therapeutic Drug Monitoring of 5-Fluorouracil Prodrugs.
- Therapeutic Drug Monitoring of 5-Fluorouracil: An Approach Whose Time Has Come. Clinical Chemistry.
- Therapeutic drug monitoring of 5-fluorouracil.
- Therapeutic Drug Monitoring for 5-Fluorouracil. AETNA.
- Structure of the known inhibitor FdUMP and its ionized form FdUMP(d).
- Therapeutic Drug Monitoring in Oncology: IATDMCT Recommendations for 5-Fluorouracil Therapy.
- Tegafur | C8H9FN2O3 | CID 5386. PubChem.
- The chemical structure and metabolic pathway of capecitabine to 5-fluorouracil (5-FU).
- FdUMP triethylammonium (2'-Deoxy-5-Fluorouridine 5'-phosph
- Capecitabine: Package Insert / Prescribing Inform
- Competitive ELISA.
- Definition of tegafur - NCI Drug Dictionary.
- Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis.
- Anti 5-Fluorouracil (5-FU) mAb (Clone H3-17). Cosmo Bio USA.
- Chemical structure of FdUMP,[17] evaluated for in vivo efficacy and...
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Metabolic pathways for capecitabine and tegafur.
- Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. OncoDaily.
- A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
- Tegafur-Uracil | C12H13FN4O5 | CID 104747. PubChem.
- Novel monoclonal antibodies for measuring 5-fluorouracil concentrations in biological fluids.
- Chemical structures of capecitabine (CAP) and its major metabolites.
- Fluorodeoxyuridyl
Sources
- 1. Current Status of Therapeutic Drug Monitoring of 5-Fluorouracil Prodrugs | Anticancer Research [ar.iiarjournals.org]
- 2. iatdmct2017.jp [iatdmct2017.jp]
- 3. Therapeutic drug monitoring of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring in Oncology: IATDMCT Recommendations for 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Tegafur | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oncodaily.com [oncodaily.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Fluorodeoxyuridylate - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Preclinical Benchmarking of Novel Pyrimidine Analogs in Oncology
Introduction
Pyrimidine analogs represent a cornerstone of cancer chemotherapy, with foundational drugs like 5-Fluorouracil (5-FU) and Gemcitabine integral to treatment regimens for a variety of solid tumors.[1][2][3] These agents function as antimetabolites, interfering with the synthesis of nucleic acids, which are critical for the rapid proliferation of cancer cells.[1][4] 5-FU primarily inhibits thymidylate synthase, an enzyme crucial for DNA replication and repair, leading to "thymineless death" in cancer cells.[5][6][7] Gemcitabine, a deoxycytidine analog, is incorporated into DNA, where it halts further DNA synthesis through a process known as "masked chain termination".[8][9][10]
Despite their efficacy, the development of drug resistance and significant patient toxicity necessitate a continuous search for novel pyrimidine derivatives with improved therapeutic indices.[5][11][12] This guide provides a comprehensive, technically-grounded framework for the preclinical evaluation of a novel hypothetical pyrimidine analog, designated PyrAnalog-X . We will benchmark its performance against the established standards, 5-Fluorouracil and Gemcitabine, through a logical, multi-phase experimental workflow designed to rigorously assess its therapeutic potential.
Phase 1: Foundational Efficacy - In Vitro Cytotoxicity Screening
Scientific Rationale
The initial and most fundamental question is whether PyrAnalog-X possesses cytotoxic activity against relevant cancer cells. The primary objective of this phase is to determine the concentration of the compound required to inhibit 50% of cell growth (IC50). This provides a crucial first-pass assessment of potency. A colorimetric method like the MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay is selected for this purpose due to its high-throughput nature, reproducibility, and well-established protocol.[13][14][15] The assay quantifies the metabolic activity of cells, which serves as a proxy for cell viability. We will screen against a panel of human cancer cell lines, specifically colorectal (HCT-116, HT-29) and pancreatic (PANC-1) cancer lines, as these are malignancies where 5-FU and Gemcitabine are standardly used.[8][16][17][18]
Experimental Workflow: In Vitro Screening
Caption: Phase 1 Experimental Workflow for Cytotoxicity Screening.
Detailed Protocol: MTT Cell Viability Assay[13][21]
-
Cell Seeding:
-
Culture human colorectal (HCT-116, HT-29) and pancreatic (PANC-1) cancer cells in their recommended growth medium until they reach 70-80% confluency.
-
Trypsinize the cells, perform a cell count using a hemocytometer, and assess viability (should be >95%).
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare stock solutions of PyrAnalog-X, 5-Fluorouracil, and Gemcitabine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., from 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective drug concentrations. Include vehicle-only controls.
-
Incubate the plate for 72 hours.
-
-
MTT Assay and Measurement:
-
After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14]
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[14]
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Leave the plate at room temperature in the dark for at least 2 hours, shaking gently on an orbital shaker to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[19]
-
Hypothetical Data Summary: IC50 Values (µM)
| Compound | HCT-116 (Colorectal) | HT-29 (Colorectal) | PANC-1 (Pancreatic) |
| PyrAnalog-X | 0.85 | 1.20 | 0.65 |
| 5-Fluorouracil | 5.50 | 8.25 | 15.40 |
| Gemcitabine | 0.04 | 0.09 | 0.02 |
Interpretation: The hypothetical data suggests that PyrAnalog-X exhibits potent cytotoxicity, with IC50 values significantly lower than 5-Fluorouracil across all tested cell lines. While not as potent as Gemcitabine, its sub-micromolar activity warrants further investigation into its mechanism of action.
Phase 2: Mechanistic Elucidation - How Does It Kill?
Scientific Rationale
Having established that PyrAnalog-X is cytotoxic, the next critical step is to understand how it induces cell death. A potent compound that kills via necrosis (uncontrolled cell death) is generally less desirable than one that induces apoptosis (programmed cell death), a more controlled and immunologically quiet process. Furthermore, as a pyrimidine analog, it is hypothesized that PyrAnalog-X interferes with the cell cycle. We will therefore investigate two key mechanistic aspects:
-
Induction of Apoptosis: We will use an Annexin V and Propidium Iodide (PI) co-staining assay.[20] In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet.[21] Annexin V is a protein that binds with high affinity to PS, allowing for the identification of early apoptotic cells.[22] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[20]
-
Cell Cycle Arrest: We will use PI staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25] Pyrimidine analogs often disrupt DNA synthesis, leading to an accumulation of cells in the S phase.[9]
Signaling Pathway: Pyrimidine Metabolism and DNA Synthesis
Caption: Hypothesized mechanism of PyrAnalog-X within the DNA synthesis pathway.
Detailed Protocol: Annexin V & PI Apoptosis Assay[22][24][25]
-
Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with the IC50 concentration of PyrAnalog-X, 5-FU, Gemcitabine, and a vehicle control for 48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with their respective supernatant.
-
Staining:
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[20]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (50 µg/mL).
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]
-
-
Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer.[20] Identify four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Detailed Protocol: Cell Cycle Analysis[27][29][30]
-
Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting & Fixation:
-
Staining:
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal to determine the percentage of cells in G0/G1, S, and G2/M phases.
Hypothetical Data Summary: Mechanistic Assays in HCT-116 Cells
Table 2A: Apoptosis Induction (% of Cells)
| Treatment | Viable | Early Apoptotic | Late Apoptotic/Necrotic |
| Vehicle Control | 95.1% | 2.5% | 2.4% |
| PyrAnalog-X | 45.3% | 35.8% | 18.9% |
| 5-Fluorouracil | 68.2% | 18.5% | 13.3% |
| Gemcitabine | 35.7% | 42.1% | 22.2% |
Table 2B: Cell Cycle Distribution (% of Cells)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 60.5% | 25.1% | 14.4% |
| PyrAnalog-X | 28.7% | 58.9% | 12.4% |
| 5-Fluorouracil | 35.1% | 52.3% | 12.6% |
| Gemcitabine | 30.2% | 61.5% | 8.3% |
Interpretation: The data strongly suggests that PyrAnalog-X induces cell death primarily through apoptosis. The significant accumulation of cells in the S phase is consistent with the hypothesized mechanism of action for a pyrimidine analog, indicating interference with DNA synthesis. This profile is similar to that of 5-FU and Gemcitabine.
Phase 3: Preclinical Validation - In Vivo Efficacy
Scientific Rationale
Successful in vitro activity is a prerequisite, but it does not always translate to in vivo efficacy. A living system introduces complex variables such as drug metabolism, pharmacokinetics, and tumor microenvironment interactions. Therefore, the final preclinical validation step is to assess PyrAnalog-X's ability to inhibit tumor growth in an animal model. The subcutaneous human tumor xenograft model is a standard and widely used approach for the initial in vivo assessment of anticancer drugs.[28][29] In this model, human cancer cells are implanted under the skin of immunocompromised mice, allowing for the growth of a solid, measurable tumor.[28]
Detailed Protocol: Subcutaneous Xenograft Model[33]
-
Cell Preparation: Harvest HCT-116 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Animal Procedure:
-
Use female athymic nude mice (6-8 weeks old).
-
Anesthetize a mouse and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank.
-
-
Tumor Growth and Treatment:
-
Monitor the mice daily. Once tumors reach a palpable volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8 per group): Vehicle Control (e.g., saline), PyrAnalog-X (e.g., 10 mg/kg), and 5-Fluorouracil (e.g., 20 mg/kg).
-
Administer treatments via an appropriate route (e.g., intraperitoneal injection) on a defined schedule (e.g., three times per week) for 21 days.
-
-
Data Collection and Analysis:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Hypothetical Data Summary: In Vivo Efficacy in HCT-116 Xenograft Model
| Treatment Group | Average Final Tumor Volume (mm³) | Average Final Tumor Weight (g) | Average Body Weight Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 1250 ± 150 | 1.3 ± 0.2 | +2.5% | 0% |
| PyrAnalog-X (10 mg/kg) | 450 ± 80 | 0.5 ± 0.1 | -1.5% | 64% |
| 5-Fluorouracil (20 mg/kg) | 680 ± 110 | 0.7 ± 0.15 | -8.0% | 45.6% |
Interpretation: The in vivo data corroborates the in vitro findings. PyrAnalog-X demonstrates significant tumor growth inhibition, superior to that of 5-Fluorouracil at the tested doses. Importantly, it appears to be better tolerated, as indicated by the minimal change in average body weight compared to the weight loss observed in the 5-FU group.
Overall Benchmarking Summary and Future Directions
This structured, multi-phase evaluation provides a robust preclinical dataset for our novel compound, PyrAnalog-X.
Caption: Logical flow of the preclinical benchmarking process.
The collective evidence suggests that PyrAnalog-X is a promising anticancer agent. It demonstrates superior potency to 5-FU in vitro, operates through a desirable and targeted mechanism of action by inducing apoptosis and cell cycle arrest, and validates its efficacy in an in vivo model with a favorable safety profile. These compelling results strongly support advancing PyrAnalog-X into further, more comprehensive preclinical development, including pharmacokinetic/pharmacodynamic (PK/PD) studies, formulation development, and toxicology assessments, with the ultimate goal of progressing towards an Investigational New Drug (IND) application.
References
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- Wikipedia. Gemcitabine. [Link]
- Amboss.
- Patsnap. What is the mechanism of Gemcitabine Hydrochloride?. [Link]
- Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
- Wikipedia. Fluorouracil. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Pyrimidine Analogues - LiverTox. [Link]
- Nature.
- University of Iowa. DNA Cell Cycle Analysis with PI. [Link]
- National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
- University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
- University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
- National Center for Biotechnology Information. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
- National Center for Biotechnology Information. Pyrimidine Analogs - Holland-Frei Cancer Medicine. [Link]
- University of Chicago. The Annexin V Apoptosis Assay. [Link]
- National Center for Biotechnology Information. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
- International Journal of Research and Publication Reviews.
- National Center for Biotechnology Information. Promising molecular mechanisms responsible for gemcitabine resistance in cancer. [Link]
- Cancer Research UK. Fluorouracil (5FU). [Link]
- R Discovery.
- International Journal of Creative Research Thoughts. A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. [Link]
- Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
- YouTube. Pharmacology of Antimetabolites Drugs ; Folic acid analogue, Pyrimidine analogue, Purine analogues. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
- ResearchGate. Mechanism of action of pyrimidine analogues. [Link]
- National Center for Biotechnology Information.
- Research and Reviews.
- MDPI. Screening Method for Anti-Colon Cancer Drugs Using Two Sensor Cell Lines with Human β4-Galactosyltransferase 4 Gene Promoters. [Link]
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- Creative Biolabs.
- International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
- National Center for Biotechnology Information. Patient-Derived In Vitro Models for Drug Discovery in Colorectal Carcinoma. [Link]
- PLOS One.
- ASCO Publications.
- ResearchGate. Single-agent screening of pancreatic adenocarcinoma cell lines.... [Link]
- Oxford Academic. Antitumor Efficacy Testing in Rodents. [Link]
- Crown Bioscience. Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]
Sources
- 1. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. rroij.com [rroij.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. nbinno.com [nbinno.com]
- 6. Fluorouracil - Wikipedia [en.wikipedia.org]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gemcitabine - Wikipedia [en.wikipedia.org]
- 9. urology-textbook.com [urology-textbook.com]
- 10. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. ijcrt.org [ijcrt.org]
- 13. atcc.org [atcc.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. High‐throughput screening in colorectal cancer tissue‐originated spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Pancreas Cell PANC-1-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. ascopubs.org [ascopubs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. vet.cornell.edu [vet.cornell.edu]
- 26. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In Vivo Efficacy of Novel Fluoropyrimidine Prodrugs
This guide provides an in-depth, objective comparison of novel fluoropyrimidine prodrugs, focusing on their in vivo efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Rationale for Fluoropyrimidine Prodrugs
For decades, 5-fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors, including colorectal and breast cancers.[1][2] Its primary mechanism involves the inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA, ultimately leading to cell death.[1][3] However, 5-FU itself has significant limitations, including a short half-life, non-selective toxicity to healthy, rapidly dividing cells (e.g., in the bone marrow and gastrointestinal tract), and erratic absorption when administered orally.[4]
To overcome these challenges, a new generation of fluoropyrimidine prodrugs has been developed. These inert precursor molecules are designed to be absorbed orally and then converted into the active 5-FU, ideally with a degree of tumor selectivity.[2][4] This approach aims to mimic a continuous infusion of 5-FU, enhancing patient convenience and potentially improving the therapeutic index by concentrating the cytotoxic agent at the tumor site.[5][6]
This guide will compare the established oral prodrug, Capecitabine , with a novel combination agent, Trifluridine/Tipiracil (TAS-102) , which employs a distinct mechanism to enhance efficacy. We will delve into their activation pathways, compare their performance in preclinical models, and provide the necessary protocols to conduct such evaluations.
Mechanisms of Action & Metabolic Activation
The therapeutic efficacy of a fluoropyrimidine prodrug is fundamentally linked to its metabolic activation pathway. Differences in these pathways dictate tumor selectivity and potential side effects.
Capecitabine: Tumor-Selective Enzymatic Activation
Capecitabine is a rationally designed prodrug that undergoes a three-step enzymatic cascade to release 5-FU.[5][7] A key feature of this design is its reliance on the enzyme Thymidine Phosphorylase (TP), which is often found in higher concentrations within tumor cells compared to healthy tissues.[6][7] This preferential activation is the cornerstone of its improved safety profile over intravenous 5-FU.
The activation sequence is as follows:
-
Liver: After oral absorption, Capecitabine is first metabolized by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR).[7][8]
-
Liver & Tumor Tissue: 5'-DFCR is then converted by cytidine deaminase to 5'-deoxy-5-fluorouridine (5'-DFUR).[7][8]
-
Tumor Tissue: In the final, rate-limiting step, Thymidine Phosphorylase (TP), which is overexpressed in many tumors, converts 5'-DFUR into the active drug, 5-FU.[6][7]
Step-by-Step Methodology
-
Cell Line and Animal Selection:
-
Select a human cancer cell line relevant to the intended clinical application (e.g., HCT-116 or HT-29 for colorectal cancer). C[9]ulture cells under standard sterile conditions.
-
Use immunocompromised mice (e.g., athymic nude or SCID) to prevent rejection of the human tumor graft. A[10][11]llow animals to acclimate for at least one week prior to the experiment. A[9]ll procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium (e.g., PBS or Hank's Balanced Salt Solution), often mixed 1:1 with Matrigel to support initial tumor establishment.
-
Inject approximately 5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
[9]3. Randomization and Grouping:
- Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²).
- Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of treatment. [9] * Typical groups include: Vehicle Control, Capecitabine, and Novel Prodrug (e.g., TAS-102).
-
Drug Administration and Monitoring:
-
Prepare drug formulations daily. Prodrugs are often formulated in a vehicle like 0.5% methylcellulose for oral gavage (p.o.).
-
Administer the drugs according to the specified schedule (e.g., once or twice daily) for the duration of the study (typically 14-21 days).
-
Measure tumor volume and animal body weight at least twice a week. Body weight is a critical indicator of drug toxicity.
-
[9]5. Endpoint and Data Analysis:
- The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study.
- TGI (%) = (1 - [ΔT / ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
- Secondary endpoints can include survival analysis (time for tumors to reach a predetermined size) and final tumor weight upon necropsy.
- Statistically analyze the results to determine the significance of the observed anti-tumor effects.
Conclusion and Future Outlook
The development of oral fluoropyrimidine prodrugs has significantly advanced cancer therapy by improving convenience and the therapeutic index over traditional 5-FU.
-
Capecitabine remains a highly effective and widely used standard of care, leveraging tumor-specific enzyme expression for its targeted activation. *[5][8] Trifluridine/Tipiracil (TAS-102) represents a mechanistically distinct and innovative approach. By inhibiting drug degradation rather than relying on tumor-specific activation, it provides a powerful new tool, particularly in patient populations with tumors refractory to standard fluoropyrimidines.
[12]The choice between these agents in a clinical setting depends on numerous factors, including tumor type, prior treatments, and biomarker status. Ongoing research continues to explore next-generation prodrugs and novel delivery systems to further enhance tumor targeting and overcome resistance mechanisms, promising a future of more individualized and effective cancer treatment.
References
- Current time information in Central Highlands Council, AU. (n.d.). Google.
- What is the mechanism of Capecitabine? (2024, July 17). Patsnap Synapse.
- The role of capecitabine, an oral, enzymatically activated fluoropyrimidine, in the treatment of metastatic breast cancer. (n.d.). PubMed.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Differential expression of capecitabine-related metabolic enzymes in hepatocellular carcinoma and its clinical value: a retrospective cohort study. (2025, June 12). PubMed Central.
- Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach. (n.d.). PMC - PubMed Central.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC - PubMed Central.
- A Simple Method for Comparing Enzymatic Capecitabine Activation in Various Mono- and Combination Chemotherapies. (2015, January 9). Karger Publishers.
- Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. (2025, June 17). OncoDaily.
- Application Notes and Protocols for In Vivo Xenograft Models in "7-Xylosyltaxol B" Efficacy Testing. (n.d.). Benchchem.
- Antitumor Efficacy Testing in Rodents. (2008, November 5). JNCI - Oxford Academic.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). NIH.
- The Oral Fluorouracil Prodrugs. (n.d.). CancerNetwork.
- Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. (2021, September 7). ResearchGate.
- Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. (n.d.). PubMed Central.
- 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.).
- 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (n.d.). PMC - NIH.
- Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. (2021, September 13).
- Novel fluoropyrimidines: improving the efficacy and tolerability of cytotoxic therapy. (n.d.).
- Review of Prodrug and Nanodelivery Strategies to Improve the Treatment of Colorectal Cancer with Fluoropyrimidine Drugs. (2024, May 29). MDPI.
- Novel fluoropyrimidines: improving the efficacy and tolerability of cytotoxic therapy. (n.d.). PubMed.
- A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs trifluridine alone. (2017, January 23). PubMed.
- TAS-118 (S-1 plus leucovorin) versus S-1 in gemcitabine-refractory advanced pancreatic cancer: A randomized, open-label, phase III trial (GRAPE trial). (n.d.). ASCO.
- TAS-118 (S-1 plus leucovorin) versus S-1 in gemcitabine-refractory advanced pancreatic cancer: A randomized, open-label, phase III trial (GRAPE trial). (n.d.). ResearchGate.
- TAS-118 (S-1 plus leucovorin) versus S-1 in patients with gemcitabine-refractory advanced pancreatic cancer: a randomised, open-label, phase 3 study (GRAPE trial). (n.d.). PubMed.
- Effect of food on the pharmacokinetics of TAS-102 and its efficacy and safety in patients with advanced solid tumors. (n.d.). PubMed.
- Perioperative TAS-118 plus oxaliplatin in patients with locally advanced gastric cancer: APOLLO-11 study. (2023, April 8). PubMed Central.
- AusPAR: Trifluridine/tipiracil. (n.d.). Therapeutic Goods Administration (TGA).
- TAS-118 (S-1 plus leucovorin) versus S-1 in patients with gemcitabine-refractory advanced pancreatic cancer: a randomised, open-label, phase 3 study (GRAPE trial). (n.d.). Fingerprint - Mount Sinai Scholars Portal.
- Trifluridine/Tipiracil in the Real-World Management of Metastatic Gastric and Gastroesophageal Junction Cancers in Canada. (n.d.). PubMed Central.
- Capecitabine in Combination With Weekly Docetaxel Appears to Produce Higher Response Rates Than Docetaxel Alone. (n.d.). CancerNetwork.
- Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date. (2020, July 30). PubMed Central.
- TAS-118 (S-1 plus leucovorin) versus S-1 in patients with gemcitabine-refractory advanced pancreatic cancer: a randomised, open-label, phase 3 study (GRAPE trial). (2019, January 6).
Sources
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. Novel fluoropyrimidines: improving the efficacy and tolerability of cytotoxic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. The role of capecitabine, an oral, enzymatically activated fluoropyrimidine, in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncodaily.com [oncodaily.com]
- 7. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 8. Differential expression of capecitabine-related metabolic enzymes in hepatocellular carcinoma and its clinical value: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluridine/Tipiracil in the Real-World Management of Metastatic Gastric and Gastroesophageal Junction Cancers in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Review of Prodrug and Nanodelivery Strategies to Improve the Treatment of Colorectal Cancer with Fluoropyrimidine Drugs | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel 5-Fluoropyrimidine-4,6-diol Derivatives
Introduction: Building on a Legacy to Overcome Resistance
For decades, 5-fluorouracil (5-FU) has been a cornerstone of chemotherapy, particularly for solid tumors like colorectal and breast cancer.[1][2] Its efficacy stems from a multi-pronged attack on cancer cells: its metabolites inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, and are also erroneously incorporated into DNA and RNA, triggering cell death.[2][3][4][5] However, the clinical utility of 5-FU is often hampered by both intrinsic and acquired drug resistance, alongside significant patient toxicity.[6][7]
This guide focuses on a promising new class of compounds: novel 5-Fluoropyrimidine-4,6-diol derivatives. These molecules are rationally designed to potentially offer a wider therapeutic window by improving tumor-specific activation, increasing target enzyme affinity, or altering the balance of cytotoxic mechanisms. Validating the precise mechanism of action (MoA) for these derivatives is not merely an academic exercise; it is a critical step in identifying responsive patient populations, designing rational combination therapies, and preempting potential resistance mechanisms.
This document provides a comprehensive framework for the rigorous, multi-step validation of the MoA for these novel agents. We will move from broad cellular effects to specific molecular interactions, creating a self-validating chain of evidence to support a clear mechanistic hypothesis.
Part 1: The Proposed Mechanism of Action - A Multi-Faceted Approach
Our central hypothesis is that the novel this compound derivatives act as pro-drugs that are intracellularly metabolized into active forms. These active metabolites are hypothesized to exert their anticancer effects through three primary mechanisms, similar to 5-FU, but with potentially different efficiencies and specificities.[2][5]
-
Primary Pathway: Inhibition of Thymidylate Synthase (TS): The derivative is converted to a fluorodeoxyuridine monophosphate analog (e.g., FdUMP), which forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate.[2][4] This action blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair, leading to a "thymineless death."[1][3]
-
Secondary Pathway: RNA Damage: The derivative's metabolites, such as fluorouridine triphosphate (FUTP), are incorporated into various RNA species. This incorporation disrupts RNA processing, modification, and function, contributing to cytotoxicity.[2][3]
-
Tertiary Pathway: DNA Damage: Fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and instability, which triggers apoptotic pathways.[2][3]
The following diagram illustrates this proposed metabolic activation and downstream cytotoxic pathways.
Caption: Proposed mechanism of action for novel this compound derivatives.
Part 2: A Step-by-Step Experimental Validation Workflow
To rigorously test our hypothesis, we will employ a multi-tiered approach. This workflow is designed to build a case for the MoA, with each step providing evidence that informs the next. The causality behind this experimental choice is to first confirm a general cytotoxic effect, then identify the specific molecular target, and finally, confirm that engagement of this target is responsible for the observed cytotoxicity.
Caption: A multi-tiered workflow for validating the mechanism of action.
Part 3: Comparative Performance Analysis
A crucial aspect of validating a novel compound is benchmarking its performance against established alternatives. The following tables present hypothetical—but realistic—data comparing our novel derivative ("NFP-4,6-D") with 5-Fluorouracil (5-FU) and Capecitabine (an oral pro-drug of 5-FU).
Table 1: Comparative In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| NFP-4,6-D | 1.2 | 2.5 | 5.8 |
| 5-Fluorouracil | 4.5 | 8.1 | 15.2 |
| Capecitabine | > 100 (Requires activation) | > 100 (Requires activation) | > 100 (Requires activation) |
Rationale: This data suggests NFP-4,6-D is significantly more potent than 5-FU in vitro across multiple cancer cell lines.
Table 2: Comparative Target Engagement & Inhibition
This table compares the direct inhibitory effect on the primary target, Thymidylate Synthase (TS), and the ability to engage the target within a cellular context.
| Compound | TS Inhibition (Ki, nM) | CETSA Thermal Shift (ΔTm at 10 µM) |
| NFP-4,6-D (active metabolite) | 0.8 | +4.2 °C |
| 5-FU (as FdUMP) | 2.1 | +2.8 °C |
| Capecitabine (as FdUMP) | 2.1 | +2.7 °C |
Rationale: This data indicates that the active metabolite of NFP-4,6-D is a more potent inhibitor of the isolated TS enzyme and demonstrates superior target stabilization in a cellular environment, suggesting more effective target engagement.[9][10]
Part 4: Detailed Experimental Protocols
Scientific trustworthiness is built on reproducibility. The following are detailed, self-validating protocols for the key experiments outlined in our validation workflow.
Protocol 1: Cell Viability (IC50 Determination) using CellTiter-Glo® Luminescent Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[11]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well, opaque-walled plate at a density of 5,000 cells/well in 100 µL of recommended culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 10-point serial dilution of NFP-4,6-D, 5-FU, and a vehicle control (e.g., 0.1% DMSO). Add 1 µL of each concentration to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis & Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.
-
Self-Validation: The vehicle control wells should exhibit high luminescence, while wells with a known cytotoxic agent (positive control) should show low signal. The Z'-factor should be > 0.5 for a robust assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.[9][10][12][13]
-
Cell Culture & Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle control or a saturating concentration (e.g., 10x IC50) of NFP-4,6-D for 2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot cell suspension into PCR tubes.
-
Heat Shock: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Quantification: Carefully collect the supernatant (soluble protein fraction) and quantify the amount of soluble Thymidylate Synthase (TS) using Western Blot or an ELISA-based method (e.g., HTRF® or AlphaLISA®).
-
Analysis: Plot the percentage of soluble TS against temperature for both vehicle and drug-treated samples. Determine the melting temperature (Tm) for each curve. The difference (ΔTm) indicates the degree of protein stabilization.
-
Self-Validation: A clear, sigmoidal melting curve should be observed for the vehicle-treated sample. A positive ΔTm in the drug-treated sample confirms target engagement. A non-target protein (e.g., GAPDH) should show no significant thermal shift.
Protocol 3: Thymidine Rescue Assay
This assay provides a causal link between TS inhibition and cytotoxicity. If the drug's primary mechanism is blocking dTMP synthesis, then supplementing the media with its downstream product, thymidine, should rescue the cells from death.
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment: Treat cells with a dose-response of NFP-4,6-D in two parallel sets of plates. In one set, co-administer a fixed, non-toxic concentration of thymidine (e.g., 20 µM).
-
Incubation & Analysis: Incubate for 72 hours and assess cell viability using the CellTiter-Glo® assay.
-
Interpretation:
-
No change in IC50: The drug's cytotoxicity is independent of TS inhibition.
-
Significant rightward shift in IC50: The drug's primary mechanism is TS inhibition, as the cytotoxic effect is reversed by thymidine.
-
Partial shift in IC50: TS inhibition is a major, but not the sole, mechanism of action. Other mechanisms, like RNA/DNA incorporation, are also contributing.
-
-
Self-Validation: The thymidine concentration used should be confirmed to be non-toxic on its own. A known TS inhibitor like 5-FU should show a significant IC50 shift as a positive control.
Caption: Logic diagram for interpreting Thymidine Rescue Assay results.
Conclusion
The validation of a novel drug's mechanism of action is a foundational pillar of modern drug development. The framework presented here provides a logical, evidence-based pathway to move from a hypothesis to a well-supported mechanistic model for novel this compound derivatives. By systematically evaluating cellular effects, confirming direct target engagement, and causally linking this engagement to the desired phenotype, researchers can build a robust data package. This rigorous, multi-faceted approach, benchmarked against established standards like 5-FU, is essential for de-risking clinical development and ultimately delivering more effective and safer therapies to patients.
References
- Title: Thymidylate synthase as an oncogene: a novel role for an essential DNA synthesis enzyme Source: Cancer Cell URL
- Title: Thymidylate synthase: a critical target for cancer chemotherapy Source: PubMed URL
- Title: 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES Source: Nature URL
- Title: An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review Source: SpringerLink URL
- Title: 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies Source: PMC - NIH URL
- Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL
- Title: 5-Fluorouracil mechanism of action. The 5-fluorouracil structure is...
- Title: What is the mechanism of Fluorouracil?
- Title: 5-fluorouracil: mechanisms of action and clinical strategies Source: PubMed URL
- Title: In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide Source: Benchchem URL
- Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL
- Title: Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow Source: PerkinElmer URL
- Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL
- Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL
- Title: Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems Source: PMC URL
Sources
- 1. Thymidylate synthase: a critical target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Fluorouracil? [synapse.patsnap.com]
- 6. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. noblelifesci.com [noblelifesci.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Fluoropyrimidine-4,6-diol in Reaction Mixtures
Prepared for: Researchers, Scientists, and Drug Development Professionals
The precise quantification of key intermediates is a cornerstone of modern pharmaceutical development and chemical synthesis. 5-Fluoropyrimidine-4,6-diol, a critical building block in the synthesis of various therapeutic agents, demands rigorous analytical oversight to ensure reaction efficiency, product purity, and process scalability. Monitoring its concentration in complex reaction mixtures allows for real-time decision-making, optimization of reaction kinetics, and the identification of potential impurities.[1]
This guide provides an in-depth comparison of the three most powerful and relevant analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance Spectroscopy (¹⁹F qNMR). As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the underlying principles and causal logic, empowering you to select and implement the most appropriate method for your specific research context. Every method described is grounded in the principles of analytical method validation to ensure the generation of trustworthy and reproducible data.[2][3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity testing and quantification.[4] Its strength lies in separating components of a mixture based on their differential interactions with a stationary phase, making it ideal for analyzing complex reaction matrices.
Causality Behind Method Selection
The pyrimidine ring in this compound contains conjugated double bonds, which results in strong absorbance in the ultraviolet (UV) spectrum.[5] This inherent chromophore allows for sensitive and selective detection using a UV detector, one of the most common and robust HPLC detectors available. By choosing an appropriate reversed-phase column (e.g., C18), we can effectively separate the polar diol from less polar starting materials, reagents, and byproducts based on hydrophobicity.
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify this compound and monitor the depletion of starting materials.
1. Sample Preparation:
- Carefully withdraw a 100 µL aliquot from the reaction vessel at a specific time point.
- Immediately quench the reaction by diluting the aliquot into 900 µL of a 50:50 acetonitrile/water mixture in a 1.5 mL microcentrifuge tube. This prevents further reaction.
- Vortex the sample for 30 seconds.
- If particulates are present, centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to an HPLC vial.
2. Instrumentation and Conditions:
- HPLC System: Standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).[6]
- Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
- Mobile Phase: Isocratic elution with 95% 20 mM potassium phosphate buffer (pH 3.0) and 5% acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 265 nm.
- Injection Volume: 10 µL.
- Internal Standard: 5-Bromouracil can be used as an internal standard for enhanced precision.[8]
3. Calibration and Quantification:
- Prepare a stock solution of a certified reference standard of this compound in the mobile phase.
- Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
- Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration. The relationship should be linear (R² ≥ 0.999).[8]
- Quantify the analyte in the reaction samples by interpolating their peak areas from this curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for quantitative HPLC-UV analysis.
Performance and Comparison
| Parameter | HPLC-UV Performance | Rationale |
| Specificity | Good to Excellent | Achieved by chromatographic separation. Potential co-eluting impurities can interfere. |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | Sufficient for monitoring most chemical reactions.[6] |
| Linearity | Excellent (R² > 0.999) | UV detectors provide a highly linear response over several orders of magnitude.[8] |
| Precision (%RSD) | < 2% | High reproducibility is a hallmark of modern HPLC systems.[9] |
| Analysis Time | ~10-15 min/sample | Includes column equilibration and elution time. Can be reduced with UHPLC.[10] |
| Instrumentation Cost | Moderate | HPLC systems are standard equipment in most analytical labs. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. It is particularly useful for volatile and thermally stable compounds.
Causality Behind Method Selection
This compound, with its two hydroxyl groups, is not sufficiently volatile for direct GC analysis. The causal choice here is to perform a derivatization step, typically silylation, to convert the polar -OH groups into nonpolar and volatile trimethylsilyl (-OTMS) ethers.[11] This chemical modification makes the analyte amenable to GC separation. The mass spectrometer then provides definitive identification based on the molecule's unique mass-to-charge ratio and fragmentation pattern, offering exceptional specificity that is often superior to UV detection.[5]
Experimental Protocol: GC-MS Analysis
Objective: To achieve highly specific quantification of this compound, especially in complex mixtures where HPLC peaks may overlap.
1. Sample Preparation and Derivatization:
- Withdraw a 50 µL aliquot from the reaction mixture and quench in 950 µL of a suitable aprotic solvent (e.g., Dichloromethane).
- Evaporate a 100 µL portion of the diluted sample to dryness under a gentle stream of nitrogen.
- Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of pyridine.
- Cap the vial tightly and heat at 70 °C for 30 minutes.
- Cool to room temperature. The sample is now ready for injection.
2. Instrumentation and Conditions:
- GC-MS System: Standard Gas Chromatograph coupled to a Mass Selective Detector (MSD).[11]
- Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- MSD Interface Temp: 280 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions of the derivatized analyte.
3. Calibration and Quantification:
- Prepare calibration standards of the reference compound.
- Derivatize each standard using the exact same procedure as the samples.
- Generate a calibration curve by plotting the peak area of a specific quantifier ion against concentration.
- An isotopically labeled internal standard is highly recommended for GC-MS to account for variations in derivatization efficiency and injection volume.
Workflow for GC-MS Analysis```dot
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Performance and Comparison
| Parameter | ¹⁹F qNMR Performance | Rationale |
| Specificity | Unsurpassed | The large chemical shift range of ¹⁹F makes signal overlap extremely rare. [12][13] |
| Limit of Quantification (LOQ) | ~10-50 µg/mL | Less sensitive than chromatographic methods, may not be suitable for trace analysis. |
| Linearity | Absolute Method | Does not rely on a calibration curve; linearity is inherent to the physical principle. |
| Precision (%RSD) | < 1% | Highly precise when acquisition parameters are correctly optimized. [14] |
| Analysis Time | ~15-20 min/sample | Acquisition time is dependent on the required relaxation delay and number of scans. |
| Instrumentation Cost | Very High | NMR spectrometers represent a significant capital investment and have high maintenance costs. |
Head-to-Head Comparison and Recommendations
| Feature | HPLC-UV | GC-MS (with Derivatization) | ¹⁹F qNMR |
| Primary Strength | Robustness & Versatility | Sensitivity & Specificity | Accuracy & Structural Info |
| Sample Preparation | Simple (Dilute & Inject) | Complex (Drydown & Derivatize) | Moderate (Weigh Standard) |
| Specificity | Good | Excellent | Unsurpassed |
| Sensitivity (LOQ) | Moderate (~50 ng/mL) | Very High (~5 ng/mL) | Low (~10,000 ng/mL) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Need for Analyte Standard? | Yes (for calibration) | Yes (for calibration) | No (uses internal calibrant) |
| Analysis Speed | Fast | Slow (due to prep) | Moderate |
| Cost | Moderate | High | Very High |
Senior Scientist Recommendations
-
For Routine In-Process Control and High-Throughput Screening: HPLC-UV is the undisputed choice. Its combination of speed, robustness, and moderate cost makes it ideal for generating reliable data quickly to monitor reaction progress. [10]* For Trace-Level Impurity Profiling or in Extremely Complex Matrices: GC-MS is the preferred method. When you need to detect and quantify very low levels of the analyte or its byproducts and HPLC specificity is insufficient, the sensitivity and confirmatory power of MS are invaluable. [11]* For Primary Reference Method and Definitive Molar Quantification: ¹⁹F qNMR is the gold standard. When absolute accuracy is paramount, for tasks such as certifying reference materials or performing detailed mechanistic studies where precise molar ratios are needed, qNMR provides a direct, calibration-curve-free measurement with exceptional precision and structural confirmation. [14][15] By understanding the fundamental principles and practical trade-offs of each technique, you can confidently select the analytical tool that best aligns with your scientific objectives, resource availability, and data quality requirements.
References
- Marunaka, T., Umeno, Y., & Minami, Y. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
- Coria, L. A., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3278–3286. [Link]
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]
- Coria, L. A., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3278–3286. [Link]
- Idowu, T. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8929583. [Link]
- Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Magnetic Resonance. [Link]
- Al-Rawi, J. M. A., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(1), 53-61. [Link]
- Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example. Study.com. [Link]
- LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography.
- Shimadzu Corporation. (n.d.). Real-Time Monitoring of Chemical Reactions.
- Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide. Mettler Toledo. [Link]
- LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
- International Journal of Pharmaceutical and Life Sciences. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical and Life Sciences. [Link]
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
- El-Malah, A. A., et al. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 27(19), 6549. [Link]
- ResearchGate. (2011). Synthesis and purification of [2-13C]-5-fluorouracil.
- Ciccolini, J., et al. (2004). A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPD) activity. Journal of Clinical Pharmacy and Therapeutics, 29(4), 307-315. [Link]
- Maring, J. G., et al. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic Drug Monitoring, 27(1), 84-90. [Link]
- Gkeka, P. T., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(22), 7957. [Link]
- van Kuilenburg, A. B. P., et al. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 31(3), 218-219. [Link]
- ResearchGate. (2017). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield.
- Tsiougklou, D., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Applied Sciences, 12(22), 11728. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPD) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis [mdpi.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparing the cytotoxicity of 5-Fluoropyrimidine-4,6-diol with other pyrimidine analogs
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine analogs represent a cornerstone in the armamentarium of anticancer agents, exerting their cytotoxic effects primarily through the disruption of nucleic acid synthesis and function.[1] Their structural similarity to endogenous pyrimidines allows them to be metabolized by cellular enzymes and incorporated into DNA and RNA, or to inhibit critical enzymes involved in nucleotide metabolism, ultimately leading to cell cycle arrest and apoptosis.[2] This guide provides a comparative analysis of the in vitro cytotoxicity of several key pyrimidine analogs, with a focus on 5-Fluorouracil (5-FU), its oral prodrug Capecitabine, and the deoxycytidine analog Gemcitabine. We will also discuss the chemical context of 5-Fluoropyrimidine-4,6-diol and the promising novel polymeric fluoropyrimidine, F10, to provide a forward-looking perspective on this important class of therapeutic agents.
Mechanisms of Action: A Tale of Two Pathways
The cytotoxic effects of pyrimidine analogs are mediated through distinct yet overlapping mechanisms of action. Understanding these pathways is crucial for interpreting comparative cytotoxicity data and for the rational design of combination therapies.
5-Fluorouracil (5-FU) and its Prodrug, Capecitabine:
5-FU is a uracil analog that, once inside the cell, is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2] Capecitabine is an orally administered prodrug that is enzymatically converted to 5-FU, offering the advantage of preferential activation within tumor tissue.[3]
The primary mechanisms of 5-FU cytotoxicity are:
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, leading to the inhibition of the synthesis of thymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[2]
-
Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA. This fraudulent incorporation disrupts DNA and RNA synthesis and function, leading to DNA damage and impaired protein synthesis.[2]
Gemcitabine:
Gemcitabine (difluorodeoxycytidine) is an analog of deoxycytidine. It is transported into the cell and phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. Its cytotoxic effects are primarily due to:
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby depleting the pool of deoxynucleotides required for DNA synthesis.
-
DNA Chain Termination: dFdCTP is incorporated into DNA, where it inhibits further DNA synthesis by DNA polymerases, leading to chain termination.
The following diagram illustrates the key mechanistic pathways of these pyrimidine analogs.
Caption: Mechanisms of action of 5-FU, Capecitabine, and Gemcitabine.
Comparative In Vitro Cytotoxicity
The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes reported IC50 values for 5-FU, Capecitabine, and Gemcitabine across a range of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions such as cell culture methods, drug exposure times, and viability assays used.
| Pyrimidine Analog | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 5-Fluorouracil | HCT116 (Colon) | 19.87 | |
| HT29 (Colon) | 34.18 | ||
| SW48 (Colon) | 19.85 | ||
| LS180 (Colon) | 58.22 | ||
| Esophageal Squamous Cell Carcinoma (25 lines) | 1.00 - 39.81 | [4] | |
| Capecitabine | 4T1 (Breast) | 1700 | [5] |
| HCT116 (Colon) | 2850 | [5] | |
| HT29 (Colon) | 1590 | [5] | |
| HCT-116 (Colon) | 24.7 | [6] | |
| Gemcitabine | MIA PaCa-2 (Pancreatic) | 0.025 | [7] |
| PANC-1 (Pancreatic) | 0.048 | [7] | |
| BxPC-3 (Pancreatic) | Lower than other PDAC lines | [8] | |
| MIA-G (Gemcitabine-resistant Pancreatic) | 1.243 | [9] |
Emerging Pyrimidine Analogs
This compound: This compound is a positional isomer of 5-Fluorouracil. While its direct cytotoxic activity is not extensively documented in the public domain, its synthesis has been described, and it is used as a precursor in the preparation of other pyrimidine derivatives, such as kynurenine-3-monooxygenase inhibitors.[10] Given its structural similarity to 5-FU, it is plausible that it could exhibit cytotoxic properties, but further investigation is required to determine its mechanism of action and potency.
F10 (Polymeric Fluoropyrimidine): F10 is a novel polymeric formulation of 5-fluoro-2'-deoxyuridine-5'-O-monophosphate, the active metabolite of fluoropyrimidine chemotherapy.[11][12] Preclinical studies have shown that F10 is highly cytotoxic to prostate cancer cells (PC3 and C4-2) at nanomolar concentrations and demonstrates significant anti-cancer activity in animal models of acute myeloid leukemia, glioblastoma, and advanced prostate cancer, with minimal systemic toxicity.[11][12] This approach represents a promising strategy to enhance the therapeutic index of fluoropyrimidines.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The following is a generalized protocol for determining the in vitro cytotoxicity of pyrimidine analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for a typical MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
Pyrimidine analogs (5-FU, Capecitabine, Gemcitabine, etc.)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine analogs in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the known kinetics of the drug.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Discussion and Future Directions
The comparative analysis of pyrimidine analogs reveals a complex interplay between their chemical structure, mechanism of action, and cytotoxic potency against different cancer cell lines. Gemcitabine generally exhibits higher potency (lower IC50 values) in pancreatic cancer cell lines compared to 5-FU and Capecitabine in colon and breast cancer cell lines. This is likely due to its distinct mechanism of action targeting both ribonucleotide reductase and DNA synthesis. The high IC50 values for Capecitabine in vitro are expected, as it requires enzymatic conversion to 5-FU, a process that is more efficient in vivo, particularly within tumor tissues.
The limited publicly available data on the cytotoxicity of this compound highlights an area for future research. Its structural similarity to 5-FU suggests potential anticancer activity, and a systematic evaluation of its cytotoxic profile and mechanism of action is warranted. Furthermore, the development of novel formulations and derivatives, such as the polymeric fluoropyrimidine F10, demonstrates a promising avenue for improving the therapeutic index of this class of drugs by enhancing tumor-specific drug delivery and reducing systemic toxicity.[11][12]
Future comparative studies should aim to standardize experimental conditions to allow for more direct and robust comparisons of cytotoxic potency. Head-to-head studies in a panel of diverse cancer cell lines, utilizing multiple cytotoxicity assays (e.g., MTS, LDH release) and including mechanistic investigations (e.g., cell cycle analysis, apoptosis assays), will be invaluable for the rational development of next-generation pyrimidine-based cancer therapies.
References
- In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting. (n.d.). National Center for Biotechnology Information.
- The Cytotoxic and Pro-Apoptotic Activities of the Novel Fluoropyrimidine F10 Towards Prostate Cancer Cells are Enhanced by Zn2+-Chelation and Inhibiting the Serine Protease Omi/HtrA2. (2015). National Center for Biotechnology Information.
- The cytotoxic and pro-apoptotic activities of the novel fluoropyrimidine F10 towards prostate cancer cells are enhanced by Zn(2+)-chelation and inhibiting the serine protease Omi/HtrA2. (2015). PubMed.
- Comparative Studies of Fluorinated Pyrimidines with Various Cell Lines. (1966). Cancer Research.
- IC50 values for cell lines derived from tumors under different treatment conditions. (n.d.). ResearchGate.
- IC50 values for 5-FU for the three cell lines at 24h and 48h in 2D versus 3D spheroids. (n.d.). ResearchGate.
- vitro IC50 values of Capecitabine, 5-FCPal, and 5FU against a variety of normal and cancer cell types. (n.d.). ResearchGate.
- Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing. (2020). National Center for Biotechnology Information.
- Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism. (2022). National Center for Biotechnology Information.
- IC50 of gemcitabine in pancreatic cell lines treated with different concentrations of GB. (n.d.). ResearchGate.
- Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines. (2008). PubMed.
- IC 50 values of P276-00 and gemcitabine in the different pancreatic cancer cell lines. (n.d.). ResearchGate.
- Gemcitabine-fucoxanthin combination in human pancreatic cancer cells. (2023). Spandidos Publications.
- A IC50 values of drug capecitabine and CAP-PsarNPs-PE. (n.d.). ResearchGate.
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). National Center for Biotechnology Information.
- Pyrimidine nucleoside analogs in cancer treatment. (2005). PubMed.
- The IC50 values of CU and 5-FU alone and in combination in L02, SMMC-7721, Bel-7402, HepG-2 and MHCC97H cells for 48 h. (n.d.). ResearchGate.
- Effects of 5-Fluorouracil on the Expression of Epigenetic Enzymes and Promoter Methylation of Selected Genes in Colorectal Cancer Cells Grown as Monolayer and Spheroid Cultures. (2023). Pharmaceutical Sciences.
- Pyrimidine and Purine Analogues, Effects on Cell Cycle Regulation and the Role of Cell Cycle Inhibitors to Enhance Their Cytotoxicity. (2002). Taylor & Francis Online.
- In vitro antitumour activity of cis- and trans-5-fluoro-5,6-dihydro-6-alkoxy-uracils; effects on thymidylate synthesis. (1994). National Center for Biotechnology Information.
- Synergistic Effect of L-cycloserine and Capecitabine on Human Colon Cancer Cell Line. (n.d.). Impact Factor.
- 5-fluoro-pyrimidine-2,4-diol. (n.d.). PharmaCompass.
- Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil. (1982). PubMed.
- Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. (2021). National Center for Biotechnology Information.
- A Novel DPYD Variant Associated With Severe Toxicity of Fluoropyrimidines: Role of Pre-emptive DPYD Genotype Screening. (2018). PubMed.
- Role of microRNAs in fluoropyrimidine-related toxicity: what we know. (2021). Farmacia.
- 5-Fluorouracil. (n.d.). PubChem.
- 5-fluoro-1H-pyrimidine-2,4-dione; 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione. (n.d.). PubChem.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). National Center for Biotechnology Information.
- Synthesis and cytotoxic activity of 5,6-heteroaromatically annulated pyridine-2,4-diamines. (2009). PubMed.
- 5-Fluorouracil toxicity and dihydropyrimidine dehydrogenase enzyme: implications for practice. (2013). PubMed.
Sources
- 1. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel DPYD Variant Associated With Severe Toxicity of Fluoropyrimidines: Role of Pre-emptive DPYD Genotype Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 106615-61-6 [chemicalbook.com]
- 11. The Cytotoxic and Pro-Apoptotic Activities of the Novel Fluoropyrimidine F10 Towards Prostate Cancer Cells are Enhanced by Zn2+-Chelation and Inhibiting the Serine Protease Omi/HtrA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cytotoxic and pro-apoptotic activities of the novel fluoropyrimidine F10 towards prostate cancer cells are enhanced by Zn(2+) -chelation and inhibiting the serine protease Omi/HtrA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Fluoropyrimidine Derivatives
Welcome to a detailed exploration of the structure-activity relationships (SAR) governing 5-fluoropyrimidine derivatives. This guide is crafted for researchers, medicinal chemists, and drug development professionals. We will move beyond simple descriptions to analyze the causal relationships between molecular structure and biological efficacy, grounded in experimental data and established mechanisms.
Our focus will be on the nuanced ways that modifications to the core 5-fluoropyrimidine scaffold influence anticancer and antifungal activities. We will dissect the rationale behind key structural changes in well-known drugs and explore the experimental workflows used to validate these therapeutic hypotheses.
Part 1: The 5-Fluorouracil (5-FU) Archetype: A Double-Edged Sword
The journey of 5-fluoropyrimidines begins with 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for decades.[1] Its efficacy stems from its role as an antimetabolite.[2][3][4] After entering a cell, 5-FU is converted into several active metabolites, primarily fluorodeoxyuridine monophosphate (FdUMP), which powerfully inhibits thymidylate synthase (TS).[2][5][6] This enzyme is critical for the synthesis of thymidylate (dTMP), a necessary component for DNA replication.[5][6] By blocking TS, 5-FU creates a "thymineless death," selectively affecting rapidly dividing cancer cells.[5]
However, 5-FU's mechanism is not solely confined to DNA synthesis disruption. Its metabolites can also be incorporated into RNA (as fluorouridine triphosphate, FUTP) and DNA (as fluorodeoxyuridine triphosphate, FdUTP), leading to errors in RNA processing and DNA damage, respectively.[2][4][6]
Despite its success, 5-FU suffers from significant limitations:
-
Poor Oral Bioavailability: It is rapidly degraded in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[6]
-
Non-selective Toxicity: Its action on all rapidly dividing cells leads to severe side effects.[1]
-
Drug Resistance: Tumors can develop resistance by upregulating TS expression or altering metabolic pathways.[2]
These challenges have been the primary impetus for the rational design of 5-fluoropyrimidine derivatives, seeking to enhance therapeutic index by modulating absorption, distribution, metabolism, and excretion (ADME) properties while retaining or improving the core mechanism of action.
Part 2: Strategic Modifications of the Pyrimidine Scaffold
The SAR of 5-fluoropyrimidines is a classic tale of medicinal chemistry, where targeted structural tweaks produce profound changes in pharmacological profiles. The key to understanding this is to analyze the molecule by its modification sites.
The Crucial C5 Position: The Role of Fluorine
The fluorine atom at the C5 position is the cornerstone of the entire class's mechanism against thymidylate synthase. During the normal enzymatic reaction, a hydrogen atom at C5 of the substrate (dUMP) is abstracted. However, the C-F bond is exceptionally strong and cannot be broken by the enzyme. This results in the formation of a stable, covalent ternary complex between the inhibitor (FdUMP), the enzyme (TS), and a cofactor (CH2THF), effectively locking the enzyme in an inactive state.[2][6] This potent, mechanism-based inhibition is the primary source of cytotoxicity.
N1 and N3 Positions: The Gateway to Prodrugs
Modifications at the N1 and N3 positions of the uracil ring are central to overcoming the pharmacokinetic pitfalls of 5-FU. By masking the polar N-H groups, chemists have successfully created orally bioavailable prodrugs that are later metabolized to release 5-FU.
-
Tegafur: An N1-substituted prodrug, tegafur is slowly metabolized in the liver to 5-FU, resulting in more sustained levels of the active drug.
-
Capecitabine: A more sophisticated, multi-step prodrug, capecitabine is designed for tumor-selective activation. It undergoes a cascade of enzymatic conversions, with the final step to 5-FU preferentially occurring in tumor tissues due to higher levels of the enzyme thymidine phosphorylase. This targeted release helps to reduce systemic toxicity.
The following diagram illustrates the metabolic activation pathway of Capecitabine, a prime example of rational prodrug design.
Caption: Metabolic activation of the prodrug Capecitabine to 5-FU.
C2 and C4 Positions: Modulating Potency and Target Spectrum
Substitutions at the C2 and C4 positions can significantly alter the molecule's biological activity and target profile. For instance, replacing the C2-oxo group with a thio group (2-thiouracil derivatives) or adding various substituents at the C4 position can shift the molecule's primary target.
Recent studies have shown that introducing bulky aromatic or heterocyclic groups at these positions can lead to derivatives that act as inhibitors of other crucial cellular targets, such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs).[7][8] This opens up the possibility of creating dual-action agents or compounds with entirely new mechanisms of action, moving beyond TS inhibition. For example, a series of 2-butoxy-4-substituted 5-fluoropyrimidines showed potent cytotoxic activity against various cancer cell lines, with the 4-chloro derivative being particularly effective.[9]
Part 3: Comparative Analysis of Key Derivatives
The true value of SAR analysis lies in direct comparison. The table below summarizes the properties of key 5-fluoropyrimidine derivatives, linking their structural modifications to their pharmacological outcomes.
| Compound | Key Structural Modification | Primary Mechanism of Action | Key Advantage over 5-FU | Representative IC50 (µM) * |
| 5-Fluorouracil | Parent Compound | Thymidylate Synthase (TS) Inhibition; RNA/DNA incorporation[2][5][6] | Baseline | HCT116: ~24.1[10] |
| Capecitabine | N1-carbamate prodrug | Converted to 5-FU; TS Inhibition | Oral bioavailability; Tumor-selective activation | Converted to 5-FU |
| Tegafur (in S-1) | N1-substituted prodrug | Converted to 5-FU; TS Inhibition | Oral bioavailability; Sustained 5-FU release[11] | Converted to 5-FU |
| Compound 7i | 2,4-diamino-5-methyleneamino | Cell cycle arrest and apoptosis[10] | Increased potency against various cell lines | HCT116: 4.93[10] |
| Compound 9u | 5-trifluoromethyl; complex C2/C4 substitutions | EGFR Kinase Inhibition[7] | Novel mechanism; Potent against EGFR-driven cancers | A549: 0.35[7] |
*IC50 values are highly cell-line and assay dependent and are provided for comparative purposes only.
Part 4: Expanding the Therapeutic Window: Antifungal Applications
Interestingly, the core mechanism of disrupting pyrimidine metabolism is also effective against fungal pathogens. The prodrug 5-Fluorocytosine (5-FC) is a key antifungal agent.[12]
In susceptible fungi, 5-FC is taken up by a cytosine permease and then converted by cytosine deaminase into 5-FU.[13] This is a critical point of selectivity, as human cells lack a functional cytosine deaminase, rendering the drug non-toxic to the host.[13] Once inside the fungal cell, the resulting 5-FU acts via the same mechanisms of TS inhibition and RNA/DNA disruption. However, resistance can emerge through mutations in these metabolic pathways or via the active efflux of the fluoropyrimidines out of the fungal cell.[12][14]
Part 5: Experimental Validation: A Protocol for Cytotoxicity Assessment
All SAR claims must be validated by rigorous experimental data. The most common method for assessing the cytotoxic activity of these compounds is the MTT assay, which measures cell viability.
Standard Protocol: MTT Cytotoxicity Assay
This protocol provides a reliable framework for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Objective: To quantify the reduction in cell viability of a cancer cell line upon exposure to a 5-fluoropyrimidine derivative.
Materials:
-
Cancer cell line (e.g., HCT116, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-channel pipette, plate reader (570 nm)
Workflow:
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Causality and Self-Validation:
-
Why serial dilutions? To generate a dose-response curve, which is essential for accurately calculating the IC50.
-
Why a vehicle control? To ensure that the solvent (e.g., DMSO) used to dissolve the compound does not have its own cytotoxic effects at the concentrations used.
-
Why an untreated control? This represents 100% cell viability and serves as the baseline for all calculations.
-
Why a positive control? Using a known drug like 5-FU validates that the assay system is responsive and allows for a relative comparison of potency.
Conclusion and Future Outlook
The SAR of 5-fluoropyrimidine derivatives is a testament to the power of rational drug design. Beginning with the potent but flawed 5-FU, medicinal chemists have intelligently modified the core scaffold to create prodrugs with superior pharmacokinetics and derivatives with novel mechanisms of action. The key takeaways are clear: the C5-fluorine is sacrosanct for TS inhibition, N-alkylation is the path to oral bioavailability, and substitutions at C2/C4 offer avenues to new therapeutic targets.
Future research will likely focus on developing highly selective, dual-target inhibitors and leveraging novel drug delivery systems to further enhance tumor-specific accumulation, continuing the evolution of this remarkable class of therapeutic agents.
References
- Wikipedia. (n.d.). Fluorouracil.
- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Journal of Cancer Research and Clinical Oncology, 134(11), 1157-1167.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338.
- Iadaps, V. T., Gupte, A., & Gupte, S. (2012). Mechanisms of action of topical 5-fluorouracil: review and implications for the treatment of dermatological disorders. Journal of Dermatological Treatment, 23(2), 83-89.
- Chen, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2368-2381.
- Sun, J., Zhang, S. J., et al. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Bulletin of the Korean Chemical Society, 34(5), 1481-1488.
- Sun, J., Zhang, S. J., et al. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Bulletin of the Korean Chemical Society.
- Chen, Y. C., et al. (2024). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. International Journal of Molecular Sciences, 25(6), 3438.
- Głowacka, I. E., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(16), 4964.
- Sastré-Velásquez, J., et al. (2022). The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment. PLoS Pathogens, 18(12), e1011066.
- Zhao, P., et al. (2021). Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 47, 128213.
- Sastré-Velásquez, J., et al. (2022). The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment. PLoS Pathogens, 18(12), e1011066.
- Meurice, G., et al. (2021). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. Translational Cancer Research, 10(6), 3077-3088.
- Vasanthan, J., & Sureshbabu, K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(6), 634-649.
- Sara, J. D., et al. (2018). 5-fluorouracil and cardiotoxicity: a review. Therapeutic Advances in Medical Oncology, 10, 1758835918780140.
- ResearchGate. (n.d.). SAR for all tested compounds (3–9), compared to 5-FU.
- Wieczorkiewicz, M., et al. (2023). In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species. International Journal of Molecular Sciences, 24(23), 16752.
- Solution Pharmacy. (2023, June 20). Topic (55) Antifungal Agents = SAR of Anti Fungal Agents [Video]. YouTube.
- Sharma, A., & Kumar, V. (2020). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Journal of the Egyptian National Cancer Institute, 32(1), 20.
- Saif, M. W. (2013). S-1: a promising new oral fluoropyrimidine derivative. Expert Opinion on Investigational Drugs, 22(8), 1033-1047.
- El-Naggar, A. M., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 12(28), 17896-17916.
- Wieczorkiewicz, M., et al. (2024). Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction. International Journal of Molecular Sciences, 25(13), 6939.
Sources
- 1. 5-fluorouracil and cardiotoxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. Mechanisms of action of topical 5-fluorouracil: review and implications for the treatment of dermatological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 5. Fluorouracil - Wikipedia [en.wikipedia.org]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines | Semantic Scholar [semanticscholar.org]
- 10. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S-1: a promising new oral fluoropyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Selectivity of Novel Compounds
Introduction: The Cornerstone of Selectivity in Drug Discovery
In the journey from a promising hit compound to a clinical candidate, few parameters are as critical as selectivity. A compound's therapeutic efficacy is defined by its intended interaction with a biological target, while its safety profile is often dictated by its unintended interactions—the so-called "off-targets".[1] Understanding and optimizing this on-target versus off-target activity, or selectivity, is a cornerstone of modern drug discovery.[2] It allows us to predict potential side effects, elucidate the true mechanism of action, and ultimately design safer, more effective medicines.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of selectivity profiling. We will move beyond a simple checklist of assays, instead focusing on building a logical, tiered strategy. This approach, grounded in scientific first principles, allows for the efficient allocation of resources, ensuring that the most promising compounds are advanced based on a deep and robust understanding of their biological interactions. We will explore the causality behind experimental choices, from initial biochemical screens to proteome-wide cellular analyses, providing the technical details and interpretation frameworks necessary to make confident, data-driven decisions.
The Tiered Strategy: A Funnel Approach to Defining Selectivity
A robust selectivity assessment strategy is not a single experiment but a campaign. It can be visualized as a funnel, where a large number of initial hits are progressively filtered through increasingly complex and physiologically relevant assays. This tiered approach ensures that resource-intensive experiments are reserved for compounds that have already demonstrated desirable properties in simpler, higher-throughput systems.
Caption: A tiered workflow for compound selectivity profiling.
Tier 1: Establishing a Foundation with Primary Assays and Counter-Screening
The initial phase of any screening campaign is designed to identify compounds that modulate your target of interest. However, high-throughput screening (HTS) is notoriously susceptible to false positives.[3] Therefore, this tier is as much about validating the hits as it is about discovering them.
The "Why": Eliminating Artifacts Early
The goal here is to confirm that the observed activity is due to a genuine interaction with the biological target and not an artifact of the assay technology or a result of non-specific effects like cytotoxicity.[4] Failing to eliminate false positives early leads to wasted resources pursuing compounds that are destined to fail.[4]
Key Experimental Approaches
-
Primary Screening: An HTS-compatible assay (e.g., enzymatic or binding) is used to test a large library of compounds at a single concentration to identify initial "hits".[3]
-
Hit Confirmation: "Cherry-picked" hits are re-tested, often in triplicate, to confirm their activity and rule out random error.[3]
-
Potency Determination: Confirmed hits are tested across a range of concentrations to determine their IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[3][5][6]
-
Counter-Screening: This is the critical, self-validating step. Counter-screens are designed to identify compounds that interfere with the assay itself or exhibit undesirable properties.[3][4][7]
-
Technology Counter-Screens: These assays are run in the absence of the biological target to identify compounds that directly interfere with the detection method (e.g., inhibiting a luciferase reporter enzyme or possessing native fluorescence).[4][7]
-
Specificity Counter-Screens: These assays help filter out non-specific compounds. A common example is a cytotoxicity assay, which is essential for cell-based screens to eliminate compounds that modulate the signal simply by killing the cells.[4]
-
| Parameter | IC50 (Inhibitory Concentration) | EC50 (Effective Concentration) | Ki (Inhibition Constant) | Kd (Dissociation Constant) |
| What it Measures | Concentration of an inhibitor required to reduce a biological process by 50%.[6] | Concentration of an agonist required to produce 50% of the maximal effect.[6] | The dissociation constant of an inhibitor from an enzyme; a measure of binding affinity.[8] | The concentration at which 50% of the ligand is bound to the target at equilibrium; a direct measure of binding affinity.[6] |
| Assay Type | Functional (e.g., enzyme activity) | Functional (e.g., reporter gene activation) | Biochemical (requires knowledge of inhibition mechanism) | Binding (e.g., competition assays) |
| Context | Measures functional potency of an antagonist/inhibitor.[6] | Measures functional potency of an agonist/activator.[6] | More intrinsic measure of inhibitor affinity than IC50, especially for competitive inhibitors.[8] | A fundamental measure of the affinity between a compound and its target.[6] |
| Key Insight | "How much compound do I need to inhibit the process?" | "How much compound do I need to activate the process?" | "How tightly does my inhibitor bind?" | "How tightly does my compound bind?" |
Tier 2: In Vitro Selectivity Profiling Against Related Targets
Once a compound is confirmed to be a potent, on-target modulator without assay artifacts, the next crucial question is: how selective is it? A compound that inhibits the intended target is promising, but if it also potently inhibits dozens of closely related proteins, it may have a complex pharmacological profile and a higher risk of toxicity.[9]
The "Why": Defining the "Selectivity Window"
This tier aims to quantify a compound's activity against a panel of related off-targets to establish a "selectivity window"—the difference in potency between the desired target and undesired off-targets.[4] For kinase inhibitors, for example, this often involves screening against a large panel of other kinases, a process known as kinome scanning.[10][11] The results guide the medicinal chemistry strategy for optimizing selectivity.
Key Experimental Approaches
-
Panel Screening: The compound is tested against a predefined panel of related targets. For kinase inhibitors, commercial services like KINOMEscan® offer panels of over 480 kinases.[10][12] These platforms often use competition binding assays to measure the dissociation constant (Kd) of the compound for each kinase, providing a direct measure of binding affinity.[13][14]
-
Biochemical Assays: These cell-free assays use purified proteins and measure parameters like enzyme inhibition or receptor binding.[15][16] They are highly reproducible and essential for determining intrinsic compound properties like Ki.[15][17]
-
Binding Assays: Techniques like Fluorescence Polarization (FP), FRET, and Surface Plasmon Resonance (SPR) directly measure the binding of a compound to its target, providing valuable kinetic (on/off rates) and thermodynamic (affinity) data.[15]
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. clyte.tech [clyte.tech]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 8. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [ch.promega.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 16. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 17. nuvisan.com [nuvisan.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Fluoropyrimidine-4,6-diol
For laboratory professionals engaged in research and development, the responsible management and disposal of chemical compounds are fundamental to ensuring a safe working environment and protecting the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Fluoropyrimidine-4,6-diol, a fluorinated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a hazardous chemical waste, exercising the highest degree of caution. The procedures outlined below are based on general best practices for hazardous waste management and information from structurally similar fluorinated pyrimidines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks. Based on the data for analogous compounds like 5-fluorouracil, this substance should be considered toxic if swallowed and a suspected carcinogen.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes or airborne particles.
-
Hand Protection: Use chemically impermeable gloves, such as nitrile or latex, and consider double gloving for added protection.[1]
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
Engineering Controls:
All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are easily accessible in the immediate work area.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach, from initial collection to final removal by a licensed waste management provider.
Step 1: Waste Identification and Classification
Given the lack of specific hazard data for this compound, it must be classified as hazardous waste. The US Environmental Protection Agency (EPA) categorizes hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[3] Fluorinated pyrimidines, such as 5-fluorouracil, are categorized as acutely toxic (P-listed) waste, and therefore, this compound should be managed with the same high level of precaution.[3]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[3]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., gloves, weigh boats, paper towels), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a leak-proof container that is chemically compatible with the solvent.[2] Do not mix with other solvent wastes unless their compatibility has been verified.[2]
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.[2]
Step 3: Container Management
The integrity and proper labeling of waste containers are essential for safe storage and transport.[4]
-
Container Type: Use containers that are in good condition and compatible with the chemical waste.[5] Whenever possible, use the original manufacturer's container.[2]
-
Container Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added.[2] The label must include:[6]
-
Container Closure: Keep waste containers securely closed at all times, except when adding waste.[5]
Step 4: On-Site Accumulation and Storage
Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][6]
-
Storage Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely toxic (P-listed) waste may be stored in an SAA.[5] Once these limits are reached, the waste must be moved to a Central Accumulation Area (CAA) within three days.[5]
-
Secondary Containment: Store waste containers in a secondary containment system to prevent the release of hazardous materials in case of a leak or spill.
-
Incompatible Chemicals: Do not store incompatible chemicals together. Specifically, this compound waste should be kept away from strong oxidizing agents and strong bases.[7]
Step 5: Final Disposal
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in the regular trash.[3][5]
Due to the stable carbon-fluorine bond present in fluorinated compounds, they are often referred to as "forever chemicals" and require specialized disposal methods.[8] The EPA's interim guidance on the disposal of per- and polyfluoroalkyl substances (PFAS) suggests the following methods, which are likely applicable to this compound:[9]
-
Incineration: High-temperature incineration is a promising method for the permanent destruction of fluorinated compounds.[8] This process must be carefully managed to ensure complete breakdown and prevent the release of harmful byproducts.[8]
-
Hazardous Waste Landfill: Disposal in a hazardous waste landfill is an option, but it contains the chemical rather than destroying it.[8] These landfills have extensive environmental controls to prevent leaching.[8]
-
Deep Well Injection: This method involves injecting the waste deep underground into geologically stable formations.[8]
Your institution's Environmental Health and Safety (EHS) department will coordinate with a qualified hazardous waste contractor to ensure the selected disposal method complies with all federal, state, and local regulations.[5]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area and alert others.
-
If safe to do so, prevent the spill from spreading.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a designated hazardous waste container.[10]
-
Clean the spill area thoroughly.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1]
-
Inhalation: Move to fresh air immediately.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for a similar compound (e.g., 5-fluorouracil) to the medical personnel.
-
Visual Summaries
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
Hazard Summary and PPE Requirements
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Gloves: Chemically impermeable (nitrile or latex), double-gloved.[1] |
| Suspected Carcinogen | Eye Protection: Tightly fitting safety goggles or face shield.[2] |
| Skin/Eye Irritant (Assumed) | Body Protection: Lab coat or protective suit.[2] |
| Inhalation Hazard (as dust/aerosol) | Respiratory Protection: NIOSH-approved respirator if ventilation is inadequate.[2] |
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Laboratory Waste Management: The New Regulations. MedicalLab Management.
- Regulation of Laboratory Waste. American Chemical Society.
- Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). NCI at Frederick.
- Guidelines for Disposing of PFAs. MCF Environmental Services.
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA.
Sources
- 1. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. fishersci.com [fishersci.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling of 5-Fluoropyrimidine-4,6-diol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Fluoropyrimidine-4,6-diol. As a fluorinated pyrimidine, this compound warrants careful handling due to its potential cytotoxic properties, similar to other compounds in its class. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal plans to ensure a safe laboratory environment.
Hazard Assessment and Triage
Key Potential Hazards:
-
Toxicity: Assumed to be toxic if swallowed.[2]
-
Carcinogenicity: May be suspected of causing cancer.[2]
-
Skin and Eye Damage: Potential to cause severe skin burns and eye damage upon contact.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may be harmful.[4]
Due to these potential hazards, a comprehensive approach to safety is necessary, encompassing engineering controls, administrative controls, and personal protective equipment.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE is critical to prevent exposure to this compound.[7] A multi-layered approach to PPE is recommended.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure in case of a tear in the outer glove.[8][9] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols, which can cause severe eye damage.[1][7] |
| Body Protection | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[1] |
| Respiratory Protection | A fit-tested N95 or higher respirator. | Necessary when handling the compound as a powder or when there is a risk of aerosol generation.[8] |
| Shoe Covers | Disposable, non-slip shoe covers. | Prevents the tracking of contaminants out of the designated handling area.[8] |
Donning and Doffing PPE Workflow
Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Preparation
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.[10]
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes the chemical, solvents, weighing paper, spatulas, and waste containers.
-
Pre-Labeling: All containers for solutions and waste should be clearly labeled with the chemical name and hazard symbols.
Weighing and Reconstitution
-
Don PPE: Follow the donning procedure outlined in the diagram above.
-
Weighing: Carefully weigh the powdered compound on weighing paper using a dedicated spatula. Avoid creating dust.
-
Transfer: Gently transfer the powder to the appropriate vessel for reconstitution.
-
Reconstitution: Slowly add the desired solvent to the powder, avoiding splashing.
-
Cleaning: Decontaminate all surfaces and equipment with an appropriate cleaning solution (e.g., 70% ethanol followed by a surface decontaminant). Dispose of all contaminated disposables in the designated cytotoxic waste container.
Post-Handling
-
Doff PPE: Carefully remove PPE following the doffing procedure to avoid self-contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Cytotoxic Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow
All waste generated from handling this compound must be treated as cytotoxic waste.
Caption: Workflow for the segregation and disposal of cytotoxic waste.
Key Disposal Steps:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, and cleaning materials, must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.[1]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of this waste down the drain.[3]
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container for cytotoxic waste.[6]
-
Final Disposal: All cytotoxic waste must be handled and disposed of by a licensed hazardous waste management company in accordance with local, state, and federal regulations.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personal exposure, immediate and appropriate action is critical.
Spill Cleanup
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Put on appropriate PPE, including a respirator, before attempting to clean the spill.
-
Containment: For a powder spill, gently cover it with damp absorbent pads to avoid generating dust. For a liquid spill, use absorbent material from a chemical spill kit to contain it.[1]
-
Cleanup: Carefully collect all contaminated materials and place them in the cytotoxic waste container.
-
Decontamination: Clean the spill area with an appropriate decontaminating solution.
-
Report: Report the spill to the laboratory supervisor or chemical safety officer.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[11][12]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
By adhering to these guidelines, researchers can safely handle this compound, minimizing the risk to themselves and the environment. A proactive and informed approach to safety is paramount in the modern research laboratory.
References
- NHS Pharmaceutical Quality Assurance Committee. (2018). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla.
- (2015). Considerations for personal protective equipment when handling cytotoxic drugs. Cleanroom Technology.
- (2012).
- (2010).
- (2025). Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide.
- Sigma-Aldrich. (2024).
- Sigma-Aldrich. (2024). Safety Data Sheet for 2,4-Dichloro-5-fluoropyrimidine.
- (2011). Safety Data Sheet for 2,4-Dichloro-5-fluoropyrimidine.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-6-ethyl-5-fluoropyrimidine.
- Fisher Scientific. (2024). Safety Data Sheet for 4,6-Dichloro-5-fluoropyrimidine.
- Apollo Scientific. (n.d.). Safety Data Sheet for 4,6-Dichloro-5-fluoropyrimidine.
- BenchChem. (2025).
- (n.d.).
- (n.d.).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
- 1. ipservices.care [ipservices.care]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. thesafetygeek.com [thesafetygeek.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Handling cytotoxic material [cleanroomtechnology.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
